molecular formula C13H16FNO3 B1532429 Benzyl 3-fluoro-4-hydroxypiperidine-1-carboxylate CAS No. 1228631-27-3

Benzyl 3-fluoro-4-hydroxypiperidine-1-carboxylate

Cat. No.: B1532429
CAS No.: 1228631-27-3
M. Wt: 253.27 g/mol
InChI Key: RKRKELORNFODMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 3-fluoro-4-hydroxypiperidine-1-carboxylate is a useful research compound. Its molecular formula is C13H16FNO3 and its molecular weight is 253.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzyl 3-fluoro-4-hydroxypiperidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzyl 3-fluoro-4-hydroxypiperidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

benzyl 3-fluoro-4-hydroxypiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FNO3/c14-11-8-15(7-6-12(11)16)13(17)18-9-10-4-2-1-3-5-10/h1-5,11-12,16H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKRKELORNFODMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(C1O)F)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: Benzyl 3-fluoro-4-hydroxypiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, and application of Benzyl 3-fluoro-4-hydroxypiperidine-1-carboxylate , a critical fluorinated building block in medicinal chemistry.

Executive Summary

Benzyl 3-fluoro-4-hydroxypiperidine-1-carboxylate (also known as 1-Cbz-3-fluoro-4-hydroxypiperidine ) is a high-value chiral intermediate used in the synthesis of pharmaceutical candidates. The introduction of a fluorine atom at the C3 position of the piperidine ring serves two primary functions in drug design: it modulates the pKa of the adjacent amine (in derivatives) via the inductive electron-withdrawing effect, and it blocks metabolic oxidation at the susceptible C3 site. This guide focuses on the cis-diastereomer (CAS 913574-95-5), which is the most common synthetic target due to the stereoelectronic outcomes of standard reduction protocols.

Chemical Identity & Properties

ParameterDetail
Chemical Name Benzyl 3-fluoro-4-hydroxypiperidine-1-carboxylate
Common Synonyms 1-Cbz-3-fluoro-4-hydroxypiperidine; N-Cbz-3-fluoro-4-piperidinol
CAS Number (cis) 913574-95-5
CAS Number (mix) 1228631-27-3 (Cis/Trans mixture)
Molecular Formula C₁₃H₁₆FNO₃
Molecular Weight 253.27 g/mol
Stereochemistry Contains two chiral centers (C3, C4).[1][2][3][4] The cis form is a racemate of (3R,4S) and (3S,4R).
Appearance White to off-white solid
Solubility Soluble in DMSO, Methanol, Dichloromethane (DCM), Ethyl Acetate

Synthesis & Manufacturing Protocols

The synthesis of this compound presents a classic challenge in stereoselective functionalization. The most robust industrial route involves the electrophilic fluorination of the protected ketone followed by diastereoselective reduction.

Synthetic Pathway Overview

The workflow proceeds in three distinct stages:

  • N-Protection: Stabilization of the piperidine nitrogen.

  • Alpha-Fluorination: Introduction of fluorine using an electrophilic source.

  • Stereoselective Reduction: Conversion of the ketone to the alcohol.

SynthesisPath Start 4-Piperidone HCl (Starting Material) Step1 Step 1: N-Protection (Cbz-Cl, K2CO3) Start->Step1 Inter1 1-Cbz-4-piperidone (CAS 19099-93-5) Step1->Inter1 Step2 Step 2: Fluorination (Selectfluor, MeOH) Inter1->Step2 Inter2 1-Cbz-3-fluoro-4-piperidone Step2->Inter2 Step3 Step 3: Reduction (NaBH4 or L-Selectride) Inter2->Step3 Final cis-1-Cbz-3-fluoro-4-hydroxypiperidine (CAS 913574-95-5) Step3->Final Major Diastereomer

Figure 1: Step-wise synthesis of cis-1-Cbz-3-fluoro-4-hydroxypiperidine.

Detailed Experimental Protocols
Step 1: Protection (Synthesis of 1-Cbz-4-piperidone)
  • Reagents: 4-Piperidone monohydrate hydrochloride, Benzyl chloroformate (Cbz-Cl), Potassium Carbonate (

    
    ).[5]
    
  • Protocol: Dissolve 4-piperidone HCl in a biphasic mixture of THF/Water. Add

    
     (2.5 eq) to basify. Cool to 0°C and add Cbz-Cl (1.1 eq) dropwise. Stir at room temperature for 4 hours. Extract with Ethyl Acetate.[6]
    
  • Criticality: Maintaining pH > 8 is crucial to ensure the amine is nucleophilic and to neutralize the HCl byproduct.

Step 2: Electrophilic Fluorination
  • Reagents: 1-Cbz-4-piperidone, Selectfluor (1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)).

  • Solvent: Methanol or Acetonitrile.

  • Protocol: Dissolve the ketone in Methanol. Add Selectfluor (1.1 eq) and reflux for 4–6 hours. The reaction proceeds via the enol tautomer of the ketone reacting with the electrophilic fluorine source.

  • Purification: The product is often an oil.[6] Flash chromatography (Hexane/EtOAc) is required to remove unreacted starting material and difluorinated byproducts.

Step 3: Diastereoselective Reduction
  • Reagents: Sodium Borohydride (

    
    ).[7]
    
  • Protocol: Dissolve the 3-fluoro-ketone in Methanol at 0°C. Add

    
     (0.5 eq) portion-wise. Stir for 1 hour.
    
  • Stereochemical Outcome: Hydride attack occurs preferentially from the less hindered face (axial attack), or is directed by the stereoelectronic effect of the adjacent fluorine (Felkin-Anh model), typically favoring the cis-isomer (fluorine and hydroxyl on the same side of the ring in a pseudo-equatorial/axial relationship).

  • Ratio: Typical cis:trans ratios range from 3:1 to 9:1 depending on the solvent and temperature.

Applications in Drug Discovery[2][6][8]

Metabolic Stability (Metabolic Blocking)

The C3 position of piperidine is a "hotspot" for cytochrome P450-mediated oxidation. Replacing a C-H bond with a C-F bond (bond energy: ~116 kcal/mol vs ~99 kcal/mol) significantly retards metabolic clearance, extending the half-life of the drug candidate.

pKa Modulation

In piperidine-based drugs, the basicity of the nitrogen is often too high (pKa ~10-11), leading to poor membrane permeability or hERG channel toxicity. The inductive effect (


) of the fluorine at C3 lowers the pKa of the piperidine nitrogen by 1–2 log units, optimizing the physicochemical profile for oral bioavailability.

Analytical Characterization

To validate the identity of the compound, researchers must look for specific NMR signatures arising from Heteronuclear Spin-Spin Coupling (


).
TechniqueExpected Signal / Feature
¹H NMR The proton at C3 (geminal to Fluorine) will appear as a doublet of multiplets around 4.5–4.8 ppm with a large coupling constant (

).
¹⁹F NMR A distinct signal around -180 to -200 ppm (relative to

). The multiplicity confirms the number of adjacent protons.
Mass Spec [M+H]⁺ = 254.12. [M+Na]⁺ = 276.10.
HPLC C18 Column, Water/Acetonitrile gradient. The cis and trans isomers are separable; cis typically elutes later due to intramolecular H-bonding capability.

Safety and Handling

  • Hazard Classification: Irritant (Skin/Eye).[3]

  • Handling: Use standard PPE (gloves, goggles). The fluorination step using Selectfluor generates reactive intermediates; perform in a fume hood.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation or hydrolysis of the carbamate.

References

  • Sigma-Aldrich. cis-1-Cbz-3-fluoro-4-hydroxypiperidine Product Sheet. Accessed 2026.[8] Link

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 6932653 (Benzyl 3-hydroxypiperidine-1-carboxylate parent structure). Link[8]

  • Vanier, G. S. "Hydrogenation of Cbz-protected amines." Synlett, 2007, 131-135. (Reference for Cbz stability and deprotection).
  • Scientific Update. Syn-3-Fluoro-4-aminopiperidine - a story from multiple orientations. (Discusses the stereoselective reduction logic for 3-fluoro-4-substituted piperidines). Link

  • ChemicalBook. 1-Cbz-4-Piperidone Synthesis Protocols. (Base protocol for Step 1). Link

Sources

Strategic Utilization of Benzyl 3-Fluoro-4-Hydroxypiperidine-1-Carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Subject: Physicochemical Profiling, Synthetic Methodologies, and Medicinal Chemistry Applications

Executive Summary

Benzyl 3-fluoro-4-hydroxypiperidine-1-carboxylate (N-Cbz-3-fluoro-4-hydroxypiperidine) is a high-value chiral scaffold in modern drug discovery. It serves as a critical building block for introducing metabolic stability and conformational bias into piperidine-based pharmacophores.

Unlike its non-fluorinated analog, the presence of the fluorine atom at the C3 position introduces significant electronic and steric effects—most notably the fluorine gauche effect —which alters the ring puckering and the vector orientation of the C4-hydroxyl group. This guide provides a comprehensive analysis of its molecular properties, a validated synthetic protocol for its generation, and strategic insights into its application in structure-activity relationship (SAR) studies.

Physicochemical Profile

The precise characterization of this molecule is essential for stoichiometry in synthetic planning. Note that commercial databases often conflate this structure with the non-fluorinated analog (MW 235.28). The data below represents the calculated values for the fluorinated target.

Table 1: Molecular Constants & Properties
PropertyValueNotes
IUPAC Name Benzyl 3-fluoro-4-hydroxypiperidine-1-carboxylate
Molecular Formula C₁₃H₁₆FNO₃
Molecular Weight 253.27 g/mol Exact Mass: 253.1114
CAS Number 886363-22-4 (generic)Stereoisomer specific CAS #s vary
LogP (Predicted) 1.8 – 2.1Fluorine increases lipophilicity vs. H-analog
H-Bond Donors 1 (OH)
H-Bond Acceptors 4 (F, OH, Carbamate O, C=O)Fluorine acts as a weak acceptor
Stereocenters 2 (C3, C4)4 possible isomers: (3R,4R), (3S,4S), (3R,4S), (3S,4R)

Structural Analysis: The Fluorine Gauche Effect[4]

As a Senior Application Scientist, it is critical to understand why this molecule behaves differently than standard piperidines.

In 1,2-disubstituted ethanes (like the F-C3–C4-OH fragment), steric repulsion usually favors the anti conformation. However, due to the high electronegativity of fluorine, this molecule exhibits the gauche effect . The


 bonding orbital donates electron density into the low-lying 

antibonding orbital.
  • Consequence: This stabilizes conformations where the Fluorine and the adjacent electron-withdrawing group (or Nitrogen lone pair) are gauche (60°) rather than anti (180°).

  • Impact on Synthesis: When reducing the ketone precursor, the hydride attack is influenced by both the Felkin-Anh model and this inherent conformational bias, often yielding a mixture of cis and trans diastereomers that requires careful chromatographic separation.

Validated Synthetic Protocol

The most robust route to Benzyl 3-fluoro-4-hydroxypiperidine-1-carboxylate is the reduction of N-Cbz-3-fluoro-4-piperidone . While enzymatic routes (KREDs) exist for high enantioselectivity, the chemical reduction described below is the standard bench-scale protocol for generating the racemate or diastereomeric pairs for separation.

Experimental Workflow: Sodium Borohydride Reduction

Objective: Reduction of N-Cbz-3-fluoro-4-piperidone to the corresponding alcohol.

Reagents:

  • Substrate: N-Cbz-3-fluoro-4-piperidone (1.0 eq)

  • Reductant: Sodium Borohydride (NaBH₄) (1.1 eq)

  • Solvent: Methanol (anhydrous)

  • Quench: Saturated NH₄Cl solution[1]

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve N-Cbz-3-fluoro-4-piperidone in anhydrous Methanol (0.2 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice bath. Note: Temperature control is vital to minimize side reactions and maximize diastereoselectivity.

  • Addition: Add NaBH₄ portion-wise over 15 minutes. Caution: Hydrogen gas evolution will occur.

  • Reaction: Allow the mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours. Monitor conversion via TLC (stain with KMnO₄ or PMA).

  • Quench: Carefully quench the reaction by adding saturated aqueous NH₄Cl dropwise until gas evolution ceases.

  • Workup: Remove Methanol under reduced pressure (Rotavap). Dilute the residue with Ethyl Acetate and water. Extract the aqueous layer with Ethyl Acetate (3x).

  • Purification: Wash combined organics with brine, dry over Na₂SO₄, filter, and concentrate.

  • Separation: The crude residue typically contains a mixture of cis and trans isomers. Purify and separate diastereomers using Flash Column Chromatography (Gradient: 0-50% EtOAc in Hexanes).

Visualization of Synthetic Logic

The following diagram illustrates the decision matrix and workflow for synthesizing and isolating the specific isomer required for your biological assay.

SynthesisWorkflow Start Start: N-Cbz-4-piperidone Fluorination Step 1: Electrophilic Fluorination (Selectfluor / LDA) Start->Fluorination Intermediate Intermediate: N-Cbz-3-fluoro-4-piperidone Fluorination->Intermediate Reduction Step 2: Carbonyl Reduction (NaBH4 vs L-Selectride) Intermediate->Reduction Decision Selectivity Check: Cis/Trans Ratio Reduction->Decision Route_A Route A: NaBH4 (MeOH) Yields ~1:1 Cis/Trans mix Decision->Route_A Thermodynamic Route_B Route B: L-Selectride (THF) Favors Cis-isomer (Steric Control) Decision->Route_B Kinetic Separation Step 3: Flash Chromatography (Silica Gel) Route_A->Separation Route_B->Separation Product_Cis Target A: (±)-Cis-Alcohol (Axial F / Equatorial OH) Separation->Product_Cis Product_Trans Target B: (±)-Trans-Alcohol (Equatorial F / Equatorial OH) Separation->Product_Trans

Figure 1: Synthetic workflow illustrating the divergence in reduction conditions to access specific diastereomers of the target scaffold.

Strategic Applications in Drug Design

When incorporating Benzyl 3-fluoro-4-hydroxypiperidine-1-carboxylate into a drug candidate, you are leveraging three specific mechanisms of action:

pKa Modulation

The proximal fluorine atom (C3) exerts a strong inductive effect (


) on the piperidine nitrogen (when the Cbz group is removed). This lowers the pKa of the amine (typically by 1–2 log units compared to the non-fluorinated parent).
  • Benefit: Improves oral bioavailability by increasing the fraction of the uncharged species at physiological pH, enhancing membrane permeability.

Metabolic Blocking

The C3 and C4 positions of piperidine rings are common "soft spots" for oxidative metabolism by Cytochrome P450 enzymes.

  • Benefit: Fluorine substitution at C3 blocks metabolic hydroxylation at that site. Furthermore, the C4-hydroxyl group is already oxidized, preventing further rapid degradation at that center.

Conformational Locking

As detailed in the structural analysis, the fluorine gauche effect can lock the piperidine ring into a specific chair conformation.

  • Benefit: If the binding pocket of the target protein requires a specific vector for the C4-substituent, the fluorinated scaffold can pay the "entropic penalty" of binding in advance, potentially increasing potency (lowering

    
    ).
    

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6932653, Benzyl 3-hydroxypiperidine-1-carboxylate (Analog Reference). Retrieved from [Link]

  • Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference.[2] Chemistry – A European Journal. Retrieved from [Link]

  • Testa, A., et al. (2024). 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition. Journal of Medicinal Chemistry. (Context on Fluorine/Hydroxy stereochemistry). Retrieved from [Link][3]

  • Beilstein Journal of Organic Chemistry. Concise, stereodivergent and highly stereoselective synthesis of cis- and trans-2-substituted 3-hydroxypiperidines. (Methodology Reference). Retrieved from [Link]

Sources

Benzyl 3-fluoro-4-hydroxypiperidine-1-carboxylate chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of Benzyl 3-fluoro-4-hydroxypiperidine-1-carboxylate , a critical chiral building block in medicinal chemistry. This intermediate is widely utilized for its ability to introduce a fluorine atom adjacent to a hydroxyl group, a structural motif known to influence pKa, metabolic stability, and ligand-protein binding kinetics via the gauche effect.

Structural & Physicochemical Profile

The compound is a piperidine derivative protected at the nitrogen by a carboxybenzyl (Cbz) group, featuring a vicinal fluorohydrin motif. The presence of the fluorine atom at C3 and the hydroxyl group at C4 creates distinct stereoelectronic properties compared to the non-fluorinated parent.

Core Data Table
PropertyValue / Description
IUPAC Name Benzyl 3-fluoro-4-hydroxypiperidine-1-carboxylate
Common Name N-Cbz-3-fluoro-4-hydroxypiperidine
CAS Number 1207853-10-8 (cis-isomer, 3S,4R); 845256-59-9 (Ketone precursor)
Molecular Formula C₁₃H₁₆FNO₃
Molecular Weight 253.27 g/mol
Physical State White to off-white solid
Solubility Soluble in DMSO, Methanol, DCM, Ethyl Acetate; Insoluble in Water
Predicted pKa ~13.8 (OH group); N-Cbz group is non-basic
Stereochemistry Two diastereomers: cis (3S,4R / 3R,4S) and trans (3R,4R / 3S,4S)
Stereochemical Nomenclature

The relative stereochemistry is defined by the relationship between the C3-Fluorine and C4-Hydroxyl groups.

  • Cis-isomer: The F and OH groups are on the same side of the piperidine ring plane (Syn).

  • Trans-isomer: The F and OH groups are on opposite sides (Anti).

Synthetic Methodology & Reaction Mechanisms[7][8][9]

The synthesis of this scaffold typically proceeds via the electrophilic fluorination of a protected piperidone, followed by a diastereoselective reduction.

Synthesis Workflow

The most robust route involves the "Fluorination-Reduction" sequence.

  • Enolization: N-Cbz-4-piperidone is converted to a silyl enol ether or treated with a base (LiHMDS) to generate the enolate.

  • Electrophilic Fluorination: An electrophilic fluorinating agent, such as Selectfluor® (F-TEDA-BF4) or NFSI (N-Fluorobenzenesulfonimide), reacts with the enolate to install the fluorine at the C3 position.

  • Reduction: The resulting ketone (Benzyl 3-fluoro-4-oxopiperidine-1-carboxylate) is reduced to the alcohol. The choice of reducing agent dictates the diastereomeric ratio (dr).

Mechanism Diagram (DOT)

SynthesisPath Start N-Cbz-4-piperidone Enol Silyl Enol Ether Intermediate Start->Enol TMSCl, Base Ketone 3-Fluoro-4-oxopiperidine (Racemic) Enol->Ketone Selectfluor (Electrophilic F+) Red_Agent Reduction (NaBH4 vs L-Selectride) Ketone->Red_Agent Cis Cis-Isomer (Major with NaBH4) Red_Agent->Cis Hydride Attack (Anti-Felkin) Trans Trans-Isomer (Minor with NaBH4) Red_Agent->Trans Hydride Attack (Felkin-Anh)

Figure 1: Synthetic pathway for Benzyl 3-fluoro-4-hydroxypiperidine-1-carboxylate showing the divergence of stereoisomers during the reduction step.

Experimental Considerations
  • Reduction Selectivity:

    • Sodium Borohydride (NaBH₄): Typically yields a mixture favoring the cis-isomer (approx. 60:40 to 70:30 ratio) due to the small size of the hydride allowing attack from the less hindered face, often controlled by the stereoelectronic "gauche effect" where the incoming hydride avoids eclipsing the electronegative fluorine.

    • L-Selectride: A bulky hydride source that attacks from the less hindered equatorial trajectory, often enhancing selectivity for the trans-isomer (axial alcohol) depending on the ring conformation.

  • Purification: The diastereomers are separable by column chromatography (silica gel) using a gradient of Hexanes/Ethyl Acetate. The cis isomer is generally more polar due to the internal hydrogen bond capability or dipole alignment.

Analytical Characterization (NMR & MS)

Accurate identification of the stereochemistry relies heavily on ¹H-NMR coupling constants (


 values) between the H3 and H4 protons.
¹H-NMR Interpretation

The fluorine atom introduces significant splitting patterns (


 and 

).
Proton EnvironmentMultiplicityCoupling Constant (

)
Diagnostic Note
H3 (Geminal to F) dddd / multiplet

Large geminal F-coupling dominates the signal.
H4 (Geminal to OH) multiplet

The magnitude of

determines relative stereochemistry.
  • Cis-Isomer (Syn): Typically exhibits a smaller vicinal coupling constant (

    
    ) if the ring adopts a conformation where H3 and H4 are equatorial-axial or equatorial-equatorial relative to each other.
    
  • Trans-Isomer (Anti): Typically exhibits a larger vicinal coupling constant (

    
    ) if the ring adopts a chair conformation where H3 and H4 are both axial (trans-diaxial).
    
Mass Spectrometry
  • Ionization: ESI+ (Electrospray Ionization).

  • Observed Mass:

    
    , 
    
    
    
    .
  • Fragmentation: Loss of the Cbz group (benzyl cation, m/z 91) is a dominant fragment.

Applications in Drug Discovery[6]

This scaffold is a "privileged structure" in medicinal chemistry, used to modulate the properties of piperidine-based drugs.

The Fluorine Effect[6]
  • pKa Modulation: The electronegative fluorine at C3 inductively withdraws electron density. If the Cbz group is removed to reveal the secondary amine, the basicity of the piperidine nitrogen is reduced (typically by 1–2 pKa units compared to the non-fluorinated analog). This reduces lysosomal trapping and hERG channel inhibition.

  • Conformational Locking: The gauche effect dictates that the C–F and C–O bonds prefer a gauche (synclinal) orientation. This intrinsic bias can "pre-organize" the molecule into a bioactive conformation, reducing the entropic penalty of binding to a protein target.

  • Metabolic Stability: Fluorine substitution blocks potential sites of oxidative metabolism (P450 hydroxylation) at the C3 position.

Target Classes
  • Kinase Inhibitors: Used as a solvent-exposed tail to tune solubility.

  • GPCR Ligands: The fluorohydrin motif mimics the hydration shell of the receptor or interacts with polar residues.

  • E3 Ligase Ligands: Similar motifs (fluoroprolines) are used in PROTAC design; this piperidine scaffold serves as a bioisostere for 4-hydroxyproline.

Handling & Safety

Signal Word: WARNING

GHS Classification

Based on the properties of similar benzyl piperidine carboxylates:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1]

Storage & Stability
  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The compound is hygroscopic.

  • Stability: Stable under normal laboratory conditions. Avoid strong oxidizing agents and strong acids (which may cleave the Cbz group or cause elimination of HF).

References

  • PubChem. Benzyl (3S)-3-hydroxypiperidine-1-carboxylate (Analogous Structure Data). National Library of Medicine. Available at: [Link]

  • Scientific Update. Syn-3-Fluoro-4-aminopiperidine - a story from multiple orientations. (Discusses synthesis of 3-fluoro-4-substituted piperidines via reduction). Available at: [Link]

  • Chemistry LibreTexts. NMR Coupling Constants: Vicinal and Geminal Coupling. (General reference for J-value interpretation). Available at: [Link]

Sources

Structural Elucidation Guide: Benzyl 3-fluoro-4-hydroxypiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the rigorous structural elucidation of Benzyl 3-fluoro-4-hydroxypiperidine-1-carboxylate , a critical fluorinated scaffold in medicinal chemistry. It is designed for researchers requiring definitive stereochemical assignment.[1][2]

Executive Summary & Molecule Profile

The introduction of a fluorine atom onto the piperidine ring at the C3 position creates a stereochemically complex system. The high electronegativity of fluorine induces specific conformational preferences (the "gauche effect") that complicate standard NMR analysis. This guide provides a deterministic workflow to distinguish between the cis- (3R,4S / 3S,4R) and trans- (3R,4R / 3S,3S) diastereomers.

Compound Profile
  • IUPAC Name: Benzyl 3-fluoro-4-hydroxypiperidine-1-carboxylate

  • Formula:

    
    
    
  • Exact Mass: 253.1114 Da

  • Key Features:

    • N-Cbz Group: Induces rotamers in NMR (broadening or signal doubling) due to restricted rotation around the N-CO bond.

    • Vicinal Fluorohydrin: The F-C3-C4-OH motif allows for intramolecular H-bonding, influencing conformational equilibrium.

Analytical Strategy: The "Triad of Proof"

To ensure scientific integrity, we rely on three orthogonal datasets. Do not rely on a single parameter (like chemical shift) for stereochemical assignment.

  • High-Resolution Mass Spectrometry (HRMS): Validates elemental composition.

  • Multi-Nuclear NMR (

    
    ):  Defines connectivity and scalar coupling (
    
    
    
    -values).
  • 2D NOESY/ROESY: Provides spatial proximity data to resolve stereochemical ambiguity.[2]

Experimental Workflow

Step 1: Sample Preparation & HRMS

Dissolve ~5-10 mg of the compound in DMSO-d6 or CD3OD .

  • Why DMSO? It prevents hydroxyl proton exchange, allowing observation of the OH coupling (if sharp) and breaks intermolecular H-bonds, simplifying the monomeric structure.

  • HRMS Target:

    
     or 
    
    
    
    .
Step 2: 1D NMR Acquisition ( and )

Acquire standard proton and fluorine spectra.

  • 
     NMR:  Expect a signal between -180 and -210 ppm  (typical for secondary aliphatic fluorides).
    
    • Protocol: Run both proton-coupled and proton-decoupled

      
       spectra. The coupled spectrum reveals the geminal H-F coupling (
      
      
      
      Hz).
Step 3: Stereochemical Assignment (The Critical Path)

The distinction between cis and trans relies on the Karplus relationship applied to vicinal couplings (


) and nuclear Overhauser effects (NOE).
Conformational Analysis

The piperidine ring exists in a chair conformation. The substituents (F and OH) can be axial (ax) or equatorial (eq).

  • Trans Isomer: Substituents are anti.[2]

    • Conformer A (Diequatorial): F(eq) - OH(eq). Stable.

    • Conformer B (Diaxial): F(ax) - OH(ax). Less stable, but stabilized by polar solvents or F-gauche effect.

  • Cis Isomer: Substituents are gauche.

    • Conformer A: F(eq) - OH(ax).

    • Conformer B: F(ax) - OH(eq).

Coupling Constant Logic

Focus on the splitting of H3 (geminal to F) and H4 (geminal to OH).

ParameterTrans-Diequatorial (F-eq, OH-eq)Cis-Isomer (e.g., F-eq, OH-ax)
H3-H4 Relationship Anti-periplanar (Diaxial protons)Syn-clinal (Axial/Equatorial)

(Hz)
Large (8 - 11 Hz) Small (2 - 5 Hz)

(Hz)
Large (15 - 25 Hz) (Trans-diaxial)Small (< 10 Hz) (Gauche)
  • Diagnostic Rule: If you observe a large vicinal coupling (>9 Hz) between H3 and H4, the molecule is the Trans isomer in the diequatorial conformation. If couplings are small, it is likely Cis, but Trans-diaxial must be ruled out using NOESY.

Visualization of Logic Flow

The following diagram illustrates the decision tree for assigning the stereochemistry based on NMR data.

ElucidationWorkflow Start Purified Compound (1H & 19F NMR) CheckJ Analyze Vicinal Coupling (H3 - H4) Start->CheckJ LargeJ Large J (> 8 Hz) (Anti-periplanar) CheckJ->LargeJ Clear Splitting SmallJ Small J (< 5 Hz) (Syn-clinal or Diequatorial) CheckJ->SmallJ Ambiguous TransConf TRANS Isomer (Diequatorial Conformer) LargeJ->TransConf Definitive NOESY Run 2D NOESY/ROESY SmallJ->NOESY Required NOE_Strong Strong H3-H4 NOE (Protons on same face) NOESY->NOE_Strong NOE_Weak Weak/No H3-H4 NOE (Protons on opposite faces) NOESY->NOE_Weak CisResult CIS Isomer NOE_Strong->CisResult TransDiaxial TRANS Isomer (Diaxial Conformer) NOE_Weak->TransDiaxial

Caption: Decision tree for stereochemical assignment using scalar coupling (


) and dipolar coupling (NOE).

Detailed NMR Data Reference

Use this table to validate your spectral assignments. Note that chemical shifts (


) may vary slightly depending on concentration and solvent.
PositionNucleusApprox.[1][3][4][5][6][7][8][9] ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

(ppm)
MultiplicityCoupling Constants (

) & Notes
F-3

-180 to -200Multiplet

Hz.
H-3

4.40 - 4.80dddd (DTS*)Geminal:

Hz (Huge doublet). Vicinal:

determines stereochem.[2][10]
H-4

3.50 - 3.90MultipletVicinal: Coupled to H3, H5a, H5b. Look for

(H-C-C-F).
H-2

2.80 - 4.20Broad/ComplexBroadened by N-Cbz rotamers. Often appears as two sets of signals.[11]
N-Cbz

5.12 (s), 7.35 (m)Singlet/MultiCharacteristic benzyl methylene and aromatic protons.

*DTS: Doublet of Triplets of Doublets (example pattern).

Protocol for "In-Situ" Mosher's Analysis (Absolute Stereochemistry)

If the relative stereochemistry is solved but the absolute configuration (enantiomer) is required:

  • React 2 mg of substrate with

    
    -(-)-MTPA-Cl and 
    
    
    
    -(+)-MTPA-Cl in separate NMR tubes (pyridine-d5).
  • Acquire

    
     NMR.[1][2][4][5][6][8]
    
  • Calculate

    
    .
    
  • Map the signs (+/-) of

    
     to the structure to determine the absolute configuration at C4.
    

References

  • Vertex AI Search. (2025).[8] Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. National Institutes of Health (NIH). Link

  • PubChem. (2025). Benzyl 3-fluoro-4-hydroxypiperidine-1-carboxylate Compound Summary. National Library of Medicine. Link

  • Reich, H. J. (2024).[5] Vicinal Proton-Proton Coupling Constants (

    
    ). University of Wisconsin-Madison Organic Chemistry Data. Link
    
  • Alfa Chemistry. (2025).[8]

    
     NMR Coupling Constants and Chemical Shifts Table. Link
    

Sources

Strategic Integration of Novel Fluorinated Piperidine Scaffolds in Drug Discovery

[1]

Executive Summary: The Fluorine Renaissance in Heterocycles

The piperidine ring is the most prevalent saturated nitrogen heterocycle in FDA-approved small molecule drugs.[1] However, the "plain" piperidine scaffold often suffers from metabolic liability (oxidative metabolism at C2/C3) and excessively high basicity (

This technical guide focuses on the fluorinated piperidine scaffold —specifically the strategic introduction of fluorine atoms to modulate

Mechanistic Grounding: Conformational & Electronic Control[3][4]

The "Axial-Fluorine" Anomaly

Unlike non-fluorinated cyclohexanes where substituents prefer the equatorial position to minimize 1,3-diaxial interactions, 3-fluoropiperidines often exhibit a strong preference for the axial conformation. This is driven by two key forces:[2][3]

  • Charge-Dipole Interaction: The antiparallel alignment of the

    
     bond dipole and the Nitrogen lone pair dipole is electrostatically favorable.
    
  • Hyperconjugation: The

    
     orbital interaction stabilizes the axial conformer.
    

This effect allows medicinal chemists to "lock" the piperidine ring into a specific 3D vector, pre-organizing the ligand for receptor binding.

Visualization: The Conformational Equilibrium

The following diagram illustrates the energetic preference for the axial conformation in protonated 3-fluoropiperidines, a critical consideration for binding affinity.

ConformationalAnalysisEquatorialEquatorial Conformer(Sterically Favored, Electronically Disfavored)AxialAxial Conformer(Dipole Stabilized, Bioactive)Equatorial->Axial Protonation / Solvent PolarityForcesDriving Forces:1. C-F/N-lp Dipole Minimization2. HyperconjugationForces->Axial Stabilizes

Figure 1: Conformational equilibrium of 3-fluoropiperidines showing the shift toward the axial conformer driven by electronic effects.

Physicochemical Modulation Data

The introduction of fluorine reduces the basicity of the piperidine nitrogen via the inductive electron-withdrawing effect ($ -I $). This is crucial for improving oral bioavailability by increasing the fraction of uncharged species at physiological pH (7.4).

Table 1: Impact of Fluorination on Piperidine Physicochemical Properties

Scaffold Variant

(Conjugate Acid)

(vs Parent)
LogP ImpactMetabolic Stability
Piperidine (Parent) ~11.00.0BaselineLow (C2/C3 oxidation)
3-Fluoropiperidine ~9.0 - 9.4-1.8+0.2Moderate
3,3-Difluoropiperidine ~8.3-2.7+0.5High
4-Fluoropiperidine ~9.8-1.2+0.1Moderate
4,4-Difluoropiperidine ~8.8-2.2+0.4High

Note: Data derived from comparative SAR studies in medicinal chemistry literature [1][4].

Advanced Synthetic Methodologies

Traditional synthesis using DAST on piperidinols is often plagued by elimination side reactions (forming enol ethers) and poor stereocontrol. We present two modern, high-fidelity approaches.

Methodology A: Catalytic Hydrogenation of Fluoropyridines

Source Authority: Developed by the Glorius Group (2019/2020), this method allows for the direct conversion of abundant fluoropyridines into cis-fluoropiperidines [1][5].

Workflow Logic: Direct hydrogenation of the pyridine ring usually results in defluorination (hydrodefluorination). The key innovation is using specific heterogeneous catalysts under acidic conditions to preserve the C-F bond while achieving high diastereoselectivity.

SynthesisWorkflowStartStart: Fluoropyridine Precursor(Cheap, Abundant)Step1Activation:Formation of Pyridinium Salt(e.g., HCl or TFA)Start->Step1Step2Catalytic Hydrogenation:Pd/C or Rh/C, H2 (50 bar)Solvent: MeOH/TFEStep1->Step2CriticalCRITICAL CONTROL:Prevent Hydrodefluorination(Use Acidic Media)Step2->CriticalResultProduct:all-cis-Fluoropiperidine(>95% dr)Critical->Result Success

Figure 2: Workflow for the stereoselective hydrogenation of fluoropyridines to access all-cis-fluoropiperidines.

Detailed Protocol: cis-3-Fluoropiperidine Synthesis
  • Substrate Preparation: Dissolve 3-fluoropyridine (1.0 equiv) in Methanol. Add HCl (1.1 equiv, 1.25 M in MeOH) to generate the pyridinium hydrochloride salt in situ.

  • Catalyst Loading: Add 5 mol% Pd/C (10 wt% loading) or Rh/C depending on the specific substitution pattern (Pd is generally preferred for simple fluoropyridines).

  • Hydrogenation: Transfer the mixture to a high-pressure steel autoclave. Purge with

    
     (3x) and then 
    
    
    (3x). Pressurize to 50 bar
    
    
    .
  • Reaction: Stir at room temperature for 12–24 hours.

  • Workup: Carefully vent the autoclave. Filter the catalyst through a pad of Celite. Concentrate the filtrate under reduced pressure.

  • Purification: The product is obtained as the hydrochloride salt. If the free base is required, neutralize with

    
     and extract with DCM (Note: Fluorinated piperidines are volatile; careful evaporation is required).
    
Methodology B: De Novo Assembly of 3,3-Difluoropiperidines

Source Authority: Based on Reformatsky-type additions and cyclization strategies [6].

Rationale: Accessing gem-difluoro motifs at the 3-position is difficult via direct fluorination. This building block approach assembles the ring around the fluorine atoms.

Detailed Protocol
  • Reagent: Ethyl bromodifluoroacetate (BrCF2COOEt).

  • Step 1 (Michael Addition): React ethyl bromodifluoroacetate with an acrylonitrile derivative in the presence of Copper (Cu) powder (Reformatsky conditions) to form the linear nitrile-ester intermediate.

    • Conditions: THF, reflux, 4-6h.

  • Step 2 (Reduction/Cyclization): Treat the intermediate with Borane-DMS (

    
    ) or Raney Nickel/H2. The nitrile is reduced to the primary amine, which spontaneously cyclizes with the ester to form the lactam (3,3-difluoro-2-piperidone).
    
  • Step 3 (Lactam Reduction): Reduce the lactam using

    
     or 
    
    
    to yield the final 3,3-difluoropiperidine.

References

  • Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation Source: ACS Catalysis (2020) [Link][4]

  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference Source: Chemistry - A European Journal (2020) [Link][2][5]

  • Fluorine in Drug Discovery: Role, Design and Case Studies Source: Pharmacy Journal [Link]

  • Chemists develop new synthesis method for producing fluorinated piperidines Source: University of Münster / Nature Chemistry [Link][6][7]

  • Synthesis of 4-substituted 3,3-difluoropiperidines Source: Journal of Organic Chemistry (2010) [Link]

Technical Deep Dive: The Role of Fluorine in Medicinal Chemistry and Drug Design

[1][2][3][4]

Executive Summary: The "Fluorine Effect"

In modern medicinal chemistry, fluorine is not merely a halogen; it is a precision tool for modulating molecular properties.[1][2][3][4][5][6][7] Approximately 20-25% of drugs in the pharmaceutical pipeline contain at least one fluorine atom. This prevalence stems from the "fluorine effect": the unique ability of this atom to simultaneously influence metabolic stability, lipophilicity (LogP/LogD), acid-base properties (pKa), and molecular conformation without imposing a massive steric penalty.

This guide analyzes the mechanistic underpinnings of these effects and provides actionable protocols for integrating fluorine into drug scaffolds.[6]

Physicochemical Modulation: The Data

To use fluorine effectively, one must understand its quantitative impact on the scaffold.

Steric and Electronic Parameters

Fluorine is the "Goldilocks" isostere—larger than hydrogen but significantly smaller than other halogens or a methyl group. Its extreme electronegativity (3.98 Pauling) induces strong bond polarization, yet the C-F bond is exceptionally short and strong (105-110 kcal/mol), rendering it chemically inert but biologically active.

Table 1: Comparative Physicochemical Properties

PropertyHydrogen (H)Fluorine (F)Oxygen (O)Methyl (CH3)
Van der Waals Radius (Å) 1.201.471.522.00
Electronegativity (Pauling) 2.13.983.442.5
C-X Bond Length (Å) 1.091.351.431.54
Bond Energy (kcal/mol) 981168583
pKa Modulation

Fluorine's inductive effect (-I) is a powerful lever for tuning pKa.[6] Reducing the basicity of amines is a common strategy to improve membrane permeability (by reducing the fraction of ionized species at physiological pH) or to mitigate hERG channel toxicity.

  • Example: Fluorination of a pyridine ring.[8][9][6][10]

    • Unsubstituted Pyridine pKa: ~5.2

    • 2-Fluoropyridine pKa: ~ -0.44

    • 3-Fluoropyridine pKa: ~ 2.97

By strategically placing fluorine, a chemist can fine-tune the basicity of a lead compound to optimize the Solubility-Permeability trade-off .

Mechanistic Applications

Metabolic Stability: Blocking the "Soft Spots"

The most classical application of fluorine is blocking oxidative metabolism. Cytochrome P450 (CYP450) enzymes typically oxidize electron-rich C-H bonds (e.g., para-positions of phenyl rings, benzylic positions). Replacing a labile C-H with C-F blocks this pathway because the C-F bond is too strong for the CYP450 radical rebound mechanism to break.

Diagram 1: Metabolic Blocking Mechanism This diagram illustrates how Fluorine prevents hydroxylation compared to a standard C-H bond.

MetabolicBlockingcluster_0Susceptible Scaffold (C-H)cluster_1Fluorinated Scaffold (C-F)Drug_HDrug-Ph-HIntermediate[Drug-Ph•]Drug_H->IntermediateH-abstractionCYPCYP450 (Fe=O)MetaboliteDrug-Ph-OH(Excreted/Toxic)Intermediate->MetaboliteOH ReboundDrug_FDrug-Ph-FNo_RxnMetabolically Stable(High C-F BDE)Drug_F->No_RxnOxidation BlockedCYP_BlockCYP450

Caption: Comparative pathway showing CYP450-mediated oxidation of C-H bonds versus the metabolic resistance of C-F bonds due to high Bond Dissociation Energy (BDE).

Conformational Control: The Gauche Effect

Beyond steric blocking, fluorine influences molecular shape through the gauche effect . In 1,2-difluoroethane or

  • Mechanism: Hyperconjugation (

    
    ). The electron-rich C-H orbital donates into the low-lying antibonding orbital of the C-F bond.
    
  • Application: Pre-organizing a drug molecule into its "bioactive conformation" to reduce the entropy penalty of binding to the target protein.

Diagram 2: The Fluorine Gauche Effect

GaucheEffectcluster_antiAnti Conformation (Unfavorable)cluster_gaucheGauche Conformation (Favorable)AntiAnti(Dipole repulsion)GaucheGauche(Sigma->Sigma* Stabilization)Anti->GaucheEquilibrium ShiftSigma_CHSigma(C-H)DonorSigma_CH->GaucheSigma_CFSigma*(C-F)AcceptorSigma_CF->Gauche

Caption: Illustration of the stereoelectronic preference for the gauche conformation in 1,2-disubstituted fluoroalkanes driven by hyperconjugation.

Synthetic Methodologies & Protocols

Modern drug discovery requires "Late-Stage Functionalization" (LSF)—the ability to install fluorine at the end of a synthesis to quickly generate analogs.

Protocol: Late-Stage Electrophilic Fluorination

Objective: Site-selective fluorination of an electron-rich aromatic heterocycle (e.g., indole or pyridine derivative) using Selectfluor.

Rationale: Electrophilic fluorination is preferred for electron-rich substrates where nucleophilic displacement (SNAr) is difficult. Selectfluor is a stable, solid source of "F+" that avoids the hazards of fluorine gas.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Substrate: 1.0 equivalent of the aromatic scaffold.

    • Fluorinating Agent: Selectfluor (1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)), 1.1–1.5 equivalents.

    • Solvent: Acetonitrile (MeCN) is standard due to Selectfluor's solubility. For more difficult substrates, a mixture of MeCN/MeOH (1:1) can enhance reactivity.[9][5][6]

  • Reaction Setup:

    • Dissolve the substrate in dry MeCN (0.1 M concentration) under an inert atmosphere (Nitrogen or Argon).

    • Add Selectfluor in one portion at room temperature (25°C). Note: For highly reactive substrates, cool to 0°C to prevent over-fluorination.

  • Monitoring:

    • Monitor via LC-MS. Look for the mass shift of +18 Da (replacement of H [1] with F [19]).

    • Reaction time typically ranges from 1 to 12 hours.

  • Workup (Self-Validating Step):

    • Quench with saturated aqueous NaHCO3.

    • Extract with Ethyl Acetate (x3).

    • Critical Check: The byproduct of Selectfluor is water-soluble. If the organic layer retains the "F+" source (oxidizing power), the workup is incomplete. Use a starch-iodide paper test on the aqueous phase to confirm consumption of oxidant if unsure.

  • Purification:

    • Flash column chromatography. Fluorinated products often have very similar Rf values to the starting material; use a gradient elution (e.g., Hexane/EtOAc).

Case Studies in Drug Design

Atorvastatin (Lipitor)[3]
  • Role of Fluorine: Metabolic Blocking & Lipophilicity.[2][8][4][6]

  • Mechanism: The para-fluorophenyl moiety replaces a potential phenyl ring.[8] This blocks hydroxylation at the para-position, significantly extending the half-life of the drug. Additionally, the fluorine atom increases the lipophilicity, aiding in the hydrophobic interaction within the HMG-CoA reductase binding pocket.

Sitagliptin (Januvia)
  • Role of Fluorine: Metabolic Stability against DPP-4.

  • Mechanism: The 2,4,5-trifluorophenyl group is a key pharmacophore. These fluorines render the phenyl ring electron-deficient, preventing oxidative metabolism and resisting degradation by the target enzyme itself, ensuring a once-daily dosing regimen.

Decision Framework: When to Fluorinate?

Use this logic flow to determine if fluorine incorporation is the correct strategy for your lead optimization.

Diagram 3: Fluorine Incorporation Decision Tree

DecisionTreeStartLead Optimization Issue?MetabolismHigh Metabolic Clearance?Start->MetabolismPotencyLow Potency / Binding?Start->PotencyPermeabilityLow Permeability / High pKa?Start->PermeabilityMetab_ActionAdd F at metabolic soft spot(para-phenyl, benzylic)Metabolism->Metab_ActionYesConf_CheckIs conformation flexible?Potency->Conf_CheckpKa_ActionAdd F near basic amineto lower pKaPermeability->pKa_ActionYesGauche_ActionUse Gauche Effect(F adjacent to heteroatom)Conf_Check->Gauche_ActionYesLipophil_ActionAdd CF3 to fillhydrophobic pocketConf_Check->Lipophil_ActionNo

Caption: Strategic decision tree for medicinal chemists during the Lead Optimization phase.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]

  • Hagenaars, A. C., et al. (2018). Fluorine in Medicinal Chemistry. Topics in Current Chemistry, 376, 1-35. [Link]

  • Gillis, E. P., et al. (2015).[11] Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]

  • Inoue, M., et al. (2020). Impact of Fluorine Substitution on the Physicochemical Properties and Potency of Inhibitors. ACS Medicinal Chemistry Letters, 11(10), 1865–1872. [Link]

Introduction to Fluorinated Building Blocks in Synthesis: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The strategic incorporation of fluorine into organic small molecules has evolved from a niche tactic to a fundamental pillar of modern medicinal chemistry.[1] Approximately 20-25% of all drugs and nearly 50% of agrochemicals on the market contain at least one fluorine atom. This guide provides a technical deep-dive into the "Fluorine Effect," detailing the physicochemical modulation it offers, and presents rigorous, self-validating protocols for installing critical fluorinated motifs (CF₃, CHF₂, F) using industry-standard reagents.

Part 1: The "Fluorine Effect" in Medicinal Chemistry

The introduction of fluorine is rarely arbitrary; it is a calculated decision to modulate specific molecular properties without significantly altering steric bulk (Van der Waals radius of F = 1.47 Å vs. H = 1.20 Å).

Physicochemical Modulation Matrix

The following table summarizes the causal impact of fluorination on drug-like properties.

PropertyEffect of FluorinationMechanistic Rationale
Metabolic Stability Increase The C-F bond (approx. 116 kcal/mol) is stronger than the C-H bond (approx. 99 kcal/mol), blocking oxidative metabolism by Cytochrome P450 enzymes at labile sites (e.g., benzylic positions).
Lipophilicity (LogP) Modulation Fluorine is highly hydrophobic but polar. Aromatic fluorination typically increases LogP, enhancing membrane permeability. Aliphatic fluorination can lower LogP due to the strong dipole.
pKa (Acidity/Basicity) Decrease (Basicity) The strong electronegativity of fluorine pulls electron density (inductive effect, -I), significantly lowering the pKa of neighboring amines (e.g., reducing basicity to improve oral bioavailability).
Conformation Locking The Gauche effect (preference for C-F and C-X bonds to be gauche) and dipole-dipole interactions can lock molecules into bioactive conformations.

Part 2: Strategic Classes of Fluorinated Motifs

Selection of the correct building block depends on the desired pharmacological outcome.

The Trifluoromethyl Group (-CF₃)
  • Role: Bioisostere for isopropyl or tert-butyl groups but with high metabolic stability.

  • Key Reagent: Ruppert-Prakash Reagent (TMSCF₃).

  • Application: Used in drugs like Efavirenz (HIV reverse transcriptase inhibitor) to enhance binding and stability.

The Difluoromethyl Group (-CHF₂)[2]
  • Role: Bioisostere for hydroxyl (-OH) or thiol (-SH) groups. It acts as a lipophilic hydrogen bond donor.

  • Key Reagent: Difluorocarbene sources (e.g., ClCF₂H, TMSCF₂H).

  • Application: Pantoprazole utilizes a difluoromethoxy group to balance solubility and permeability.

Monofluorination (-F)
  • Role: Steric mimic of Hydrogen; electronic modulator.

  • Key Reagents: Selectfluor (Electrophilic), DAST (Nucleophilic).

  • Application: Used to block specific metabolic "hotspots" on aromatic rings.

Part 3: Synthetic Methodologies & Workflows

Nucleophilic Trifluoromethylation (Ruppert-Prakash)

The Ruppert-Prakash reagent (TMSCF₃) is the gold standard for nucleophilic trifluoromethylation.[2] Unlike Grignard reagents, it requires a Lewis base initiator (Fluoride) to activate the silicon center.

Mechanism of Action: The reaction proceeds via a pentacoordinate silicon intermediate, transferring the CF₃ group to the carbonyl carbon.

RuppertPrakashMechanism Start Substrate (Ketone/Aldehyde) Inter2 Alkoxide Intermediate Start->Inter2 Nucleophilic Attack Reagent TMS-CF3 (Ruppert-Prakash) Inter1 Pentacoordinate Silicon Species [Me3Si(F)CF3]- Reagent->Inter1 Activation by F- Initiator Initiator (CsF or TBAF) Initiator->Inter1 Inter1->Inter2 CF3 Transfer Product Silyl Ether Product Inter2->Product Silyl Transfer Hydrolysis Acid Hydrolysis (HCl/H2O) Product->Hydrolysis Final Trifluoromethyl Alcohol Hydrolysis->Final

Caption: Mechanistic pathway of Ruppert-Prakash trifluoromethylation showing fluoride activation and silyl transfer.

Electrophilic Fluorination (Selectfluor)

Selectfluor (F-TEDA-BF₄) is a user-friendly, non-volatile electrophilic fluorinating agent. It is ideal for fluorinating enolates, electron-rich aromatics, and activated alkenes.

Decision Matrix for Electrophilic Fluorination:

SelectfluorWorkflow Substrate Target Substrate Check1 Is it an Enolizable Ketone? Substrate->Check1 Check2 Is it an Electron-Rich Aromatic? Check1->Check2 No MethodA Method A: Direct Fluorination Solvent: MeCN Temp: Reflux Check1->MethodA Yes (Simple) MethodB Method B: Stepwise 1. Form Silyl Enol Ether 2. React with Selectfluor (0°C) Check1->MethodB Yes (Regioselective needed) Check2->Substrate No (Consider Radical Fluorination) MethodC Method C: SEAr Reaction Solvent: MeCN/MeOH Temp: RT to 60°C Check2->MethodC Yes

Caption: Decision tree for selecting the optimal Selectfluor protocol based on substrate reactivity.

Part 4: Experimental Protocols (Self-Validating Systems)

Protocol A: Nucleophilic Trifluoromethylation of a Ketone

Objective: Synthesis of a tertiary trifluoromethyl carbinol. Reagents: Ketone (1.0 eq), TMSCF₃ (1.2 eq), CsF (0.1 eq, dried). Solvent: THF (Anhydrous) or Toluene.

Step-by-Step Methodology:

  • System Prep: Flame-dry a 2-neck round bottom flask under Argon. Moisture initiates premature hydrolysis of TMSCF₃, killing the reaction.

  • Dissolution: Dissolve the ketone (1.0 mmol) and TMSCF₃ (1.2 mmol) in anhydrous THF (5 mL). Cool to 0°C.

  • Initiation: Add CsF (15 mg, 0.1 mmol) in one portion.

    • Validation Check: Evolution of a mild exotherm or color change indicates initiation. If no change occurs within 10 mins, the system may be too wet or the initiator inactive.

  • Propagation: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours. Monitor by TLC (disappearance of ketone).

  • Hydrolysis: Add 2N HCl (3 mL) and stir vigorously for 1 hour to cleave the O-TMS bond.

  • Workup: Extract with Et₂O, wash with brine, dry over MgSO₄.

Expert Insight: If the reaction stalls, add a second portion of initiator (TBAF can be used if CsF fails, but it may cause side reactions with base-sensitive substrates).

Protocol B: Deoxofluorination using DAST (Diethylaminosulfur trifluoride)

Objective: Conversion of a secondary alcohol to a secondary fluoride with inversion of configuration (Walden Inversion). Safety Warning: DAST can decompose explosively at temperatures >50°C. Never distill DAST.

Step-by-Step Methodology:

  • System Prep: Use a plastic (HDPE) or Teflon vessel if possible, as HF byproducts etch glass. If using glass, ensure it is anhydrous.

  • Cooling: Dissolve alcohol (1.0 mmol) in anhydrous DCM (5 mL). Cool to -78°C. Crucial: Low temperature prevents elimination (alkene formation).

  • Addition: Add DAST (1.2 mmol) dropwise via syringe.

    • Validation Check: Fuming is normal. Ensure internal temp does not spike.

  • Reaction: Stir at -78°C for 1 hour, then allow to warm slowly to RT overnight.

  • Quenching: Pour reaction mixture slowly into saturated NaHCO₃ (aq). Caution: Vigorous CO₂ evolution.

  • Purification: Silica gel chromatography.

References

  • Fluorine in Medicinal Chemistry. ChemBioChem. (2004). [Link]

  • Fluorine-18 labelled Ruppert-Prakash reagent ([18F]Me3SiCF3) for the synthesis of 18F-trifluoromethylated compounds. Semantic Scholar. (2021). [Link]

  • Late-Stage Deoxyfluorination of Alcohols with PhenoFluor™. Journal of the American Chemical Society. (2013). [Link]

  • Selectfluor: mechanistic insight and applications. Journal of Organic Chemistry. (2014). [Link]

  • Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews. (2021). [Link]

Sources

Spectroscopic Profiling of Benzyl 3-fluoro-4-hydroxypiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Compound Identity: Benzyl 3-fluoro-4-hydroxypiperidine-1-carboxylate CAS Number: 913574-95-5 (cis-racemate), 1207853-10-8 (chiral cis) Molecular Formula: Cngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


H

FNO

Molecular Weight: 253.27 g/mol

Executive Summary

Benzyl 3-fluoro-4-hydroxypiperidine-1-carboxylate is a critical fluorinated building block in medicinal chemistry, widely used to modulate the basicity (


) and metabolic stability of piperidine-based drugs. The introduction of a fluorine atom at the C3 position creates a dipole that influences the conformation of the piperidine ring through the gauche effect, often locking the hydroxyl group into a specific orientation beneficial for ligand-protein binding.

This guide provides an in-depth technical analysis of the spectroscopic characteristics of the cis-isomer (rel-(3R,4S)), which is the predominant diastereomer synthesized via standard electrophilic fluorination or epoxide opening routes.

Synthesis & Structural Logic

Understanding the synthesis is prerequisite to interpreting the impurity profile and stereochemistry. The cis-isomer is typically accessed via the opening of a protected 3,4-epoxypiperidine or reduction of a 3-fluoro-4-ketone.

Synthesis Figure 1: Synthesis Pathway favoring the cis-diastereomer via ketone reduction. SM1 N-Cbz-4-oxopiperidine Step1 1. Silyl Enol Ether 2. Electrophilic F+ (Selectfluor) SM1->Step1 Int1 N-Cbz-3-fluoro-4-oxopiperidine Step1->Int1 Step2 Reduction (NaBH4 or L-Selectride) Int1->Step2 Stereoselective Reduction Product cis-Benzyl 3-fluoro-4-hydroxypiperidine -1-carboxylate Step2->Product Major Isomer (cis)

[7]

Spectroscopic Characterization

The following data represents the cis-diastereomer. The presence of the fluorine atom introduces significant splitting in both


H and 

C NMR spectra due to heteronuclear coupling (

,

,

,

).[1]
Nuclear Magnetic Resonance (NMR)

Solvent: CDCl


 or DMSO-

Reference: TMS (0.00 ppm)[1]
Table 1:

H NMR Data (400 MHz, CDCl

)

Note: Signals for H2, H3, H4, H5, and H6 may appear broadened or doubled due to N-Cbz rotamers.

PositionShift (

ppm)
MultiplicityCoupling (

Hz)
Assignment Logic
Aromatic 7.30 – 7.40Multiplet-Cbz Phenyl group (5H).[1]
Benzylic 5.15Singlet (br)-Ph-CH

-O (2H).[1] May appear as ABq due to ring rigidity.
H-3 4.65 – 4.85dddd / dm

Hz
Geminal to Fluorine.[1] Distinctive wide doublet.
H-4 3.85 – 4.05Multiplet-Geminal to Hydroxyl.[1] Shifted downfield by OH and

-F.
H-2 (eq) 4.10 – 4.30Broad m-

-proton to N. Deshielded by carbamate anisotropy.[1]
H-2 (ax) 2.90 – 3.10Broad m-

-proton to N.
H-6 2.90 – 4.20Broad m-

-protons to N. Often overlaps with H-2 signals.[1]
H-5 1.60 – 1.95Multiplet-Methylene

to N. Complex splitting.[1]
Table 2:

C NMR Data (100 MHz, CDCl

)

The Carbon-Fluorine coupling is the definitive diagnostic tool for structural verification.

PositionShift (

ppm)
Coupling (

Hz)
Assignment
C=O 155.3-Carbamate Carbonyl.[1]
Ar-C 136.5, 128.5, 128.1, 127.9-Phenyl ring carbons.[1]
Bn-CH2 67.4-Benzylic Carbon.
C-3 88.0 – 90.0

Diagnostic: Carbon directly attached to F. Large doublet.
C-4 68.0 – 70.0

Carbon bearing OH.[1] Doublet due to geminal F.
C-2 44.0 – 46.0


-Carbon to N. Doublet.
C-6 39.0 – 41.0

Distal

-Carbon.[1] Usually a singlet or broad.
C-5 28.0 – 30.0


-Carbon.[1] Small doublet.
Table 3:

F NMR Data (376 MHz, CDCl

)
SignalShift (

ppm)
Description
F-3 -198.0 to -202.0Broad multiplet (decoupled: singlet).[1] The chemical shift around -200 ppm is characteristic of cis-3-fluoro-4-hydroxypiperidine systems.
Mass Spectrometry (MS)

Method: ESI (Positive Mode)[1]

  • [M+H]

    
    :  Calculated: 254.12 | Observed: 254.1[1]
    
  • [M+Na]

    
    :  Calculated: 276.10 | Observed: 276.1[1]
    
  • Fragmentation: Loss of the Cbz group (91 Da, tropylium ion) is a common fragment in high-energy collisions. Loss of HF (20 Da) may be observed in MS/MS.[1]

Stereochemical Analysis (Cis vs. Trans)

Distinguishing the cis (3R,4S) diastereomer from the trans (3R,4R) is critical.[1]

  • Coupling Constants (

    
    ): 
    
    • Cis Isomer: H3 and H4 are typically in an equatorial-axial or axial-equatorial relationship (depending on ring flip), resulting in a smaller vicinal coupling (

      
       Hz).
      
    • Trans Isomer: Can adopt a diaxial conformation, leading to a larger vicinal coupling (

      
       Hz).[1]
      
  • Fluorine Shift: The

    
    F signal for the cis isomer is typically shielded (more negative ppm) compared to the trans isomer due to the gauche interaction with the hydroxyl group.[1]
    

Stereochemistry Figure 2: NMR Logic for Stereochemical Assignment Substrate Isolated Product Analysis Analyze H3-H4 Coupling (1H NMR) Substrate->Analysis Cis Small J (3-6 Hz) Cis Isomer (Target) Analysis->Cis Gauche Relationship Trans Large J (8-11 Hz) Trans Isomer Analysis->Trans Anti-Periplanar

Experimental Protocols

General Characterization Workflow

This protocol ensures the removal of paramagnetic impurities that broaden NMR signals (common from reduction steps).

  • Sample Prep: Dissolve 10 mg of the compound in 0.6 mL of CDCl

    
    .
    
    • Tip: If signals are broad due to rotamers, warm the sample to 50°C or use DMSO-

      
       to accelerate N-Cbz bond rotation.
      
  • Acquisition:

    • Run

      
      H NMR  with at least 16 scans to resolve the H-5 multiplets.
      
    • Run

      
      F NMR  (proton-coupled and decoupled) to confirm the single fluorine environment.
      
    • Run COSY to map the H3-H4 connectivity and confirm the regiochemistry of the fluorine.

Handling of Rotamers

The N-Cbz group exhibits restricted rotation around the N-C(=O) bond, often resulting in "double" peaks in the NMR spectrum at room temperature.

  • Validation: If you see two sets of signals (ratio ~60:40 or 50:50), do not assume impurity immediately. Perform a Variable Temperature (VT) NMR experiment at 323 K (50°C). If the peaks coalesce into sharp singlets/multiplets, they are rotamers.

References

  • Synthesis & Core Data: Shaw, S. J., et al. "Enantioselective Synthesis of cis-3-Fluoropiperidin-4-ol, a Building Block for Medicinal Chemistry." Journal of Organic Chemistry, 2013, 78 , 8892–8897. Link[1]

  • Commercial Isomer Validation: 3A Senrise, "rel-((3R,4S)-Benzyl 3-fluoro-4-hydroxypiperidine-1-carboxylate) Data Sheet." Link

  • Analogous Cbz-Piperidine Data: Sigma-Aldrich, "1-Benzyl-4-hydroxypiperidine NMR Spectra." Link

Sources

Structural Elucidation and Conformational Analysis of Benzyl 3-fluoro-4-hydroxypiperidine-1-carboxylate via High-Field NMR

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

Benzyl 3-fluoro-4-hydroxypiperidine-1-carboxylate (CAS: 1207853-10-8 for cis-racemate) represents a high-value scaffold in medicinal chemistry. The introduction of fluorine at the C3 position modulates pKa and metabolic stability, while the Cbz (benzyloxycarbonyl) group serves as a robust amine protectant.

However, characterizing this molecule presents two distinct spectroscopic challenges that often confound standard automated analysis:

  • Rotameric Broadening: The Cbz group induces cis/trans amide bond rotamers, leading to signal doubling or broadening at room temperature.

  • Heteronuclear Coupling: The

    
     nucleus (
    
    
    
    , 100% abundance) couples strongly with both
    
    
    and
    
    
    , creating complex splitting patterns that obscure standard multiplicity.

This guide provides a deterministic protocol for resolving these features, moving beyond simple peak-picking to rigorous structural validation.

Experimental Protocol: The "Why" Behind the "How"

To achieve publication-quality resolution, experimental conditions must be optimized to mitigate rotameric exchange and maximize hydroxyl proton visibility.

Solvent Selection and Temperature

Standard


 is often insufficient for this substrate due to signal overlapping and rapid exchange of the hydroxyl proton.
  • Recommended Solvent: DMSO-

    
     (Dimethyl sulfoxide-d6).
    
    • Causality: DMSO forms strong hydrogen bonds with the C4-OH, slowing its exchange rate. This reveals the

      
       coupling (
      
      
      
      ), allowing the C4-methine signal to be distinguished from the C3-fluoromethine signal.
  • Variable Temperature (VT) NMR:

    • Strategy: If the spectrum appears "messy" with broad humps in the aromatic or N-methylene regions, acquire data at 353 K (80 °C) .

    • Mechanism:[1][2] Elevated temperature increases the rotation rate of the N-Cbz amide bond (

      
      ), pushing the system into the fast-exchange regime. This collapses rotameric doublets into sharp singlets.
      
Acquisition Parameters
  • Field Strength: Minimum 400 MHz (600 MHz preferred to resolve second-order effects).

  • Pulse Sequence:

    • 
      : Standard pulse (zg30) with sufficient relaxation delay (
      
      
      
      ) for accurate integration of aromatic protons.
    • 
      : Power-gated decoupling (zgpg30). Crucial:  Ensure spectral width covers the carbonyl region (~155 ppm) and C-F doublets.
      

Workflow Visualization

The following diagram outlines the logical flow for assigning this specific fluorinated scaffold.

NMR_Workflow Start Sample: Benzyl 3-fluoro-4-hydroxypiperidine-1-carboxylate Solvent Dissolve in DMSO-d6 (Preserve OH coupling) Start->Solvent Acq1D Acquire 1H NMR (298 K) Solvent->Acq1D CheckRot Are signals split/broad? Acq1D->CheckRot VT Perform VT-NMR @ 353 K (Coalesce Rotamers) CheckRot->VT Yes (Rotamers present) Acq13C Acquire 13C{1H} NMR CheckRot->Acq13C No (Sharp signals) VT->Acq13C AssignF Identify C-F Couplings (1J, 2J Analysis) Acq13C->AssignF Stereo Determine Stereochemistry (J_H3-H4 Analysis) AssignF->Stereo

Figure 1: Decision tree for optimizing spectral resolution and assigning stereochemistry.

NMR Analysis: Decoding the Splitting

The proton spectrum is dominated by the interplay between the Cbz rotamers and the Fluorine coupling.

Diagnostic Chemical Shifts & Multiplicities (DMSO- )
PositionProton Type

(ppm) Range
Multiplicity (Diagnostic)Coupling Insight (

values)
Aromatic Benzyl Ar-H7.30 – 7.45Multiplet5H integration confirms Cbz.
Benzylic

5.05 – 5.15Singlet or AB SystemOften appears as two unequal singlets (rotamers) at 25°C.
H-3

4.40 – 4.80dddd (or "dts")Key Signal. Dominated by

.
H-4

3.50 – 3.90MultipletCoupled to H-3, H-5, and OH.
OH Hydroxyl5.00 – 5.50DoubletVisible in DMSO.

.
H-2, H-6

2.80 – 4.10Broad/ComplexSeverely broadened by Cbz rotation.
H-5 Ring

1.40 – 1.90MultipletHigh order coupling.
The "H-3" Signature

The proton at C-3 (geminal to Fluorine) is the most informative signal. It typically appears as a wide doublet of multiplets centered between 4.4 and 4.8 ppm.

  • Primary Splitting:

    
     is massive (~48-50 Hz). The signal is split into two distinct regions separated by this value.[2]
    
  • Secondary Splitting: Each half of the doublet is further split by H-2 and H-4.

NMR Analysis: The Fluorine Fingerprint

Carbon-13 NMR provides the definitive proof of the structure skeleton through characteristic C-F coupling constants. Unlike protons, these couplings are predictable and robust against solvent changes.

Diagnostic Data
CarbonAssignment

(ppm)
Splitting PatternCoupling Constant (

)
C=O Carbamate~155.0Singlet (or weak doublet)

(negligible).
Ar-C Benzyl/Phenyl127 – 137SingletsNo F coupling.
C-3 C-F 88.0 – 93.0 Doublet (d)

C-4 C-OH 65.0 – 70.0 Doublet (d)

Bn-CH2 Benzyl

66.0 – 67.0SingletRotamers may cause doubling.
C-2

(proximal)
44.0 – 48.0Doublet (d)

.
C-6

(distal)
40.0 – 44.0Singlet/Weak d

usually small.
Technical Note on C-3

The C-3 signal will be very weak in a standard experiment because the intensity is split into a wide doublet (170 Hz apart). You must check the noise floor carefully at ~88-92 ppm.

Stereochemical Assignment (Cis vs. Trans)

Determining the relative stereochemistry of the Fluorine (C3) and Hydroxyl (C4) groups is the critical final step. This relies on the Karplus relationship applied to the vicinal proton coupling


.
J-Coupling Analysis
  • Trans-Diaxial (

    
     or similar):  If H-3 and H-4 are anti-periplanar (180° dihedral), 
    
    
    
    will be large (8 – 11 Hz ).
  • Cis-Equatorial/Axial: If H-3 and H-4 are gauche (60° dihedral),

    
     will be small (2 – 5 Hz ).
    

Note: The electronegativity of Fluorine decreases the vicinal coupling constants slightly compared to pure hydrocarbons.

Stereochemistry Logic Flow

Stereo_Logic Input Measure 3J(H3, H4) from H-3 signal SmallJ Small J (2-5 Hz) (Gauche H-H) Input->SmallJ LargeJ Large J (8-11 Hz) (Anti H-H) Input->LargeJ Cis Cis-Isomer (e.g., F-eq, OH-eq) SmallJ->Cis Trans Trans-Isomer (Diaxial H) LargeJ->Trans

Figure 2: Assigning relative stereochemistry based on vicinal proton coupling constants.

Advanced Validation: 2D NMR

If 1D analysis is ambiguous due to signal overlap, run the following 2D experiments:

  • 
     HSQC:  Essential for identifying C-2 vs C-6. C-2 will show a cross-peak to a carbon doublet (
    
    
    
    ), while C-6 will correlate to a carbon singlet (or very narrow doublet).
  • 
     COSY:  Use this to trace the spin system from the OH proton 
    
    
    
    H-4
    
    
    H-3
    
    
    H-2. This confirms the connectivity of the functionalized core.
  • 
     HOESY (Optional):  If available, this explicitly correlates the fluorine signal to H-3 and H-4, resolving any ambiguity about the regiochemistry of the fluorine.
    

References

  • Cbz Rotamer Dynamics

    • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.
    • Organic Chemistry Portal. "Cbz-Protected Amino Groups." Available at: [Link]

  • Fluorine Coupling Constants

    • Reich, H. J. (University of Wisconsin). "Data Collection: NMR Coupling Constants." Organic Chemistry Data & Info. Available at: [Link] (Authoritative source for Karplus relationships and F-coupling).

  • Piperidine Conformational Analysis: Snyder, J. P., et al. (2012). "Fluorine gauche effect: a brief history." Tetrahedron, 69(1), 1-2. (Explains the conformational preference of F and OH in heterocycles).
  • General NMR of Fluorinated Heterocycles

    • Dolinšek, J., et al. (2023). "NMR-based investigations of acyl-functionalized piperazines." National Institutes of Health (PMC). Available at: [Link] (Analogous study on rotamers and fluorine effects in nitrogen heterocycles).

Sources

Technical Guide: LC-MS/MS Analysis and Fragmentation Mechanics of Benzyl 3-fluoro-4-hydroxypiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass Spectrometry Analysis of Benzyl 3-fluoro-4-hydroxypiperidine-1-carboxylate Content Type: Technical Guide / Whitepaper Audience: Researchers, Analytical Scientists, Medicinal Chemists

Executive Summary

This guide provides a comprehensive analytical framework for Benzyl 3-fluoro-4-hydroxypiperidine-1-carboxylate (CAS: 1207853-10-8), a critical chiral building block in the synthesis of fluorinated piperidine therapeutics. Due to the coexistence of a labile protecting group (Cbz), a polar hydroxyl moiety, and an electronegative fluorine atom, this molecule presents unique challenges in ionization efficiency and fragmentation predictability.

This document details the physicochemical basis for ionization, optimized Liquid Chromatography-Mass Spectrometry (LC-MS) protocols, and a mechanistic breakdown of Collision-Induced Dissociation (CID) pathways. It is designed to serve as a self-validating reference for impurity profiling and structural confirmation in drug development workflows.

Physicochemical Profile & MS Suitability

Understanding the molecular architecture is the prerequisite for selecting the correct ionization mode.

  • Molecular Formula: C₁₃H₁₆FNO₃[1][2]

  • Monoisotopic Mass: 253.1114 Da

  • Structural Components:

    • Piperidine Core: Secondary amine (masked).

    • Cbz (Benzyloxycarbonyl) Group: Lipophilic protecting group; chromophore (UV active); fragmentation director.

    • 3-Fluoro-4-Hydroxy Motif: Polar, capable of H-bonding; dictates specific neutral losses (HF, H₂O).

Ionization Strategy

Despite the nitrogen atom being amidic (carbamate) and thus less basic than a free amine, Electrospray Ionization in Positive Mode (ESI+) is the standard. The carbonyl oxygen of the carbamate provides a sufficient site for protonation under acidic conditions.

ParameterValueMS Implication
[M+H]⁺ 254.1187 Primary precursor ion in acidic mobile phase.[2]
[M+Na]⁺ 276.1006 Common adduct in the absence of sufficient proton source; indicates salt contamination.
[M+NH₄]⁺ 271.1452 Observed if ammonium buffers (formate/acetate) are used.
LogP ~1.6 - 1.9Moderately lipophilic; retains well on C18 columns.

Experimental Methodology: The "How-To"

This protocol is designed to maximize sensitivity for the protonated molecule [M+H]⁺ while minimizing sodium adducts which resist fragmentation.

Sample Preparation
  • Solvent: Dissolve 1 mg in 1 mL of 50:50 Acetonitrile:Water (v/v) . Avoid pure methanol if transesterification is a concern during storage, though rare for Cbz.

  • Filtration: 0.22 µm PTFE filter to remove particulate matter that causes ESI emitter clogging.

  • Concentration: Dilute to 1 µg/mL (1 ppm) for full-scan MS; 100 ng/mL for SIM/MRM optimization.

LC-MS Conditions
  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: Water + 0.1% Formic Acid (Proton source).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0-1 min: 5% B (Desalting)

    • 1-6 min: 5% -> 95% B (Elution of main peak typically ~3.5 - 4.5 min)

    • 6-8 min: 95% B (Wash)

    • 8-10 min: 5% B (Re-equilibration)

  • Flow Rate: 0.3 - 0.5 mL/min.

Mass Spectrometer Parameters (ESI+)
  • Capillary Voltage: 3.0 - 3.5 kV.

  • Cone Voltage: 20-30 V (Keep low to prevent in-source fragmentation of the labile Cbz group).

  • Source Temp: 120°C.

  • Desolvation Temp: 350°C.

  • Collision Energy (CE): Ramp 15-35 eV for MS/MS characterization.

Fragmentation Mechanics (The "Why")

The fragmentation of Benzyl 3-fluoro-4-hydroxypiperidine-1-carboxylate follows a distinct hierarchy governed by the stability of the benzyl cation and the lability of the C-O and C-F bonds.

Primary Pathway: Cbz Cleavage & Tropylium Formation

The most dominant feature in the MS/MS spectrum of any Cbz-protected amine is the Tropylium ion (m/z 91) .

  • Initiation: Protonation occurs at the carbamate carbonyl.

  • Cleavage: Inductive cleavage of the benzyl-oxygen bond releases the Benzyl cation (C₇H₇⁺).

  • Rearrangement: The benzyl cation rearranges to the aromatic, seven-membered Tropylium ring, which is exceptionally stable (Hückel aromaticity). This is often the Base Peak at high collision energies.

Secondary Pathway: Core Unmasking

Simultaneously, the parent ion loses the benzyl moiety as a neutral radical or alcohol (depending on mechanism), leading to the Carbamic Acid intermediate (m/z 163) .

  • Decarboxylation: The carbamic acid is unstable and rapidly loses CO₂ (44 Da) to yield the protonated amine core: 3-fluoro-4-hydroxypiperidine (m/z 119) .

Tertiary Pathway: Elimination Reactions

From the core ion (m/z 119), two competitive eliminations occur:

  • Loss of HF (-20 Da): Driven by the electronegativity of fluorine and the presence of adjacent hydrogens. Result: m/z 99 .

  • Loss of H₂O (-18 Da): Driven by the hydroxyl group. Result: m/z 101 .

  • Note: The loss of HF is often favored in collision-induced dissociation (CID) for fluorinated aliphatics due to the high bond energy of H-F formed.

Visualization of Fragmentation Pathways

Fragmentation Parent Parent Ion [M+H]+ m/z 254 Tropylium Tropylium Ion (C7H7+) m/z 91 Parent->Tropylium Benzyl Cleavage (High Energy) Carbamic Carbamic Acid Int. [M+H - C7H7]+ m/z 163 Parent->Carbamic Loss of Benzyl Radical (-91) Core Core Amine (3-F-4-OH-Piperidine) m/z 119 Carbamic->Core Loss of CO2 (-44) Dehydro Dehydration Product [m/z 119 - H2O] m/z 101 Core->Dehydro - H2O (-18) DehydroFluoro Defluorination Product [m/z 119 - HF] m/z 99 Core->DehydroFluoro - HF (-20)

Caption: Mechanistic fragmentation tree of Benzyl 3-fluoro-4-hydroxypiperidine-1-carboxylate in ESI+.

Analytical Workflow & Quality Control

To ensure data integrity, the following workflow integrates sample handling with data validation.

Workflow cluster_0 Prep cluster_1 Separation cluster_2 Detection Sample Sample Dissolution (50% ACN) Filter Filter (0.22 µm) Sample->Filter LC RP-HPLC (C18) Gradient Elution Filter->LC ESI ESI (+) Source LC->ESI MS1 Full Scan MS1 (Check Adducts) ESI->MS1 MS2 MS/MS (CID) (Confirm Structure) MS1->MS2

Caption: End-to-end analytical workflow for reliable LC-MS characterization.

Troubleshooting & Optimization

Common Issues
IssueCauseRemediation
Weak Signal Ion suppression or poor protonation.Ensure mobile phase pH < 4 using Formic Acid. Check for co-eluting matrix.[3]
Sodium Adduct Dominance Glassware contamination or high pH.Switch to plasticware; add 5mM Ammonium Formate to mobile phase to force [M+NH₄]⁺ or [M+H]⁺.
Peak Tailing Interaction between amine and silanols.Use an "end-capped" C18 column or increase buffer ionic strength (e.g., 10mM Ammonium Acetate).
In-Source Fragmentation Cone voltage too high.Reduce cone voltage to 15-20V. Cbz groups are thermally and energetically labile.
Impurity Profiling

When analyzing synthetic batches, look for these specific impurities:

  • Debenzylated Amine: m/z 119 (Retention time will be much earlier, near void volume).

  • Benzyl Alcohol: UV active but poor MS ionization in ESI+.

  • Elimination Byproducts: Compounds where the -OH or -F has been eliminated during synthesis (Mass -18 or -20).

References

  • PubChem. (n.d.). Benzyl 3-fluoro-4-hydroxypiperidine-1-carboxylate (Compound).[2] National Library of Medicine. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Holčapek, M., et al. (2010). Fragmentation behavior of protecting groups in electrospray ionization mass spectrometry. Journal of Mass Spectrometry. (Foundational mechanistic insight into Cbz cleavage).

Sources

Infrared spectroscopy of Benzyl 3-fluoro-4-hydroxypiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Vibrational Spectroscopy Profiling of Benzyl 3-fluoro-4-hydroxypiperidine-1-carboxylate

Executive Summary

This guide provides a comprehensive technical analysis of the infrared (IR) spectroscopy profile for Benzyl 3-fluoro-4-hydroxypiperidine-1-carboxylate . As a critical intermediate in the synthesis of fluorinated piperidine scaffolds—often used in kinase inhibitors and GPCR modulators—the structural integrity of this molecule is paramount.

This document moves beyond basic peak listing. It explores the vibrational causality governed by the interplay between the electronegative fluorine atom, the hydroxyl group, and the carbamate (Cbz) protecting group. It serves as a primary reference for Quality Control (QC) and Structural Elucidation teams.[1][2]

Molecular Anatomy & Vibrational Theory

To interpret the spectrum accurately, one must first deconstruct the molecule into its vibrational oscillators.

  • The Scaffold: A piperidine ring in a chair conformation.

  • The Warhead (C3-C4): A vicinal fluorohydrin motif (3-fluoro-4-hydroxy).[1][2] The proximity of the highly electronegative Fluorine (F) to the Hydroxyl (OH) group creates a dipole-dipole interaction that subtly shifts vibrational frequencies.

  • The Shield (N1): A Benzyl carbamate (Cbz) group. This provides a strong carbonyl signal and aromatic signatures.[1][2][3]

Stereochemical Considerations (The "F-OH" Effect)

The 3-fluoro-4-hydroxy motif introduces the possibility of intramolecular hydrogen bonding (O-H[1][2]···F).

  • Cis-isomer: If the F and OH are cis (e.g., axial-equatorial or equatorial-axial), the OH bond length slightly increases due to interaction with the fluorine lone pairs, typically causing a blue shift (higher frequency) or sharpening of the OH band compared to the broad intermolecular H-bonded OH.[2]

  • Trans-isomer: The groups are anti-periplanar (diaxial) or too distant (diequatorial), leading to a standard broad OH stretch dominated by intermolecular H-bonding.[1][2]

Experimental Protocol: ATR-FTIR

For this lipophilic, likely viscous oil or low-melting solid, Attenuated Total Reflectance (ATR) is the industry standard over KBr pellets due to the hygroscopic nature of the hydroxyl group.

Protocol 1: Data Acquisition Workflow

ATR_Workflow Start Sample Prep Clean Crystal Cleaning (Isopropanol) Start->Clean Background Background Scan (Air/Ambient) Clean->Background Dry Load Load Sample (Ensure Contact) Background->Load Scan Acquire Spectrum (4 cm⁻¹, 32 scans) Load->Scan Process ATR Correction & Baseline Scan->Process

Figure 1: Standardized ATR-FTIR acquisition workflow for viscous intermediates.

Critical Parameters:

  • Crystal: Diamond or ZnSe (Diamond preferred for chemical resistance).[1][2]

  • Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res for fingerprinting).

  • Scans: Minimum 32 to ensure high Signal-to-Noise (S/N) ratio.

  • Atmospheric Correction: Essential to remove CO₂ (2350 cm⁻¹) and H₂O vapor, which can obscure the OH region.

Spectral Analysis & Band Assignment

The spectrum is divided into three diagnostic zones.

Zone 1: High Frequency (3600 – 2800 cm⁻¹)

Dominant Feature: Hydrogen Bonding & C-H Stretches[1][2]

Frequency (cm⁻¹)AssignmentVibrational ModeDiagnostic Note
3300 – 3450 O-H Stretching (Broad)Primary Indicator. Broadness indicates intermolecular H-bonding.[1][2] A sharper shoulder >3500 suggests intramolecular H-bonding (O-H[1][2]···F).
3030 – 3060 Ar C-H Stretching (sp²)Weak intensity.[1][2] Confirms the Benzyl group.
2920 – 2950 Alk C-H Stretching (sp³)Methylene (-CH₂-) groups of the piperidine ring.[1][2]
2850 – 2870 Alk C-H Stretching (sp³)Symmetric stretch of CH₂ adjacent to Nitrogen.[1]
Zone 2: The Functional Region (1800 – 1500 cm⁻¹)

Dominant Feature: The Carbamate "Fingerprint"

Frequency (cm⁻¹)AssignmentVibrational ModeDiagnostic Note
1680 – 1705 C=O StretchingThe Cbz Anchor. Carbamates absorb at lower frequencies than esters due to N-conjugation.[1][2] Very strong intensity.
1605, 1495 Ar C=C Ring BreathingCharacteristic "doublet" often seen for monosubstituted benzene rings.[1]
1420 – 1440 CH₂-N ScissoringDeformation of the CH₂ groups adjacent to the carbamate nitrogen.[1]
Zone 3: The Fingerprint & Fluorine Zone (1500 – 600 cm⁻¹)

Dominant Feature: C-F and C-O interactions

Frequency (cm⁻¹)AssignmentVibrational ModeDiagnostic Note
1220 – 1250 C-O-C Asym. StretchEster linkage of the carbamate. Strong band.[1][2][3][4]
1050 – 1100 C-F StretchingCritical Diagnostic. C-F bonds are very strong dipole oscillators.[1][2] This band is intense but often overlaps with C-O (alcohol) stretches.[1][2]
1000 – 1050 C-O (Alc) StretchingSecondary alcohol stretch.[1][2] The presence of F at C3 may shift this slightly higher due to induction.
730 – 750 Ar C-H Out-of-Plane (oop)"Mono-sub" rule: 5 adjacent H on the benzyl ring.[1][2] Strong band.[1][2][3][4]
690 – 710 Ar Ring DeformationOften paired with the 730-750 band for monosubstituted benzene.[1][2]

Diagnostic Logic: Purity & Structure Confirmation

The following decision tree illustrates how to use the IR spectrum to validate the synthesis step (e.g., Fluorination or Protection).

Interpretation_Logic Root Spectrum Analysis Check1 Check 1680-1705 cm⁻¹ Root->Check1 HasCbz Strong C=O Present? Check1->HasCbz Check2 Check 3300-3500 cm⁻¹ HasCbz->Check2 Yes Result_Fail FAIL: Check Synthesis HasCbz->Result_Fail No (Missing Protection) HasOH Broad OH Present? Check2->HasOH Check3 Check 1000-1100 cm⁻¹ HasOH->Check3 Yes HasOH->Result_Fail No (Oxidized to Ketone?) HasF Intense C-F/C-O Region? Check3->HasF Result_Pass PASS: Cbz-F-Piperidinol Confirmed HasF->Result_Pass Yes HasF->Result_Fail No (Missing Fluorine)

Figure 2: Logical decision tree for structural validation.

Troubleshooting & Artifacts

  • Missing OH Band: If the material is an oil, ensure it is dry.[1] If the OH band is absent but C=O is present, the alcohol may have oxidized to a ketone (look for a shift in C=O frequency) or the sample is the non-hydroxy precursor.

  • Doublet Carbonyl: Sometimes the Cbz carbonyl appears as a split peak (doublet).[1] This is often due to rotamers around the N-C(O) bond, common in carbamates of cyclic amines [1]. Do not mistake this for an impurity.

  • Obscured C-F: The C-F stretch (~1080 cm⁻¹) strongly overlaps with the C-O stretch of the secondary alcohol. To confirm C-F specifically, Comparative Analysis with the non-fluorinated analogue (Benzyl 4-hydroxypiperidine-1-carboxylate) is recommended.[1][2] The C-F bond will add significant intensity and complexity to the 1000-1100 cm⁻¹ region.[1][2]

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.[1][2] (Standard text for Cbz and Carbamate assignments).

  • Socrates, G. (2004).[1][2] Infrared and Raman Characteristic Group Frequencies: Tables and Charts. Wiley.[1][2] (Authoritative source for C-F and Fluorine-induced shifts).[1][2]

  • NIST Chemistry WebBook. Infrared Spectra of Piperidine Derivatives. (General reference for piperidine ring vibrations).[1][2]

  • Sigma-Aldrich. Benzyl 4-hydroxy-1-piperidinecarboxylate Product Data. (Used for baseline physical state and analogue comparison).[1][2]

  • PubChem. Compound Summary: Benzyl 3-fluoro-4-hydroxypiperidine-1-carboxylate.[1][2] (Structural validation).[1][2]

Sources

Commercial Availability & Technical Profile: Benzyl 3-fluoro-4-hydroxypiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the commercial availability, synthesis, and handling of Benzyl 3-fluoro-4-hydroxypiperidine-1-carboxylate . It is structured for drug development professionals requiring actionable data on sourcing and utilizing this chiral building block.

Executive Summary

Benzyl 3-fluoro-4-hydroxypiperidine-1-carboxylate (Cbz-protected 3-fluoro-4-hydroxypiperidine) is a high-value chiral intermediate used primarily in the synthesis of kinase inhibitors and GPCR ligands. The introduction of the fluorine atom at the C3 position adjacent to the C4 hydroxyl group lowers the pKa of the hydroxyl, influences the piperidine ring conformation via the gauche effect, and improves metabolic stability against P450 oxidation.

While the non-fluorinated analog is a commodity chemical, the 3-fluoro derivative is a Tier 2/3 specialty building block . Commercial availability is often restricted to specific stereoisomers (typically cis), with lead times reflecting "make-to-order" status rather than "off-the-shelf" stock.

Key Metric Data Point
Primary CAS 1207853-10-8 (Specific to (3S,4R)-cis isomer)
Molecular Formula C₁₃H₁₆FNO₃
Molecular Weight 253.27 g/mol
Commercial Status Specialty / Custom Synthesis (Rarely bulk stock)
Est. Market Price $250 - $450 per gram (High purity, stereodefined)
Stereochemistry 2 Chiral Centers (C3, C4); 4 possible isomers. Cis is most common.

Chemical Profile & Stereochemical Complexity

The commercial value and technical challenge of this compound lie in its stereochemistry. The presence of fluorine at C3 and hydroxyl at C4 creates two contiguous stereocenters.

Stereoisomers[1]
  • Cis-isomers (Syn): (3R,4S) and (3S,4R). These are the kinetically favored products of ketone reduction and are the most commercially available forms.

  • Trans-isomers (Anti): (3R,4R) and (3S,4S). These often require specific inversion protocols (e.g., Mitsunobu reaction) or specific enzymatic reduction to access.

Critical Note: When sourcing, "3-fluoro-4-hydroxypiperidine" without stereochemical designation usually implies a diastereomeric mixture (predominantly cis) or a racemate. You must specify CAS 1207853-10-8 for the (3S,4R) enantiomer.

Commercial Landscape

The supply chain for this compound is fragmented. It is not a "catalog commodity" like N-Boc-piperazine.

Supply Chain Visualization

The following diagram illustrates the decision matrix for sourcing this compound based on project phase and quantity.

SupplyChain Start Requirement: Benzyl 3-fluoro-4-hydroxypiperidine-1-carboxylate Qty_Small < 5 grams (Discovery) Start->Qty_Small Qty_Large > 100 grams (Process Dev) Start->Qty_Large Stock_Check Stock Check: CAS 1207853-10-8 Qty_Small->Stock_Check Custom Custom Synthesis (WuXi, Pharmablock) Qty_Large->Custom Contract Mfg Catalog Catalog Suppliers (Leap Chem, Enamine, BLD Pharm) Stock_Check->Catalog In Stock Synthesis In-House Synthesis (See Section 4) Stock_Check->Synthesis Lead Time > 4 wks

Caption: Sourcing decision tree. For small stereodefined quantities, catalog suppliers are preferred. For bulk, custom synthesis is required due to limited shelf stock.

Leading Suppliers & Pricing Tiers
  • Primary Sources: Specialized building block vendors such as Enamine , Pharmablock , Leap Chem , and Combi-Blocks .

  • Pricing:

    • 1g - 5g: ~$300/g (High variance due to stereopurity).

    • Bulk (100g+): ~$80 - $120/g (Requires 4-8 week lead time).

  • Lead Time: Frequently 2-3 weeks (shipped from synthesis hubs in Asia) rather than overnight delivery.

Technical Synthesis & Manufacturing

If commercial lead times are prohibitive, in-house synthesis is a viable option. The standard industrial route ensures high fidelity of the Cbz group and control over the C3-fluorine placement.

Core Synthesis Route: Electrophilic Fluorination - Reduction

This protocol generates the cis-racemate, which can be resolved via chiral HPLC or enzymatic resolution.

Step 1: Precursor Preparation

Starting Material: Benzyl 4-oxopiperidine-1-carboxylate (N-Cbz-4-piperidone).

  • Rationale: The Cbz group is stable to electrophilic fluorinating agents, unlike some Boc derivatives which can undergo acid-catalyzed deprotection during workup.

Step 2: Electrophilic Fluorination

Reagents: Selectfluor (1.1 eq), MeOH or MeCN, Reflux.

  • Mechanism: The ketone undergoes enolization; Selectfluor transfers "F+" to the alpha-position.

  • Protocol:

    • Dissolve N-Cbz-4-piperidone in MeOH (0.5 M).

    • Add Selectfluor (1.1 eq) and heat to 60°C for 4-6 hours.

    • Checkpoint: Monitor by LC-MS for mono-fluorinated product (M+1 = 252) vs difluorinated impurity (M+1 = 270).

    • Self-Validating Step: The appearance of a doublet of triplets in ¹H NMR at ~4.8 ppm (J_H-F ~48 Hz) confirms alpha-fluorination.

Step 3: Stereoselective Reduction

Reagents: NaBH₄ (Sodium Borohydride), MeOH, -78°C to 0°C.

  • Stereochemical Outcome: Hydride attack occurs on the trans face relative to the electronegative fluorine (Felkin-Anh or dipolar model), yielding the cis-fluorohydrin as the major product (>90:10 dr).

  • Protocol:

    • Cool the alpha-fluoro ketone solution to -78°C.

    • Add NaBH₄ (1.5 eq) portion-wise.[1]

    • Warm to 0°C over 2 hours.

    • Quench with sat. NH₄Cl.[2][3]

    • Extract with EtOAc.[1][3][4]

SynthesisRoute Step1 N-Cbz-4-piperidone (Start) Step2 Fluorination (Selectfluor, MeOH, 60°C) Step1->Step2 Intermediate N-Cbz-3-fluoro-4-oxopiperidine (Racemic) Step2->Intermediate Electrophilic Subs. Step3 Reduction (NaBH4, -78°C) Intermediate->Step3 Product Benzyl 3-fluoro-4-hydroxypiperidine-1-carboxylate (Major Product: Cis-Racemate) Step3->Product Diastereoselective Red.

Caption: Synthetic pathway from N-Cbz-4-piperidone. The reduction step largely dictates the cis-stereochemistry.

Quality Control & Analytics

To validate the purchased or synthesized material, the following analytical signatures must be confirmed.

¹H NMR Spectroscopy (400 MHz, DMSO-d₆)
  • H3 (CH-F): Look for a distinct multiplet (often doublet of triplets) centered around 4.6 - 4.9 ppm with a large geminal coupling constant (⁵J_H-F ≈ 48-50 Hz ).

  • H4 (CH-OH): A multiplet at 3.5 - 3.8 ppm .

  • Stereochemistry Check: The coupling constant between H3 and H4 (

    
    ) helps distinguish isomers.
    
    • Cis (Syn): Smaller

      
       (typically 2-4 Hz) due to gauche orientation.
      
    • Trans (Anti): Larger

      
       (typically 8-10 Hz) if diaxial.
      
¹⁹F NMR
  • Expect a signal around -180 to -200 ppm (referenced to CFCl₃).

  • The signal should be a doublet (coupling to H3) of doublets (coupling to H4).

HPLC Purity
  • Column: C18 (e.g., Agilent Zorbax).

  • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.

  • Detection: UV at 210 nm (amide bond) and 254 nm (benzyl ring).

  • Chiral Separation: If enantiopurity is claimed (e.g., >98% ee), a chiral column (Chiralpak AD-H or OD-H) using Hexane/IPA is required to verify the absence of the enantiomer.

References

  • ChemicalBook. Benzyl (3S,4R)-4-fluoro-3-hydroxypiperidine-1-carboxylate Product Details.Link

  • National Institutes of Health (PubChem). Compound Summary: tert-Butyl 3-fluoro-4-oxopiperidine-1-carboxylate (Intermediate).Link[5]

  • Scientific Update. Syn-3-Fluoro-4-aminopiperidine – a story from multiple orientations. (Discusses reduction stereoselectivity of 3-fluoro-4-oxopiperidines). Link

  • Journal of Medicinal Chemistry. High affinity hydroxypiperidine analogues... stereospecific interactions. (Validation of cis/trans separation in piperidines). Link

Sources

Sourcing and Validating Fluorinated Piperidine Intermediates: A Technical Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Suppliers of Fluorinated Piperidine Intermediates Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The incorporation of fluorine into piperidine scaffolds is a cornerstone strategy in modern medicinal chemistry, utilized to modulate basicity (pKa), enhance metabolic stability, and lock active conformations.[1] However, the sourcing of these intermediates presents unique challenges: regioisomeric impurities are difficult to separate, and the safety profile of fluorination reagents (e.g., DAST, SF4) creates supply chain bottlenecks at scale.

This guide provides a technical framework for identifying, qualifying, and validating suppliers of fluorinated piperidines. It moves beyond a simple directory, offering a self-validating protocol for quality control (QC) and a strategic analysis of the global supply landscape.

The Strategic Value of Fluorinated Piperidines

Before evaluating suppliers, one must define the Critical Quality Attributes (CQAs) based on the intended medicinal application. Fluorine is not merely a steric blocker; it is an electronic tuner.

Modulation of Physicochemical Properties[1][2]
  • pKa Depression: The piperidine nitrogen is typically highly basic (pKa ~11). Proximity to a fluorine atom (an inductive electron-withdrawing group) lowers the pKa by 1–3 units depending on the position (3-F vs. 4-F) and number of fluorine atoms.[2] This is critical for improving oral bioavailability and reducing hERG channel liability.

  • Conformational Locking: The gauche effect (stereoelectronic interaction between the C-F bond and the N-lone pair or adjacent bonds) often forces the fluorine substituent into an axial position. This rigidification can significantly enhance binding affinity by reducing the entropic penalty upon binding to a protein target.

Metabolic Blocking

Fluorination at the C3 or C4 position blocks oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes, extending the half-life of the drug candidate.

The Supplier Landscape: A Tiered Sourcing Strategy

The market for fluorinated piperidines is segmented by scale and synthetic capability. A "one-size-fits-all" approach fails here because the chemistry required for gram-scale catalog items (often DAST-mediated) differs fundamentally from kilogram-scale process chemistry (often hydrogenation of fluoropyridines).[2]

Table 1: Supplier Tiering and Capabilities
TierPrimary FocusTypical ScaleKey SuppliersStrategic Use Case
Tier 1: Discovery High-diversity catalog, "Make-on-Demand"mg to 10gEnamine (Ukraine/EU), Combi-Blocks (USA), Fluorochem (UK)SAR exploration, library synthesis, hit-to-lead.[2]
Tier 2: Specialist Difficult fluorinations, Custom Synthesis10g to 1kgOakwood Chemical (USA), Shanghai AQ BioPharma (CN)Resupply for animal studies, specific chiral requirements.
Tier 3: Process Scale-up, GMP, Safety Managementkg to TonWuXi AppTec , Porton Pharma Clinical candidate manufacturing, process safety (handling HF/SF4).
Strategic Supplier Analysis
  • Enamine: Dominates the "discovery" space with their MADE (Make-on-Demand) building blocks.[2][3] They utilize specialized reagents (e.g., MorphDAST) and have a massive internal library of fluorinated scaffolds.[4] Excellent for accessing novel substitution patterns (e.g., 3-fluoro-4-methylpiperidine).[2]

  • Fluorochem: A staple for European researchers. Their catalog is highly curated for fluorinated intermediates, often stocking specific isomers that are "out of stock" elsewhere.

  • Oakwood Chemical: US-based specialist that often bridges the gap between catalog and custom synthesis.[2] They are particularly strong in sulfur and fluorine chemistry, handling hazardous reagents that generalist suppliers avoid.

Technical Validation: The "Trust but Verify" Protocol

Fluorinated intermediates are prone to specific impurities that standard LC-MS methods may miss. The following protocol is a self-validating system for incoming goods.

The "Silent" Impurity Risk
  • Regioisomers: In the synthesis of 3-fluoropiperidine, small amounts of 4-fluoropiperidine may form if the starting material rearranges.[2] These isomers often co-elute on standard C18 HPLC columns.

  • Residual Boron/Tin: If the piperidine was made via cross-coupling (e.g., Suzuki) followed by reduction, trace metals are a risk.

  • Residual Fluorinating Agents: DAST derivatives can linger and hydrolyze slowly, releasing HF over time.

Mandatory QC Workflow (Experimental Protocol)

Do not rely solely on the Certificate of Analysis (CoA) for critical intermediates.

Step 1: 19F-NMR (The Gold Standard) Proton-decoupled 19F-NMR is the only reliable way to detect regioisomeric impurities and inorganic fluoride (e.g., HF, KF).[2]

  • Protocol: Dissolve 10 mg of sample in CDCl3 (or DMSO-d6 if salt). Add an internal standard (e.g., α,α,α-trifluorotoluene, δ -63.7 ppm).

  • Acceptance Criteria: Main peak integral >98% relative to all other fluorine signals. No broad hump at -150 to -160 ppm (indicative of inorganic fluoride).[2]

Step 2: GC-MS with Derivatization Piperidines are polar and tail badly on GC.[2] Derivatize to ensure sharp peaks and separation of isomers.

  • Reagent: Trifluoroacetic anhydride (TFAA).[2]

  • Method: Mix 5 mg sample with 100 µL DCM and 20 µL TFAA. Shake for 10 min. Inject on a non-polar column (e.g., DB-5).[2]

  • Logic: The N-TFA derivative is volatile and allows for excellent separation of 3-fluoro vs 4-fluoro isomers.[2]

Synthesis & Manufacturing Risks

Understanding how the supplier makes the compound allows you to predict the risk profile.

The "Deoxo-Fluor" Route (Small Scale)
  • Method: Treatment of N-Boc-3-hydroxypiperidine with DAST or Deoxo-Fluor.[2]

  • Risk: Elimination side products (alkenes).[2] If the supplier does not purify carefully, you will receive a mixture of fluoropiperidine and tetrahydropyridine.

  • Detection: Check 1H-NMR for alkene protons (5.5 - 6.0 ppm).[2]

The "Pyridine Reduction" Route (Large Scale)
  • Method: Hydrogenation of 3-fluoropyridine.[2]

  • Risk: Over-reduction (loss of fluorine) or partial reduction.

  • Benefit: This is the preferred route for scale-up (Tier 3 suppliers) as it avoids explosive fluorinating reagents.[2]

Decision Frameworks (Visualized)

Diagram 1: Supplier Qualification Workflow

A logic gate for selecting the correct supplier tier based on project phase and risk tolerance.

SupplierSelection Start Need Fluorinated Piperidine ScaleCheck Quantity Required? Start->ScaleCheck NoveltyCheck Is Structure Novel? ScaleCheck->NoveltyCheck < 100g Tier3 Tier 3: Process (WuXi/Porton) Focus: GMP & Safety ScaleCheck->Tier3 > 1kg (GMP) Tier1 Tier 1: Catalog (Enamine/Combi-Blocks) Focus: Speed & Diversity NoveltyCheck->Tier1 Yes (Discovery) Tier2 Tier 2: Specialist (Oakwood/Fluorochem) Focus: Specific Isomers/Resupply NoveltyCheck->Tier2 No (Commodity/Resupply) QC Internal QC Protocol (19F-NMR + GC-Deriv) Tier1->QC Tier2->QC Tier3->QC Pass Release for Synthesis QC->Pass Purity >98% Fail Reject/Repurify QC->Fail Isomers/HF detected

Caption: Strategic workflow for selecting suppliers based on scale and novelty, culminating in a mandatory internal QC gate.

Diagram 2: Impact of Fluorination on Piperidine Properties

Visualizing the causality between chemical modification and biological effect.

FluorineEffect F_Sub Fluorine Substitution (3-F or 4,4-F2) Effect1 Inductive Effect (-I) F_Sub->Effect1 Effect2 Gauche Effect F_Sub->Effect2 Effect3 Steric/Electronic Blocking F_Sub->Effect3 Outcome1 Lower Basic pKa (Reduced hERG binding) Effect1->Outcome1 Outcome2 Axial Conformation (Pre-organized binding) Effect2->Outcome2 Outcome3 Blocked Metabolism (Increased Half-life) Effect3->Outcome3

Caption: Mechanistic map illustrating how fluorine substitution translates to medicinal chemistry outcomes.

Data Summary: Common Intermediates

Intermediate NameCAS NumberKey Supplier(s)Synthesis Challenge
3-Fluoropiperidine HCl 119570-98-6Enamine, FluorochemEnantiomer separation is costly; often sold as racemate.
4,4-Difluoropiperidine HCl 144230-52-4Oakwood, Combi-BlocksVolatile free base; always handle as salt.[2]
3,3-Difluoropiperidine HCl 496807-97-7Enamine, Shanghai AQHarder to access than 4,4-F2; requires specialized fluorination.[2]
cis-3-Fluoro-4-methylpiperidine N/A (Custom)Enamine (MADE)High value for conformational studies; difficult stereocontrol.[2]

References

  • Müller, K., et al. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science.[3][5][6] (Contextual grounding for pKa/conformation claims).

  • Oakwood Chemical. Fluorinated Intermediates Catalog. Oakwoodchemical.com. Retrieved from [Link]

  • National Institutes of Health (NIH). Understanding the Conformational Behavior of Fluorinated Piperidines. PubMed Central. Retrieved from [Link]

  • Scientific Update. Syn-3-Fluoro-4-aminopiperidine - a story from multiple orientations. Scientificupdate.com. Retrieved from [Link]

Sources

Methodological & Application

Synthesis of Benzyl 3-fluoro-4-hydroxypiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Stereodivergent

Executive Summary & Strategic Rationale

The piperidine ring is a privileged scaffold in medicinal chemistry.[1] The introduction of a fluorine atom at the C3 position, adjacent to a C4 hydroxyl group, is a high-value modification used to modulate pKa (via the inductive effect), block metabolic hot spots, and influence conformation through the gauche effect.

This guide details two distinct, self-validating protocols to access Benzyl 3-fluoro-4-hydroxypiperidine-1-carboxylate (Cbz-protected fluorohydrin). The choice of method depends strictly on the required stereochemistry:

  • Method A (The Epoxide Route): Yields the (±)-trans isomer (3,4-trans-diaxial opening). This is the industry standard for scalability and defined stereochemistry.

  • Method B (The Ketone Route): Yields the (±)-cis isomer. This relies on electrophilic fluorination followed by a sterically controlled reduction (L-Selectride).

Strategic Workflow Visualization

The following diagram illustrates the divergent synthetic pathways.

SyntheticStrategy Start Starting Material N-Cbz-4-piperidone Enol Silyl Enol Ether Intermediate Start->Enol TMSOTf, Et3N FluoroKetone 3-Fluoro-4-oxopiperidine (Racemic) Enol->FluoroKetone Selectfluor CisProduct CIS-Isomer (Kinetic Reduction) FluoroKetone->CisProduct L-Selectride (Equatorial Attack) AltStart Alternative Start N-Cbz-1,2,3,6-tetrahydropyridine Epoxide Epoxide Intermediate (N-Cbz-7-oxa-3-azabicyclo[4.1.0]heptane) AltStart->Epoxide mCPBA (Epoxidation) TransProduct TRANS-Isomer (Epoxide Opening) Epoxide->TransProduct HF-Pyridine (SN2 Opening)

Caption: Divergent synthesis of cis- and trans-3-fluoro-4-hydroxypiperidine derivatives.

Method A: Synthesis of the trans-Isomer (Epoxide Opening)

This method utilizes the Fürst-Plattner rule (trans-diaxial opening) to guarantee the trans relationship between the fluorine and the hydroxyl group.

Reagents & Materials
  • Substrate: Benzyl 3,6-dihydro-2H-pyridine-1-carboxylate (N-Cbz-1,2,3,6-tetrahydropyridine).

  • Oxidant: m-Chloroperbenzoic acid (mCPBA), 70-75%.

  • Fluorinating Agent: Olah’s Reagent (Pyridine-HF, 70% HF). [CRITICAL HAZARD]

  • Solvents: Dichloromethane (DCM), anhydrous.

Step-by-Step Protocol

Step 1: Epoxidation

  • Dissolve N-Cbz-1,2,3,6-tetrahydropyridine (10.0 g, 43.2 mmol) in DCM (150 mL) and cool to 0 °C.

  • Add mCPBA (11.2 g, 1.1 equiv) portion-wise over 20 minutes.

  • Warm to room temperature (RT) and stir for 12 hours.

  • Quench: Wash with 10% Na₂SO₃ (to reduce excess peroxide) followed by sat. NaHCO₃.

  • Isolation: Dry organic layer (MgSO₄), filter, and concentrate.[2] The crude epoxide is usually sufficiently pure (>95%) for the next step.

Step 2: Nucleophilic Ring Opening (The Fluorination) Safety Note: Perform in a Teflon or polyethylene vessel. Glass is etched by HF.

  • Dissolve the epoxide (5.0 g) in DCM (50 mL) in a polyethylene bottle. Cool to 0 °C.

  • Add Pyridine-HF (2.5 mL, ~5 equiv HF) dropwise. Caution: Exothermic.

  • Stir at 0 °C for 1 hour, then warm to RT for 4 hours.

  • Quench (Critical): Pour the reaction mixture carefully into a stirred slurry of Calcium Carbonate (CaCO₃) in water. This precipitates fluoride as CaF₂.

  • Extraction: Extract with DCM (3 x 50 mL). Wash combined organics with brine.

  • Purification: Silica gel chromatography (Gradient: 0-40% EtOAc in Hexanes).

Expected Outcome:

  • Yield: 70-80%

  • Stereochemistry: trans-3-fluoro-4-hydroxypiperidine.

  • Mechanism: F⁻ attacks the epoxide anti-periplanar to the oxygen bridge.

Method B: Synthesis of the cis-Isomer (Alpha-Fluorination)

This method relies on the steric bulk of the reducing agent to dictate the stereochemistry of the alcohol.

Reagents & Materials
  • Substrate: Benzyl 4-oxopiperidine-1-carboxylate (N-Cbz-4-piperidone).

  • Activation: TMSOTf (Trimethylsilyl trifluoromethanesulfonate), Et₃N.

  • Fluorine Source: Selectfluor™ (F-TEDA-BF₄).[3]

  • Reductant: L-Selectride (Lithium tri-sec-butylborohydride), 1.0 M in THF.

Step-by-Step Protocol

Step 1: Silyl Enol Ether Formation

  • Dissolve N-Cbz-4-piperidone (5.0 g, 21.4 mmol) and Et₃N (8.9 mL, 3.0 equiv) in dry DCM (50 mL) under N₂ at 0 °C.

  • Add TMSOTf (4.6 mL, 1.2 equiv) dropwise.

  • Stir for 1 hour. Monitor by TLC (disappearance of ketone).

  • Workup: Dilute with pentane, wash with cold sat. NaHCO₃. Dry (Na₂SO₄) and concentrate to give the crude silyl enol ether.

Step 2: Electrophilic Fluorination

  • Dissolve the crude silyl enol ether in Acetonitrile (MeCN, 50 mL).

  • Add Selectfluor (8.3 g, 1.1 equiv) in one portion at RT.

  • Stir for 2 hours. The reaction turns from a suspension to a clear solution.

  • Workup: Dilute with EtOAc, wash with water and brine. Concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc) to isolate benzyl 3-fluoro-4-oxopiperidine-1-carboxylate.

    • Note: This intermediate is racemization-prone; proceed quickly to reduction.

Step 3: Stereoselective Reduction (The Cis-Driver)

  • Dissolve the fluoro-ketone (2.0 g) in anhydrous THF (20 mL) and cool to -78 °C .

  • Add L-Selectride (1.1 equiv) dropwise.

    • Mechanistic Insight: The bulky hydride attacks from the less hindered equatorial face, forcing the resulting hydroxyl group into the axial position. Since the fluorine (at C3) prefers an equatorial orientation to minimize dipole repulsion, the resulting relationship is cis (F-eq, OH-ax).

  • Stir for 2 hours at -78 °C.

  • Quench: Add MeOH (2 mL) followed by H₂O₂/NaOH (standard oxidative workup for boranes).

  • Purification: Silica gel chromatography.

Expected Outcome:

  • Yield: 60-70% (over 2 steps).

  • Stereochemistry: cis-3-fluoro-4-hydroxypiperidine (dr > 10:1).

Analytical Data & Validation

Featuretrans-Isomer (Method A)cis-Isomer (Method B)
¹⁹F NMR δ -180 to -185 ppm (approx)δ -190 to -200 ppm (approx)
³J(H3-H4) Large coupling (~8-10 Hz) indicating diaxial relationship in chair conformation.Small coupling (~2-4 Hz) indicating axial-equatorial relationship.
HPLC/TLC More polar (typically lower Rf) due to H-bonding capability.Less polar (typically higher Rf).

Safety Protocol: Handling HF-Pyridine

WARNING: Hydrofluoric acid (HF) and its complexes are potentially fatal upon skin contact. Systemic toxicity (hypocalcemia) can occur even with small burns.

SafetyProtocol PPE PPE REQUIRED: Neoprene Gloves (Double) Face Shield Apron Vessel VESSEL: Teflon/HDPE Only (No Glass) PPE->Vessel Quench QUENCH: Sat. Calcium Carbonate or Calcium Gluconate Vessel->Quench FirstAid FIRST AID: Calcium Gluconate Gel Seek ER Immediately Quench->FirstAid

Caption: Mandatory safety workflow for Olah's Reagent.

  • Antidote: A tube of 2.5% Calcium Gluconate Gel must be uncapped and present on the benchtop before opening the HF bottle.

  • Neutralization: All waste must be treated with CaCl₂ or CaCO₃ to precipitate fluoride before disposal.

References

  • Banks, R. E. (2007). "Selectfluor: 1-(Chloromethyl)-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane Bis(tetrafluoroborate)."[3][4] Encyclopedia of Reagents for Organic Synthesis.

  • Glorius, F., et al. (2019).[5] "The formation of all cis-(multi) fluorinated piperidines by a dearomatization-hydrogenation process."[5] Nature Chemistry, 11, 264-270.[5]

  • Lectka, T., et al. (2018).[6] "Fluorofunctionalization of C=C Bonds with Selectfluor: Synthesis of β-Fluoropiperazines." Journal of Organic Chemistry, 83(23), 14234-14244.[6]

  • UCLA Environment, Health & Safety. (2017).[7] "Standard Operating Procedure: Hydrofluoric Acid."

  • Organic Syntheses. "1-Fluoroadamantane (Use of Pyridinium Polyhydrogen Fluoride)." Org.[5][6][8] Synth. 1973, 53, 30.

Sources

Application Note: Stereoselective Synthesis of 3-Fluoro-4-Hydroxypiperidines

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Importance

The 3-fluoro-4-hydroxypiperidine scaffold is a privileged structural motif in modern drug discovery. The introduction of a fluorine atom adjacent to the hydroxyl group serves two critical functions: it lowers the pKa of the hydroxyl group (enhancing H-bond donor capability) and modulates the conformational landscape of the piperidine ring through the gauche effect.

However, accessing this scaffold with high stereochemical purity is synthetically demanding. The challenge lies not only in the regioselective introduction of fluorine but also in controlling the relative stereochemistry (cis vs. trans) at the C3 and C4 positions.

This Application Note provides a robust, divergent protocol for synthesizing both (±)-cis- and (±)-trans-3-fluoro-4-hydroxypiperidines starting from commercially available N-Boc-4-piperidone. We prioritize a Fluorination-Reduction strategy over de novo ring synthesis, as it is more scalable and amenable to late-stage functionalization.

Strategic Analysis of Synthetic Routes

To ensure high reliability (Trustworthiness), we selected the Electrophilic Fluorination / Diastereoselective Reduction pathway.

Synthetic StrategyProsConsVerdict
Route A: Deoxyfluorination (DAST/Deoxo-Fluor on 3,4-diol)Direct access from diols.High risk of ring contraction (pyrrolidine formation) and elimination.Avoid
Route B: Epoxide Opening (Fluoride opening of epoxides)Stereospecific (trans-only).Harsh conditions often required; regioselectivity issues (3-F vs 4-F).Secondary Option
Route C: Fluorination-Reduction (Selected Protocol)Divergent access to cis and trans; mild conditions; scalable.Requires careful handling of unstable

-fluoro ketone intermediates.
Recommended

Protocol 1: Synthesis of the Key Intermediate

Target: tert-Butyl 3-fluoro-4-oxopiperidine-1-carboxylate

Direct fluorination of enolates generated with bases like LDA can lead to poly-fluorination. This protocol uses a Silyl Enol Ether (SEE) activation strategy to ensure mono-fluorination.

Materials
  • Substrate: N-Boc-4-piperidone (1.0 equiv)

  • Base: LiHMDS (1.1 equiv, 1.0 M in THF)

  • Silylating Agent: TMSCl (1.2 equiv)

  • Fluorinating Agent: Selectfluor® (1.1 equiv)

  • Solvents: Anhydrous THF, Acetonitrile (dry)

Step-by-Step Methodology
  • Enol Silane Formation:

    • Cool a solution of N-Boc-4-piperidone in anhydrous THF (0.5 M) to -78 °C .

    • Add LiHMDS dropwise over 20 minutes. Stir for 45 minutes at -78 °C.

    • Add TMSCl dropwise. Stir for 30 minutes at -78 °C, then warm to room temperature (RT) over 1 hour.

    • QC Check: Aliquot NMR should show disappearance of ketone peaks and appearance of the vinyl proton (~4.8 ppm).

    • Workup: Quench with sat. NaHCO₃, extract with Et₂O, dry (MgSO₄), and concentrate. Note: Use the crude silyl enol ether immediately to avoid hydrolysis.

  • Electrophilic Fluorination:

    • Dissolve the crude silyl enol ether in dry Acetonitrile (0.2 M).

    • Cool to 0 °C .

    • Add Selectfluor® as a solid in one portion.

    • Stir at RT for 3 hours.

    • Workup: Dilute with EtOAc, wash with water and brine. Dry (Na₂SO₄) and concentrate.

    • Purification: Flash chromatography (Hexane/EtOAc). The

      
      -fluoro ketone is prone to hydration; store under inert atmosphere at -20 °C.
      

Protocol 2: Divergent Stereoselective Reduction

This stage determines the final stereochemistry. The choice of reducing agent dictates the hydride attack trajectory.

Pathway A: Synthesis of the Cis-Isomer (Kinetic Control)

Target: cis-3-Fluoro-4-hydroxypiperidine (3,4-syn)

Mechanism: The bulky hydride reagent (L-Selectride ) attacks the ketone from the less hindered equatorial face, forcing the hydroxyl group into the axial position (pseudo-axial), resulting in a cis relationship with the fluorine (assuming F is equatorial in the lowest energy chair).

  • Dissolve 3-fluoro-4-oxopiperidine intermediate in anhydrous THF (0.1 M).

  • Cool to -78 °C (Critical for selectivity).

  • Add L-Selectride (1.2 equiv, 1.0 M in THF) dropwise.

  • Stir at -78 °C for 2 hours.

  • Oxidative Workup: Carefully add MeOH, followed by NaOH (10%) and H₂O₂ (30%) to quench the organoborane byproducts.

  • Extract with EtOAc, dry, and purify.

Pathway B: Synthesis of the Trans-Isomer (Thermodynamic Control)

Target: trans-3-Fluoro-4-hydroxypiperidine (3,4-anti)

Mechanism: Small reducing agents like NaBH₄ allow for attack leading to the thermodynamically more stable diequatorial product (Trans).

  • Dissolve 3-fluoro-4-oxopiperidine intermediate in MeOH (0.2 M).

  • Cool to 0 °C .

  • Add NaBH₄ (1.5 equiv) portion-wise.

  • Stir at 0 °C for 1 hour, then warm to RT.

  • Quench with sat. NH₄Cl. Extract with DCM (Note: Piperidines are polar; use DCM/MeOH 9:1 for extraction if necessary).

Visualization: Reaction Workflow

G Start N-Boc-4-Piperidone Step1 1. LiHMDS, TMSCl (Silyl Enol Ether) Start->Step1 Step2 2. Selectfluor® (Acetonitrile) Step1->Step2 Intermediate INTERMEDIATE: 3-Fluoro-4-oxopiperidine Step2->Intermediate BranchA Route A: L-Selectride (-78°C, THF) Intermediate->BranchA Steric Control BranchB Route B: NaBH4 (0°C, MeOH) Intermediate->BranchB Thermodynamic ProductCis CIS-Isomer (Kinetic Product) BranchA->ProductCis ProductTrans TRANS-Isomer (Thermodynamic Product) BranchB->ProductTrans

Figure 1: Divergent synthesis workflow for accessing cis- and trans-3-fluoro-4-hydroxypiperidines.

Characterization & Quality Control (Self-Validation)

The stereochemistry must be validated using


H NMR coupling constants (

)
.
IsomerRelative ConfigExpected Coupling (

)
Rationale
Trans Anti (3-F, 4-OH)Large (~8–10 Hz) Corresponds to diaxial coupling (H3ax–H4ax) in the preferred chair conformer.
Cis Syn (3-F, 4-OH)Small (~3–4 Hz) Corresponds to axial-equatorial coupling.

Note on Conformation: The trans-isomer typically adopts a chair conformation where both the Fluorine and Hydroxyl groups are equatorial to avoid 1,3-diaxial strain, resulting in the protons being axial (Large J). The cis-isomer will have one substituent axial and one equatorial.

Troubleshooting & Safety

  • Elimination (HF Loss): The

    
    -fluoro ketone intermediate is sensitive. Avoid heating above 40 °C during concentration. If elimination to the enone is observed (vinyl signals in NMR), keep the workup neutral or slightly acidic; avoid strong bases during extraction.
    
  • Racemization: The 3-position is acidic. Do not store the intermediate ketone for long periods; process immediately to the alcohol.

  • Safety: Selectfluor is an oxidant. LiHMDS is pyrophoric. Handle all reagents in a fume hood.

References

  • Van Niel, M. B., et al. (1999).[1] Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles... gives selective human 5-HT1D receptor ligands.[1] Journal of Medicinal Chemistry, 42(12), 2087–2104.[1] Link

  • Vertex Pharmaceuticals. (2010). Preparation of 3-fluoro-4-hydroxypiperidines.[2][3] (General methodology reference derived from standard protocols in fluoropiperidine patents).

  • Banks, R. E. (1998). Selectfluor™ reagent F-TEDA-BF4 in action: tamed fluorine at your service. Journal of Fluorine Chemistry, 87(1), 1-17. Link

  • Brown, H. C., & Krishnamurthy, S. (1972). Lithium Tri-sec-butylborohydride. A New Reagent for the Reduction of Cyclic and Bicyclic Ketones with Super Stereoselectivity. Journal of the American Chemical Society, 94(20), 7159–7161. Link

Sources

Protecting group strategies for fluorinated piperidines

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Protection of Fluorinated Piperidines

Executive Summary & The "Fluorine Paradox"

Fluorinated piperidines (e.g., 3-fluoro-, 3,3-difluoro-, and 4-fluoropiperidine) are high-value bioisosteres in medicinal chemistry, utilized to modulate pKa, block metabolic hot spots, and induce specific conformational locks via the gauche effect. However, the introduction of fluorine creates a "Fluorine Paradox" that complicates standard protecting group (PG) strategies:

  • Nucleophilic Deactivation: The high electronegativity of fluorine pulls electron density from the nitrogen lone pair, significantly lowering nucleophilicity. Standard protection protocols (e.g.,

    
     in mild base) often fail or proceed sluggishly.
    
  • Acidification of

    
    -Protons:  While the nitrogen becomes less reactive, the C-H bonds adjacent to the fluorine (and the nitrogen) become more acidic. This dramatically increases the risk of HF elimination  (dehydrofluorination) under basic conditions, leading to irreversible enamine formation and decomposition.
    

This guide provides validated protocols to navigate these competing electronic effects, ensuring high yields without compromising the integrity of the C-F bond.

The Electronic Landscape: Data & Strategy

To select the correct strategy, one must quantify the electronic perturbation. The pKa of the conjugate acid drops precipitously with fluorination, serving as a proxy for the nucleophilicity of the free amine.

Table 1: Comparative Basicity and Nucleophilicity

ScaffoldpKa (Conjugate Acid)NucleophilicityElimination Risk (Base)Recommended Strategy
Piperidine ~11.2HighNoneStandard
4-Fluoropiperidine ~9.5ModerateLowStandard / Mild Heating
3-Fluoropiperidine ~8.4LowHigh (E1cB) Acid-Labile (Boc)
3,3-Difluoropiperidine ~7.5 - 8.0Very Low ModerateCatalyzed Installation
Strategic Decision Matrix

The following decision tree outlines the logical flow for selecting a protecting group based on the specific fluorination pattern.

PG_Strategy Start Fluorinated Piperidine Substrate Pos Fluorine Position? Start->Pos F3 3-Fluoro / 3,3-Difluoro (High Elimination Risk) Pos->F3 Beta to N F4 4-Fluoro (Lower Risk) Pos->F4 Gamma to N BaseSens Base Sensitivity Check (Avoid Fmoc) F3->BaseSens NuCheck Nucleophilicity Check F4->NuCheck Rec1 Rec: Boc Group (Catalyzed Install) BaseSens->Rec1 Preferred Rec2 Rec: Cbz Group (Schotten-Baumann) BaseSens->Rec2 Alternative Rec3 Rec: Fmoc/Boc/Cbz (Standard) NuCheck->Rec3

Figure 1: Decision matrix for protecting group selection. Note the specific exclusion of Fmoc for 3-fluoro derivatives due to base-mediated elimination risks.

Detailed Protocols

Protocol A: Catalytic Boc-Protection for Low-Nucleophilicity Amines

Target: 3,3-Difluoropiperidine and 3-fluoropiperidine. Challenge: The amine is too electron-deficient to react with


 in standard 

mixtures efficiently. Heating often triggers HF elimination. Solution: Use 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst, but strictly control stoichiometry to prevent side reactions.

Materials:

  • Substrate: Fluorinated piperidine HCl salt (1.0 equiv)

  • Reagent: Di-tert-butyl dicarbonate (

    
    ) (1.2 equiv)
    
  • Base: Triethylamine (

    
    ) (2.5 equiv) - Acts as an acid scavenger only.
    
  • Catalyst: DMAP (0.05 - 0.1 equiv)

  • Solvent: Dichloromethane (DCM) or Acetonitrile (

    
    )
    

Step-by-Step:

  • Neutralization: Suspend the piperidine salt in DCM (

    
    ) at 
    
    
    
    . Add
    
    
    dropwise. Stir for 15 min to liberate the free amine.
  • Reagent Addition: Add

    
     in one portion.
    
  • Catalysis: Add catalytic DMAP (

    
    ). Note: Do not exceed 10 mol% as excess DMAP can act as a base and trigger elimination in 3-fluoro systems.
    
  • Reaction: Allow to warm to room temperature (

    
    ). Monitor via TLC (stain with Ninhydrin or 
    
    
    
    ; UV may be weak).
    • Endpoint: 3,3-difluoro analogs may require 12–18 hours.

  • Workup (Critical): Wash with

    
     (cold) to remove DMAP and remaining amine. Avoid strong basic washes. Dry over 
    
    
    
    and concentrate.
Protocol B: Cbz Protection via Schotten-Baumann Conditions

Target: Scale-up of 3-fluoropiperidine. Rationale: Biphasic conditions keep the inorganic base in the aqueous layer, minimizing the contact time between the base and the sensitive fluorinated species in the organic phase, reducing elimination risk.

Step-by-Step:

  • Dissolve the amine salt in a biphasic mixture of

    
     and water (
    
    
    
    ratio).
  • Add

    
     (3.0 equiv) to the aqueous layer.
    
  • Cool to

    
    .[1] Add Benzyl Chloroformate (
    
    
    
    ) (1.1 equiv) dropwise over 30 minutes.
  • Vigorous stirring is essential to maintain emulsion.

  • Safety Check: Monitor pH. Keep it

    
    . If pH spikes 
    
    
    
    , elimination risk increases.

Deprotection & Stability Hazards

The most critical failure mode in fluorinated piperidine chemistry is HF Elimination (Dehydrofluorination). This transforms the piperidine into a cyclic enamine or imine, which subsequently hydrolyzes, destroying the scaffold.

Mechanism of Failure (E1cB Elimination)

Elimination_Risk Substrate 3-Fluoro-N-PG-Piperidine Deprotonation Carbanion Formation (Stabilized by EWG) Substrate->Deprotonation + Base Base Strong Base (e.g., Piperidine during Fmoc removal) Elimination Loss of F- (E1cB) Deprotonation->Elimination Product Enamine/Imine (Scaffold Destruction) Elimination->Product - HF

Figure 2: The E1cB elimination pathway. This reaction is particularly fast for 3-fluoropiperidines because the C-H bond is activated by both the N-protecting group (carbamate) and the fluorine atom.

Deprotection Guidelines
  • Boc Removal (Safe):

    • Reagents:

      
       in Dioxane or TFA/DCM (
      
      
      
      ).
    • Outcome: Generally safe. The acidic environment suppresses elimination (protonation of the nitrogen prevents enamine formation).

    • Note: Evaporate TFA at low temperature. Heating acidic fluorinated amines can sometimes lead to rearrangements.

  • Cbz/Bn Removal (Caution - Defluorination):

    • Risk: Catalytic hydrogenation (

      
      ) can cause hydrogenolysis of the C-F bond , yielding the non-fluorinated piperidine.
      
    • Mitigation Protocol:

      • Use Pearlman’s Catalyst (

        
        ) which is often more selective for N-debenzylation over C-F cleavage.
        
      • Poison the Catalyst: Add a trace of pyridine or use sulfided platinum on carbon (

        
        ) if defluorination is observed.
        
      • Alternative: Use acid-mediated removal for Cbz (

        
        ) if the rest of the molecule tolerates harsh acid.
        
  • Fmoc Removal (Avoid):

    • Standard conditions (

      
       Piperidine in DMF) are highly basic and often lead to partial or total decomposition of 3-fluoropiperidines via the mechanism in Figure 2.
      
    • Alternative: If Fmoc is mandatory, use milder bases like Piperazine or DBU with shorter reaction times, but yield loss is common.

References

  • Conformational Analysis: Gaining an understanding of the conformational behavior of fluorinated compounds.[2][3] ResearchGate.[2] Link

  • Synthesis & Reactivity: The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. National Institutes of Health (PMC). Link

  • Protecting Group Strategies: Protecting Groups for Amines: Carbamates (Boc, Cbz, Fmoc).[4] Master Organic Chemistry. Link

  • Elimination Risks: The Mechanism of Base-Promoted HF Elimination. ResearchGate.[2] Link

  • Hydrogenolysis Side Reactions: Facile deprotection of O-Cbz-protected nucleosides by hydrogenolysis: an alternative to O-benzyl ether-protected nucleosides. PubMed. Link

Sources

Application Notes: Benzyl 3-fluoro-4-hydroxypiperidine-1-carboxylate as a Privileged Scaffold for Antiviral Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of Fluorinated Piperidines in Modern Antiviral Development

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of pharmaceuticals and natural products.[1] Its defined three-dimensional geometry allows for the precise spatial arrangement of functional groups, enabling optimized interactions with biological targets. In the context of antiviral drug discovery, the introduction of fluorine atoms onto this scaffold represents a significant tactical advancement.[2][3]

Fluorine, with its unique electronic properties, offers medicinal chemists a powerful tool to modulate a molecule's physicochemical characteristics.[3] Strategic fluorination can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable electrostatic interactions, and fine-tune lipophilicity to improve membrane permeability and overall pharmacokinetic profiles.[2][4]

This guide focuses on Benzyl 3-fluoro-4-hydroxypiperidine-1-carboxylate , a versatile chemical building block embodying these principles. The presence of both a fluorine atom and a hydroxyl group on adjacent carbons creates a unique electronic and steric environment, offering opportunities for potent and selective hydrogen bonding with viral enzymes like proteases or polymerases. The benzyl carbamate (Cbz) group provides robust protection of the piperidine nitrogen, which can be readily removed to allow for further derivatization. This combination of features makes it an exceptionally valuable starting point for the synthesis of novel antiviral agents.

Compound Profile: Benzyl 3-fluoro-4-hydroxypiperidine-1-carboxylate

This molecule serves as a chiral building block for introducing a 3-fluoro-4-hydroxypiperidine moiety into a larger drug candidate.

PropertyValueSource
Molecular Formula C₁₃H₁₆FNO₃[5][6]
Molecular Weight 253.27 g/mol [5]
CAS Number 1207853-10-8 (for 3S,4R isomer)[5]
Appearance Typically an off-white to white solidInferred
Key Features Cbz-protected nitrogen, vicinal fluoro and hydroxyl groupsStructural Analysis

The Cbz protecting group is stable under a wide range of conditions but can be efficiently removed via catalytic hydrogenation, providing a secondary amine ready for subsequent chemical modifications. This strategic protection is fundamental to its utility in multi-step synthetic campaigns.

Application Workflow in Antiviral Drug Discovery

The journey from this building block to a potential antiviral drug follows a structured, multi-stage process. This workflow is designed to iteratively refine the molecular structure to maximize potency against a specific viral target while minimizing toxicity.

G cluster_0 Phase 1: Synthesis & Derivatization cluster_1 Phase 2: Biological Evaluation cluster_2 Phase 3: Lead Optimization Scaffold Start: Benzyl 3-fluoro- 4-hydroxypiperidine-1-carboxylate Deprotection Protocol 1: Cbz Deprotection Scaffold->Deprotection H₂, Pd/C Coupling Protocol 2: Amide Coupling with Pharmacophore Deprotection->Coupling Target-specific acid, coupling agent Screening Protocol 3: In Vitro Antiviral Assay (e.g., Plaque Reduction) Coupling->Screening Purified Compound Library Data Data Analysis: Calculate EC₅₀, CC₅₀, SI Screening->Data Cytotoxicity Cytotoxicity Assay (e.g., MTT, CCK-8) Cytotoxicity->Data SAR SAR Analysis Data->SAR Potency & Toxicity Data Redesign Iterative Redesign of Pharmacophore SAR->Redesign Identify key interactions Redesign->Coupling Synthesize New Analogs

Caption: High-level workflow for antiviral drug discovery.

Experimental Methodologies and Protocols

The following protocols provide a self-validating framework for synthesizing a candidate antiviral compound from the title scaffold and evaluating its biological activity.

Protocol 1: Cbz Deprotection of the Piperidine Nitrogen

Rationale: The first step in utilizing the scaffold is to deprotect the nitrogen atom. Catalytic hydrogenation is the gold-standard method for removing a Cbz group, as it is highly efficient and the byproducts (toluene and CO₂) are volatile and easily removed.

Materials:

  • Benzyl 3-fluoro-4-hydroxypiperidine-1-carboxylate (1.0 eq)

  • Palladium on carbon (10% Pd, 0.05 eq)

  • Methanol (or Ethanol/Ethyl Acetate) as solvent

  • Hydrogen gas (H₂) balloon or hydrogenation apparatus

  • Celite®

Procedure:

  • Dissolve Benzyl 3-fluoro-4-hydroxypiperidine-1-carboxylate in methanol in a round-bottom flask equipped with a magnetic stir bar.

  • Carefully add the 10% Pd/C catalyst to the solution. The mixture should be under an inert atmosphere (e.g., argon or nitrogen) before introducing the catalyst.

  • Securely attach a balloon filled with hydrogen gas to the flask (or connect to a hydrogenation apparatus).

  • Evacuate the flask and backfill with H₂ gas. Repeat this process three times to ensure the atmosphere is saturated with hydrogen.

  • Stir the reaction vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed (typically 2-4 hours).

  • Once complete, carefully purge the flask with nitrogen to remove excess hydrogen gas.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with additional methanol to ensure complete recovery of the product.

  • Concentrate the filtrate under reduced pressure to yield the crude 3-fluoro-4-hydroxypiperidine, which can often be used in the next step without further purification.

Protocol 2: Synthesis of a Candidate Antiviral via Amide Coupling

Rationale: To create a potential antiviral agent, the newly exposed secondary amine is coupled with a carboxylic acid containing a pharmacophore known or hypothesized to interact with a viral target. For instance, many influenza virus inhibitors feature aromatic or heteroaromatic moieties.[7] This protocol details a standard amide bond formation using HATU, a common and effective peptide coupling reagent.

Materials:

  • 3-fluoro-4-hydroxypiperidine (from Protocol 1, 1.0 eq)

  • Target Carboxylic Acid (e.g., 4-fluorobenzoic acid, 1.05 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, 1.1 eq)

  • DIPEA (N,N-Diisopropylethylamine, 2.5 eq)

  • Anhydrous DMF (N,N-Dimethylformamide) as solvent

Procedure:

  • In a dry flask under a nitrogen atmosphere, dissolve the target carboxylic acid in anhydrous DMF.

  • Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature. This pre-activates the carboxylic acid.

  • In a separate flask, dissolve the crude 3-fluoro-4-hydroxypiperidine in a minimal amount of anhydrous DMF.

  • Add the piperidine solution dropwise to the activated carboxylic acid mixture.

  • Allow the reaction to stir at room temperature for 4-12 hours. Monitor progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous LiCl solution (to remove DMF), saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by flash column chromatography on silica gel to obtain the final, purified compound.

Protocol 3: In Vitro Antiviral Evaluation (Plaque Reduction Assay)

Rationale: The Plaque Reduction Assay is a functional assay that measures the ability of a compound to inhibit viral replication, as evidenced by the reduction in the number of viral plaques formed in a cell monolayer. It is a gold standard for quantifying the potency of antiviral agents.[8] This protocol is a generalized example for an enveloped RNA virus like Influenza A.

Materials:

  • Host Cells (e.g., Madin-Darby Canine Kidney - MDCK cells)

  • Virus Stock (e.g., Influenza A/H1N1) of known titer

  • Synthesized test compound, dissolved in DMSO

  • Cell culture medium (e.g., DMEM), serum, and antibiotics

  • Agarose or Avicel® for overlay

  • Crystal Violet staining solution

Procedure:

  • Cell Seeding: Seed MDCK cells in 6-well plates at a density that will result in a confluent monolayer after 24 hours of incubation (37°C, 5% CO₂).

  • Compound Preparation: Prepare serial dilutions of the test compound in infection medium (e.g., serum-free DMEM with TPCK-trypsin for influenza). Include a "no-drug" vehicle control (DMSO).

  • Infection: When cells are confluent, wash the monolayer with phosphate-buffered saline (PBS). Infect the cells with a dilution of the virus stock calculated to produce 50-100 plaques per well. Allow the virus to adsorb for 1 hour at 37°C.

  • Treatment: After adsorption, remove the viral inoculum. Add the prepared serial dilutions of the test compound to the corresponding wells. Also include a "no-virus" cell toxicity control for each compound concentration.

  • Overlay: Cover the cell monolayer with a semi-solid overlay medium (e.g., medium mixed with low-melting-point agarose) containing the corresponding concentration of the test compound. This restricts viral spread to adjacent cells, leading to the formation of localized plaques.

  • Incubation: Incubate the plates at 37°C with 5% CO₂ for 2-3 days, or until plaques are visible.

  • Staining and Counting: Fix the cells (e.g., with 10% formalin) and then stain with crystal violet solution. The stain will color the living cells, leaving the plaques (areas of dead cells) as clear zones.

  • Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the vehicle control. The 50% effective concentration (EC₅₀) is determined by plotting the percentage of plaque reduction against the compound concentration and fitting the data to a dose-response curve. A parallel cytotoxicity assay (e.g., MTT) should be run to determine the 50% cytotoxic concentration (CC₅₀). The Selectivity Index (SI = CC₅₀/EC₅₀) is a critical measure of the compound's therapeutic window.

Data Interpretation and Lead Optimization

Effective drug discovery relies on a cycle of synthesis, testing, and data-driven redesign. The data from Protocol 3 is crucial for guiding the next steps.

Table 1: Hypothetical Antiviral Activity Data

CompoundDescriptionEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)
1 Scaffold (3-fluoro-4-hydroxypiperidine)> 50> 100-
2 Derivative with 4-fluorobenzoyl group2.58534
3 Derivative with 3,4-difluorobenzoyl group0.890112.5

A higher SI value is desirable, indicating greater selectivity for viral inhibition over host cell toxicity. The hypothetical data above suggests that adding the benzoyl group conferred antiviral activity, and further fluorination improved potency.

This leads to the iterative process of Structure-Activity Relationship (SAR) analysis.

SAR_Cycle Analyze Analyze SAR Data (e.g., Compound 3 is potent) Hypothesize Formulate Hypothesis (e.g., 'Electron-withdrawing groups on aryl ring improve potency') Analyze->Hypothesize Design Design New Analogs (e.g., Add CF₃, NO₂ groups) Hypothesize->Design Synthesize Synthesize & Purify (Protocol 2) Design->Synthesize Test Test Biological Activity (Protocol 3) Synthesize->Test Test->Analyze New EC₅₀ & CC₅₀ data

Sources

Strategic Utilization of Benzyl 3-fluoro-4-hydroxypiperidine-1-carboxylate in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of ATP-competitive kinase inhibitors, the solvent-exposed "tail" region often dictates physicochemical properties (solubility, pKa) and off-target liability (hERG binding). The piperidine ring is a privileged scaffold in this domain. However, unsubstituted piperidines often suffer from rapid metabolic clearance or excessive basicity.

Benzyl 3-fluoro-4-hydroxypiperidine-1-carboxylate serves as a critical chiral building block that addresses these challenges. The C-3 fluorine atom acts as a bioisostere and electronic modulator, lowering the pKa of the piperidine nitrogen (upon deprotection) and blocking metabolic oxidation. The C-4 hydroxyl group provides a versatile handle for divergent synthesis via Mitsunobu inversion or oxidation/reductive amination sequences.

This guide details the strategic application of this scaffold, providing validated protocols for its integration into kinase inhibitor cores.

Scientific Rationale: The "Fluorine Effect"[1][2]

The incorporation of a fluorine atom adjacent to the piperidine nitrogen and the functional handle (C-4) introduces stereoelectronic effects that are critical for modern drug design.

pKa Modulation and Permeability

Unsubstituted piperidines typically have a pKa of ~10–11, which can lead to high lysosomal trapping and low passive permeability. Introducing an electron-withdrawing fluorine at the C-3 position inductively lowers the pKa of the secondary amine (after Cbz deprotection) by 1–2 log units. This shift often improves:

  • Oral Bioavailability: By increasing the fraction of the neutral species at physiological pH.

  • Safety Profile: Reduced affinity for the hERG potassium channel, a common liability for basic amines.

Conformational Bias

The gauche effect associated with the C-F bond, combined with the bulky Cbz protecting group, pre-organizes the ring conformation. This can reduce the entropic penalty upon binding to the kinase active site compared to flexible, non-fluorinated analogs.

Metabolic Stability

The C-3 position of piperidine is a metabolic "soft spot" prone to oxidative metabolism by Cytochrome P450 enzymes. Fluorine substitution blocks this site, extending the in vivo half-life of the inhibitor.

Synthetic Workflows

The utility of Benzyl 3-fluoro-4-hydroxypiperidine-1-carboxylate lies in its ability to access two distinct inhibitor classes: Ether-linked tails and Amine-linked tails .

Workflow Diagram

The following diagram illustrates the divergent pathways accessible from this single building block.

SyntheticWorkflow Start Benzyl 3-fluoro-4- hydroxypiperidine-1-carboxylate Mitsunobu Route A: Mitsunobu Coupling (Inversion of Configuration) Start->Mitsunobu Ar-OH / PPh3 / DIAD Oxidation Route B: Oxidation (Dess-Martin/Swern) Start->Oxidation EtherProd Aryl/Heteroaryl Ether Intermediate Mitsunobu->EtherProd Deprotection Cbz Deprotection (H2/Pd or HBr/AcOH) EtherProd->Deprotection Ketone 3-Fluoro-4-oxopiperidine Intermediate Oxidation->Ketone RedAm Reductive Amination Ketone->RedAm R-NH2 / NaBH(OAc)3 AmineProd 4-Amino-3-fluoropiperidine Derivatives RedAm->AmineProd AmineProd->Deprotection Final Final Kinase Inhibitor (Coupled to Core) Deprotection->Final SNAr or Amide Coupling

Caption: Divergent synthetic pathways. Route A utilizes the hydroxyl group for ether formation with stereochemical inversion. Route B accesses amine-linked derivatives via an intermediate ketone.

Detailed Experimental Protocols

Protocol A: Mitsunobu Coupling (Ether Linkage)

This reaction is the primary method for attaching the piperidine scaffold to a phenolic kinase core (e.g., a hydroxypyridine or phenol moiety of the ATP-binding hinge binder).

Critical Note on Stereochemistry: The Mitsunobu reaction proceeds with inversion of configuration . If you start with the cis-3-fluoro-4-hydroxy isomer, the product will be the trans-ether.

Reagents:

  • Benzyl 3-fluoro-4-hydroxypiperidine-1-carboxylate (1.0 eq)

  • Target Phenol/Heteroaryl-ol (1.1 eq)

  • Triphenylphosphine (PPh3) (1.5 eq)

  • Diisopropyl azodicarboxylate (DIAD) (1.5 eq)

  • Anhydrous THF or Toluene

Step-by-Step Procedure:

  • Preparation: Charge a flame-dried reaction flask with the piperidine scaffold (1.0 eq), the target phenol (1.1 eq), and PPh3 (1.5 eq). Dissolve in anhydrous THF (0.1 M concentration).

  • Cooling: Cool the solution to 0°C under an inert atmosphere (Nitrogen or Argon).

  • Addition: Add DIAD (1.5 eq) dropwise over 20 minutes. Note: Rapid addition can cause exotherms that degrade the reagents.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours. Monitor by LCMS.

  • Workup: Quench with water. Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient). The triphenylphosphine oxide byproduct is the main impurity to remove.

Protocol B: Cbz Deprotection (Hydrogenolysis)

Removing the Cbz group is necessary to expose the secondary amine for final coupling to the kinase core (if the core wasn't attached in step A).

Reagents:

  • Pd/C (10% w/w, 0.1 eq by mass)

  • Hydrogen Gas (Balloon pressure or 1 atm)

  • Methanol or Ethanol

Step-by-Step Procedure:

  • Dissolution: Dissolve the Cbz-protected intermediate in Methanol (0.1 M).

  • Catalyst Addition: Carefully add 10% Pd/C under an inert atmosphere (Nitrogen purge). Safety: Pd/C is pyrophoric; do not add to dry solvent.

  • Hydrogenation: Purge the vessel with Hydrogen gas. Stir vigorously under H2 atmosphere (balloon) at room temperature for 2–4 hours.

  • Filtration: Filter the reaction mixture through a Celite pad to remove the catalyst. Wash the pad with Methanol.

  • Isolation: Concentrate the filtrate to yield the free amine. This is typically clean enough for the next step (SNAr or Amide coupling).

Analytical & Quality Control

When verifying the structure of intermediates derived from Benzyl 3-fluoro-4-hydroxypiperidine-1-carboxylate, specific NMR signatures are diagnostic.

FeatureMethodDiagnostic SignalInterpretation
Fluorine Presence 19F NMRSinglet/Multiplet at -180 to -200 ppmConfirms incorporation of Fluorine. Splitting pattern indicates H-F coupling.
Geminal H-F Coupling 1H NMRMultiplet at ~4.5–5.0 ppm (J_HF ≈ 50 Hz)The proton on the same carbon as Fluorine (C-3) shows a large coupling constant.
Stereochemistry 1H NMRVicinal Coupling (J_H3-H4)Cis vs Trans relationship can be determined by the magnitude of the coupling between H-3 and H-4, though 2D NOESY is recommended for definitive assignment.
Cbz Removal LCMSMass Shift (-134 Da)Loss of the Benzyl carbamate group (M-134) and appearance of the free amine peak.

Strategic Considerations in SAR

When building a library of kinase inhibitors using this scaffold, consider the following Structure-Activity Relationship (SAR) implications:

  • Isomer Selection: Screen both cis and trans isomers. The fluorine atom's vector can drastically alter the hydrogen bonding network within the ribose-binding pocket of the kinase.

  • Basicity Tuning: If the 3-fluoro analog is still too basic (causing hERG issues), consider the 3,3-difluoro analog, which further suppresses the pKa.

  • Linker Length: The piperidine nitrogen is often coupled to the kinase core via a methylene spacer or directly. The Cbz-protected starting material allows you to build the "tail" first, deprotect, and then couple to various cores to rapidly explore linker geometry.

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330.

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.

  • Cox, C. D., et al. (2008). Kinesin Spindle Protein (KSP) Inhibitors.[1] Discovery of MK-0731. Journal of Medicinal Chemistry, 51(14), 4239–4252. (Demonstrates the utility of fluorinated piperidines in kinase/motor protein inhibitor optimization).

  • Organic Chemistry Portal. (2023). Mitsunobu Reaction: Mechanism and Protocols.

  • Volochnyuk, D. M., et al. (2019).[1] An approach to the synthesis of 3-substituted piperidines bearing partially fluorinated alkyl groups. Journal of Fluorine Chemistry, 224, 61-66.[1]

Sources

Application of Fluorinated Piperidines in CNS Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Fluorine Effect" in Neuropharmacology

In Central Nervous System (CNS) drug discovery, the piperidine scaffold is ubiquitous, appearing in over 59% of FDA-approved small molecule drugs containing N-heterocycles.[1] However, the native piperidine ring often suffers from high basicity (leading to poor blood-brain barrier permeability) and metabolic liability (oxidative clearance).[1]

This guide details the strategic application of fluorinated piperidines to solve these specific attrition points. Unlike traditional bioisosteres, fluorine substitution on the piperidine ring offers a three-fold advantage:

  • pKa Modulation: Inductive electron withdrawal lowers the basicity of the amine (typically by 1–2 log units), increasing the fraction of neutral species available for passive diffusion across the BBB.

  • Conformational Locking: The stereoelectronic gauche effect and charge-dipole interactions stabilize specific ring puckers (often favoring axial fluorine), reducing the entropic penalty of binding.[1]

  • Metabolic Blockade: Fluorine sterically and electronically shields the ring from CYP450-mediated

    
    -oxidation.[1]
    

Physicochemical Mechanics & Design Logic

The Basicity-Permeability Trade-off

The blood-brain barrier (BBB) is impermeable to highly polar or charged species.[1] A typical secondary piperidine has a pKa of ~11.0, meaning it is >99% protonated at physiological pH (7.4).[1]

  • Strategy: Introducing a fluorine atom at the C3 or C4 position lowers the pKa of the nitrogen via the

    
    -inductive effect (
    
    
    
    ).
  • Result: A piperidine with a pKa of 9.0 has a significantly higher neutral fraction at pH 7.4 compared to one with pKa 11.0, exponentially increasing

    
     (effective permeability).[1]
    
Conformational Control (The Gauche Effect)

In 3-fluoropiperidines, the C-F bond tends to align gauche to the vicinal N-C bond or C-C bonds rather than anti. Furthermore, protonated 3-fluoropiperidines often exhibit a strong preference for the axial fluorine orientation.[1]

  • Mechanism: This is driven by a stabilizing hyperconjugative interaction between the

    
     orbital and the low-lying 
    
    
    
    orbital, along with favorable charge-dipole interactions between the electronegative fluorine and the cationic nitrogen.
  • Application: If the protein binding pocket requires a specific chair conformation, fluorination can "pre-organize" the ligand, improving affinity (

    
    ).[1]
    
Visualization of Design Logic

CNS_Design_Logic Piperidine Native Piperidine (pKa ~11, Flexible) Fluorination Strategic Fluorination (C3 or C4 position) Piperidine->Fluorination Modification pKa_Drop pKa Modulation (Lower Basicity) Fluorination->pKa_Drop Inductive Effect Conf_Lock Conformational Lock (Axial Preference) Fluorination->Conf_Lock Gauche Effect Met_Stab Metabolic Blockade (CYP Shielding) Fluorination->Met_Stab C-F Bond Strength BBB Increased BBB Permeability pKa_Drop->BBB More Neutral Species Potency Improved Target Affinity Conf_Lock->Potency Reduced Entropy Cost HalfLife Extended In Vivo Half-Life Met_Stab->HalfLife Blocked Oxidation

Caption: Logical flow of fluorinated piperidine optimization in CNS drug discovery.

Experimental Protocols

Protocol A: Synthesis of cis-3-Fluoro-4-Substituted Piperidines

Methodology: Catalytic Dearomatization-Hydrogenation (Glorius Method)

Traditional synthesis of fluorinated piperidines requires long sequences starting from chiral pool materials.[1] This protocol utilizes the direct hydrogenation of fluoropyridines, a method validated for accessing high-value cis-fluorinated scaffolds efficiently.[1][2][3][4]

Reagents:

  • Substrate: 3-Fluoro-4-substituted pyridine (1.0 equiv)

  • Catalyst: 5 wt% Rh/C or Pd(OH)₂/C (depending on substitution pattern)

  • Acid Additive: HCl (1.1 equiv, as ethereal solution) or TFA

  • Solvent: Methanol (MeOH) or Hexafluoroisopropanol (HFIP) for difficult substrates[1]

  • Hydrogen Source: H₂ gas (50 bar)

Step-by-Step Workflow:

  • Preparation: In a glovebox, charge a high-pressure stainless steel autoclave vial with the fluoropyridine substrate (0.5 mmol).

  • Catalyst Loading: Add the heterogeneous catalyst (Rh/C, 5 mol% loading). Note: Rhodium is preferred for minimizing defluorination side reactions compared to Palladium.

  • Acidification: Add the solvent (MeOH, 2 mL) followed by the acid additive.

    • Critical Step: The acid protonates the pyridine, activating it for hydrogenation and preventing catalyst poisoning by the resulting amine product.

  • Hydrogenation: Seal the autoclave, purge with H₂ three times, and pressurize to 50 bar. Stir at room temperature (25°C) for 16–24 hours.

  • Workup: Carefully depressurize the vessel. Filter the reaction mixture through a Celite pad to remove the catalyst. Rinse with MeOH.[1]

  • Isolation: Concentrate the filtrate under reduced pressure. The product is obtained as the hydrochloride salt.

  • Validation: Verify the cis-diastereoselectivity using ¹H-NMR and ¹⁹F-NMR (coupling constants

    
     and NOE signals will confirm the axial/equatorial orientation).
    
Protocol B: pKa Determination (Potentiometric Titration)

Objective: Quantify the basicity shift induced by fluorination.

Equipment: Mettler Toledo G20 Compact Titrator (or equivalent). Reagents: 0.1 M KOH, 0.1 M HCl, 0.15 M KCl (ionic strength adjuster).

  • Sample Prep: Dissolve 3–5 mg of the fluorinated piperidine salt in 20 mL of degassed water containing 0.15 M KCl.

  • Blank Run: Perform a titration on the solvent blank to subtract background CO₂ effects.[1]

  • Titration: Titrate the sample with 0.1 M KOH standard solution at 25°C under inert gas (N₂ or Ar) blanket.

  • Data Analysis: Plot pH vs. Volume of Titrant. Use the Bjerrum difference plot or Gran plot method to determine the pKa.

    • Expectation: A 3-fluoropiperidine should show a pKa approximately 1.5–2.0 units lower than the non-fluorinated parent.[1]

Protocol C: Microsomal Stability Assay (Metabolic Blocking)

Objective: Assess resistance to oxidative metabolism.[1]

  • Incubation: Prepare a reaction mixture containing liver microsomes (human/rat, 0.5 mg protein/mL), NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH), and MgCl₂ (3.3 mM) in phosphate buffer (pH 7.4).[1]

  • Initiation: Pre-incubate at 37°C for 5 min. Initiate reaction by adding the test compound (final conc. 1 µM).

  • Sampling: Aliquot samples at t = 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately quench aliquots into ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(remaining %) vs. time. Calculate intrinsic clearance (

    
    ) using the elimination rate constant (
    
    
    
    ).[1]
    • Success Criterion: A >2-fold reduction in

      
       compared to the non-fluorinated scaffold indicates successful metabolic blocking.
      

Case Study: MK-0731 (Kinesin Spindle Protein Inhibitor)[1][5][6]

This case exemplifies the critical role of fluorine orientation.

  • Challenge: The initial lead compound had poor cellular potency and pharmacokinetic properties.[1]

  • Solution: Introduction of a fluorine atom at the piperidine ring.[2][3][4][5][6][7][8]

  • Outcome: The researchers synthesized both cis and trans isomers.[1] The axial-fluorine isomer (cis) exhibited superior basicity modulation and conformational pre-organization compared to the equatorial isomer. This specific fluorinated piperidine motif (MK-0731) advanced to clinical trials, validating the "fluorine scan" approach.[1]

Visualizing the Metabolic Shielding

Metabolic_Shielding cluster_0 Native Piperidine cluster_1 Fluorinated Piperidine Pip Piperidine Ring Oxidation alpha-Hydroxylation (Rapid Clearance) Pip->Oxidation Metabolic Instability CYP CYP450 Enzyme CYP->Pip Attacks alpha-C-H FPip 3-Fluoro-Piperidine Stable Metabolically Stable (Extended Half-life) FPip->Stable No Oxidation CYP_Blocked CYP450 Enzyme CYP_Blocked->FPip Blocked by C-F

Caption: Comparison of metabolic fate between native and fluorinated piperidines.[1]

References

  • Nairoukh, Z., et al. (2019).[1][3][8] "The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process."[1][2][3][5] Nature Chemistry.[1][3]

  • Purser, S., et al. (2008).[1] "Fluorine in medicinal chemistry." Chemical Society Reviews.[1]

  • Meanwell, N. A. (2018).[1] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. [1]

  • Cox, C. D., et al. (2008).[1] "Kinesin Spindle Protein (KSP) Inhibitors.[1][9] 9. Discovery of (2R)-2-Amino-3-(2-chlorobenzoyl)-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-N-(2-methyl-2,3-dihydroquinazolin-4-yl)propionamide (MK-0731) for the Treatment of Taxane-Refractory Cancer."[1] Journal of Medicinal Chemistry.

  • Morgenthaler, M., et al. (2007).[1] "Predicting and tuning physicochemical properties in lead optimization: amine basicity." ChemMedChem. [1]

Sources

Benzyl 3-fluoro-4-hydroxypiperidine-1-carboxylate as a precursor for receptor antagonists

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Leveraging Benzyl 3-fluoro-4-hydroxypiperidine-1-carboxylate in Antagonist Design

Executive Summary

Benzyl 3-fluoro-4-hydroxypiperidine-1-carboxylate (Cbz-3-F-4-OH-piperidine) is a high-value chiral building block used extensively in the synthesis of G-Protein Coupled Receptor (GPCR) antagonists and kinase inhibitors. Its strategic value lies in the vicinal fluorohydrin motif , which offers a versatile handle for stereochemical inversion and functionalization.

In medicinal chemistry, this scaffold is primarily employed to:

  • Modulate Basicity (pKa): The electron-withdrawing fluorine atom lowers the pKa of the piperidine nitrogen (typically from ~10 to ~8), reducing lysosomal trapping and hERG channel affinity (cardiotoxicity).

  • Control Conformation: The gauche effect between the fluorine and adjacent heteroatoms locks the piperidine ring into specific chair conformations, enhancing receptor binding selectivity.

  • Facilitate Metabolic Stability: Fluorine substitution blocks oxidative metabolism at the C3 position.

This guide details the application of this precursor in synthesizing CGRP receptor antagonists (migraine therapy) and Renin inhibitors , providing validated protocols for its functionalization and deprotection.

Chemical Profile & Stereochemistry

The utility of this compound is dictated by its stereochemistry. The cis and trans isomers exhibit distinct reactivity profiles and biological activities.

PropertySpecification
IUPAC Name Benzyl 3-fluoro-4-hydroxypiperidine-1-carboxylate
CAS No. 1207853-10-8 (cis-isomer, 3S,4R); 847754-66-9 (racemic)
Molecular Formula C₁₃H₁₆FNO₃
Molecular Weight 253.27 g/mol
Solubility Soluble in DCM, THF, MeOH; Insoluble in Water
Key Feature Cbz Group: Stable to acidic/oxidative conditions; removable via hydrogenolysis.3-Fluoro: Modulates electronic environment.4-Hydroxy: Nucleophilic handle for substitution.[1][2][3][4][5][6]

Application Logic: The "Why" and "How"

The primary workflow involves converting the C4-hydroxyl group into an amine or ether while maintaining or inverting the stereochemistry. The Cbz group protects the secondary amine during these harsh transformations.

Case Study: CGRP Receptor Antagonists

In the synthesis of CGRP antagonists (e.g., congeners of ubrogepant), the pharmacophore often requires a 3-fluoro-4-aminopiperidine moiety.[6] The Cbz-3-fluoro-4-hydroxypiperidine precursor is ideal for this because the hydroxyl group can be converted to an amine with stereochemical inversion via the Mitsunobu reaction.

Mechanism of Action (Stereoelectronic): The vicinal fluorine atom induces a dipole that lowers the pKa of the piperidine nitrogen. This is critical for oral bioavailability and reducing CNS side effects in non-CNS targets.

G Precursor Cbz-3-F-4-OH-Piperidine (Precursor) Activation Activation (Mesylation/Mitsunobu) Precursor->Activation Activate OH Inversion Stereoinversion (SN2 Displacement) Activation->Inversion N3- or PhthN- Amine Protected 3-F-4-Amino Intermediate Inversion->Amine Reduction Deprotection Cbz Removal (Pd/C, H2) Amine->Deprotection Expose Piperidine NH Antagonist Final Receptor Antagonist Deprotection->Antagonist Coupling to Core

Figure 1: Synthetic workflow for converting the hydroxypiperidine precursor into a pharmacologically active amino-piperidine scaffold via stereoinversion.

Experimental Protocols

Protocol A: Stereoselective Amination (Mitsunobu Inversion)

Objective: Convert cis-Cbz-3-fluoro-4-hydroxypiperidine to trans-Cbz-3-fluoro-4-aminopiperidine (or vice versa). This is the standard route for accessing the amine pharmacophore found in CGRP antagonists.

Reagents:

  • Substrate: Benzyl 3-fluoro-4-hydroxypiperidine-1-carboxylate (1.0 eq)[4]

  • Triphenylphosphine (PPh₃): 1.5 eq

  • Diisopropyl azodicarboxylate (DIAD): 1.5 eq

  • Diphenylphosphoryl azide (DPPA): 1.5 eq (Source of azide)

  • Solvent: Anhydrous THF

Step-by-Step:

  • Preparation: Dissolve the substrate and PPh₃ in anhydrous THF (0.2 M concentration) under nitrogen atmosphere. Cool the solution to 0°C.

  • Addition: Add DIAD dropwise over 15 minutes, maintaining the temperature < 5°C. The solution will turn yellow.

  • Nucleophile Addition: Add DPPA dropwise. Caution: Azides are potentially explosive. Use a blast shield.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12–16 hours. Monitor by TLC/LCMS for the consumption of starting material.

  • Workup: Quench with water. Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the resulting azide intermediate via silica gel chromatography (Hexane/EtOAc gradient).

  • Reduction (Staudinger): Dissolve the purified azide in THF/Water (10:1). Add PPh₃ (1.5 eq) and heat to 50°C for 4 hours to generate the primary amine.

Validation Criteria:

  • ¹⁹F NMR: Shift in fluorine signal due to the change from C-O to C-N environment.

  • Chiral HPLC: Confirm >95% ee (enantiomeric excess) if starting with chiral material.

Protocol B: Cbz Deprotection (Hydrogenolysis)

Objective: Remove the benzyl carbamate group to release the secondary amine for final drug coupling.

Reagents:

  • Substrate: Cbz-protected intermediate

  • Catalyst: 10% Pd/C (50% wet)

  • Solvent: Methanol or Ethanol

  • Hydrogen Source: H₂ gas (balloon or Parr shaker)

Step-by-Step:

  • Safety Check: Purge the reaction vessel with nitrogen to remove oxygen (fire hazard with Pd/C).

  • Loading: Add the substrate dissolved in Methanol (0.1 M). Carefully add the Pd/C catalyst (10 wt% of substrate mass).

  • Hydrogenation: Evacuate the vessel and backfill with H₂ gas (repeat 3x). Stir vigorously at RT under 1 atm H₂ for 2–4 hours.

    • Note: Fluorine on the piperidine ring is generally stable to standard hydrogenolysis, but avoid high pressures (>50 psi) or elevated temperatures to prevent hydrodefluorination.

  • Filtration: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with MeOH.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting secondary amine is often volatile; avoid high vacuum for extended periods or isolate as a HCl salt.

Quality Control & Characterization

To ensure the integrity of the precursor before use in high-value synthesis, the following QC parameters must be met.

TestMethodAcceptance Criteria
Identity ¹H NMR (400 MHz, DMSO-d₆)Characteristic multiplets at 3.0–4.5 ppm (piperidine ring protons). Benzyl protons at 5.1 ppm (s, 2H).
Fluorine Content ¹⁹F NMRSingle peak at ~ -180 to -200 ppm (decoupled). Splitting pattern confirms vicinal H-F coupling.
Purity HPLC (C18, ACN/H₂O)> 97% Area
Stereochemistry NOESY 2D NMRCross-peaks between H3 and H4 indicate cis relationship; absence indicates trans.

References

  • Glorius, F., et al. (2019).[6] "The formation of all-cis-(multi)fluorinated piperidines by a dearomatization–hydrogenation process."[6] Nature Chemistry, 11, 264–270.[6] Link

  • Merck Sharp & Dohme Corp. (2019). "Synthesis of a CGRP Receptor Antagonist via an Asymmetric Synthesis of 3-Fluoro-4-aminopiperidine." Journal of Organic Chemistry, 84(12), 8006–8018. Link

  • Njardarson, J. T., et al. (2014).[6] "Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among US FDA approved pharmaceuticals." Journal of Medicinal Chemistry, 57(24), 10257–10274. Link

  • Kuduk, S. D., et al. (2005).[7] "Bradykinin B1 antagonists: SAR studies in the 2,3-diaminopyridine series." Bioorganic & Medicinal Chemistry Letters, 15(17), 3925–3929. Link[7][8]

  • Scientific Update. (2019). "Syn-3-Fluoro-4-aminopiperidine - a story from multiple orientations." Scientific Update - Industrial Chemistry News. Link

Sources

SAR studies using Benzyl 3-fluoro-4-hydroxypiperidine-1-carboxylate analogs

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Impact SAR Exploration Leveraging Benzyl 3-fluoro-4-hydroxypiperidine-1-carboxylate Scaffolds

Abstract

This guide details the strategic application of Benzyl 3-fluoro-4-hydroxypiperidine-1-carboxylate (Cbz-3-F-4-HP) in Structure-Activity Relationship (SAR) studies. Beyond a simple linker, this scaffold offers a unique "conformational lock" driven by the fluorine gauche effect and metabolic hardening of the typically labile piperidine ring. This document provides validated protocols for functionalizing the C4-hydroxyl group, managing stereochemical integrity, and assessing the resulting metabolic advantages.

Part 1: Structural Dynamics & Design Strategy

The Fluorine Advantage: More Than Just a Block

In modern drug discovery, replacing a hydrogen or hydroxyl group with fluorine is not merely about blocking metabolism; it is about conformational control .

  • The Gauche Effect: In 1,2-disubstituted ethanes (embedded within the piperidine ring), fluorine prefers a gauche orientation relative to vicinal electron-withdrawing groups (like the amine nitrogen or the hydroxyl oxygen). In Cbz-3-F-4-HP, this interaction forces the piperidine ring into a specific chair conformation, reducing the entropic penalty upon protein binding.

  • pKa Modulation: The electronegative fluorine at C3 inductively withdraws electron density from the piperidine nitrogen (once deprotected). This typically lowers the basicity (pKa) of the secondary amine by 1.0–2.0 log units (approx. pKa 8.5 vs. 10.5 for non-fluorinated).

    • Impact: Reduced lysosomal trapping and improved passive membrane permeability at physiological pH.

Strategic SAR Workflow

The following diagram illustrates the decision matrix for utilizing this scaffold to optimize lead compounds.

SAR_Workflow Start Lead Compound (Labile Piperidine) Decision Identify Liability: Metabolism or Potency? Start->Decision Path_Met Metabolic Soft Spot (C3/C4 Oxidation) Decision->Path_Met CYP450 Attack Path_Conf Entropic Penalty (Flexible Ring) Decision->Path_Conf Low Affinity Solution Introduce Cbz-3-F-4-HP Scaffold Path_Met->Solution Path_Conf->Solution Synth_A Route A: Mitsunobu (Inversion) Solution->Synth_A Invert Stereochem Synth_B Route B: Alkylation (Retention) Solution->Synth_B Retain Stereochem Test Validation: Microsomal Stability + Target Affinity Synth_A->Test Synth_B->Test

Figure 1: Decision matrix for incorporating fluorinated piperidines into SAR campaigns to address specific liabilities.

Part 2: Synthetic Protocols & Functionalization

Safety Warning: Fluorinated piperidines, particularly those with vicinal leaving groups, are prone to elimination (HF loss) under harsh basic conditions, forming enol ethers. Maintain temperature control strictly as indicated.

Protocol A: Stereoselective Etherification (Mitsunobu)

Purpose: To couple the scaffold to aromatic phenols (pharmacophores) while inverting the C4 stereochemistry (e.g., converting cis-F,OH to trans-F,O-Ar).

Materials:

  • Benzyl 3-fluoro-4-hydroxypiperidine-1-carboxylate (1.0 eq)

  • Phenolic Nucleophile (Ar-OH) (1.2 eq)

  • Triphenylphosphine (PPh3) (1.5 eq)

  • DIAD (Diisopropyl azodicarboxylate) (1.5 eq)

  • Solvent: Anhydrous THF

Step-by-Step:

  • Preparation: Dissolve the piperidine scaffold, Ar-OH, and PPh3 in anhydrous THF (0.1 M concentration) under N2 atmosphere.

  • Cooling: Cool the reaction mixture to 0 °C . Critical: Do not add DIAD at room temperature to avoid side reactions.

  • Addition: Add DIAD dropwise over 20 minutes. The solution will turn yellow.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12–16 hours.

  • Workup: Quench with water. Extract with EtOAc (3x). Wash organics with brine, dry over Na2SO4.

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

    • QC Check: Verify stereoinversion via 1H-NMR (coupling constants of H4 will change significantly).

Protocol B: Cbz-Deprotection (The "Release")

Purpose: To reveal the secondary amine for final coupling to the core scaffold.

Materials:

  • Pd/C (10% wt loading)

  • Hydrogen gas (balloon pressure) or Ammonium Formate

  • Solvent: MeOH or EtOH

Step-by-Step:

  • Dissolution: Dissolve the functionalized intermediate in MeOH (0.2 M).

  • Catalyst: Add Pd/C (10% by weight of substrate) carefully under argon flow.

  • Reduction: Purge with H2 gas. Stir vigorously at RT for 2–4 hours.

    • Note: If the molecule contains reducible olefins or halogens (Cl, Br, I), use acid-mediated deprotection (HBr/AcOH) instead of hydrogenation to prevent over-reduction.

  • Filtration: Filter through a Celite pad to remove Pd/C. Rinse with MeOH.

  • Isolation: Concentrate in vacuo. The amine is usually pure enough for the next step.

Part 3: Biological Evaluation (The SAR Loop)

Once the library is synthesized, the impact of the fluorine substitution must be quantified.

Protocol C: In Vitro Microsomal Stability Assay

Purpose: To confirm that the 3-Fluoro group effectively blocks oxidative metabolism compared to the non-fluorinated analog.

Assay Setup:

  • System: Human Liver Microsomes (HLM) + NADPH regenerating system.

  • Controls: Testosterone (High clearance), Warfarin (Low clearance), Non-fluorinated piperidine analog (Baseline).

Procedure:

  • Incubate test compound (1 µM) with HLM (0.5 mg protein/mL) at 37 °C.

  • Initiate reaction with NADPH.

  • Sample at t = 0, 5, 15, 30, and 60 min.

  • Quench with ice-cold Acetonitrile (containing internal standard).

  • Analyze via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time to determine intrinsic clearance (

    
    ).
    

Part 4: Data Interpretation & Visualization

Expected SAR Trends

The following table summarizes typical results when comparing the Fluorinated scaffold against the Hydrogen parent.

FeatureH-Analog (Parent)3-F-Analog (Target)Interpretation
pKa (Amine) ~10.5~8.8Improved. Lower pKa reduces lysosomal trapping; increases free fraction in cytosol.
LogD (pH 7.4) 1.21.5Modulated. Slight lipophilicity increase aids membrane crossing.
HLM

15 min>45 minSuperior. F blocks C3-hydroxylation and sterically shields C4.
Potency (

)
50 nM<10 nMContext Dependent. If conformation matches binding pocket, potency increases due to pre-organization.
Chemical Pathway Visualization

The synthesis and functionalization logic is visualized below to aid in lab notebook planning.

Chemical_Pathway Start Benzyl 3-fluoro-4-hydroxypiperidine -1-carboxylate (Cbz-3-F-4-HP) Step1 Functionalization of C4-OH Start->Step1 Route_A Mitsunobu (Ar-OH) Inverts Stereochem Step1->Route_A Route_B Oxidation -> Reductive Amination Accesses Amines Step1->Route_B Intermediate Protected Intermediate (Cbz-3-F-4-OR) Route_A->Intermediate Route_B->Intermediate Step2 Deprotection (H2, Pd/C) Intermediate->Step2 Final Active Pharmacophore (Secondary Amine Free) Step2->Final

Figure 2: Synthetic pathway for diversifying the Cbz-3-F-4-HP scaffold.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Morgentin, R., et al. (2008). Modulation of the basicity of piperidine derivatives by fluorine substitution: A theoretical and experimental study. Journal of Medicinal Chemistry, 51(19), 5891-5899. Link

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Link

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. Link

  • Vertex AI Search Results. (2023). Synthesis and conformational analysis of fluorinated piperidines. [Grounding Source 1.1, 1.9, 1.17]

Application Note: Experimental Protocol for the N-Benzylation of 3-Fluoro-4-Hydroxypiperidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The 3-fluoro-4-hydroxypiperidine scaffold is a critical pharmacophore in medicinal chemistry, particularly prevalent in the development of kinase inhibitors (e.g., c-Met, ALK) and GPCR ligands.[1] The introduction of a fluorine atom at the C3 position induces a strong gauche effect, influencing the conformational preference of the piperidine ring and lowering the


 of the adjacent amine via inductive withdrawal (

effect).[1]

This Application Note details the N-benzylation of 3-fluoro-4-hydroxypiperidine. While N-benzylation is a standard transformation, the presence of the C3-fluorine atom and the C4-hydroxyl group introduces specific regioselectivity and reactivity challenges:

  • Nucleophilicity Modulation: The electron-withdrawing fluorine reduces the nucleophilicity of the secondary amine compared to the non-fluorinated parent, requiring optimized thermal conditions.[1]

  • Regioselectivity (N- vs. O-alkylation): While amines are generally more nucleophilic than alcohols, the presence of a strong base can promote competitive O-alkylation.[1] This protocol utilizes a weak inorganic base (

    
    ) in an aprotic polar solvent (Acetonitrile) to exclusively favor N-alkylation.[1]
    

Reaction Pathway & Mechanism[2][3][4][5][6]

The chosen method utilizes a direct nucleophilic substitution (


) using Benzyl Bromide (

).[1] An alternative Reductive Amination route is discussed in the "Process Scalability" section.
Mechanistic Workflow (Graphviz)

ReactionPathway Substrate 3-Fluoro-4-hydroxypiperidine (HCl Salt) Base K2CO3 (2.5 eq) Deprotonation Substrate->Base MeCN, 25°C FreeBase Free Amine Intermediate Base->FreeBase -KCl, -CO2 TS Transition State (SN2 Attack) FreeBase->TS + BnBr Reagent Benzyl Bromide (1.1 eq) Product N-Benzyl-3-fluoro- 4-hydroxypiperidine TS->Product Major Pathway (Kinetic Control) SideProduct O-Alkylated Impurity (Trace) TS->SideProduct Minor Pathway (If T > 90°C)

Figure 1: Reaction pathway for the base-mediated N-benzylation, highlighting the critical free-basing step and potential side reactions.[1]

Experimental Protocol

Materials & Reagents[1][2][4][7][8]
ReagentMW ( g/mol )Equiv.[1][2][3][4]PurityRole
3-Fluoro-4-hydroxypiperidine HCl 155.591.0>97%Substrate
Benzyl Bromide (BnBr) 171.041.198%Electrophile
Potassium Carbonate (

)
138.212.5AnhydrousBase / Scavenger
Acetonitrile (MeCN) 41.05N/AHPLC GradeSolvent
Ethyl Acetate (EtOAc) 88.11N/AACS GradeWorkup
Step-by-Step Procedure

Step 1: Free-Basing and Suspension [1]

  • Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Charge the flask with 3-Fluoro-4-hydroxypiperidine HCl (5.0 g, 32.1 mmol).

  • Add Acetonitrile (MeCN) (50 mL, 10 vol). Note: MeCN is preferred over DMF to simplify workup and over EtOH to prevent solvolysis of BnBr.[1]

  • Add Potassium Carbonate (

    
    )  (11.1 g, 80.3 mmol, 2.5 eq) in a single portion.
    
  • Stir the heterogeneous mixture at room temperature (25°C) for 30 minutes. This ensures the neutralization of the HCl salt and generates the nucleophilic free amine.[1]

Step 2: Alkylation 6. Add Benzyl Bromide (4.2 mL, 35.3 mmol, 1.1 eq) dropwise via syringe over 5 minutes. Caution: BnBr is a potent lachrymator.[1] Perform in a fume hood. 7. Heat the reaction mixture to 60°C (oil bath temperature).

  • Expert Tip: Do not reflux vigorously (82°C).[1] The fluorine atom lowers the amine nucleophilicity, but excessive heat increases the risk of O-alkylation at the C4-hydroxyl position.[1] 60°C is the optimal balance.
  • Monitor reaction progress by TLC (Eluent: 10% MeOH in DCM) or LC-MS.[1]
  • Target: Disappearance of starting material (m/z 120) and appearance of product (m/z 210).[1]
  • Typical Time: 4–6 hours.[1]

Step 3: Workup & Isolation [1][2] 9. Cool the mixture to room temperature. 10. Filter the solids (excess


 and KBr byproduct) through a sintered glass funnel or Celite pad.[1] Wash the cake with MeCN (10 mL).[1]
11. Concentrate the filtrate under reduced pressure (Rotavap) to obtain a viscous oil.
12. Partition:  Dissolve the residue in Ethyl Acetate  (50 mL) and wash with:
  • Water (2 x 20 mL) to remove residual inorganic salts.[1]
  • Brine (1 x 20 mL).
  • Dry the organic layer over anhydrous
    
    
    , filter, and concentrate to dryness.[1]

Step 4: Purification 14. The crude material is typically a light yellow oil or low-melting solid.[1] 15. Recrystallization (Preferred): Dissolve in minimal hot Ethanol/Hexane (1:4) and cool to 0°C. 16. Flash Chromatography (Alternative): If purity <95%, purify on silica gel using a gradient of 0–5% MeOH in DCM.[1]

Results & Characterization

Expected Data
ParameterSpecificationNotes
Appearance White to Off-white SolidMay be oil if traces of solvent remain
Yield 85% – 92%High efficiency typical of

on secondary amines
LC-MS (ESI+) [M+H]+ = 210.1Consistent with

1H NMR Benzylic Singlet (~3.5 ppm)Diagnostic peak for N-benzylation
Impact of Fluorine on NMR

Researchers must be aware of the


 coupling.[1] The geminal proton at C3 (H-C-F) will appear as a complex multiplet (dt or ddd) with a large coupling constant (

).[1] This is not an impurity; it is a structural signature.[1]

Troubleshooting & Optimization

Common Issues
ObservationRoot CauseCorrective Action
Low Conversion (<50%) Fluorine induction reduces reactivityIncrease temp to 75°C or add catalytic KI (Finkelstein condition) to generate reactive Benzyl Iodide in situ.
O-Alkylation Detected Base too strong or Temp too highEnsure

is used (not NaH or KOH). Lower reaction temp to 50°C.
Sticky Precipitate Polymerization of BnBrEnsure BnBr is fresh (colorless).[1] Yellow/Orange BnBr indicates decomposition.[1]
Process Scalability (Alternative Route)

For scales >100g, handling Benzyl Bromide becomes hazardous.[1][5] A Reductive Amination protocol is recommended:

  • Reagents: Benzaldehyde (1.0 eq) + STAB (

    
    ) in DCM/AcOH.
    
  • Benefit: Avoids lachrymatory alkyl halides and eliminates O-alkylation risk entirely.[1]

Safety & Compliance

  • Benzyl Bromide: Severe lachrymator and skin irritant.[1] All transfers must occur in a chemically resistant fume hood. Neutralize spills with aqueous sodium thiosulfate.[1]

  • Fluorinated Waste: While the C-F bond is stable, dispose of all fluorinated organic waste in dedicated halogenated solvent containers, distinct from general organic waste if required by local EHS regulations.[1]

References

  • Synthesis of N-benzyl-3-hydroxypiperidine (Analogous Protocol)

    • Source: Google Patents (CN101817779B)[1]

    • Relevance: Establishes the baseline /Toluene or MeCN protocol for hydroxypiperidine benzyl
    • Link:[1]

  • 3-Fluoro-4-hydroxypiperidine Properties

    • Source: PubChem (CID 40152147)[1]

    • Relevance: Verifies the chemical structure, safety data (GHS)
    • Link:[1]

  • General Reactivity of 4-Hydroxypiperidines

    • Source: Sigma-Aldrich Technical Data[1]

    • Relevance: Provides general handling and solubility d
    • Link:[1]

  • Mechanistic Insight (Fluorine Effect)

    • Source:Journal of Organic Chemistry (Reference to similar electronic effects in piperidines).[1]

    • Citation: Shaw, S. J., et al. "Enantioselective Synthesis of cis-3-Fluoropiperidin-4-ol."[1] J. Org.[1][6] Chem. 2013, 78, 8892–8897.[1]

    • Relevance: Discusses the synthesis and conformational analysis of the specific 3-fluoro-4-hydroxy core.
    • Link:[1]

Sources

Technical Application Note: Chromatographic Isolation and Diastereomeric Resolution of Benzyl 3-fluoro-4-hydroxypiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification of Benzyl 3-fluoro-4-hydroxypiperidine-1-carboxylate by chromatography Content Type: Application Notes and Protocols

Executive Summary & Compound Profile

The purification of Benzyl 3-fluoro-4-hydroxypiperidine-1-carboxylate (Cbz-3-F-4-HP) presents a classic challenge in medicinal chemistry: the separation of polar, multifunctional diastereomers. This scaffold is a critical intermediate in the synthesis of fluorinated piperidine therapeutics (e.g., kinase inhibitors), where the specific stereochemistry of the fluorine and hydroxyl groups (cis vs. trans) dictates biological potency.

This guide details a two-stage purification strategy:

  • Normal Phase Flash Chromatography (NPC): For bulk isolation and removal of non-polar impurities (starting materials) and highly polar byproducts (salts/polymers).

  • Preparative RP-HPLC: For the high-resolution separation of cis- and trans- diastereomers, which often co-elute on standard silica cartridges.

Physicochemical Profile
PropertyValue / CharacteristicImpact on Chromatography
Structure Piperidine ring, Cbz-protected amine, 3-F, 4-OHCbz Group: Provides strong UV absorption (254 nm) and lipophilicity. 3-F/4-OH: Creates H-bond donor/acceptor sites; induces significant polarity.
LogP (Predicted) ~1.5 - 1.8Suitable for both Normal Phase (Hex/EtOAc) and Reverse Phase (H2O/ACN).
pKa Neutral (Carbamate)No pH buffering required for the nitrogen; however, pH control improves peak shape for the -OH/F interaction.
Key Impurities 1. Benzyl 3-fluoro-4-oxopiperidine-1-carboxylate (Ketone SM)2. Des-fluoro analogs3. Diastereomers (cis vs trans)Ketone is less polar (elutes earlier). Diastereomers have very similar LogP but distinct 3D polar surface areas.

Purification Workflow Logic

The following decision tree illustrates the autonomous logic required to select the correct purification mode based on crude purity and isomeric ratio.

PurificationWorkflow Start Crude Reaction Mixture (Reduction of Ketone) TLC Step 1: TLC Analysis (30% EtOAc in Hexane) Start->TLC Decision1 Is Ketone Present? TLC->Decision1 Flash Step 2: Flash Chromatography (Silica Gel) Decision1->Flash Yes (Rf ~0.6) CheckIso Diastereomer Purity > 95%? Decision1->CheckIso No (Direct to HPLC?) Flash->CheckIso HPLC Step 3: Prep RP-HPLC (C18 Column) CheckIso->HPLC No (Mixed Fractions) Final Pure Isomer (>98% de, >99% purity) CheckIso->Final Yes HPLC->Final

Figure 1: Logical workflow for the isolation of Cbz-3-fluoro-4-hydroxypiperidine isomers.

Protocol 1: Bulk Purification via Flash Chromatography

Objective: Remove the starting ketone (Benzyl 3-fluoro-4-oxopiperidine-1-carboxylate) and gross impurities. Mechanism: Adsorption chromatography based on polarity. The ketone (lacking H-bond donor) elutes significantly faster than the alcohol product.

Materials & Setup[1][2][3][4][5][6][7][8][9]
  • Stationary Phase: Spherical Silica Gel (20–40 µm), High Surface Area.

  • Cartridge: 40g or 80g (Load ratio 1:20 to 1:50 crude:silica).

  • Mobile Phase A: n-Heptane (or Hexane).

  • Mobile Phase B: Ethyl Acetate (EtOAc).

  • Detection: UV @ 254 nm (primary) and 210 nm (secondary).

Step-by-Step Method
  • Sample Loading: Dissolve the crude oil in a minimum volume of Dichloromethane (DCM). Adsorb onto Celite 545 or load as a liquid injection if the mass is <500 mg. Note: Liquid loading in DCM can cause band broadening; dry loading on Celite is preferred for resolution.

  • Equilibration: Flush column with 5% Mobile Phase B (3 CV - Column Volumes).

  • Gradient Execution: Run the linear gradient detailed below.

Time (CV)% Mobile Phase B (EtOAc)Event Description
0.0 - 2.05%Isocratic hold to elute non-polar protecting group debris.
2.0 - 10.05% → 40%Linear gradient. Ketone impurity typically elutes at ~20-25% B.
10.0 - 15.040% → 70%Product Elution. The fluorohydrin elutes as a broad band between 45-60% B.
15.0 - 18.0100%Wash step to remove highly polar baseline material.
  • Fraction Collection: Collect fractions based on UV threshold.

  • Validation: Spot fractions on TLC. The cis and trans isomers may appear as a figure-8 or slightly separated spots. Pool "pure" fractions; keep "mixed" fractions for HPLC.

Protocol 2: High-Resolution Diastereomer Separation (Prep HPLC)

Objective: Separate the cis-(3R,4S/3S,4R) isomer from the trans-(3R,4R/3S,3S) isomer. Mechanism: Hydrophobic discrimination. The intramolecular H-bond in the cis-fluorohydrin (F···H-O) often reduces its effective polarity compared to the trans isomer, creating a retention time difference on C18 phases.

Materials & Setup[1][2][3][4][5][6][7][8][9]
  • Instrument: Preparative HPLC System (Binary Gradient).

  • Column: C18 stationary phase with high carbon load (e.g., XBridge BEH C18 or Gemini C18), 5 µm, 19 x 150 mm.

  • Mobile Phase A: Milli-Q Water + 0.1% Formic Acid (FA).

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.

  • Flow Rate: 15–20 mL/min (dependent on column ID).

Step-by-Step Method
  • Sample Preparation: Dissolve the "mixed fractions" from Flash chromatography in 50:50 Water:ACN. Filter through a 0.22 µm PTFE filter. Concentration should be ~50-100 mg/mL.

  • Method Optimization: Perform a scouting run (5% to 95% B over 10 min).

    • Observation: The target usually elutes in the 30–50% ACN range.

  • Focused Gradient Execution:

Time (min)% Mobile Phase BRationale
0.020%Initial hold to stack injection plug.
1.020%Begin gradient.
12.055%Shallow Gradient (approx 3% per min). Maximizes resolution between close-eluting diastereomers.
12.195%Column wash.
15.095%Hold wash.
15.120%Re-equilibration.
  • Peak Identification:

    • Peak 1 (Earlier Eluting): typically the trans-isomer (more polar interaction with mobile phase due to lack of internal F-OH bonding).

    • Peak 2 (Later Eluting): typically the cis-isomer (intramolecular H-bond masks polarity, increasing retention on C18).

    • Note: Elution order must be confirmed by 1H-NMR (coupling constants

      
       differ significantly: cis ~ small J, trans ~ large J).
      

Troubleshooting & Critical Parameters

"The peaks are tailing significantly."
  • Cause: Secondary interactions between the basic piperidine nitrogen (even though Cbz-protected, the carbamate has some character) or the hydroxyl group and residual silanols.

  • Solution: Increase the modifier concentration (0.1% Formic Acid) or switch to a high-pH stable column (XBridge C18) and use 10mM Ammonium Bicarbonate (pH 10). The basic pH ensures the hydroxyl is fully neutral and suppresses silanol ionization.

"I cannot separate the diastereomers on C18."
  • Cause: The fluorine atom is small, and the hydrophobic difference is minimal.

  • Solution: Switch to PFP (Pentafluorophenyl) stationary phase.

    • Mechanism:[1][2][3][4] PFP phases offer "fluorine-fluorine" interactions and pi-pi stacking with the Cbz group, often providing superior selectivity for fluorinated compounds compared to C18.

Troubleshooting Problem Poor Resolution (Rs < 1.5) Check1 Check pH Problem->Check1 Check2 Check Column Problem->Check2 Action1 Switch to pH 10 (Ammonium Bicarb) Check1->Action1 Peak Tailing? Action2 Use PFP Phase (F-F Interaction) Check2->Action2 Co-elution?

Figure 2: Troubleshooting logic for difficult separations.

References

  • Separation of Fluorinated Isomers: Hunter, L. (2010). The C–F bond as a conformational tool in organic and biological chemistry. Beilstein Journal of Organic Chemistry, 6, 38. Link

  • Cbz-Piperidine Chromatography: PubChem Compound Summary for Benzyl 3-hydroxypiperidine-1-carboxylate. (2023). National Center for Biotechnology Information. Link

  • General HPLC Method Development: Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley.[5] (Standard text for gradient optimization logic).

  • Fluorine Effects on Lipophilicity: Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

Sources

Strategic Characterization of Fluorinated Piperidine Scaffolds: From Conformation to Purity

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-FP-2026

Executive Summary

The incorporation of fluorine into piperidine scaffolds is a cornerstone strategy in modern medicinal chemistry to modulate basicity (


), metabolic stability, and lipophilicity (

).[1][2] However, the unique electronic properties of the fluorine atom—high electronegativity and small van der Waals radius—introduce significant analytical challenges. Standard C18-based HPLC methods often fail to resolve regioisomers, and the "silent" nature of fluorine in standard

NMR requires specialized pulse sequences.

This guide details a multi-modal analytical workflow for characterizing fluorinated piperidine derivatives. We synthesize nuclear magnetic resonance (


 NMR), specialized chromatography (PFP phases), and mass spectrometry to provide a self-validating protocol for structural elucidation and purity assessment.

Module 1: NMR Spectroscopy – The Structural "Spy"

The


 nucleus is 100% naturally abundant and highly sensitive (83% of 

sensitivity), making it an ideal "spy" for structural integrity.
The "Fluorine Effect" on Conformation

Unlike hydrogen, fluorine introduces strong stereoelectronic effects. In 3-fluoropiperidines, the fluorine atom frequently adopts an axial orientation rather than the sterically expected equatorial position.[3] This is driven by the gauche effect (


 hyperconjugation) and charge-dipole interactions.

Critical Analysis of Coupling Constants (


): 
To determine the stereochemistry (axial vs. equatorial) of the fluorine substituent, you must analyze the 

coupling constants.
  • Geminal Coupling (

    
    ):  Typically 45–50 Hz . This large splitting is diagnostic of the carbon bearing the fluorine.
    
  • Vicinal Coupling (

    
    ):  Follows a Karplus-type relationship.
    
    • 
       (180° dihedral): 25–35 Hz  (Large coupling indicates axial fluorine).
      
    • 
       or 
      
      
      
      (60° dihedral): 3–6 Hz (Small coupling).
Recommended Pulse Sequences
  • 
     (Proton-Decoupled):  Run this first to assess purity. A single singlet proves a chemically pure fluorinated species. Multiple peaks indicate regioisomers.
    
  • HOESY (Heteronuclear Overhauser Effect Spectroscopy): Use

    
     HOESY to determine spatial proximity. This is the definitive method for assigning relative stereochemistry (cis/trans) in multi-substituted piperidines.
    

Module 2: Chromatographic Resolution

Standard alkyl-bonded phases (C18) often struggle to separate fluorinated positional isomers (e.g., 3-fluoro vs. 4-fluoropiperidine) because the hydrophobicity shift is minimal.

The Pentafluorophenyl (PFP) Advantage

We recommend replacing C18 with Pentafluorophenyl (PFP) stationary phases.

  • Mechanism: PFP phases offer multiple interaction mechanisms:

    
     interactions, dipole-dipole interactions, and hydrogen bonding.
    
  • Selectivity: The highly fluorinated ring of the stationary phase interacts strongly with the dipoles of the fluorinated analyte ("fluorine-fluorine" affinity), providing superior resolution for regioisomers and diastereomers.

Table 1: Comparative Retention Mechanisms

FeatureC18 (Standard)PFP (Recommended)Impact on Fluorinated Piperidines
Primary Interaction Hydrophobic (Dispersive)

, Dipole-Dipole
PFP resolves isomers based on F-atom position.
Shape Selectivity ModerateHighEssential for separating axial/equatorial conformers.
Mobile Phase Water/AcetonitrileWater/MethanolMethanol enhances

interactions on PFP.

Module 3: Physicochemical Profiling ( Modulation)

Fluorine is an inductive electron-withdrawing group (EWG). Its proximity to the piperidine nitrogen significantly lowers the


 of the amine.
  • Mechanism: Through-bond inductive effect (

    
    ).
    
  • Impact: A 3-fluoro substitution typically lowers the piperidine

    
     by 1.5–2.0 units (from ~11.0 to ~9.0). This is a strategic tool to reduce hERG channel binding (cardiotoxicity) and improve membrane permeability.
    
  • Validation: Do not rely on prediction software (e.g., ChemDraw) for fluorinated amines, as they often underestimate the inductive drop. Experimental determination via potentiometric titration is required.

Protocol: Characterization Workflow for 3-Fluoro-4-Piperidone Derivatives

Workflow Diagram

The following decision tree outlines the logical flow for characterizing a new fluorinated piperidine analog.

AnalyticalWorkflow Start Crude Fluorinated Piperidine Sample F19NMR Step 1: 19F{1H} NMR (Purity Check) Start->F19NMR SinglePeak Single Peak? F19NMR->SinglePeak Purify Prep-HPLC (PFP Column) Isolate Isomers SinglePeak->Purify No (Multiple Peaks) H1NMR Step 2: 1H NMR & HOESY (Conformation/Stereochem) SinglePeak->H1NMR Yes Purify->F19NMR Re-analyze Coupling Analyze 3J(H-F) >25Hz = Axial F H1NMR->Coupling LCMS Step 3: LC-HRMS (MW & Fragmentation) Coupling->LCMS Frag Check Neutral Loss [M-HF]+ LCMS->Frag Final Validated Structure & Purity >98% Frag->Final

Figure 1: Analytical decision tree for validating fluorinated piperidine derivatives. Note the priority of


 NMR as the initial screen.
Step-by-Step Methodology
1. Sample Preparation
  • Dissolve 5–10 mg of the derivative in 600

    
     of 
    
    
    
    (for neutral amines) or
    
    
    (for salts).
  • Note: If using

    
    , add solid 
    
    
    
    to ensure the free base form if
    
    
    determination is not the goal, as protonation state affects chemical shift.
2. NMR Acquisition (400 MHz or higher)
  • Run

    
    :  Set spectral width to -250 to -50 ppm.
    
    • Pass Criteria: A single sharp singlet (or doublet if geminal F-F).

  • Run

    
     Full Spectrum: 
    
    • Locate the geminal proton (H-C-F). It will be a distinct multiplet (typically doublet of multiplets) shifted downfield (4.5–5.0 ppm).

    • Measure the coupling width (

      
       value) of this multiplet.
      
    • Interpretation: If width > 40Hz (sum of couplings), the fluorine is likely Axial . If width < 20Hz, fluorine is Equatorial .

3. Chromatographic Separation (UPLC/HPLC)[4]
  • Column: Fluorophenyl-Hexyl or Pentafluorophenyl (PFP),

    
     mm, 1.7 
    
    
    
    .
  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.0).

  • Mobile Phase B: Methanol (MeOH).

  • Gradient: 5% B to 95% B over 10 minutes.

  • Why MeOH? Acetonitrile can suppress the

    
     interactions essential for PFP selectivity. Methanol is preferred for fluorinated separations.
    
4. Mass Spectrometry (ESI+)
  • Ionization: Electrospray Ionization (Positive Mode).[5]

  • Fragmentation Analysis: Look for the characteristic "HF loss".

    • Precursor:

      
      
      
    • Product Ion:

      
      .
      
    • Note: The intensity of HF loss often correlates with the stability of the resulting carbocation. An intense HF loss peak suggests a tertiary carbocation intermediate.

References

  • Vertex AI Search. (2026). 19F NMR Coupling Constants and Analysis.
  • ResearchGate. (2025). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Retrieved from [Link]

  • National Institutes of Health (NIH). (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. Retrieved from [Link]

  • Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine - a story from multiple orientations. Retrieved from [Link]

  • Taylor & Francis. (2025). The role of fluorine in medicinal chemistry: Review Article. Retrieved from [Link]

Sources

Application Note: Chromatographic Profiling of Benzyl 3-fluoro-4-hydroxypiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for analytical chemists and pharmaceutical researchers requiring robust quantification and purity profiling of Benzyl 3-fluoro-4-hydroxypiperidine-1-carboxylate .

The protocols below are engineered based on the physicochemical behavior of Cbz-protected fluorinated heterocycles. While specific compendial methods for this exact isomer are rare in public literature, the methodologies here are derived from validated workflows for structural analogs (e.g., Cbz-4-hydroxypiperidine and 3-fluoropiperidine derivatives).

Introduction & Compound Analysis

Benzyl 3-fluoro-4-hydroxypiperidine-1-carboxylate is a critical chiral building block often used in the synthesis of kinase inhibitors and GPCR ligands.[1] The presence of the fluorine atom at the C3 position adjacent to the hydroxyl group at C4 introduces unique electronic effects (gauche effect) that influence conformation and lipophilicity.

Physicochemical Profile
PropertyValue (Estimated)Analytical Implication
Formula C₁₃H₁₆FNO₃MW = 253.27 g/mol
LogP ~1.6 - 1.8Suitable for Reversed-Phase HPLC (C18).[1]
Chromophore Benzyl (Cbz)Strong UV absorption at 254 nm; secondary at 210-220 nm.[1]
Volatility Low (BP > 350°C)Unsuitable for direct GC. Requires derivatization.[1]
Chirality 2 StereocentersPotential for 4 stereoisomers (cis/trans pairs).[1]

HPLC-UV/MS Method (Purity & Assay)

Objective: Routine purity analysis and assay determination. Rationale: The Cbz group provides excellent UV retention.[1] A C18 column is selected to balance the retention of the hydrophobic benzyl group with the polar hydroxyl/fluoro motif.

Experimental Protocol

Reagents:

  • Acetonitrile (HPLC Grade)[1]

  • Water (Milli-Q or HPLC Grade)[1]

  • Formic Acid (LC-MS Grade) or Phosphoric Acid (if only using UV)[1]

Instrument Parameters:

  • System: Agilent 1260/1290 Infinity II or Waters Alliance/Acquity UPLC.

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) or equivalent.[1]

    • Why: The "Plus" or end-capped columns reduce silanol interactions with the secondary hydroxyl group, preventing peak tailing.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Temperature: 35°C (Improves mass transfer for the piperidine ring).[1]

  • Detection: Diode Array Detector (DAD).[1]

    • Primary: 254 nm (Benzyl specificity).[1]

    • Secondary: 210 nm (Amide/Carbamate backbone - higher sensitivity, lower specificity).[1]

Gradient Program:

Time (min) % B Event
0.0 10 Equilibration
2.0 10 Isocratic Hold (Elute salts)
12.0 90 Linear Gradient
15.0 90 Wash
15.1 10 Re-equilibration

| 20.0 | 10 | End |

Sample Preparation:

  • Stock: Dissolve 10 mg of substance in 10 mL Acetonitrile (1 mg/mL).

  • Working: Dilute 1:10 with Mobile Phase A/B (50:50) to 100 µg/mL.[1]

  • Filtration: 0.22 µm PTFE filter (Nylon is also acceptable, but PTFE is cleaner for MS).[1]

GC-MS Method (Impurity Profiling)

Objective: Identification of volatile impurities and confirmation of mass structure.[1] Critical Constraint: The free hydroxyl group (C4-OH) and the carbamate can degrade thermally.[1] Silylation is mandatory to cap the -OH group, improve volatility, and prevent thermal elimination of HF (hydrofluoric acid).

Experimental Protocol

Derivatization Reagent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.[1]

Derivatization Workflow:

  • Weigh 2 mg of sample into a GC vial.

  • Add 500 µL of anhydrous Pyridine (acts as solvent and acid scavenger).[1]

  • Add 100 µL of BSTFA + 1% TMCS.

  • Cap and heat at 60°C for 30 minutes.

  • Cool to room temperature before injection.

Instrument Parameters:

  • System: Agilent 7890/5977 GC-MSD.[1]

  • Column: DB-5ms UI (30 m x 0.25 mm x 0.25 µm).[1]

    • Why: Ultra-Inert (UI) phase is crucial to prevent adsorption of the fluorinated amine.[1]

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet: Split Mode (20:1) @ 260°C.

  • Transfer Line: 280°C.[1]

  • Source Temp: 230°C (EI Source).

Oven Program:

Rate (°C/min) Temperature (°C) Hold Time (min)
- 80 1.0
20 280 0

| 10 | 310 | 5.0 |[1]

Mass Spectrometry Interpretation (EI - 70eV):

  • Target Derivative: Benzyl 3-fluoro-4-((trimethylsilyl)oxy)piperidine-1-carboxylate.[1]

  • Key Ions:

    • m/z 91: Tropylium ion (Benzyl group base peak) - Diagnostic for Cbz.

    • m/z 73: TMS group ([Si(CH₃)₃]⁺).

    • m/z [M-15]⁺: Loss of methyl from TMS.[1]

    • m/z [M-91]⁺: Loss of benzyl group.[1]

Visualization & Logic

Workflow Diagram

The following diagram outlines the decision matrix for choosing between HPLC and GC-MS based on analytical needs.

AnalyticalWorkflow Sample Crude Sample (Benzyl 3-fluoro-4-hydroxypiperidine-1-carboxylate) Goal Define Analytical Goal Sample->Goal HPLC_Path Purity / Assay / Enantiomers Goal->HPLC_Path Non-volatile / Quant GC_Path Volatile Impurities / Structure ID Goal->GC_Path Structural Confirm HPLC_Prep Dilute in ACN/Water HPLC_Path->HPLC_Prep GC_Prep Derivatize (BSTFA/TMCS) 60°C, 30 min GC_Path->GC_Prep HPLC_Run Run HPLC-UV (C18) 254 nm HPLC_Prep->HPLC_Run GC_Run Run GC-MS (DB-5ms) Split 20:1 GC_Prep->GC_Run Result_LC Quantification Data HPLC_Run->Result_LC Result_GC Mass Spec ID (m/z 91, 73) GC_Run->Result_GC

Caption: Decision matrix for analytical workflow selection. Red indicates critical chemical modification step.[1]

Advanced Separation: Chiral Analysis

Since the 3-fluoro and 4-hydroxy positions create chiral centers, the synthesis likely yields a racemic mixture or diastereomers. Standard C18 cannot separate enantiomers.[1]

Recommended Chiral Method:

  • Column: Chiralpak IC or AD-H (Amylose-based).[1]

  • Mode: Normal Phase.

  • Mobile Phase: Hexane / Isopropanol (90:10) + 0.1% Diethylamine.[1]

  • Rationale: The carbamate and hydroxyl groups interact via H-bonding with the polysaccharide stationary phase, allowing discrimination of spatial arrangements (cis vs trans, R vs S).

References

  • PubChem. (n.d.).[1][2] Benzyl 3-hydroxypiperidine-1-carboxylate (Compound Summary). National Library of Medicine.[1] Retrieved October 26, 2023, from [Link]

  • Organic Chemistry Portal. (2020).[1] Protection of Amino Groups: Cbz-Protected Amines. Retrieved from [Link]

  • Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine - a story from multiple orientations. Retrieved from [Link]

  • ResearchGate. (2016).[1] Development and validation of a HPLC-UV method for 4-hydroxypiperidine derivatives. Retrieved from [Link]

Sources

Application Notes & Protocols: Strategic Derivatization of Benzyl 3-fluoro-4-hydroxypiperidine-1-carboxylate for Bioassay Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The piperidine scaffold is a cornerstone of modern medicinal chemistry, appearing in numerous FDA-approved pharmaceuticals.[1][2][3] The strategic introduction of fluorine can significantly modulate a molecule's physicochemical and pharmacological properties, including metabolic stability and binding affinity.[4][5][6] This guide provides a comprehensive framework for the derivatization of Benzyl 3-fluoro-4-hydroxypiperidine-1-carboxylate, a versatile building block for creating focused compound libraries. We present detailed, validated protocols for functionalizing the C4-hydroxyl group and, following deprotection, the piperidine nitrogen. Furthermore, we outline a representative bioassay protocol to demonstrate the application of these derivatives in screening campaigns, thereby enabling researchers in drug discovery to leverage this powerful scaffold for developing novel therapeutic agents.

Introduction: The Strategic Value of the Fluorinated Piperidine Core

The piperidine ring is a privileged scaffold due to its conformational flexibility and ability to present substituents in precise three-dimensional orientations, making it ideal for interacting with biological targets.[7] Its derivatives are integral to over twenty classes of drugs, including analgesics, antipsychotics, and anticancer agents.[1][3]

The subject of this guide, Benzyl 3-fluoro-4-hydroxypiperidine-1-carboxylate, offers three key strategic elements for chemical modification:

  • C4-Hydroxyl Group: A nucleophilic handle for introducing a wide array of functional groups via esterification or etherification, allowing for the modulation of polarity, solubility, and hydrogen bonding capacity.

  • N-Benzyl Carbamate (Cbz): A robust protecting group for the piperidine nitrogen that can be selectively removed under standard conditions (e.g., catalytic hydrogenation) to reveal a secondary amine.[4][5] This amine is a crucial site for late-stage diversification.

  • C3-Fluorine Atom: The presence of this electron-withdrawing group lowers the pKa of the piperidine nitrogen, which can reduce off-target effects related to basicity and improve pharmacokinetic profiles.[6]

This combination of features makes the core molecule an exceptional starting point for generating a library of analogues for Structure-Activity Relationship (SAR) studies.

Rationale for Derivatization: Crafting Molecular Diversity

The primary goal of derivatization is to systematically explore the chemical space around the core scaffold to identify compounds with improved potency, selectivity, and drug-like properties.[2] Our strategy involves a two-pronged approach targeting the most accessible reactive sites.

G cluster_0 Phase 1: C4-OH Modification cluster_1 Phase 2: N-H Modification Core Benzyl 3-fluoro-4- hydroxypiperidine-1-carboxylate O_Acylation O-Acylation (Ester Formation) Core->O_Acylation Acyl Halide, Base O_Alkylation O-Alkylation (Ether Formation) Core->O_Alkylation Alkyl Halide, Base Deprotection Cbz Deprotection (Hydrogenolysis) O_Acylation->Deprotection O_Alkylation->Deprotection Free_Amine 3-Fluoro-4-hydroxypiperidine Deprotection->Free_Amine N_Alkylation N-Alkylation (Reductive Amination) Free_Amine->N_Alkylation Aldehyde, Reducing Agent N_Acylation N-Acylation (Amide Formation) Free_Amine->N_Acylation Acyl Halide, Base G Start Dissolve Substrate in Pyridine Cool Cool to 0 °C Start->Cool Add_Ac2O Add Acetic Anhydride (dropwise) Cool->Add_Ac2O Stir Stir at RT (Monitor by TLC) Add_Ac2O->Stir Quench Quench with MeOH Stir->Quench Workup Aqueous Workup (HCl, NaHCO₃, Brine) Quench->Workup Purify Purify by Column Chromatography Workup->Purify End Characterize Product Purify->End

Caption: Workflow for the O-acetylation of the core scaffold.

Materials:

  • Benzyl 3-fluoro-4-hydroxypiperidine-1-carboxylate (1.0 equiv.)

  • Anhydrous Pyridine

  • Acetic Anhydride (Ac₂O, 1.5 equiv.)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for chromatography

Procedure:

  • Reaction Setup: Dissolve the starting material (1.0 equiv.) in anhydrous pyridine (5-10 mL per mmol of substrate) in a round-bottom flask under an argon atmosphere.

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Add acetic anhydride (1.5 equiv.) dropwise with stirring. [8]3. Reaction: Remove the ice bath and allow the mixture to stir at room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours). [9]4. Quenching: Once complete, cool the flask back to 0 °C and quench the reaction by the slow addition of methanol to consume excess acetic anhydride.

  • Workup: Dilute the mixture with DCM and transfer to a separatory funnel. Wash sequentially with 1 M HCl (to remove pyridine), water, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the O-acetylated product.

Protocol 2: Cbz-Group Deprotection via Catalytic Hydrogenation

This protocol removes the Cbz protecting group to expose the piperidine nitrogen. The choice of Palladium on Carbon (Pd/C) is standard for this highly efficient and clean transformation.

Materials:

  • C4-derivatized piperidine (1.0 equiv.)

  • Palladium on Carbon (10% Pd/C, ~10 mol% by weight)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen (H₂) gas (balloon or hydrogenation apparatus)

  • Celite®

Procedure:

  • Reaction Setup: Dissolve the Cbz-protected piperidine in MeOH or EtOH in a flask suitable for hydrogenation.

  • Catalyst Addition: Carefully add 10% Pd/C to the solution under an inert atmosphere.

  • Hydrogenation: Evacuate the flask and backfill with H₂ gas. Maintain a positive pressure of H₂ (e.g., with a balloon) and stir the suspension vigorously at room temperature.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-16 hours.

  • Workup: Once complete, carefully purge the flask with argon or nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with additional solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected secondary amine, which is often pure enough for the next step without further purification.

Protocol 3: N-Alkylation via Reductive Amination

This protocol exemplifies the alkylation of the newly exposed secondary amine with benzaldehyde. Sodium triacetoxyborohydride is chosen as the reducing agent because it is mild, selective for iminium ions, and does not reduce the aldehyde starting material. [10] Materials:

  • Deprotected 3-fluoro-4-hydroxypiperidine derivative (1.0 equiv.)

  • Benzaldehyde (1.1 equiv.)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv.)

  • Dichloromethane (DCM) or Dichloroethane (DCE)

  • Saturated Aqueous Sodium Bicarbonate (NaHCO₃)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Iminium Formation: Dissolve the secondary amine (1.0 equiv.) and benzaldehyde (1.1 equiv.) in DCM. Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate.

  • Reduction: Add sodium triacetoxyborohydride (1.5 equiv.) portion-wise to the stirred solution. [10]The reaction is often mildly exothermic.

  • Reaction: Continue stirring at room temperature for 12-18 hours. Monitor for the disappearance of the amine starting material by TLC or LC-MS.

  • Workup: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. [10]Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Application in Bioassays: Screening for Biological Activity

Derivatives of the 3-fluoro-4-hydroxypiperidine scaffold are promising candidates for targeting G-protein coupled receptors (GPCRs), such as dopamine, histamine, or sigma receptors. [10][11]A common and effective method for screening compound libraries against these targets is a competitive radioligand binding assay.

G Prep Prepare Reagents: - Cell Membranes (Receptor) - Radioligand - Test Compounds Incubate Incubate Reagents (achieve equilibrium) Prep->Incubate Separate Separate Bound/Free Ligand (Rapid Filtration) Incubate->Separate Measure Measure Radioactivity (Scintillation Counting) Separate->Measure Analyze Data Analysis (Calculate IC₅₀/Ki) Measure->Analyze Result Identify Hits Analyze->Result

Caption: General workflow for a competitive radioligand binding assay.

Protocol 4: Generic Competitive Radioligand Binding Assay

Principle: This assay measures the ability of a test compound to compete with a known high-affinity radiolabeled ligand for binding to a target receptor. The amount of radioactivity detected is inversely proportional to the binding affinity of the test compound.

Materials:

  • Cell membranes expressing the receptor of interest.

  • Radiolabeled ligand (e.g., ³H-spiperone for dopamine D2 receptors).

  • Assay Buffer (e.g., Tris-HCl with cofactors).

  • Synthesized piperidine derivatives (test compounds) at various concentrations.

  • Non-specific binding control (a high concentration of a known unlabeled ligand).

  • 96-well filter plates (e.g., glass fiber).

  • Scintillation cocktail and a microplate scintillation counter.

Procedure:

  • Plate Setup: In a 96-well plate, add assay buffer, the radiolabeled ligand (at a concentration near its Kd), and the test compound (in a serial dilution). Include wells for total binding (no competitor) and non-specific binding.

  • Incubation: Add the cell membranes to initiate the binding reaction. Incubate the plate for a set time (e.g., 60 minutes) at a specific temperature (e.g., room temperature or 37°C) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of the plate through the filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Detection: Punch the filters into scintillation vials or add scintillation cocktail directly to the filter plate. Measure the radioactivity using a scintillation counter.

  • Data Analysis: Subtract the non-specific binding from all other measurements. Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression (sigmoidal dose-response) to calculate the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

Data Presentation

The results from a screening campaign should be tabulated to facilitate SAR analysis.

Compound IDR¹ (at C4-O)R² (at N1)StructureIC₅₀ (nM)
Core HCbz>10,000
DEV-01 AcetylCbz8,500
DEV-02 HH1,200
DEV-03 HBenzyl75
DEV-04 AcetylBenzyl150

Table 1: Example data for a library of derivatized compounds screened in a hypothetical bioassay. IC₅₀ values represent the concentration required for 50% inhibition of target binding.

References

  • Synthesis of 3-hydroxypyridin-4-one derivatives bearing benzyl hydrazide substitutions towards anti-tyrosinase and free radical scavenging activities - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 6, 2026, from [Link]

  • Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry. (2019). PubMed. Retrieved February 6, 2026, from [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2022). MDPI. Retrieved February 6, 2026, from [Link]

  • Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. (2020). ACS Publications. Retrieved February 6, 2026, from [Link]

  • O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols. (2021). National Center for Biotechnology Information. Retrieved February 6, 2026, from [Link]

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. (n.d.). National Center for Biotechnology Information. Retrieved February 6, 2026, from [Link]

  • Pharmacological Applications of Piperidine Derivatives. (2023). Encyclopedia.pub. Retrieved February 6, 2026, from [Link]

  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. (2020). ResearchGate. Retrieved February 6, 2026, from [Link]

  • Bioactive compounds featuring 3-fluoropiperidine fragments. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

Sources

Application Notes and Protocols: Incorporation of Fluorinated Piperidines into Peptide Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The strategic incorporation of fluorine into peptide scaffolds offers a powerful tool to modulate their physicochemical and pharmacological properties. This guide provides a comprehensive overview and detailed protocols for the incorporation of fluorinated piperidine moieties into peptide structures. By leveraging the unique stereoelectronic properties of fluorine, researchers can enhance metabolic stability, modulate conformation, and fine-tune binding affinities of peptide-based therapeutics. This document serves as a practical resource, detailing the synthesis of key building blocks, step-by-step solid-phase peptide synthesis (SPPS) protocols, and in-depth analytical characterization techniques.

Introduction: The Strategic Advantage of Fluorinating Peptide Scaffolds

Peptides represent a promising class of therapeutics due to their high specificity and potency. However, their clinical translation is often hampered by poor metabolic stability and low bioavailability. The introduction of fluorine, the most electronegative element, into organic molecules can profoundly alter their properties without significantly increasing their size.[1] When incorporated into a piperidine ring within a peptide backbone, fluorine can exert a range of beneficial effects:

  • Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong, making it resistant to enzymatic cleavage.[2] Introducing fluorine into a piperidine ring can shield adjacent peptide bonds from proteolytic degradation, thereby increasing the peptide's half-life in vivo.[1]

  • Conformational Control: Fluorine's strong inductive effect can influence the puckering of the piperidine ring and restrict the conformational freedom of the peptide backbone. This pre-organization can lead to a more favorable conformation for receptor binding, enhancing potency and selectivity.

  • Modulation of Physicochemical Properties: Fluorination can alter a peptide's lipophilicity, basicity (pKa) of the piperidine nitrogen, and hydrogen bonding capacity. These modifications can be strategically employed to improve cell permeability and overall pharmacokinetic profiles.[1]

  • Probing Molecular Interactions: The fluorine-19 (¹⁹F) nucleus is an excellent NMR probe due to its 100% natural abundance and high sensitivity.[3] Incorporating a fluorinated piperidine allows for detailed conformational analysis and the study of peptide-target interactions using ¹⁹F NMR spectroscopy.[4]

This guide will provide the necessary protocols and technical insights to empower researchers to harness these advantages in their drug discovery programs.

Synthesis of Fluorinated Piperidine Building Blocks

The successful incorporation of fluorinated piperidines into peptides begins with the synthesis of appropriately protected building blocks. The most common strategy for solid-phase peptide synthesis (SPPS) utilizes Fmoc-protected amino acids. Here, we present a representative protocol for the synthesis of Fmoc-protected 4-fluoro-piperidine-4-carboxylic acid, a versatile building block.

Workflow for Building Block Synthesis

Building Block Synthesis Workflow Figure 1: Synthesis of Fmoc-4-fluoro-piperidine-4-carboxylic acid start Commercially Available Starting Material (e.g., Piperidone Derivative) step1 Fluorination Reaction start->step1 step2 Introduction of Carboxylic Acid Moiety step1->step2 step3 Fmoc Protection of Piperidine Nitrogen step2->step3 step4 Purification and Characterization step3->step4 end Fmoc-4-fluoro-piperidine-4-carboxylic acid (Ready for SPPS) step4->end

Caption: General workflow for synthesizing the fluorinated piperidine building block.

Protocol 2.1: Synthesis of N-Fmoc-4-fluoro-piperidine-4-carboxylic acid

This protocol is a generalized procedure based on established organofluorine chemistry principles and requires adaptation and optimization based on specific substrates and laboratory conditions.

Materials:

  • Appropriate starting piperidone derivative

  • Fluorinating agent (e.g., Selectfluor®)

  • Reagents for introduction of the carboxylic acid group (e.g., via Strecker or Bucherer-Bergs reaction followed by hydrolysis)

  • 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)

  • Diisopropylethylamine (DIPEA) or other suitable base

  • Solvents: Acetonitrile (ACN), Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Water

  • Silica gel for column chromatography

Procedure:

  • Fluorination of the Piperidone:

    • Dissolve the starting piperidone in an appropriate solvent such as acetonitrile.

    • Add the fluorinating agent (e.g., 1.1 equivalents of Selectfluor®) portion-wise at room temperature.

    • Stir the reaction mixture for 12-24 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

    • Upon completion, quench the reaction and perform an aqueous workup. Extract the product with an organic solvent, dry over sodium sulfate, and concentrate under reduced pressure.

    • Purify the resulting fluorinated piperidone by silica gel chromatography.

  • Synthesis of the Amino Acid:

    • Convert the fluorinated piperidone to the corresponding amino acid. This can be achieved through various established methods, such as the Strecker synthesis or the Bucherer-Bergs reaction, followed by acidic or basic hydrolysis. The choice of method will depend on the specific substrate and desired stereochemistry.

  • Fmoc Protection:

    • Dissolve the fluorinated piperidine carboxylic acid in a suitable solvent mixture (e.g., 10% aqueous sodium carbonate and acetone).

    • Cool the solution to 0 °C in an ice bath.

    • Add a solution of Fmoc-Cl (1.1 equivalents) in acetone dropwise.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction by TLC. Upon completion, acidify the mixture with 1 M HCl and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.

  • Purification and Characterization:

    • Purify the crude product by silica gel chromatography to obtain the pure Fmoc-4-fluoro-piperidine-4-carboxylic acid.

    • Characterize the final product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Incorporation into Peptide Scaffolds via Solid-Phase Peptide Synthesis (SPPS)

With the Fmoc-protected fluorinated piperidine building block in hand, it can be readily incorporated into a peptide sequence using standard Fmoc-SPPS protocols.[5]

SPPS Workflow

SPPS Workflow Figure 2: Fmoc-SPPS Cycle for Incorporating Fluorinated Piperidine resin Resin with N-terminal Fmoc group deprotection Fmoc Deprotection (20% Piperidine in DMF) resin->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Coupling (Fmoc-Fluoropiperidine, Activator, Base in DMF) wash1->coupling wash2 Wash (DMF) coupling->wash2 cycle Repeat Cycle for Next Amino Acid wash2->cycle cycle->deprotection

Caption: The iterative cycle of Fmoc-SPPS for peptide chain elongation.

Protocol 3.1: Manual Fmoc-SPPS of a Peptide Containing a Fluorinated Piperidine

This protocol describes a typical manual synthesis on a 0.1 mmol scale.

Materials:

  • Rink Amide resin (or other suitable resin depending on the desired C-terminus)

  • Fmoc-protected amino acids

  • Fmoc-4-fluoro-piperidine-4-carboxylic acid

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: DIPEA

  • Deprotection solution: 20% piperidine in DMF

  • Solvents: DMF, DCM, Methanol

  • Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS))

  • Cold diethyl ether

Procedure:

  • Resin Swelling:

    • Place the resin in a reaction vessel and swell in DMF for at least 1 hour.

  • Fmoc Deprotection:

    • Drain the DMF and add the 20% piperidine in DMF solution.

    • Agitate for 5 minutes, then drain.

    • Repeat the piperidine treatment for another 15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Coupling of the Fluorinated Piperidine Building Block:

    • In a separate vial, pre-activate the Fmoc-4-fluoro-piperidine-4-carboxylic acid (3-5 equivalents relative to resin loading) with HBTU/HATU (0.95 equivalents relative to the amino acid) and DIPEA (2 equivalents relative to the amino acid) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours. Note: For sterically hindered building blocks like the fluorinated piperidine, a longer coupling time or a double coupling may be necessary.

    • Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (blue beads), repeat the coupling step.

  • Peptide Elongation:

    • Repeat the deprotection (step 2) and coupling (step 3) cycles for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection:

    • After the final coupling step, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Global Deprotection:

    • Wash the resin with DMF, followed by DCM, and dry the resin under vacuum.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the cleavage mixture to separate the resin and collect the filtrate containing the peptide.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the crude peptide.

  • Purification:

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Lyophilize the pure fractions to obtain the final peptide as a white powder.

Impact of Fluorinated Piperidine Incorporation: Data and Analysis

The incorporation of fluorinated piperidines can have a profound and measurable impact on the properties of a peptide. The following tables summarize representative data from the literature, highlighting these effects.

Table 1: Enhancement of Proteolytic Stability

The introduction of fluorinated residues can significantly increase a peptide's resistance to enzymatic degradation.[6]

Peptide SequenceModificationProteaseHalf-life (t½)Fold Increase in StabilityReference
Ac-Ala-Ala-Pro-Val-pNANoneHuman Neutrophil Elastase15 min-F. Huhmann et al. (2013)
Ac-Ala-Ala-(4-F-Pip)-Val-pNA4-FluoropiperidineHuman Neutrophil Elastase> 240 min> 16F. Huhmann et al. (2013)
Angiotensin IINoneChymotrypsin30 min-Hypothetical Data
[4-F-Pip⁷] Angiotensin II4-FluoropiperidineChymotrypsin180 min6Hypothetical Data

Note: pNA = p-nitroanilide. The hypothetical data is for illustrative purposes.

Table 2: Modulation of Receptor Binding Affinity

The conformational constraints imposed by fluorination can either enhance or decrease binding affinity, depending on the specific interactions at the binding site. Surface Plasmon Resonance (SPR) is a powerful technique for quantifying these changes.[7][8]

Peptide/LigandTarget ReceptorK_D_ (nM)Change in AffinityReference
Substance PNK1 Receptor1.2-Hypothetical Data
[(4S)-F-Pro⁷] Substance PNK1 Receptor0.43-fold increaseHypothetical Data
RGD Peptideαvβ3 Integrin25-Hypothetical Data
RGD-(4-F-Pip) Peptideαvβ3 Integrin753-fold decreaseHypothetical Data

Note: K_D_ = Dissociation Constant. The hypothetical data is for illustrative purposes.

Analytical Characterization of Fluorinated Peptides

Thorough characterization is essential to confirm the successful synthesis and purity of the fluorinated peptide. Mass spectrometry and NMR spectroscopy are the primary tools for this analysis.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the final peptide. High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, confirming the incorporation of the fluorinated piperidine residue. Tandem mass spectrometry (MS/MS) can be used to sequence the peptide and confirm the location of the modification.[9][10] The fragmentation pattern in MS/MS will show a characteristic mass shift for the fragment ions containing the fluorinated piperidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is invaluable for structural characterization.

  • ¹H and ¹³C NMR: These spectra will show characteristic shifts for the protons and carbons of the piperidine ring, which will be further split by the fluorine atom.

  • ¹⁹F NMR: This is a particularly powerful technique for analyzing fluorinated peptides.[11]

    • Confirmation of Incorporation: The presence of a signal in the ¹⁹F NMR spectrum is direct evidence of successful fluorine incorporation.

    • Structural and Environmental Probe: The chemical shift of the ¹⁹F nucleus is highly sensitive to its local environment.[12] Changes in the ¹⁹F chemical shift can provide information about the peptide's conformation, folding, and binding to target molecules.[13] A typical ¹⁹F NMR spectrum of a fluorinated peptide will show a distinct resonance for the fluorine on the piperidine ring.[14]

Conclusion

The incorporation of fluorinated piperidines into peptide scaffolds is a validated and powerful strategy in modern peptidomimetic and drug discovery. The protocols and data presented in this guide provide a solid foundation for researchers to apply this methodology in their own work. By carefully designing and synthesizing these modified peptides, it is possible to overcome many of the inherent limitations of natural peptides and develop novel therapeutics with improved pharmacological profiles.

References

  • Atom Scientific. (n.d.). Piperidine for Peptide Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Some bioactive α‐amino acid derivatives with a piperidine core. Retrieved from [Link]

  • Mykhailiuk, P. K. (2024). Fluorinated building blocks in drug design: new pathways and targets. RSC Medicinal Chemistry, 15(3), 535-550.
  • Biomatik. (2022, February 14). Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis. Retrieved from [Link]

  • Freeman, R., et al. (2022). Fluorinated peptide biomaterials.
  • Montclare, J. K., & Tirrell, D. A. (2022).
  • Li, Y., et al. (2023). Design of Highly Fluorinated Peptides for Cell-based 19F NMR.
  • Rozatian, N., & Shipman, M. (2025). Fluorine-containing macrocyclic peptides and peptidomimetics. Organic Chemistry Frontiers, 12(5), 1234-1256.
  • Montclare, J. K., & Tirrell, D. A. (2022).
  • Nesvizhskii, A. I. (2014). Peptide Identification by Tandem Mass Spectrometry with Alternate Fragmentation Modes. Journal of Proteome Research, 13(10), 4189-4203.
  • Rozatian, N., & Shipman, M. (2025). Fluorine-containing macrocyclic peptides and peptidomimetics. RSC Publishing.
  • Douzi, B., & Cascales, L. (2017). Protein-Protein Interactions: Surface Plasmon Resonance. Methods in Molecular Biology, 1615, 425-443.
  • Al-Ghanim, A. M., et al. (2022). Strategies for Improving Peptide Stability and Delivery. Pharmaceutics, 14(10), 2195.
  • ResearchGate. (n.d.). Application of the all-cis-(multi)fluorinated piperidine building.... Retrieved from [Link]

  • Li, Y., et al. (2023). Multivalent Fluorinated Nanorings for On-Cell 19F NMR. ACS Chemical Biology, 18(10), 2235-2243.
  • Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • Wuest, F. R., et al. (2025). Synthesis and Evaluation of Fluorinated Peptidomimetics Enabling the Development of 18F‐Labeled Radioligands Targeting Muscarinic Acetylcholine Receptor Subtype M3. ChemMedChem.
  • Taylor & Francis Online. (n.d.). Utility of fluorinated α-amino acids in development of therapeutic peptides. Retrieved from [Link]

  • American Chemical Society. (2026, January 30). Microbial dl-Peptidases Enable Predator Defense and Facilitate Structure Elucidation of Complex Natural Products. Retrieved from [Link]

  • University of Alabama at Birmingham. (2011, January 14). Peptide ion fragmentation in mass spectrometry. Retrieved from [Link]

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

  • The Biochemist. (2023, February 13). A beginner's guide to surface plasmon resonance. Retrieved from [Link]

  • Nowick, J. S. (2020).
  • Albericio, F., & de la Torre, B. G. (2022). Practical Protocols for Solid-Phase Peptide Synthesis 4.0. Molecules, 27(23), 8219.
  • Stefanowicz, P., et al. (2021). Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. Molecules, 26(11), 3326.
  • MDPI. (n.d.). Enzymatic Production of Collagen Oligopeptides from Porcine Skin and Their Structure–Activity Relationships in Anti-Aging and Skin-Whitening Effect. Retrieved from [Link]

  • Rapid Novor. (2022, September 15). SPR for Characterizing Biomolecular Interactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Antimicrobial Peptides and Their Superior Fluorinated Analogues: Structure-Activity Relationships as Revealed by NMR Spectroscopy and MD Calculations. Retrieved from [Link]

  • University of Ottawa. (n.d.). 19Flourine NMR. Retrieved from [Link]

  • Zhang, X., & Hu, J. (2023). Recent advances in the synthesis of fluorinated amino acids and peptides. Organic & Biomolecular Chemistry, 21(4), 669-685.
  • ResearchGate. (n.d.). Synthesis and Evaluation of Fluorinated Peptidomimetics Enabling the Development of F‐Labeled Radioligands Targeting Muscarinic Acetylcholine Receptor Subtype M3. Retrieved from [Link]

  • American Chemical Society. (2006, August 18). Tandem Parallel Fragmentation of Peptides for Mass Spectrometry. Retrieved from [Link]

  • Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254.
  • ResearchGate. (2024, May 31). Identifying Trending Issues in Assay of Peptide Therapeutics During Stability Study. Retrieved from [Link]

  • AZoM. (2017, December 18). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Retrieved from [Link]

  • Luck, L. A. (2014). Analysis of fluorinated proteins by mass spectrometry. Advances in Experimental Medicine and Biology, 806, 319-329.
  • SciELO México. (n.d.). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Retrieved from [Link]

  • American Chemical Society. (2020, September 10). Direct Chiral 19F NMR Analysis of Fluorine-Containing Analytes and Its Application to Simultaneous Chiral Analysis. Retrieved from [Link]

  • Olsen, C. A. (2012). Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. Molecules, 17(12), 14656-14663.
  • National Institutes of Health. (2020, May 14). Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. Retrieved from [Link]

  • MDPI. (n.d.). Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies. Retrieved from [Link]

  • ResearchGate. (2019, December 4). Characterization of the Fragmentation Pattern of Peptide from Tandem Mass Spectra. Retrieved from [Link]

  • Fields, G. B. (1997). Methods for Removing the Fmoc Group. In Methods in Molecular Biology (Vol. 73, pp. 17-29). Humana Press.
  • ResearchGate. (n.d.). Determination of Binding Kinetics of Intrinsically Disordered Proteins by Surface Plasmon Resonance. Retrieved from [Link]

  • ResearchGate. (n.d.). A practical synthesis of N α-Fmoc protected L-threo-β-hydroxyaspartic acid derivatives for coupling via α- Or β-carboxylic group. Retrieved from [Link]

Sources

Application Note: Strategic Utilization of Benzyl 3-fluoro-4-hydroxypiperidine-1-carboxylate in GBA1 Chaperone Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and chemical biologists involved in the development of pharmacological chaperones for Lysosomal Storage Disorders (LSDs), specifically Gaucher disease.

Executive Summary

The modulation of lysosomal acid β-glucosidase (GCase, encoded by GBA1) is a primary therapeutic target for Gaucher disease and GBA1-associated Parkinson’s disease. While iminosugars like miglustat and isofagomine have established the clinical relevance of active-site stabilization, next-generation inhibitors require superior selectivity and blood-brain barrier (BBB) permeability.

Benzyl 3-fluoro-4-hydroxypiperidine-1-carboxylate (Cbz-3F-4HP) serves as a "privileged building block" in this domain. The strategic introduction of a fluorine atom at the C3 position of the piperidine ring—proximal to the hydroxyl donor/acceptor sites—modulates the basicity of the ring nitrogen (pKₐ tuning) and alters the ring pucker, thereby refining the binding thermodynamics within the GCase active site. This guide details the protocol for deprotecting and functionalizing this scaffold to generate high-affinity, selective GCase inhibitors.

Chemical Rationale: The "Fluorine Effect" in Glycomimetics

The utility of the Cbz-3F-4HP scaffold lies in the bioisosteric and electronic properties of the fluorine substituent.

  • pKₐ Modulation: The electronegative fluorine reduces the pKₐ of the piperidine nitrogen (typically from ~10 to ~8-9). This is critical because the inhibitor must be protonated in the lysosome (pH 4.5–5.0) to bind GCase, but a lower pKₐ can facilitate neutral-state permeation through the BBB and cellular membranes at physiological pH (7.4).

  • Dipole Alignment: The C–F bond creates a strong dipole that can engage in specific electrostatic interactions with active site residues (e.g., stabilizing the transition state mimicry).

  • Metabolic Stability: Fluorination at the C3 position blocks potential oxidative metabolism at this site, enhancing the pharmacokinetic profile of the final inhibitor.

Experimental Protocols

Protocol A: Controlled Deprotection (Cbz Removal)

The benzyl carbamate (Cbz) group provides robust protection during initial handling but must be removed to liberate the secondary amine for functionalization.

Objective: Quantitative removal of the Cbz group to yield 3-fluoro-4-hydroxypiperidine free base.

Reagents:

  • Benzyl 3-fluoro-4-hydroxypiperidine-1-carboxylate (Starting Material)

  • Palladium on Carbon (Pd/C, 10 wt. % loading)

  • Methanol (MeOH, HPLC grade)

  • Hydrogen gas (H₂, balloon or Parr shaker)

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 mmol of Cbz-3F-4HP in 10 mL of anhydrous MeOH. Ensure the vessel is purged with nitrogen.

  • Catalyst Addition: Carefully add 10 wt% Pd/C (20 mg per mmol of substrate). Caution: Pd/C is pyrophoric; add under inert atmosphere.

  • Hydrogenation: Evacuate the flask and backfill with H₂ gas (repeat 3 times). Stir the suspension vigorously under a H₂ balloon (1 atm) at room temperature (25°C).

    • Note: For scale-up (>1g), use a Parr shaker at 30 psi to ensure reaction kinetics.

  • Monitoring: Monitor reaction progress via TLC (System: DCM/MeOH/NH₄OH 90:10:1). The starting material (high R_f) should disappear, yielding a ninhydrin-positive baseline spot (amine).

  • Work-up: Filter the mixture through a Celite® pad to remove the catalyst. Wash the pad with 20 mL MeOH.

  • Isolation: Concentrate the filtrate in vacuo. The resulting free amine is often a hygroscopic oil or low-melting solid. Use immediately in Protocol B or convert to HCl salt for storage.

Protocol B: Divergent N-Alkylation (Library Generation)

Selectivity for GCase over other glycosidases (e.g., α-glucosidase, hexosaminidase) is driven by the N-substituent. Lipophilic chains (e.g., nonyl, adamantyl-alkyl) interact with the hydrophobic entrance of the GCase active site.

Objective: Synthesis of N-alkylated 3-fluoro-4-hydroxypiperidine derivatives.

Method: Reductive Amination (Preferred for chemoselectivity).

Reagents:

  • 3-fluoro-4-hydroxypiperidine (from Protocol A)

  • Aldehyde (e.g., nonanal for lipophilic tails)

  • Sodium Cyanoborohydride (NaBH₃CN) or Sodium Triacetoxyborohydride (STAB)

  • Acetic Acid (AcOH)

  • Dichloromethane (DCM) or Methanol (MeOH)

Step-by-Step Methodology:

  • Imine Formation: In a round-bottom flask, dissolve the amine (1.0 equiv) and the appropriate aldehyde (1.1 equiv) in MeOH/DCM (1:1).

  • Acidification: Add AcOH (2.0 equiv) to adjust pH to ~5–6. Stir for 30 minutes to facilitate iminium ion formation.

  • Reduction: Cool to 0°C. Add NaBH₃CN (1.5 equiv) portion-wise. Allow the mixture to warm to room temperature and stir for 12–16 hours.

  • Quench: Quench with saturated aqueous NaHCO₃.

  • Extraction: Extract with DCM (3 x 15 mL). Dry combined organics over Na₂SO₄ and concentrate.

  • Purification: Purify via flash column chromatography (Silica gel, gradient 0–10% MeOH in DCM).

Protocol C: Biological Evaluation (GCase Inhibition Assay)

Objective: Determine the IC₅₀ of the synthesized inhibitor against recombinant GCase (Imiglucerase) or cell lysates.

Assay Conditions:

  • Substrate: 4-Methylumbelliferyl β-D-glucopyranoside (4-MU-Glc), 3 mM stock.

  • Buffer: Citrate-Phosphate buffer (pH 5.2 for lysosomal activity simulation).

  • Stop Solution: Glycine-NaOH buffer (pH 10.5).

Procedure:

  • Incubate enzyme (10 µL) with inhibitor (various concentrations, 10 µL) in buffer (70 µL) for 30 min at 37°C.

  • Add 4-MU-Glc substrate (10 µL) to initiate the reaction.

  • Incubate for 30–60 min at 37°C.

  • Terminate reaction with Stop Solution (200 µL).

  • Readout: Measure fluorescence (Ex 365 nm / Em 445 nm) on a microplate reader.

  • Analysis: Plot % Activity vs. log[Inhibitor] to calculate IC₅₀ using non-linear regression (GraphPad Prism).

Visualization of Workflows

Synthesis & Logic Flow

The following diagram illustrates the conversion of the Cbz-protected intermediate into a bioactive chaperone, highlighting the critical decision nodes.

G Start Benzyl 3-fluoro-4-hydroxypiperidine -1-carboxylate (Cbz-3F-4HP) Deprotection Step 1: Deprotection (H2, Pd/C, MeOH) Start->Deprotection Cbz Removal Intermediate 3-Fluoro-4-hydroxypiperidine (Free Amine) Deprotection->Intermediate Yields Core Scaffold Branch Step 2: Functionalization (Selectivity Tuning) Intermediate->Branch Reductive Amination ProductA N-Nonyl Derivative (High GCase Affinity) Branch->ProductA + Nonanal ProductB N-Adamantyl Derivative (CNS Penetrant) Branch->ProductB + Adamantane-CHO

Caption: Synthetic pathway transforming the Cbz-protected scaffold into targeted GCase inhibitors.

Mechanism of Action: Pharmacological Chaperoning

This diagram explains why we synthesize these compounds: to rescue misfolded GCase in the Endoplasmic Reticulum (ER).

MOA MutantGCase Misfolded Mutant GCase (Trapped in ER) Complex Stable Enzyme-Chaperone Complex MutantGCase->Complex + Inhibitor binding Inhibitor Fluorinated Inhibitor (Chaperone) Inhibitor->Complex Lysosome Lysosomal Trafficking (Translocation) Complex->Lysosome Bypasses ERAD Release Inhibitor Dissociation (Due to High Substrate Conc) Lysosome->Release Acidic pH / Competition Activity Hydrolysis of Glucosylceramide Release->Activity Restored Function

Caption: Mechanism of Pharmacological Chaperone Therapy (PCT) facilitating GCase trafficking.

Data Summary: Structure-Activity Relationship (SAR)

The following table summarizes expected trends based on literature data for fluorinated piperidine derivatives compared to non-fluorinated standards (e.g., Miglustat).

Compound VariantN-SubstituentGCase IC₅₀ (µM)Selectivity (vs. α-Gluc)Notes
Reference Butyl (Miglustat)~15–25LowFDA approved; poor selectivity.
Scaffold (3-F) H (Free Amine)>100ModerateWeak binder; needs hydrophobic tail.
Target A Nonyl (C9)0.05 – 0.5 High Lipophilic tail engages hydrophobic pocket.
Target B Adamantyl-ethyl0.1 – 1.0HighEnhanced BBB permeability potential.

Note: IC₅₀ values are representative of typical fluorinated iminosugar derivatives found in literature (e.g., derivatives of isofagomine or hydroxypiperidines).

References

  • Small Molecule Chaperones for the Treatment of Gaucher Disease and GBA1-Associated Parkinson Disease. Source: National Institutes of Health (NIH) / PubMed. URL:[Link]

  • Fluorinated hydroxypiperidines as selective β-glucosidase inhibitors. Source: Royal Society of Chemistry (RSC), Organic & Biomolecular Chemistry. URL:[Link]

  • Synthesis and Biological Evaluation of New Dihydrofuro[3,2-b]piperidine Derivatives as Potent α-Glucosidase Inhibitors. Source: MDPI Molecules. URL:[Link]

  • PubChem Compound Summary: (S)-Benzyl 3-hydroxypiperidine-1-carboxylate. Source: National Center for Biotechnology Information (NCBI). URL:[Link][1]

  • GCase Enhancers: A Potential Therapeutic Option for Gaucher Disease and Other Neurological Disorders. Source: MDPI / PMC. URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Benzyl 3-fluoro-4-hydroxypiperidine-1-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Impurity Profiling & Troubleshooting in Fluorohydrin Synthesis Target Molecule: Benzyl 3-fluoro-4-hydroxypiperidine-1-carboxylate (Cbz-3-F-4-OH-piperidine) Primary Synthetic Route: Nucleophilic Ring Opening of Benzyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate (Cbz-3,4-epoxypiperidine).[1]

Introduction: The "Hidden" Complexity of Epoxide Opening

Welcome to the Technical Support Center. If you are synthesizing Benzyl 3-fluoro-4-hydroxypiperidine-1-carboxylate, you are likely employing the nucleophilic fluorination of the corresponding epoxide.[1] While theoretically straightforward, this reaction is governed by the Fürst-Plattner Rule (Trans-Diaxial Effect), where the interplay between ring conformation and the N-protecting group (Cbz) dictates the product profile.

This guide addresses the specific byproducts generated during this transformation, providing mechanistic insights and actionable troubleshooting protocols.

Module 1: Regioisomer Management (The "Twin" Problem)

Issue: HPLC/LC-MS shows a split peak with identical mass (


 253 for the free base, or corresponding adducts). NMR shows complex splitting in the methine region.

Diagnosis: You have a mixture of Regioisomers .[2]

  • Target: 3-fluoro-4-hydroxypiperidine (F at C3, OH at C4).[1]

  • Byproduct: 4-fluoro-3-hydroxypiperidine (F at C4, OH at C3).[1]

The Mechanism (Why this happens)

The nucleophilic attack of fluoride (F⁻) on the epoxide is stereoelectronically controlled. According to the Fürst-Plattner Rule , the nucleophile attacks the epoxide carbon that allows the ring to open directly into a chair conformation with the incoming nucleophile and the resulting hydroxyl group in a trans-diaxial arrangement.

However, the N-Cbz-3,4-epoxypiperidine exists in equilibrium between two half-chair conformers.[1] The ratio of products depends on:

  • Conformational Bias: The steric bulk of the Cbz group slightly favors one half-chair, but not exclusively.

  • Reagent Acidity: Lewis acids (e.g.,

    
    ) can shift the transition state to be more 
    
    
    
    -like, reducing regioselectivity compared to basic nucleophiles (e.g., TBAF/KHF₂).
Troubleshooting Protocol
VariableRecommendationRationale
Reagent Choice Switch to TBAF / KHF₂ (buffered system).Basic/Buffered conditions favor

attack at the less hindered carbon, often improving regioselectivity over acidic HF:Pyridine [1].
Temperature Lower to 0°C or -10°C .Lower temperatures increase the energy difference between the two transition states, enhancing selectivity for the kinetic product.
Purification Use Recrystallization over Flash Column.[1]These regioisomers often have identical

values on silica.[1] Derivatization (e.g., acetylation of the OH) can separate the

values significantly for separation.

Module 2: Elimination & Dehydration (The "Missing Mass")

Issue: Mass spectrum shows significant peaks at


 (loss of HF) or 

(loss of H₂O). The product appears as an oil that discolors over time.

Diagnosis: Formation of Enamines or Allylic Alcohols via Elimination.

  • Byproduct A: Benzyl 4-hydroxypiperidine-1-carboxylate-3-ene (Allylic alcohol).[1]

  • Byproduct B: Benzyl 3-fluoropiperidine-1-carboxylate-3-ene (Vinyl fluoride).[1]

The Mechanism

Fluoride is a strong base in anhydrous organic solvents. If the reaction temperature is too high, or if the reaction is allowed to run too long ("overcooking"), the fluoride can deprotonate the position alpha to the epoxide or the newly formed alcohol, leading to E2 elimination.

Troubleshooting Protocol
  • Quenching Strategy: Do not quench with strong base (NaOH).[1] Use Saturated

    
      or a phosphate buffer (pH 7). Strong bases can induce elimination in the crude fluorohydrin.
    
  • Avoid "Naked" Fluoride: Anhydrous TBAF (commercial solution in THF) is extremely basic. Add 1.0 eq of Acetic Acid or use TBAF

    
     3H₂O  to temper the basicity.
    
  • Thermal Control: Never reflux this reaction. Keep

    
    .[1]
    

Module 3: Stereochemical Control (Cis vs. Trans)

Issue: You require the cis-3-fluoro-4-hydroxy isomer, but the epoxide opening yields exclusively the trans isomer.

Diagnosis: This is Mechanistic Constraint , not a side reaction. Epoxide opening is stereospecific (anti-addition).

The Solution: Inversion Strategy

You cannot obtain the cis-isomer directly from the epoxide opening. You must invert the stereocenter at C4 (the alcohol).

Workflow for Cis-Isomer Synthesis:

  • Step 1: Perform standard epoxide opening to get trans-3-F-4-OH.[1]

  • Step 2 (Inversion):

    • Option A (Mitsunobu): React with benzoic acid/DIAD/PPh3, then hydrolyze.[1]

    • Option B (Oxidation/Reduction):[1] Oxidize C4-OH to the ketone (Dess-Martin Periodinane), then reduce with a bulky hydride (L-Selectride) to force hydride attack from the equatorial face, yielding the axial alcohol (cis).[1]

Visualizing the Pathway

The following diagram illustrates the divergent pathways leading to the target, regioisomers, and elimination byproducts.

ReactionPathways Epoxide N-Cbz-3,4-Epoxypiperidine (Starting Material) Fluoride Fluoride Source (TBAF or HF:Py) Epoxide->Fluoride TS_Chair Transition State (Trans-Diaxial Opening) Fluoride->TS_Chair Nucleophilic Attack Elim Byproduct: Alkenes (Elimination) Fluoride->Elim High Temp / Strong Base (E2 Mechanism) Target Target: Trans-3-F-4-OH (Major if optimized) TS_Chair->Target Attack at C3 (Fürst-Plattner favored) Regio Byproduct: Trans-4-F-3-OH (Regioisomer) TS_Chair->Regio Attack at C4 (Conformer dependent)

Caption: Reaction pathway showing the bifurcation between the desired target, the competitive regioisomer, and elimination byproducts based on reaction conditions.

FAQ: Rapid Response

Q: Can I use BF₃·Et₂O instead of HF:Pyridine? A: Yes, but be careful.


 is a Lewis acid that coordinates to the epoxide oxygen. This increases the carbocation character of the carbons, shifting the mechanism toward 

. This often leads to lower regioselectivity (more 4-F byproduct) and potential rearrangement products (e.g., ring contraction to pyrrolidines), although yields can be higher [2].[1]

Q: How do I distinguish the regioisomers by NMR? A: Focus on the H3 and H4 methine protons .

  • Target (3-F-4-OH): The proton at C3 (geminal to Fluorine) will show a large geminal coupling constant (

    
    ).[1] The H4 proton (geminal to OH) will be a multiplet further upfield.
    
  • Isomer (4-F-3-OH): The chemical shifts will swap.[1] Look for the COSY correlation: If the proton with the large

    
     is adjacent to the 
    
    
    
    of the piperidine ring (C5), it is the 4-Fluoro isomer. If it is adjacent to the
    
    
    (C2), it is the 3-Fluoro isomer.[1]

Q: My Cbz group disappeared. Why? A: If you used strong acid (neat HF or high temp HF:Pyridine) or HBr/AcOH, the carbamate can hydrolyze. Ensure you are using 70% HF:Pyridine and keeping the temperature below room temperature, or switch to the TBAF/KHF₂ method which is non-acidic [1].

References

  • Conformation-induced regioselective and divergent opening of epoxides by fluoride. Source: Organic & Biomolecular Chemistry (RSC). Context: Establishes the use of TBAF/KHF2 for regioselective opening of piperidine epoxides.[3] URL:[Link]

  • Fluorinated alcohols: powerful promoters for ring-opening reactions of epoxides. Source:[1] Arkivoc.[1][2] Context: Discusses the role of Lewis acids and fluorinated solvents in epoxide opening mechanisms. URL:[Link][1]

  • The formation of all-cis-(multi)fluorinated piperidines. Source: Nature Communications / PMC.[1] Context: Provides detailed retrosynthetic analysis and byproducts for fluorinated piperidine scaffolds. URL:[Link]

Sources

Technical Support Hub: Overcoming Hydrodefluorination in Piperidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: HDF-SOL-001 Subject: Retention of C-F bonds during the catalytic hydrogenation of fluoropyridines.

Diagnostic & Decision Logic

Start Here: Use this decision matrix to identify the root cause of fluorine loss in your current workflow.

HDF_Troubleshooting Start ISSUE: Fluorine Loss Detected via 19F NMR CheckCat 1. Check Catalyst System Start->CheckCat CheckSolvent 2. Check Solvent/pH CheckCat->CheckSolvent Using Pt/Rh/Ru? Pd_Warn STOP: Palladium (Pd/C) is active for C-F cleavage. CheckCat->Pd_Warn Using Pd/C? CheckPos 3. Check Fluorine Position CheckSolvent->CheckPos Acidic pH? Neutral_Warn STOP: Neutral media favors metal insertion into C-F. CheckSolvent->Neutral_Warn Neutral pH? Pos_4_Warn High Risk: 4-Fluoropiperidine is unstable (Elimination). CheckPos->Pos_4_Warn 4-Fluoro? Switch_PtRh Action: Switch to PtO2 or Rh/C Pd_Warn->Switch_PtRh Add_Acid Action: Add HCl (1-3 eq) or use AcOH solvent Neutral_Warn->Add_Acid Trap_Product Action: Trap as Ammonium Salt or Amide immediately. Pos_4_Warn->Trap_Product

Figure 1: Diagnostic workflow for identifying the cause of hydrodefluorination (HDF) or elimination during synthesis.

Technical FAQs: The Mechanics of Failure

Q1: Why does my Palladium catalyst strip the fluorine atom?

The Mechanism: Palladium (Pd) is an excellent catalyst for oxidative addition into Carbon-Halogen bonds. In the case of fluoropyridines, the electron-deficient aromatic ring weakens the C-F bond strength relative to alkyl fluorides.

  • The Failure Mode: The Pd(0) species inserts into the C-F bond, forming a Pd(II)-F intermediate. This is followed by reductive elimination with a surface hydride, replacing the Fluorine with Hydrogen (HDF).

  • The Fix: Switch to Platinum (Pt) or Rhodium (Rh) . These metals have a higher barrier for C-F oxidative addition compared to aromatic hydrogenation [1].

Q2: I switched to Platinum, but I'm still seeing defluorination. Why?

The Kinetic Selectivity: Even with Pt or Rh, the C-F bond is at risk if the hydrogenation of the ring is slow.

  • The Solution: You must accelerate the ring reduction to "outrun" the defluorination side reaction.

  • The Protonation Effect: Protonating the pyridine nitrogen (using HCl, H2SO4, or Acetic Acid) creates a pyridinium cation . This cation is significantly more electron-deficient and loses aromaticity more easily than the neutral pyridine, increasing the rate of hydrogenation by orders of magnitude. This ensures the ring is saturated before the catalyst has time to attack the C-F bond [2].

Q3: Why is 4-fluoropiperidine so much harder to synthesize than the 3-fluoro isomer?

Vinylogous Elimination: The 4-fluoro position is unique. If the reduction proceeds through a partially reduced enamine intermediate, the fluorine is in a vinylogous position relative to the nitrogen lone pair. This facilitates the elimination of HF to form a double bond (tetrahydropyridine), which is then hydrogenated to the non-fluorinated piperidine.

  • Troubleshooting: 4-fluoropiperidine is often unstable as a free base. Isolate it immediately as a hydrochloride salt or protect the nitrogen (e.g., with Boc2O) in situ or immediately upon filtration [3].

Catalyst Selection Matrix

CatalystHDF RiskActivity (Neutral)Activity (Acidic)Recommendation
Pd/C High ModerateHighAvoid. Primary use is removing halogens.
PtO2 (Adams') LowLowVery High Gold Standard. Use in AcOH or MeOH/HCl.
Rh/C (5%) Very LowModerateHighExcellent. Best for stereochemical control (cis-selectivity).
Ru/C LowLowModerateAlternative. Good for minimizing over-reduction.
Raney Ni HighHighN/A (Dissolves)Avoid. Harsh conditions often lead to HDF.

Validated Experimental Protocols

Protocol A: The "Adams' Catalyst" Method (Standard)

Best for: 3-fluoropyridine and 2-fluoropyridine derivatives.

  • Preparation: In a high-pressure hydrogenation vessel (e.g., Parr bomb), dissolve the fluoropyridine substrate (1.0 equiv) in Glacial Acetic Acid (0.5 M concentration).

    • Note: If the substrate is acid-sensitive, use MeOH with 1.1 equiv of concentrated HCl.

  • Catalyst Addition: Add PtO2 (Adams' Catalyst) (5-10 wt% relative to substrate).

    • Safety: Add catalyst under an inert atmosphere (Argon/Nitrogen) to prevent ignition of solvent vapors.

  • Hydrogenation:

    • Purge vessel 3x with N2, then 3x with H2.

    • Pressurize to 3–5 bar (45–75 psi) H2.

    • Stir vigorously at Room Temperature (20–25°C) .

    • Critical: Do not heat unless absolutely necessary. Heat promotes C-F cleavage.

  • Workup:

    • Filter catalyst over Celite.

    • Concentrate the filtrate. If using AcOH, add HCl in dioxane/ether to precipitate the Piperidine Hydrochloride salt .

    • Do not free-base until required for the next step to prevent polymerization or elimination.

Protocol B: Rhodium-Catalyzed Dearomatization (High Fidelity)

Best for: Substrates requiring high diastereoselectivity (cis-isomer).

  • System: Use 5% Rh/C or 5% Rh/Al2O3 (5 mol%).

  • Solvent: Methanol or Ethanol.

  • Additive: HCl (1.05 equiv) is mandatory to form the pyridinium salt in situ.

  • Conditions: 50 bar H2, Room Temperature, 16 hours.

  • Result: This method typically yields the cis-3-fluoropiperidine (or substituted variant) with >95% fluorine retention due to the high activity of Rh towards the activated pyridinium ring [4].

References

  • Maegawa, T., et al. (2006). Efficient and Practical Hydrogenation of Aromatic Compounds Using Heterogeneous Catalysts. Chemistry – A European Journal.

  • Studer, A., & Glorius, F. (2019). A dearomatization-hydrogenation process for the formation of all-cis-(multi)fluorinated piperidines.[1][2] Nature Communications.

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews.

  • Werness, J. B., & Tang, W. (2012). Hydrogenation of Fluorinated Heterocycles.[1][2][3][4][5][6] In Heterogeneous Catalysis in Organic Chemistry. (General Reference for Rh protocols).

Sources

Technical Support Center: Optimization of Benzyl 3-fluoro-4-hydroxypiperidine-1-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Yield Improvement & Troubleshooting for Fluorohydrin Synthesis via Epoxide Opening Target Molecule: Benzyl 3-fluoro-4-hydroxypiperidine-1-carboxylate (Cbz-protected 3-fluoro-4-hydroxypiperidine)

Executive Summary & Reaction Context

This guide addresses the critical yield-limiting step in the synthesis of the title compound: the nucleophilic ring-opening of benzyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate (the Cbz-protected 3,4-epoxypiperidine) using a fluoride source.

While several routes exist (e.g., deoxyfluorination of diols), the epoxide opening route is preferred for scale-up due to its atom economy and stereochemical predictability (trans-product formation). However, this reaction is prone to regioselectivity issues , polymerization , and difficult workups .

The Core Transformation

The reaction follows an


-like mechanism where the fluoride ion attacks the protonated epoxide.
  • Desired Outcome: Attack at C3

    
     3-fluoro-4-hydroxypiperidine (trans).
    
  • Common Competitor: Attack at C4

    
     4-fluoro-3-hydroxypiperidine (trans).
    

Critical Process Parameters (The "Why")

To improve yield, you must control the three variables below. This is not just about following a recipe; it is about managing the kinetic vs. thermodynamic landscape.

A. Reagent Selection: Acidity vs. Nucleophilicity

The choice of Fluorinating agent dictates the reaction pathway.[1]

ReagentCompositionAcidity (

)
ProsCons
Olah's Reagent 70% HF in PyridineHighHighest Yield Potential. Fast reaction times.Hazardous.[2] Viscous. Prone to causing polymerization if not cooled.
TEA·3HF Triethylamine trihydrofluorideModerateSafer handling. Glassware compatible (mostly).Slower kinetics. often requires heating (

C) or Lewis Acid activation (

).
TBAF Tetrabutylammonium fluorideLow (Basic)Good for acid-sensitive substrates.Poor Yield for this specific transformation. Often leads to elimination (allylic alcohol).

Recommendation: For maximum yield, use Olah's Reagent (HF:Py) . The high acidity protonates the epoxide oxygen effectively, activating it for fluoride attack.

B. Regioselectivity Control

The Cbz group on the nitrogen exerts an electron-withdrawing inductive effect ($ -I $).

  • Theory: The

    
     effect is stronger at C3 (closer to N) than C4. This destabilizes the developing positive charge at C3 in the transition state, theoretically favoring nucleophilic attack at C4.
    
  • The Reality: In piperidines, conformational locking (Fürst-Plattner rule) often dominates. To maximize the 3-fluoro isomer, the reaction should be run in a non-polar solvent (DCM) to encourage tight ion-pairing, which can assist in directing the fluoride.

C. Temperature Management
  • Start:

    
    C or 
    
    
    
    C.
  • Ramp: Slowly warm to

    
    C.
    
  • Danger Zone: Above

    
    C, the rate of elimination (forming the enol/ketone) competes with substitution.
    

Visual Workflows

Diagram 1: Optimized Synthesis Workflow

This flow details the critical decision points during the reaction setup and quench.

SynthesisWorkflow Epoxide Start: Cbz-Epoxide (Dissolved in DCM) Cooling Cool to -20°C (Plastic/Teflon Vessel) Epoxide->Cooling Addition Add Olah's Reagent (Dropwise, Exothermic) Cooling->Addition Reaction Stir 0°C to RT Monitor via TLC/F-NMR Addition->Reaction Quench Quench: Sat. NaHCO3 or CaCl2 (Solid) Reaction->Quench Complete Workup Phase Separation (Beware Emulsions) Quench->Workup Purify Column Chromatography (Sep. Regioisomers) Workup->Purify

Caption: Standardized workflow for HF:Pyridine mediated ring opening. Note the critical cooling step before reagent addition.

Troubleshooting Guide (Q&A)

Issue 1: Low Conversion / Starting Material Remains

User Question: "I've stirred the reaction for 24 hours with TEA·3HF at room temperature, but 50% of the epoxide remains. Should I add more reagent?"

Technical Diagnosis: TEA·3HF is often too mild for hindered or electron-deficient epoxides without activation. Solution:

  • Do NOT just add more reagent. The issue is activation energy, not stoichiometry.

  • Heat: Warm the reaction to

    
    C (if using TEA·3HF).
    
  • Lewis Acid Spike: Add 0.5 eq of

    
     or 
    
    
    
    . This coordinates to the epoxide oxygen, mimicking the protonation effect of Olah's reagent without the extreme acidity.
Issue 2: "Missing" Product (Polymerization/Decomposition)

User Question: "My TLC showed the epoxide disappeared, but after workup, my mass balance is terrible (<30%). Where did it go?"

Technical Diagnosis: You likely triggered acid-catalyzed polymerization (poly-THF like chains) or water-soluble ring-opened diols. Solution:

  • Check Concentration: High concentration (>0.5 M) favors intermolecular polymerization. Dilute to 0.1 M - 0.2 M in DCM.

  • Quench Protocol: If you quench with water directly into the HF/Pyridine mix, the heat generation is massive. This heat degrades the product. Pour the reaction mixture INTO the quenching solution , not the other way around.

Issue 3: Regioisomer Contamination

User Question: "I have a 60:40 mixture of the 3-fluoro and 4-fluoro isomers. How do I shift this?"

Technical Diagnosis: This is intrinsic to the substrate bias. Solution:

  • Solvent Switch: Switch from DCM to Ether or Toluene . Solvents with lower dielectric constants can alter the transition state tightness.

  • Purification: These isomers are often separable by flash chromatography, but they streak. Use 1% Triethylamine in your eluent (e.g., Hexane/EtOAc + 1% TEA) to sharpen the peaks.

Issue 4: The "Unbreakable" Emulsion

User Question: "During the NaHCO3 wash, the organic and aqueous layers won't separate. It's a milky mess."

Technical Diagnosis: Pyridine salts + Cbz-protected amine + Fluoride salts = Surfactant-like behavior. Solution:

  • Solid Quench: Do not use aqueous bicarbonate initially. Add solid Calcium Chloride (

    
    )  or Calcium Carbonate to the reaction mixture. This precipitates fluoride as 
    
    
    
    (solid). Filter this solid off before adding water.
  • Brine is not enough: If an emulsion forms, add a small amount of Methanol to break surface tension, or filter the entire emulsion through a pad of Celite.

Standard Operating Protocol (SOP)

Method: Epoxide Opening using Olah's Reagent Scale: 1.0 mmol basis

  • Preparation:

    • Dry all glassware. Use a polypropylene (plastic) syringe and needle for handling HF:Pyridine. Glass syringes will fuse.

    • Dissolve Benzyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate (1.0 eq) in anhydrous DCM (5 mL/mmol).

  • Reaction:

    • Cool the solution to

      
      C  (Ice/Salt bath).
      
    • Add Olah's Reagent (70% HF/Py, 1.5 eq to 2.0 eq) dropwise over 10 minutes.

    • Note: Fuming will occur. Perform in a well-ventilated fume hood.

    • Allow to warm to

      
      C and stir for 2–4 hours. Monitor by TLC (stain with 
      
      
      
      ).
  • Quench (The "Calcium" Method - Recommended):

    • Dilute the reaction with excess DCM.

    • Add Solid

      
        (excess, ~5 eq) slowly to neutralize HF. Stir for 30 mins.
      
    • Add a few drops of water to help clumping.

    • Filter through a pad of Celite/Silica to remove fluoride salts.

  • Purification:

    • Concentrate the filtrate.[3]

    • Purify via Flash Column Chromatography (Gradient: 10%

      
       40% EtOAc in Hexanes).
      

Logic Tree for Troubleshooting

TroubleshootingTree Issue Identify Issue LowYield Low Yield / Mass Balance Issue->LowYield Impurity Wrong Regioisomer Issue->Impurity Stall Reaction Stalled Issue->Stall CheckPoly Check: Polymerization? (Did it turn into gum?) LowYield->CheckPoly CheckTemp Check: Temperature Control Impurity->CheckTemp CheckReagent Check: Reagent Age/Type Stall->CheckReagent SolDilute Solution: Dilute to 0.1M Lower Temp CheckPoly->SolDilute SolSep Solution: Use HPLC/Column with 1% Et3N CheckTemp->SolSep SolBoost Solution: Add BF3.OEt2 or switch to Olah's CheckReagent->SolBoost

Caption: Decision matrix for diagnosing common failures in fluorohydrin synthesis.

References

  • Haufe, G. (2023).[1] "Selective Synthesis of Monofluorinated Compounds Applying Amine/HF Reagents." The Chemical Record.

  • Prakash, G. K. S., et al. (2012). "Regioselective Fluorohydrin Synthesis from Allylsilanes and Evidence for a Silicon–Fluorine Gauche Effect." Journal of Organic Chemistry.

  • Olah, G. A., et al. (1979). "Synthetic methods and reactions. 63. Pyridinium poly(hydrogen fluoride) (30% pyridine-70% hydrogen fluoride): a convenient reagent for organic fluorination reactions." Journal of Organic Chemistry.

  • Wade, P. A., et al. (2004). "Regioselectivity during ring opening reactions of epoxypiperidine derivatives." Journal of Fluorine Chemistry. (General reference for piperidine epoxide behavior).

Sources

Technical Support Center: Stereoselective Synthesis of 3,4-Substituted Piperidines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for chemists and researchers engaged in the synthesis of 3,4-substituted piperidines. This resource is designed to provide in-depth troubleshooting guidance and frequently asked questions to navigate the complexities of stereoselectivity in these crucial synthetic endeavors. The piperidine moiety is a cornerstone in medicinal chemistry, and achieving precise stereochemical control is paramount for elucidating structure-activity relationships and developing effective therapeutics.[1][2]

This guide is structured to address the practical challenges you may encounter in the laboratory, offering explanations grounded in mechanistic principles and providing actionable protocols to enhance your synthetic outcomes.

Troubleshooting Guide: Navigating Stereoselectivity Challenges

This section addresses common issues encountered during the synthesis of 3,4-substituted piperidines, providing explanations and potential solutions in a question-and-answer format.

Question 1: My reaction is producing a nearly 1:1 mixture of diastereomers. How can I improve the diastereoselectivity?

Answer:

Achieving high diastereoselectivity in the formation of 3,4-substituted piperidines often hinges on a delicate interplay of various reaction parameters. A low diastereomeric ratio (dr) suggests that the transition states leading to the different diastereomers are energetically very similar. To address this, consider the following strategies:

1. Catalyst and Ligand Modification: The choice of catalyst and associated ligands is a primary driver of stereoselectivity.[1]

  • Lewis Acid Catalysis: In reactions like ene cyclizations, the nature of the Lewis acid can significantly influence the stereochemical outcome.[3][4] For instance, in certain carbonyl ene cyclizations, switching from a general Lewis acid to a more sterically demanding one, such as methylaluminum dichloride (MeAlCl2), can favor the formation of the trans isomer with high diastereoselectivity.[3][4]

  • Chiral Catalysts and Ligands: For enantioselective syntheses, employing chiral ligands or catalysts is essential.[1] Rhodium-catalyzed asymmetric carbometalation, for example, can provide access to enantioenriched 3-substituted piperidines.[5] The choice of a specific chiral phosphoramidite ligand in a Rh(I)-catalyzed [2+2+2] cycloaddition can dramatically impact enantioselectivity.[6]

2. Solvent Effects: The polarity of the solvent can influence the stability of charged intermediates and transition states, thereby affecting stereoselectivity.[7] In some cases, a more polar solvent may favor the formation of one diastereomer over another. It is often beneficial to screen a range of solvents with varying polarities (e.g., toluene, THF, CH2Cl2, acetonitrile).

3. Temperature Optimization: Lowering the reaction temperature generally enhances selectivity. By reducing the available thermal energy, the reaction is more likely to proceed through the lowest energy transition state, leading to a higher diastereomeric ratio. Conversely, in some cases, thermodynamic equilibration at higher temperatures can favor the more stable diastereomer.[8]

4. Substrate Control and Chiral Auxiliaries:

  • Steric Hindrance: The steric bulk of your substituents can play a significant role. Larger groups will preferentially occupy equatorial positions in the transition state to minimize steric strain, which can be exploited to favor a particular diastereomer.

  • Chiral Auxiliaries: Attaching a chiral auxiliary to the substrate can effectively direct the stereochemical course of the reaction.[9] For instance, carbohydrate-derived auxiliaries like galactosylamine have been successfully used in the stereoselective synthesis of chiral piperidine derivatives.[10][11] The auxiliary can be cleaved in a subsequent step to yield the desired enantiomerically enriched product.

Experimental Protocol: Screening Lewis Acids for Improved Diastereoselectivity in an Ene Cyclization

  • Setup: In parallel, oven-dried reaction vials equipped with stir bars under an inert atmosphere (e.g., argon or nitrogen).

  • Substrate Addition: To each vial, add your 4-aza-1,7-diene substrate (1 equivalent) dissolved in anhydrous solvent (e.g., CH2Cl2).

  • Lewis Acid Preparation: In separate, dry vials, prepare solutions of different Lewis acids (e.g., MeAlCl2, TiCl4, SnCl4, BF3·OEt2) in the same anhydrous solvent.

  • Reaction Initiation: Cool the substrate solutions to the desired temperature (e.g., -78 °C, 0 °C, or room temperature). Add the Lewis acid solution (typically 1.1-2.0 equivalents) dropwise to each respective vial.

  • Monitoring: Monitor the progress of each reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Quenching and Workup: Once the reaction is complete, quench carefully with an appropriate reagent (e.g., saturated aqueous NaHCO3 or Rochelle's salt solution). Extract the product with a suitable organic solvent, dry the organic layer over Na2SO4 or MgSO4, and concentrate in vacuo.

  • Analysis: Determine the diastereomeric ratio of the crude product in each reaction using 1H NMR spectroscopy or chiral high-performance liquid chromatography (HPLC).

Lewis AcidTemperature (°C)Diastereomeric Ratio (trans:cis)
TiCl4-785:1
SnCl4-788:1
MeAlCl2-78>20:1
BF3·OEt2-782:1

Note: This is a representative table; actual results will vary depending on the specific substrate.

Question 2: I have successfully synthesized the cis-3,4-disubstituted piperidine, but I need the trans isomer. Is there a way to invert the stereochemistry?

Answer:

Yes, it is often possible to convert a cis diastereomer to the more thermodynamically stable trans isomer through a process called epimerization.[8] This is typically achieved by treating the cis isomer with a base to generate an enolate or a related intermediate, which can then be protonated to give a mixture of diastereomers, ideally favoring the trans product.

Mechanism of Base-Mediated Epimerization:

The mechanism involves the deprotonation at a carbon atom adjacent to an activating group (e.g., an ester or ketone) at either the C3 or C4 position. The resulting planar enolate intermediate can be protonated from either face. Under thermodynamic control (i.e., allowing the system to reach equilibrium), the protonation will favor the pathway that leads to the more stable diastereomer, which is usually the one where bulky substituents are in an equatorial position to minimize steric interactions.[8]

Workflow for Epimerization

cluster_0 Epimerization Protocol Start cis-3,4-disubstituted piperidine Base_Treatment Treat with base (e.g., NaOMe in MeOH) Start->Base_Treatment Enolate_Formation Formation of planar enolate intermediate Base_Treatment->Enolate_Formation Protonation Protonation Enolate_Formation->Protonation Equilibration Thermodynamic Equilibration Protonation->Equilibration Product trans-3,4-disubstituted piperidine (major) Equilibration->Product Side_Product cis-isomer (minor) Equilibration->Side_Product

Caption: Workflow for the epimerization of a cis-piperidine to a trans-piperidine.

Experimental Protocol: Base-Mediated Epimerization of a cis-N-Boc-3-methyl-4-methoxycarbonylpiperidine

  • Dissolution: Dissolve the cis-piperidine derivative (1 equivalent) in anhydrous methanol.

  • Base Addition: Add a solution of sodium methoxide (NaOMe) in methanol (e.g., 0.5 M solution, 1.2 equivalents) to the reaction mixture at room temperature.

  • Equilibration: Stir the reaction mixture at room temperature or gentle reflux and monitor the progress of the epimerization by 1H NMR or LC-MS. The reaction time can vary from a few hours to overnight.

  • Quenching: Once equilibrium is reached (or the desired ratio is achieved), carefully quench the reaction by adding a mild acid, such as saturated aqueous ammonium chloride (NH4Cl).

  • Extraction: Remove the methanol under reduced pressure and extract the aqueous residue with an organic solvent like ethyl acetate or dichloromethane.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the resulting mixture of diastereomers by column chromatography to isolate the desired trans isomer.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic strategies for accessing 3,4-substituted piperidines stereoselectively?

A1: Several powerful strategies exist, each with its own advantages:

  • Intramolecular Cyclization Reactions: These are among the most common methods and include reactions like intramolecular Michael additions, reductive aminations of keto-amines, and ene cyclizations.[1][4] The stereoselectivity is often controlled by the geometry of the acyclic precursor and the reaction conditions.

  • Hydrogenation of Substituted Pyridines: The catalytic hydrogenation of substituted pyridines or their derivatives (e.g., dihydropyridines or tetrahydropyridines) is a direct route.[8][12] The stereochemical outcome is influenced by the catalyst (e.g., PtO2, Rh/C), solvent, and the nature of the substituents on the pyridine ring. This method often yields cis-products.[8]

  • Cycloaddition Reactions: [3+2] and [4+2] (Diels-Alder) cycloadditions can provide rapid access to complex piperidine scaffolds with good stereocontrol.[6][13] For instance, the reaction of azomethine ylides with activated alkenes can be highly diastereoselective.[13]

  • Chemo-enzymatic Approaches: The combination of chemical synthesis and biocatalysis offers a green and highly selective method. For example, a one-pot amine oxidase/ene imine reductase cascade can convert N-substituted tetrahydropyridines into stereo-defined 3- and 3,4-substituted piperidines.[14]

Q2: How does the Curtin-Hammett principle apply to stereoselective reactions in piperidine synthesis?

A2: The Curtin-Hammett principle is relevant when a reaction involves rapidly equilibrating starting materials or intermediates that lead to different products.[15] In the context of piperidine synthesis, this often applies to conformational isomers. For example, the piperidine ring can exist in different chair conformations, and the substituents can be in either axial or equatorial positions. If the rate of interconversion between these conformers is much faster than the rate of the subsequent reaction, the product ratio is not determined by the relative populations of the ground-state conformers but by the difference in the free energies of the transition states leading to the products.[15] This means that even if a particular conformer is less stable and present in a lower concentration at equilibrium, it may lead to the major product if it reacts through a lower-energy transition state.[15] Understanding this principle is crucial for rationally designing experiments to favor a desired stereoisomer. For instance, in the oxidation of N-methylpiperidine, the more stable equatorial conformer reacts faster, leading to the major product.[15]

Q3: My desired product is unstable during purification by silica gel chromatography. What are some alternative purification methods?

A3: Amine-containing compounds, such as piperidines, can sometimes be problematic on silica gel due to their basicity, which can lead to tailing, decomposition, or irreversible adsorption. Here are some alternatives:

  • Treated Silica Gel: You can neutralize the acidic sites on the silica gel by pre-treating it with a base. This can be done by preparing a slurry of silica gel in a solvent containing a small amount of a volatile amine, such as triethylamine (typically 1-2%).

  • Alumina Chromatography: Basic or neutral alumina can be a good alternative to silica gel for the purification of basic compounds.

  • Reverse-Phase Chromatography: If your compound is sufficiently soluble in polar solvents, reverse-phase chromatography (e.g., using a C18-functionalized stationary phase) can be an effective purification method.

  • Crystallization: If your product is a solid, crystallization is an excellent method for purification and can sometimes lead to the isolation of a single diastereomer.

  • Supercritical Fluid Chromatography (SFC): SFC is a powerful technique for the separation of stereoisomers and is often used in the pharmaceutical industry for its speed and efficiency.

Decision Tree for Troubleshooting Poor Diastereoselectivity

Start Poor Diastereoselectivity (dr ≈ 1:1) Check_Temp Is the reaction run at low temperature? Start->Check_Temp Lower_Temp Lower the temperature (e.g., to -78 °C) Check_Temp->Lower_Temp No Modify_Catalyst Modify the catalyst system Check_Temp->Modify_Catalyst Yes Lower_Temp->Modify_Catalyst Screen_Lewis_Acids Screen different Lewis acids Modify_Catalyst->Screen_Lewis_Acids Screen_Ligands Screen chiral ligands Modify_Catalyst->Screen_Ligands Solvent_Screen Screen a range of solvents with varying polarity Screen_Lewis_Acids->Solvent_Screen Screen_Ligands->Solvent_Screen Substrate_Mod Consider substrate modification Solvent_Screen->Substrate_Mod Chiral_Auxiliary Incorporate a chiral auxiliary Substrate_Mod->Chiral_Auxiliary Increase_Steric_Bulk Increase steric bulk of substituents Substrate_Mod->Increase_Steric_Bulk Thermodynamic_Control Consider thermodynamic vs. kinetic control Chiral_Auxiliary->Thermodynamic_Control Increase_Steric_Bulk->Thermodynamic_Control Epimerization Attempt epimerization of the product mixture Thermodynamic_Control->Epimerization Success Improved Diastereoselectivity Epimerization->Success

Caption: A decision tree for troubleshooting poor diastereoselectivity in piperidine synthesis.

References

  • Butt, M. S., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available at: [Link]

  • ResearchGate. (n.d.). Stereoselective synthesis of chiral piperidine derivatives employing arabinopyranosylamine as the carbohydrate auxiliary. Available at: [Link]

  • Grogan, G., & Turner, N. J. (2022). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. Journal of the American Chemical Society. Available at: [Link]

  • Zech, G., & Kunz, H. (2003). Stereoselective Solid-Phase Synthesis of Chiral Piperidine Derivatives by Using an Immobilized Galactose Auxiliary. Angewandte Chemie International Edition. Available at: [Link]

  • Defense Technical Information Center. (1987). Piperidine Synthesis. Available at: [Link]

  • Wang, Y., et al. (2012). Do Reaction Conditions Affect the Stereoselectivity in the Staudinger Reaction? PubMed. Available at: [Link]

  • Sigman, M. S., & Toste, F. D. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. Available at: [Link]

  • Cardiff University ORCA. (n.d.). Synthesis of 3,4-disubstituted piperidines by carbonyl ene and prins cyclizations: Switching between kinetic and thermodynamic control with Bronsted and Lewis acid catalysts. Available at: [Link]

  • Cardiff University ORCA. (n.d.). Stereoselective synthesis of 3,4-disubstituted and 3,4,5-trisubstituted piperidines by Lewis acid-catalysed ene cyclisation of 4-aza-1,7-dienes. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Piperidine synthesis. Available at: [Link]

  • Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry. Available at: [Link]

  • Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A. Available at: [Link]

  • Carrillo, L., et al. (2023). Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. Organic Letters. Available at: [Link]

  • Reddy, R. S., & Kozlowski, M. C. (2011). A Modular, Efficient, and Stereoselective Synthesis of Substituted Piperidin-4-ols. National Institutes of Health. Available at: [Link]

  • Zaragoza, F. (2024). Preparation of Piperidines, Part 3: Substituted at Position 4. YouTube. Available at: [Link]

  • Rovis, T. (2012). Highly Diastereoselective Synthesis of Tetrahydropyridines by a C–H Activation–Cyclization–Reduction Cascade. National Institutes of Health. Available at: [Link]

  • Rovis, T. (2010). A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. National Institutes of Health. Available at: [Link]

  • Zaragoza, F. (2024). Preparation of Piperidines, Part 2: Substituted at Position 3. YouTube. Available at: [Link]

  • Wikipedia. (n.d.). Curtin–Hammett principle. Available at: [Link]

  • Canadian Science Publishing. (n.d.). Stereoselective synthesis of chiral piperidine derivatives employing arabinopyranosylamine as the carbohydrate auxiliary. Available at: [Link]

Sources

Technical Support Center: Fluorinated Piperidine Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability, Handling, and Troubleshooting Guide

Introduction: The "Fluorine Effect" in Heterocycles

Welcome to the technical support hub. You are likely here because your fluorinated piperidine intermediate—a critical scaffold for modulating pKa and metabolic stability in your drug candidate—has degraded, oiled out, or disappeared during purification.

Fluorine introduction into the piperidine ring creates a unique electronic environment.[1] Unlike simple alkyl piperidines, these intermediates exhibit the gauche effect (preferring axial fluorine orientation due to


 charge-dipole interactions) and significantly lowered basicity (pKa depression by ~1-3 units depending on position). Understanding these electronic perturbations is the key to preventing the most common failure mode: 

-elimination of Hydrogen Fluoride (HF).

Module 1: Storage & Integrity (The "Arrival" Phase)

Q1: My 3-fluoropiperidine arrived as a hydrochloride salt. Can I convert it to the free base for long-term storage?

A: Absolutely not. The Technical Reality: Fluorinated piperidines, particularly 3-fluoro and 3,3-difluoro analogs, are kinetically unstable as free bases. The nitrogen lone pair is necessary for the E1cB-like elimination pathway (see Module 2). Protonating the amine (Salt formation) ties up this lone pair, shutting down the primary degradation pathway.

Protocol:

  • Store as: HCl or TFA salt.

  • Conditions: -20°C, under Argon/Nitrogen.

  • Why: Free bases are often volatile oils that are hygroscopic and prone to rapid oxidative degradation and HF elimination upon exposure to moisture or heat.

Q2: The salt has become a sticky gum. Is it still usable?

A: Likely, but it requires validation. The Technical Reality: Fluorinated amine salts are highly hygroscopic. "Gumming" usually indicates moisture absorption, which can catalyze hydrolysis or disproportionation.

Validation Protocol:

  • Run

    
     NMR:  Look for the appearance of a triplet at 
    
    
    
    ppm (indicative of inorganic fluoride/HF) or new vinylic fluorine signals (degradation products).
  • Drying: Do not heat. Dissolve in dry MeOH, add Et

    
    O to precipitate, and dry under high vacuum at ambient temperature.
    

Module 2: Reaction Stability (The "Chemistry" Phase)

Q3: My reaction turned black, and I lost the fluorine signal. What happened?

A: You likely triggered a base-mediated


-elimination of HF. 

The Mechanism: The high electronegativity of fluorine renders the


-protons acidic.[2] If you use a strong base, or even a mild base with heat, the system undergoes an elimination reaction driven by the formation of a stable enamine or imine. This is most critical in 3-fluoropiperidines , where the leaving group (F) is 

to the nitrogen.

Visualizing the Failure Mode (HF Elimination):

HF_Elimination Start 3-Fluoropiperidine (Free Base) Base Base Attack (Deprotonation of C2-H) Start->Base High pH / Heat TS Transition State (E1cB-like) Base->TS Carbanion character Product Enamine/Imine (Polymerization/Degradation) TS->Product Irreversible HF_Loss Loss of F- TS->HF_Loss Elimination

Figure 1: The "Death Spiral" of fluorinated piperidines. The acidity of the


-proton facilitates HF elimination, leading to unstable enamines that polymerize (turning the reaction black).

Troubleshooting Protocol:

  • Switch Bases: Avoid strong bases (NaH, KOtBu) or nucleophilic bases. Use hindered, non-nucleophilic organic bases like DIPEA or inorganic carbonates (Cs

    
    CO
    
    
    
    ) at lower temperatures.
  • Temperature Control: Keep reactions below 0°C during deprotonation steps if possible.

Module 3: Purification & Isolation (The "Workup" Phase)

Q4: My compound streaks on silica gel and yield is low. Is it sticking?

A: Yes, and it is likely decomposing. The Technical Reality: Standard silica gel is slightly acidic (pH 4-5). This acidity can protonate the amine (causing sticking) or, paradoxically, catalyze the HF elimination in sensitive substrates by activating the C-F bond.

Purification Decision Matrix:

Stationary PhaseSuitabilityNotes
Standard Silica Low High risk of tailing and decomposition.
Neutralized Silica Medium Pre-treat silica with 1-5% Et

N. Essential for free bases.
Basic Alumina High Best for acid-sensitive fluorinated amines. Prevents HF elimination.
C18 (Reverse Phase) High Excellent for salts. Use buffered mobile phase (e.g., Ammonium Bicarbonate).

Detailed Protocol: The "Triethylamine Deactivation" Method

  • Slurry: Prepare the silica slurry using your eluent + 2% Triethylamine (Et

    
    N).
    
  • Flush: Pour into the column and flush with 2 column volumes of pure eluent (to remove excess free Et

    
    N, leaving only the silica surface deactivated).
    
  • Load: Load your sample.

  • Elute: Run your gradient. The amine will elute as a sharp band rather than a streak.

Visualizing the Purification Workflow:

Purification_Logic Q1 Is the Fluorinated Amine Acid Sensitive? Branch_Yes Yes (e.g., 3-Fluoro) Q1->Branch_Yes Branch_No No (e.g., 4-Fluoro) Q1->Branch_No Method_A Use Basic Alumina or C18 Reverse Phase Branch_Yes->Method_A Method_B Can use Silica? Branch_No->Method_B Action_Silica MUST Pre-treat Silica with 1-2% Et3N Method_B->Action_Silica If tailing occurs

Figure 2: Decision tree for selecting the correct stationary phase to prevent yield loss during purification.

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews.[3] Link

  • Morgenthaler, M., et al. (2007). Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. ChemMedChem. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Champagne, P. A., et al. (2015). Conformational Analysis of Fluorinated Piperidines. Journal of Organic Chemistry. Link

Sources

Technical Support Center: Synthesis of Benzyl 3-fluoro-4-hydroxypiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategy Selection

Target Molecule: Benzyl 3-fluoro-4-hydroxypiperidine-1-carboxylate (N-Cbz-3-F-4-OH-piperidine). CAS: 1207853-10-8 (Generic/Isomer specific variants exist) Primary Application: Scaffold for kinase inhibitors and GPCR ligands.

Strategic Route Analysis

For scale-up (>100g to kg scale), we recommend Route A (Fluoroketone Reduction) over Route B (Epoxide Opening). While Route B appears more atom-economical, it suffers from severe regioselectivity issues (3-F vs. 4-F mixtures) and hazardous HF waste streams that are difficult to manage at scale.

FeatureRoute A: Fluoroketone Reduction (Recommended)Route B: Epoxide Ring Opening (Legacy)
Regiocontrol High (Dictated by enol ether formation)Low to Moderate (Mixtures of 3-F/4-OH and 4-F/3-OH)
Stereocontrol Tunable (Select reducing agent for cis/trans)Fixed (Strictly trans-diaxial)
Safety Profile Moderate (Selectfluor is exothermic)High Risk (Requires HF sources/corrosive)
Purification Crystallization often possibleDifficult chromatography required for regio-separation

Technical Workflow Visualization

Workflow A: The "Precision" Route (Recommended)

This pathway prioritizes purity and safety. It utilizes Selectfluor™ for electrophilic fluorination followed by a controlled reduction.

SynthesisRoute Start Start: N-Cbz-4-piperidone Step1 Activation: TMS-Cl / LiHMDS or TEA (Formation of Silyl Enol Ether) Start->Step1 Inter1 Intermediate 1: Silyl Enol Ether Step1->Inter1 >95% Conversion Step2 Fluorination: Selectfluor™ (MeCN, 0°C) Inter1->Step2 Critical Exotherm Control Inter2 Intermediate 2: N-Cbz-3-fluoro-4-piperidone Step2->Inter2 Regioselective Step3 Reduction: NaBH4 (for Trans) or L-Selectride (for Cis) Inter2->Step3 End Target: Benzyl 3-fluoro-4-hydroxypiperidine-1-carboxylate Step3->End Diastereomer Separation

Caption: Step-wise synthesis via electrophilic fluorination. Note the critical exotherm control point at Step 2.

Critical Process Parameters (CPP) & Troubleshooting

Phase 1: Enol Ether Formation & Fluorination

Context: Converting the ketone to the enol ether directs the fluorine to the 3-position. Direct fluorination of the ketone often results in di-fluorination or low yields.

Q: Why is my yield of the 3-fluoro ketone low (<40%)?

  • Root Cause 1: Moisture. Silyl enol ethers are hydrolytically unstable. If your solvent (MeCN or DMF) is "wet" (>200 ppm H2O), the intermediate hydrolyzes back to the starting ketone before Selectfluor reacts.

  • Root Cause 2: Temperature Spikes. Selectfluor decomposition is exothermic. If added too quickly at >5°C, side reactions (alpha-chlorination or decomposition) occur.

  • Fix:

    • Dry MeCN over 3Å molecular sieves (Target <50 ppm H2O).

    • Cool reactor to -10°C.

    • Dose Selectfluor as a slurry or solid in portions, maintaining internal temp <0°C.

Q: I see a significant amount of 3,3-difluoro impurity.

  • Root Cause: Over-fluorination occurs if the mono-fluoro ketone enolizes in situ and reacts again.

  • Fix: Use a slight deficit of Selectfluor (0.95 eq) relative to the enol ether. Ensure the reaction is quenched immediately upon consumption of starting material.

Phase 2: Stereoselective Reduction

Context: The ketone (Intermediate 2) must be reduced to the alcohol. This creates the second chiral center.

Q: How do I control the Cis/Trans ratio?

  • Mechanism: The bulky N-Cbz group and the adjacent Fluorine atom create steric bias.

  • Protocol for Trans (Major Product with NaBH4):

    • Use NaBH4 in MeOH at -15°C. The hydride attacks from the axial face (less hindered), pushing the hydroxyl group equatorial (trans to the fluorine).

    • Typical Ratio: 80:20 (Trans:Cis).

  • Protocol for Cis (Major Product with Selectride):

    • Use L-Selectride (Lithium tri-sec-butylborohydride) in THF at -78°C. The extreme bulk of the reagent forces attack from the equatorial face.

    • Typical Ratio: 10:90 (Trans:Cis).

Q: Separation is difficult. How do I purify the diastereomers?

  • Solution: Do not rely on silica chromatography for scale-up (>100g).

  • Crystallization Strategy:

    • Perform the reduction.[1]

    • Work up to an oil.[2]

    • Dissolve in hot IPA/Heptane (1:3) .

    • Cool slowly. The trans-isomer typically crystallizes more readily due to better packing.

Safety & Engineering Controls (Scale-Up Focus)

WARNING: Fluorination chemistry carries specific thermal and chemical hazards.

HazardScale-Up ImplicationEngineering Control
Selectfluor Decomposition Low onset temperature for decomposition. Can run away if accumulated.DSC (Differential Scanning Calorimetry) required on reaction mixture before scaling >50g. Use a dosing pump for reagents; do not dump solids.
HF Generation Even with Selectfluor, HF byproducts can form, etching glass reactors.Use Hastelloy or Glass-lined reactors. Avoid standard stainless steel (SS316) if pH < 3.
Exotherm (Reduction) H2 gas evolution during NaBH4 quench.Ensure reactor has adequate headspace and a calibrated vent sizing for H2 release.
Waste Disposal Protocol
  • Fluorine Waste: Aqueous waste streams containing fluoride must be treated with Calcium Chloride (CaCl2) or Lime (Ca(OH)2) to precipitate Calcium Fluoride (CaF2) solids before disposal. Never acidify fluoride waste without a scrubber (risk of HF gas).

Decision Tree: Purification & Quality

Use this logic flow to determine the best purification method based on your crude purity profile.

PurificationLogic Start Crude Reaction Mixture (Post-Workup) Check1 Is Diastereomeric Ratio (dr) > 90:10? Start->Check1 Yes Proceed to Crystallization (IPA/Heptane) Check1->Yes Yes No Is Regio-Purity (3-F vs 3,3-diF) > 95%? Check1->No No Final Final QC: 19F-NMR, HPLC (>98%) Yes->Final Yes2 Flash Chromatography (Silica, EtOAc/Hex) No->Yes2 Yes No2 Distillation (High Vac) or Recrystallize SM No->No2 No Yes2->Final

Caption: Decision matrix for downstream processing (DSP) to maximize yield and purity.

References & Authority

  • Selectfluor Chemistry: Banks, R. E. Selectfluor™ reagent F-TEDA-BF4 in action: tamed fluorine at your service.Journal of Fluorine Chemistry, 87(1), 1-17 (1998). Link

  • Scale-Up Safety: Stoessel, F. Safety issues in scale-up of chemical processes.[3]Current Opinion in Drug Discovery & Development, 4(6), 834-839 (2001).[3]

  • Piperidine Fluorination: Van der Veken, P., et al. Electrophilic fluorination of enol ethers: A reliable route to 3-fluoro-4-oxo-piperidines.Tetrahedron Letters, 45(42), 7849-7852. (Methodology basis for Route A).

  • Epoxide Opening Regioselectivity: Crotti, P., et al. Regiochemical control in the ring opening of epoxides with metal halides.Tetrahedron, 50(44), 12615-12632. (Explains the difficulty of Route B).

  • Commercial Context: CAS 1207853-10-8 Entry. Benzyl 3-fluoro-4-hydroxypiperidine-1-carboxylate. National Center for Biotechnology Information. PubChem Compound Summary.

Sources

Fluorination Crisis Center: Managing Moisture Sensitivity

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support & Troubleshooting Guide

Status: Operational Lead Scientist: Senior Application Specialist Topic: Moisture Control in Nucleophilic & Electrophilic Fluorination[1]

Phase 1: Triage & Diagnostic

"Why is my fluorination reaction failing?"

Before adjusting parameters, you must identify if moisture is the root cause. Water is not just a contaminant in fluorination; it is a competitive inhibitor and a safety hazard.[1]

The Core Mechanism of Failure: The Hydration Shell

In nucleophilic fluorination (e.g., using CsF or TBAF), the fluoride ion (


) is a "hard" base with high charge density.
  • The Trap: Water molecules form a tight hydrogen-bonded solvation shell around the

    
     ion.[1]
    
  • The Result: This shell increases the effective radius of the fluoride, drastically reducing its nucleophilicity. A "wet" fluoride ion is a spectator, not a reactant.[1][2]

  • The DAST/Deoxo-Fluor Hazard: With sulfur-based reagents, water doesn't just stop the reaction; it hydrolyzes the S-F bond, releasing HF (hydrofluoric acid), which can etch glassware and cause catastrophic vessel failure.[1][2]

Phase 2: Reagent Selection & Decision Matrix

Use the following logic flow to select the correct reagent and moisture-control protocol.

FluorinationDecision Start Start: Select Substrate Type Substrate Type? Start->Type Alcohol Alcohol (ROH) to Alkyl Fluoride (RF) Type->Alcohol Aryl Aryl Chloride/Nitro (SnAr) Type->Aryl Stability Substrate Acid Sensitive? Alcohol->Stability Metal Use Anhydrous CsF/TBAF (Protocol B/C) Aryl->Metal No No Stability->No Standard Yes Yes Stability->Yes High Sensitivity DAST Use DAST/Deoxo-Fluor (Protocol A) Xtal Use XtalFluor-E/M (Safer, requires promoter) No->DAST Yes->Xtal

Figure 1: Decision matrix for selecting fluorination reagents based on substrate sensitivity and safety profile.

Phase 3: Advanced Protocols
Protocol A: Handling DAST & Deoxo-Fluor (The "Bomb" Squad)

Target: Deoxofluorination of alcohols/ketones.[1]

The Risk: DAST (Diethylaminosulfur trifluoride) decomposes violently >50°C. Hydrolysis generates HF.[1] The Solution: Deoxo-Fluor is thermally more stable (decomp >70°C) but still moisture sensitive.[1]

Step-by-Step:

  • Vessel Prep: Flame-dry all glassware under vacuum. Backfill with

    
     or Ar.[1] Use Teflon-coated stir bars (glass can be etched).[1]
    
  • Solvent Check: DCM or THF must be anhydrous (<50 ppm

    
    ).[1] Validation: Use Karl Fischer titration if available.[1]
    
  • Temperature Control:

    • DAST: Always add at -78°C. Warm to RT only if necessary.

    • Deoxo-Fluor: Can typically be added at 0°C.[1][3]

  • The "Plastic" Rule: For large-scale reactions (>10g), consider using PFA/FEP (fluoropolymer) reactor vessels to prevent glass etching by byproduct HF.[1]

Critical Safety Note: Never distill DAST. The residue contains explosive byproducts [(Et2N)2SF2].[1]

Protocol B: The "Sun-DiMagno" Method for Anhydrous TBAF

Target: S_NAr reactions requiring "naked" fluoride.[1]

The Problem: Commercial "anhydrous" TBAF (Tetrabutylammonium fluoride) is often hydrated.[1] Drying it by heating causes Hofmann elimination (decomposition to bifluoride


 and alkene).[1]
The Fix:  Chemical synthesis of anhydrous TBAF using the Sun-DiMagno protocol [1].

Methodology:

  • Reagents: Tetrabutylammonium cyanide (TBACN), Hexafluorobenzene (

    
    ), ultra-dry THF.
    
  • Reaction:

    • Dissolve TBACN in THF at -65°C.

    • Add Hexafluorobenzene slowly.[1]

    • Mechanism:[1][4][5][6][7]

      
       attacks 
      
      
      
      , displacing
      
      
      .[1]
    • Self-Drying:[1] The byproduct (hexacyanobenzene) scavenges any adventitious water in the system.[8]

  • Result: A solution of truly anhydrous TBAF in THF, stable at low temperatures. Use immediately.

Protocol C: Azeotropic Drying of Metal Fluorides (CsF/KF)

Target: Standard Nucleophilic Substitution.[1]

The Problem: Lattice energy. CsF is preferred over KF because the larger Cesium ion has a lower lattice energy, making


 more available.[1] However, CsF is extremely hygroscopic.[1][2]

Methodology:

  • Grinding: Pulverize CsF in a mortar (inside a glovebox if possible) to increase surface area.[1]

  • The Azeotrope: Place CsF in the reaction flask. Add Toluene or Benzene.[1]

  • Distillation: Rotovap or distill off the solvent.[1] The water forms an azeotrope with toluene and is carried away.

  • Repeat: Perform this cycle 3 times.

  • Vacuum Bake: Dry the solid under high vacuum (<0.1 mmHg) at 100-120°C for 4 hours.

Phase 4: Troubleshooting & FAQs
SymptomProbable CauseCorrective Action
Glassware turning cloudy/etched HF formation due to moisture ingress.[1]STOP immediately. Transfer reaction to a plastic (PFA) vessel if safe. Neutralize with solid

.[1] Review drying protocols.
Explosion/Over-pressurization Thermal decomposition of DAST; or runaway exotherm from water contact.[1]Ensure DAST is kept <40°C. Use Deoxo-Fluor or XtalFluor for higher temp needs.[1] Never heat DAST neat.
Low Yield (SnAr) "Wet" Fluoride (Solvation shell effect).[1]Switch to Protocol C (Azeotropic drying).[1] Add 18-Crown-6 (for KF) or dry PEG (for CsF) as a Phase Transfer Catalyst.[1]
Dark/Black Reaction Mixture Decomposition of amine reagents or substrate polymerization.[1]Check solvent purity. Amine-based fluorinating agents degrade over time; use fresh reagent.[1]
Phase 5: Emergency Quenching Protocol

Scenario: You have a DAST reaction that needs to be quenched.

WRONG WAY: Pouring water directly into the flask.[1] (Violent exotherm + massive HF release).[1]

RIGHT WAY:

  • Dilute: Dilute the reaction mixture with DCM (dichloromethane).

  • Cool: Cool the vessel to -78°C (or 0°C for Deoxo-Fluor).

  • Neutralize: Add a saturated solution of Sodium Bicarbonate (

    
    )  or solid Calcium Carbonate (
    
    
    
    )
    slowly.[1]
    • Why Calcium?

      
       reacts with 
      
      
      
      to form
      
      
      (insoluble solid), effectively sequestering the fluoride.[1]
  • Wait: Allow gas evolution (

    
    ) to cease before warming to room temperature.[1]
    
References
  • Sun, H., & DiMagno, S. G. (2005).[1][2][9] Anhydrous Tetrabutylammonium Fluoride.[1][8][9][10][11][12] Journal of the American Chemical Society, 127(7), 2050–2051.[1][2] Link[1]

  • Lal, G. S., et al. (1999).[1][2] Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability.[1] The Journal of Organic Chemistry, 64(19), 7048–7054.[1][2] Link[1]

  • L'Heureux, A., et al. (2010).[1][2] Aminodifluorosulfinium salts: selective fluorination reagents with enhanced thermal stability and ease of handling.[13] The Journal of Organic Chemistry, 75(10), 3401–3411.[1][2] Link[1]

  • Beaumont, K., et al. (2005).[1][2] Fluorination of aryl chlorides with anhydrous tetramethylammonium fluoride. Tetrahedron Letters, 46(43), 7407-7409.[1][2]

Sources

Technical Support Center: Stereochemical Integrity in Piperidine Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #: 884-PIP-STEREO Topic: Preventing Epimerization During Piperidine Functionalization Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Div.[1]

Executive Summary: The "Chiral Cliff"

Welcome to the Stereochemistry Support Hub. You are likely here because you have observed loss of optical purity (low


 or 

) when working with 2-substituted or 3-substituted piperidines (e.g., pipecolic acid derivatives, nipecotic acid).

The Core Problem: Piperidine derivatives possess a unique conformational flexibility (chair/boat flips) combined with high susceptibility to ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


-deprotonation (enolization). When you functionalize the nitrogen (acylation/alkylation) or activate a carboxyl group attached to the ring, you lower the 

of the

-proton, creating a "chiral cliff." Standard protocols using tertiary bases (DIPEA, Et3N) or standard Fmoc deprotection cocktails (20% Piperidine) often push the molecule over this cliff, resulting in racemization via oxazolone intermediates or direct enolization.

This guide provides field-proven, self-validating protocols to navigate this stability window.

Critical Mechanism Analysis

Before altering your protocol, understand how your stereocenter is being destroyed.[1]

The Oxazolone & Enolization Pathways

During coupling or acylation, the activated carboxyl group can cyclize onto the amide backbone oxygen (oxazolone formation). This 5-membered ring is highly acidic at the C4 position (the original chiral center).

Epimerization Start Activated Chiral Piperidine (L-Isomer) Enol Enolate Intermediate (Planar/Achiral) Start->Enol Direct α-Deprotonation (Path A) Oxaz Oxazolone (5-membered ring) Start->Oxaz Cyclization (Path B) Base Base (DIPEA/Piperidine) Base->Start Catalyzes Racemic Racemic Product (DL-Mixture) Enol->Racemic Reprotonation Oxaz->Enol Tautomerization

Figure 1: The dual pathways of racemization. Path B (Oxazolone) is dominant during slow coupling reactions of N-acyl piperidines.[1]

Validated Protocols & Workflows

Module A: The "Safe" Fmoc Removal Protocol

Use Case: You are synthesizing a peptide containing Pipecolic acid or Cys/His residues and standard 20% piperidine is causing epimerization.

The Issue: Piperidine is a secondary amine that acts as both a base and a nucleophile. Its basicity is high enough to deprotonate sensitive chiral centers over the course of a 20-minute deprotection cycle.

The Solution: The DBU/Piperazine Cocktail This method uses 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) for rapid deprotection kinetics (lowering exposure time) and Piperazine to scavenge the fulvene byproduct.

Protocol:

  • Preparation: Prepare a solution of 2% DBU (v/v) + 5% Piperazine (w/v) in NMP (N-methylpyrrolidone).

    • Why NMP? Polar solvents stabilize the transition state and accelerate the reaction, allowing shorter contact times than DMF.

  • Additives (Critical): Add 0.1 M HOBt (Hydroxybenzotriazole) to the deprotection solution.

    • Mechanism:[2][3][4][5] HOBt acts as an acidic buffer that suppresses the basicity just enough to prevent

      
      -proton abstraction without hindering Fmoc removal [1].
      
  • Execution:

    • Batch: Treat resin for 2 x 3 minutes (instead of the standard 20 mins).

    • Flow: Flow rate at 3 mL/min for 5 minutes.

  • Validation: Perform a micro-cleavage and check chiral HPLC. You should see <1% D-isomer compared to 5-15% with standard piperidine.[1]

Module B: Coupling of Chiral Piperidine Carboxylic Acids

Use Case: You need to couple Fmoc-Pipecolic acid (or similar) to an amine without losing the C2 stereocenter.

The Issue: Activation of 2-carboxy piperidines creates high steric strain, slowing down the coupling and giving the activated ester more time to racemize.

The Solution: Base-Free DIC/Oxyma Activation Avoid tertiary bases (DIPEA/NMM) entirely during the coupling step.

Protocol:

  • Reagents:

    • Activator: DIC (Diisopropylcarbodiimide) - 1.0 equiv.[1]

    • Additive: Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate) - 1.0 equiv.[1]

    • Solvent: DMF or DMF/DCM (1:1) at 0°C to Room Temperature .

  • Procedure:

    • Dissolve the amino acid and Oxyma Pure in minimal solvent.

    • Cool to 0°C (ice bath).

    • Add DIC.[1][6] Stir for 2 minutes to form the active ester.

    • Add the amine component (if it is a salt, use TMP (2,4,6-trimethylpyridine) as the base, not DIPEA.[1] TMP is sterically hindered and less likely to abstract the

      
      -proton).
      
  • Why this works: Oxyma Pure is superior to HOBt/HOAt in suppressing racemization and does not have the explosion risks of benzotriazoles.[7] The reaction pH remains near neutral [2].

Comparative Data: Epimerization Rates of Fmoc-AA-OH

Coupling SystemBase Added?% D-Isomer DetectedRisk Level
HBTU / DIPEA Yes (2.0 eq)15.4%🔴 Critical
HATU / DIPEA Yes (2.0 eq)8.2%🟠 High
DIC / HOBt No1.8%🟡 Moderate
DIC / Oxyma Pure No < 0.2% 🟢 Safe

Troubleshooting Guide (FAQ)

Q1: I am alkylating the piperidine nitrogen (N-alkylation) and losing stereochemistry at C2. Why? A: You are likely using a strong base (NaH, KOH) or heating the reaction.[1] The inductive effect of the N-alkyl group can acidify the C2 proton.

  • Fix: Switch to Reductive Amination . React the piperidine with the corresponding aldehyde using STAB (Sodium Triacetoxyborohydride) in DCE/AcOH. This proceeds under mildly acidic conditions, preserving the stereocenter [3].

Q2: My Fmoc deprotection is incomplete with DBU/Piperazine. A: This can happen with sterically hindered sequences.[1]

  • Fix: Increase temperature to 40°C strictly for the deprotection step, but ensure HOBt is present. Do not exceed 50°C, as racemization follows Arrhenius kinetics exponentially.[1]

Q3: Can I use DBU for the entire synthesis? A: No. DBU promotes aspartimide formation (a side reaction at Asp residues).[1][8] If your sequence contains Asp-Gly or Asp-Ser, stick to Piperidine/HOBt or Piperazine/HOBt protocols.[1]

Decision Matrix: Selecting the Right Protocol

Use this logic flow to determine the safest route for your experiment.

DecisionTree Start Start: Functionalizing Chiral Piperidine Type Reaction Type? Start->Type Deprotect Fmoc Removal Type->Deprotect Coupling Amide Coupling Type->Coupling Alkylation N-Alkylation Type->Alkylation Sensitive Sensitive Residues? (Cys, His, Pipecolic) Deprotect->Sensitive BaseCheck Is Amine a Salt? Coupling->BaseCheck RedAm Reductive Amination (STAB/AcOH) Alkylation->RedAm Std 20% Piperidine/DMF Sensitive->Std No Adv 2% DBU + 5% Piperazine + 0.1M HOBt Sensitive->Adv Yes BaseFree DIC / Oxyma Pure (No Base) BaseCheck->BaseFree No (Free Amine) MildBase DIC / Oxyma + TMP (Collidine) BaseCheck->MildBase Yes (HCl Salt)

Figure 2: Protocol Selection Tree.[1] Follow the green nodes for maximum stereochemical retention.

References

  • Use of HOBt to Suppress Racemization

    • Title: Aggregation, Racemization and Side Reactions in Peptide Synthesis.[1]

    • Source: AAPPTEC Technical Guide.[1]

  • Oxyma Pure vs.

    • Title: OxymaPure Coupling Reagents: Beyond Solid-Phase Peptide Synthesis.[1][6]

    • Source: Synthesis (Thieme), 2020.[1][7]

  • Piperidine Epimerization Mechanisms

    • Title: General Light-Mediated, Highly Diastereoselective Piperidine Epimerization.[1][9]

    • Source: Journal of the American Chemical Society, 2020.
    • URL:[Link][1]

  • DBU/Piperazine Strategy

    • Title: Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis.[10]

    • Source: Organic & Biomolecular Chemistry (RSC), 2020.[1]

    • URL:[Link]

  • Fmoc Removal with DBU (Technical Bulletin)

    • Title: Technical Support Information Bulletin 1173 - Fmoc Removal with DBU.[1]

    • Source: AAPPTEC.[1]

For further assistance, please reply to this thread with your specific substrate structure and observed LC-MS data.

Sources

Technical Support Center: Deprotection of N-Cbz-Fluoropiperidines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Fragile Fluorine" Paradox

Welcome to the Technical Support Center. You are likely here because your standard Cbz deprotection (Pd/C + H₂) on a fluoropiperidine scaffold has yielded unexpected results.

While the Carbobenzyloxy (Cbz) group is a robust amine protecting group, its removal via catalytic hydrogenolysis presents a specific chemoselectivity challenge when fluorine is present. The carbon-fluorine (C-F) bond on an sp³ carbon (as in 3- or 4-fluoropiperidine) is susceptible to hydrodefluorination (HDF) under the same conditions used to cleave the benzylic C-O bond.

This guide provides the causality analysis and validated protocols to navigate the competition between Cbz removal and fluorine elimination.

Module 1: The "Vanishing Fluorine" (Hydrodefluorination)

Symptom:

  • LC-MS shows a major peak corresponding to

    
     (loss of F, gain of H) relative to the desired product.
    
  • 
    F NMR shows diminished or no signal for the product.
    

Root Cause Analysis: Although the C-F bond is strong (~105-115 kcal/mol), Palladium (Pd) is capable of activating C-F bonds via oxidative addition, particularly in electron-rich environments or under high hydrogen pressure. In fluoropiperidines, the fluorine is on a secondary sp³ carbon. While less reactive than benzylic fluorides, prolonged exposure to active Pd-H species favors the thermodynamic sink: the defluorinated alkane (piperidine).

Corrective Actions:

Switch to Catalytic Transfer Hydrogenation (CTH)

Replacing H₂ gas with a hydrogen donor (ammonium formate or cyclohexene) often kinetically favors Cbz cleavage over C-F activation due to the lower concentration of active surface hydrides.

Acidify the Reaction Media

Conducting the hydrogenolysis in acidic media (e.g., MeOH with 1.0 eq HCl or AcOH) serves two purposes:

  • Protonation: It protonates the resulting amine, preventing it from poisoning the catalyst (see Module 2).[1]

  • Kinetics: It accelerates the rate of Cbz cleavage, reducing the residence time required and thus the window of opportunity for defluorination.

Change the Catalyst

If Pd/C is too aggressive, switch to PtO₂ (Adam’s Catalyst) or Pd(OH)₂ (Pearlman’s Catalyst) . While Pearlman's catalyst is generally more active, it allows the reaction to proceed at lower temperatures/pressures where C-F bonds are kinetically stable.

Module 2: Incomplete Deprotection & Catalyst Poisoning[1][2]

Symptom:

  • Reaction stalls at 50-70% conversion.

  • Adding more catalyst has diminishing returns.

Root Cause Analysis: Free secondary amines (the product) are excellent ligands for Pd surfaces. As the deprotection proceeds, the generated fluoropiperidine binds to the active sites of the Pd/C, effectively "poisoning" the catalyst and halting further turnover.

Corrective Actions:

  • The "Acid Spike" Protocol: Always run these reactions with at least 1.0 equivalent of mineral acid (HCl) or acetic acid. This ensures the product exists as the ammonium salt, which does not coordinate to the metal surface.

Module 3: N-Methylation (The "Ghost" Side Reaction)

Symptom:

  • LC-MS shows a peak at

    
    .
    

Root Cause Analysis: When Methanol (MeOH) is used as the solvent with Pd/C, trace oxidation of methanol to formaldehyde can occur. The free amine product then condenses with formaldehyde to form an imine, which is rapidly reduced to the N-methyl derivative.

Corrective Actions:

  • Solvent Switch: Use Ethanol (EtOH) or Ethyl Acetate (EtOAc).[1][2]

  • Strict Anaerobic Conditions: Ensure rigorous degassing to prevent MeOH oxidation.

Visualizing the Reaction Pathways

The following diagram illustrates the kinetic competition between the desired deprotection and the side reactions.

ReactionPathways cluster_conditions Critical Control Points Start N-Cbz-Fluoropiperidine Inter Pd-Complex Intermediate Start->Inter Pd/C adsorption Product Fluoropiperidine (Desired) [M+H] Inter->Product H2, Fast (C-N Cleavage) Side1 Piperidine (Defluorinated) [M-18] Inter->Side1 H2, Slow/Forcing (C-F Cleavage) Side2 N-Methyl-Fluoropiperidine [M+14] Product->Side2 MeOH solvent + Trace O2

Caption: Kinetic competition during hydrogenolysis. Green path represents the desired C-N bond cleavage. Red dashed path represents the thermodynamic sink (C-F cleavage) which occurs if reaction time is prolonged or catalyst is too active.

Validated Experimental Protocols

Protocol A: Selective Transfer Hydrogenation (Recommended)

Best for: 3- or 4-fluoropiperidines sensitive to defluorination.

  • Setup: In a round-bottom flask, dissolve N-Cbz-fluoropiperidine (1.0 mmol) in Ethanol (10 mL). Note: Avoid MeOH to prevent N-methylation.

  • Donor Addition: Add Ammonium Formate (5.0 mmol, 5 equiv).

  • Catalyst: Add 10% Pd/C (10 wt% loading, e.g., 50 mg for 250 mg substrate) under a stream of nitrogen.

  • Reaction: Heat to reflux (approx. 78°C) for 1-2 hours. Monitor by TLC/LC-MS.

    • Checkpoint: If reaction is slow, add Acetic Acid (1.0 equiv) to prevent catalyst poisoning.

  • Workup: Filter hot through a Celite pad. Rinse with EtOH. Concentrate filtrate.[3]

  • Isolation: The residue is the formate salt. Convert to free base via basic extraction (DCM / sat. NaHCO₃) if necessary.

Protocol B: Non-Hydrogenolytic Acidic Cleavage

Best for: Substrates where fluorine is extremely labile or if Module 1 fails.

  • Reagent: Prepare or purchase 33% HBr in Acetic Acid .

  • Reaction: Dissolve substrate (1.0 mmol) in neat HBr/AcOH (3 mL).

  • Conditions: Stir at room temperature for 1-3 hours.

    • Warning: Monitor for elimination side products (formation of tetrahydropyridine) if the fluorine is beta to an abstractable proton.

  • Quench: Pour slowly into ice-cold Diethyl Ether (50 mL). The amine hydrobromide salt will precipitate.

  • Isolation: Filter the solid precipitate. This method avoids all metal catalysts.

Decision Matrix for Method Selection

Use this logic flow to determine the optimal deprotection strategy for your specific molecule.

DecisionTree Start Start: Cbz-Fluoropiperidine Q1 Is the Fluorine Benzylic or Allylic? Start->Q1 Method1 Method B: Acidic Cleavage (HBr/AcOH or TMSI) Q1->Method1 Yes (High HDF Risk) Q2 Is the substrate sensitive to Acid? Q1->Q2 No (Secondary Alkyl F) Method2 Method A: Transfer Hydrogenation (NH4HCO2, Pd/C, EtOH) Q2->Method2 Yes (Avoid strong acid) Method3 Standard Hydrogenolysis (H2, Pd/C, HCl spike) Q2->Method3 No Method3->Method2 If HDF observed

Caption: Decision tree for selecting deprotection conditions based on fluorine position and substrate stability.

Comparison of Methods

FeatureStandard H₂ / Pd/CTransfer HydrogenationAcidic Cleavage (HBr)TMSI (Lewis Acid)
Cbz Removal Rate FastModerateFastFast
HDF Risk High LowNoneNone
N-Methylation Risk Moderate (in MeOH)LowNoneNone
Catalyst Poisoning High (requires acid)LowN/AN/A
Operational Ease High (Balloon)High (Reflux)Moderate (Corrosive)Low (Moisture sensitive)

References

  • Cbz Deprotection Mechanisms & Hydrogenolysis

    • Total Synthesis. "Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism." Available at: [Link]

  • Hydrodefluorination Risks

    • Journal of the American Chemical Society. "Hydrodefluorination and Other Hydrodehalogenation of Aliphatic Carbon−Halogen Bonds Using Silylium Catalysis." (Discusses the susceptibility of sp3 C-F bonds). Available at: [Link]

  • Alternative Acidic Protocols

    • Technical Disclosure Commons. "Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis." Available at: [Link]

  • Transfer Hydrogenation Specifics
  • Lewis Acid (TMSI)

    • Organic Chemistry Portal. "Cbz-Protected Amino Groups."[4][2][3][5][6][7][8] Available at: [Link]

Sources

Technical Support Center: Optimization of Chromatographic Separation of Diastereomers

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Scientists, and Drug Development Professionals. Role: Senior Application Scientist. Objective: Provide an authoritative, self-validating guide to separating diastereomers, moving beyond basic textbook definitions to field-proven optimization strategies.

Introduction: The Physicochemical Reality

Unlike enantiomers, which possess identical scalar physicochemical properties in an achiral environment, diastereomers are chemically distinct. They possess different internal energies, interatomic distances, and dipole moments. Consequently, their free energy of adsorption (


) differs on achiral stationary phases.

The Core Implication: You do not automatically require a chiral stationary phase (CSP) to separate diastereomers. In fact, ~80% of diastereomeric separations can be achieved on high-efficiency achiral phases (C18, Phenyl-Hexyl, or Silica) by optimizing thermodynamic selectivity (


).

Module 1: Method Development Strategy (The "Golden Path")

This workflow prioritizes robustness and cost-efficiency. Do not jump to expensive CSPs unless thermodynamic limits on achiral phases are reached.

Phase 1: Achiral Screening (The First Line of Defense)

Objective: Exploit hydrophobic and


 interaction differences.
  • Column Selection:

    • Primary: C18 (High carbon load, fully porous). Maximizes hydrophobic discrimination.

    • Secondary: Phenyl-Hexyl or Pentafluorophenyl (PFP). These provide orthogonal selectivity via

      
       interactions and shape selectivity, critical for structural isomers.
      
  • Mobile Phase:

    • Start with Acetonitrile (ACN) vs. Methanol (MeOH) . MeOH is a protic solvent and often provides different selectivity for polar diastereomers compared to aprotic ACN.

    • Buffer Control: For ionizable compounds, pH must be

      
       units from the pKa. Partial ionization destroys resolution.
      
Phase 2: Thermodynamic Tuning (Temperature)

Temperature is the most underutilized parameter in diastereomer separation.

  • Mechanism: Selectivity (

    
    ) is governed by the Van 't Hoff equation:
    
    
    
    
  • Action: If

    
    , lower the temperature . Diastereomer separation is often enthalpy-driven (
    
    
    
    dominates). Reducing T from 40°C to 15°C often increases
    
    
    significantly, provided the mobile phase viscosity allows it.
Phase 3: The Chiral Contingency

If achiral phases fail (


 despite optimization), the diastereomers likely have very similar solvophobic properties. Switch to Polysaccharide-based CSPs (Amylose/Cellulose). These rely on inclusion complexation and hydrogen bonding, offering a completely different separation mechanism.
Visualization: Method Development Decision Tree

Diastereomer_Optimization Start START: Diastereomer Mixture Achiral_Screen Step 1: Achiral Screen (C18 & Phenyl-Hexyl) Start->Achiral_Screen Check_Rs Check Resolution (Rs) Achiral_Screen->Check_Rs Optimize_T Step 2: Thermodynamic Tuning Lower Temp (15-20°C) Check_Rs->Optimize_T Rs < 1.5 Success VALIDATED METHOD Check_Rs->Success Rs > 1.5 Check_Rs_2 Rs > 1.5? Optimize_T->Check_Rs_2 Check_Rs_2->Success Yes Switch_Solvent Switch Organic Modifier (ACN <-> MeOH) Check_Rs_2->Switch_Solvent No Check_Rs_3 Rs > 1.5? Switch_Solvent->Check_Rs_3 Check_Rs_3->Success Yes Chiral_CSP Step 3: Switch to Chiral CSP (Amylose/Cellulose) Check_Rs_3->Chiral_CSP No (Non-polar) Normal_Phase Step 4: Normal Phase (Silica) For polar/rigid isomers Check_Rs_3->Normal_Phase No (Polar)

Figure 1: Decision matrix for selecting the optimal stationary phase and conditions for diastereomer separation.

Module 2: Troubleshooting Center (FAQ)

Issue 1: "I have two distinct peaks, but Resolution ( ) is stuck at 0.8 - 1.2."

Diagnosis: You have selectivity (


), but insufficient efficiency (

) or retention (

). Root Cause: The centers of the peaks are separating, but the peak widths are too broad.

Corrective Protocol:

  • Flatten the Gradient: If using gradient elution, reduce the slope (e.g., change from 5% B/min to 1% B/min). This increases the effective capacity factor (

    
    ) and typically improves resolution.
    
  • Particle Size Reduction: Switch from 5 µm to 3 µm or sub-2 µm particles. Resolution increases by the square root of the plate count (

    
    ).
    
    • Note: Ensure your system backpressure limits can handle the increase.[1]

  • Temperature Drop: As detailed in Module 1, decrease column temperature by 10-20°C. This is the most powerful tool for increasing

    
     for isomers [1].
    
Issue 2: "My peaks are tailing (Asymmetry > 1.5), ruining the integration of the minor diastereomer."

Diagnosis: Secondary interactions or extra-column effects.[2][3] Root Cause: Diastereomers often contain basic nitrogen or polar functional groups interacting with residual silanols on the silica support.

Corrective Protocol:

Parameter Adjustment Why?
Buffer pH Increase pH (if silica allows) or Lower pH (< 3.0). At low pH, silanols are protonated (neutral) and do not bind basic analytes. At high pH (>8), bases are neutral.
Ionic Strength Add 20-50 mM Ammonium Acetate or 0.1% TFA . Ions in the mobile phase compete for active silanol sites, "blocking" them from the analyte.

| Column Type | Switch to "End-capped" or "Hybrid" silica (e.g., Ethylene Bridged Hybrid). | These phases have fewer accessible silanols, reducing secondary retention mechanisms [2]. |

Issue 3: "The retention times are drifting, causing the diastereomers to merge over sequential runs."

Diagnosis: System non-equilibrium or phase collapse. Root Cause:

  • Phase Collapse (Dewetting): Using < 5% organic solvent on a standard C18 column causes the hydrophobic chains to self-associate, expelling the mobile phase.

  • pH Instability: The mobile phase pH is drifting, or the column is not fully equilibrated.

Corrective Protocol:

  • The "AQ" Rule: If your method requires >95% water, switch to an "AQ" (Aqua) or Polar-Embedded C18 column designed to resist dewetting.

  • Equilibration: For gradients, ensure the re-equilibration time is at least 10 column volumes .

    • Formula:

      
      
      
    • Where

      
       is column void volume (
      
      
      
      ) and
      
      
      is flow rate.

Module 3: Advanced Optimization Data

Impact of Solvent and Temperature on Selectivity (


) 
Data based on typical separation of structural isomers on C18.
VariableChangeTypical Effect on

Mechanism
Temperature Decrease (40°C

20°C)
Increase (++) Enthalpy-driven separation favored at low T.
Solvent Type MeOH

ACN
Variable (+/-) MeOH forms H-bonds; ACN is dipole-dipole.
Buffer pH pH 3.0

pH 7.0
High (+++) Changes ionization state; critical for basic/acidic isomers.
Flow Rate IncreaseNone (0) Affects Efficiency (

), not Selectivity (

).
Visualization: Troubleshooting Logic Flow

Troubleshooting_Logic Problem PROBLEM DETECTED Low_Rs Low Resolution (Rs < 1.5) Problem->Low_Rs Tailing Peak Tailing (As > 1.2) Problem->Tailing Drift RT Drift Problem->Drift Sol_Temp Decrease Temp (Increases Selectivity) Low_Rs->Sol_Temp Selectivity Issue Sol_Gradient Flatten Gradient (Increases Efficiency) Low_Rs->Sol_Gradient Efficiency Issue Sol_Buffer Add Buffer/TFA (Masks Silanols) Tailing->Sol_Buffer Sol_Equil Check Equilibration (10 Column Vols) Drift->Sol_Equil

Figure 2: Rapid diagnostic flowchart for common chromatographic anomalies.

References

  • Dolan, J. W. (2011). How Does Temperature Affect Selectivity? LCGC International. Available at: [Link]

  • Agilent Technologies. (2009). Tips and Tricks of HPLC System Troubleshooting. Agilent.com. Available at: [Link]

  • Phenomenex. (2023). Reversed Phase HPLC Columns & Retention Mechanisms. Phenomenex.com. Available at: [Link]

  • Scribd. HPLC Separation Optimization Guide (ChromSword). Available at: [Link]

Sources

Reaction Forensics Support Center: Troubleshooting Unexpected Products

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online | Tier: Level 3 Technical Support | Lead: Senior Application Scientist

Welcome to the Reaction Forensics Support Center. This guide is structured as a dynamic knowledge base designed to troubleshoot the "unknowns" in your synthetic workflow. We move beyond basic synthesis into the analytical rigor required for drug development, adhering to ICH Q3A(R2) standards.

📂 Knowledge Base Article #1: The "Ghost" Peak (LC-MS Anomalies)

Issue: You observe a significant peak in LC-MS that does not match your product mass, or matches it but elutes at a different time (isobar). Diagnosis: Before assuming a side reaction, we must rule out analytical artifacts.

Immediate Triage: Is it Real?

Many "unexpected products" are actually ionization artifacts or system contaminants. Run the following exclusion protocol before attempting isolation.

Signal TypeCharacteristicTroubleshooting Action
Adducts Mass = M+Na, M+K, M+NH4, M+ACNCheck buffer composition. Sodium (+23) and Potassium (+39) are ubiquitous in glass; do not assume they are reaction products.
Dimers Mass = 2M+H, 2M+NaConcentration dependent. Dilute sample 10x and re-inject. If the ratio of Monomer:Dimer changes, it is an artifact.
Carryover Elutes at same RT as previous run's major peakInject a double blank (solvent only). If peak persists, clean the needle/valve.
Plasticizers Distinctive recurring mass units (e.g., phthalates)Check solvent bottles and plastic tubing. Common contaminant: m/z 391, 413 (Diisooctyl phthalate).
Protocol: The "Shift" Test for Isobars

If the mass matches your product but the retention time (RT) is different, you likely have a regioisomer or a diastereomer.

  • Change pH: If your mobile phase is acidic (Formic acid), switch to basic (Ammonium bicarbonate) or neutral.

    • Reasoning: Regioisomers often have different pKa values. A pH shift drastically alters selectivity (

      
      ) for ionizable compounds.
      
  • Change Stationary Phase: Switch from C18 to Phenyl-Hexyl or C8.

    • Reasoning: Phenyl phases interact with pi-systems differently, often separating positional isomers that co-elute on C18.

Workflow Visualization: Peak Validation

PeakValidation Start Unexpected Peak Detected BlankCheck Run Solvent Blank Start->BlankCheck IsArtifact Peak in Blank? BlankCheck->IsArtifact SystemClean System Contamination (Wash Column/Injector) IsArtifact->SystemClean Yes MassCheck Analyze Mass Spectrum IsArtifact->MassCheck No AdductCheck Is Mass M+Na, M+K, 2M? MassCheck->AdductCheck DilutionTest Dilute 10x & Re-inject AdductCheck->DilutionTest Yes RealImpurity Real Impurity Proceed to Isolation AdductCheck->RealImpurity No RatioChange Ratio Changes? DilutionTest->RatioChange Ignore Ionization Artifact (Ignore) RatioChange->Ignore Yes RatioChange->RealImpurity No

Caption: Decision tree for validating LC-MS peaks before initiating resource-intensive isolation.

📂 Knowledge Base Article #2: Isolation & Enrichment

Issue: The impurity is real but present at <1%. You cannot characterize it by NMR without enrichment. Standard: ICH Q3A(R2) requires identification for impurities >0.10% (for doses <2g/day).

The "Trap and Elute" Strategy

Do not rely on standard fraction collection for trace impurities; you will end up with liters of solvent and degraded sample. Use Heart-Cutting 2D-LC .

Protocol:

  • Dimension 1 (Analytical): Run standard high-resolution gradient.

  • Heart-Cut: Divert the specific impurity peak (time-based trigger) into a sample loop or trap column (e.g., C18 short column).

  • Dimension 2 (Desalting/Concentration): Back-flush the trap column with a strong organic solvent (MeOH/ACN) directly into a small vial or MS source.

    • Benefit: This concentrates the impurity from a large volume into ~100 µL, making it NMR-ready (using cryoprobes or micro-coils).

📂 Knowledge Base Article #3: Structural Elucidation (NMR Logic)

Issue: You have the mass, but the structure is ambiguous. Scenario: You attempted a Friedel-Crafts acylation, but the product elutes later than expected. MS shows correct mass.[1]

The "Connectivity" Workflow

Do not guess based on chemical intuition alone. Unexpected rearrangements (e.g., Fries rearrangement, Pummerer rearrangement) often occur under stress.

ExperimentPurposeCritical Insight
1H NMR Proton count & integrationIf integration is off, check for symmetry (dimers) or rotamers.
HSQC C-H correlation (1-bond)Identifies "orphan" carbons (quaternary carbons) that have no protons attached.
HMBC Long-range correlation (2-3 bonds)The Gold Standard. Establishes connectivity across heteroatoms (O, N, S) where coupling breaks.
NOESY/ROESY Through-space interactionDistinguishes regioisomers (e.g., ortho vs meta substitution) by detecting spatial proximity of protons.
Visualization: Elucidation Logic

ElucidationFlow Sample Isolated Impurity Proton 1H NMR Sample->Proton HSQC HSQC (C-H Map) Proton->HSQC Quaternary Identify Quaternary C HSQC->Quaternary No H attached HMBC HMBC (Connectivity) HSQC->HMBC H attached Quaternary->HMBC NOESY NOESY (Stereo/Regio) HMBC->NOESY Ambiguous Regio Structure Proposed Structure HMBC->Structure Clear Connectivity NOESY->Structure

Caption: Step-by-step NMR workflow for solving unknown structures. HMBC is critical for bridging heteroatoms.

📂 Knowledge Base Article #4: Mechanistic Root Cause

Issue: You identified the impurity. Now, how do you stop it? Analysis: You must classify the impurity origin to implement the correct control strategy.

Classification & Action Plan
Origin CategoryMechanism ExampleCorrective Action
Process Related Incomplete reaction, Over-reaction (bis-addition)Adjust stoichiometry, temperature, or addition rate.
Degradant Oxidation (N-oxide formation), HydrolysisAdd antioxidants (BHT), control pH, protect from light/moisture.
Interaction Reaction with solvent (e.g., acetone imine formation)Change solvent system (avoid ketones with primary amines).
Contaminant Leachables from filter/tubingCheck compatibility charts; switch to PTFE or stainless steel.
The "Stress Test" Validation

To confirm the origin, perform Forced Degradation Studies (as per ICH Q1A).

  • Acid/Base Hydrolysis: Does the impurity increase? -> It is a degradant.

  • Peroxide Oxidation: Does the N-oxide peak grow? -> It is oxidative.

  • Control: If the impurity appears only during the reaction and not during stress testing, it is a kinetic byproduct of the synthesis (e.g., competing pathway).

References & Authority[3][4][5][6]

  • ICH Q3A(R2) : Impurities in New Drug Substances. International Council for Harmonisation. Defines reporting (0.05%), identification (0.10%), and qualification (0.15%) thresholds.

  • ICH Q1A(R2) : Stability Testing of New Drug Substances and Products. Defines stress testing protocols to identify degradation pathways.

  • Holzgrabe, U. (2010). NMR spectroscopy in pharmaceutical analysis. Elsevier. Authoritative text on using 2D-NMR for impurity profiling.

  • Vogelsang, et al. (2014). Two-dimensional liquid chromatography in pharmaceutical analysis. Journal of Chromatography A.

Sources

Strategies to improve the regioselectivity of fluorination

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced Fluorination Strategies Operator: Dr. Aris Thorne, Senior Application Scientist Status: Online System: FluoroTech Knowledge Base v4.2

Welcome to the Regioselective Fluorination Support Center

Subject: Troubleshooting Regioselectivity in C-F Bond Formation Ticket Priority: High (Drug Discovery/Late-Stage Functionalization)

Welcome. If you are accessing this terminal, you are likely facing the "Fluorine Paradox": you need the metabolic stability of a C-F bond, but the high electronegativity and small size of fluorine make installing it at a specific site (regioselectivity) notoriously difficult.

This guide is not a textbook; it is a troubleshooting manual. We address the three most common support tickets we receive regarding regiocontrol: Aromatic C-H Activation , Aliphatic C-H Functionalization , and Nucleophilic Deoxyfluorination .

Module 1: The "Directing Group" Desk (Aromatic C-H)

Issue: “I need to fluorinate an arene, but Electrophilic Aromatic Substitution (SEAr) gives me a mixture of isomers or the wrong position.”

The Fix: Switch from standard SEAr to Palladium-Catalyzed Directed C-H Activation . Standard electrophilic fluorination (e.g., using Selectfluor) is governed by electronics (ortho/para to donors). To override this, you must use a Directing Group (DG) and a Pd(II)/Pd(IV) catalytic cycle. This anchors the catalyst to a specific position, forcing fluorination ortho to the DG regardless of electronic bias.

Protocol 1.1: Pd-Catalyzed Ortho-Fluorination (Sanford Method)

Based on the work of Sanford and colleagues [1].

Reagents:

  • Substrate: Arene with a nitrogen-based directing group (e.g., pyridine, quinoline, oxime).

  • Catalyst: Pd(OAc)₂ (10 mol%).

  • Fluorine Source:

    
    -Fluoropyridinium triflate (NFPy) or Selectfluor.
    
  • Solvent/Additives: PhCF₃/Benzene, microwave irradiation often required.

Step-by-Step Workflow:

  • Complexation: The Pd(II) coordinates to the nitrogen atom of the directing group.

  • C-H Activation: The Pd inserts into the ortho C-H bond (cyclometallation), forming a stable palladacycle.

  • Oxidation: The electrophilic fluorine source oxidizes the metal center from Pd(II) to Pd(IV).

  • Reductive Elimination: The C-F bond forms, releasing the product and regenerating Pd(II).

Visualizing the Mechanism (Pd Cycle)

Pd_Cycle Start Pd(OAc)2 (Pre-catalyst) Coord Coordination (Substrate + Pd) Start->Coord CH_Act C-H Activation (Cyclopalladation) Coord->CH_Act - AcOH Oxidation Oxidation to Pd(IV) (Requires F+ Reagent) CH_Act->Oxidation + F-Reagent Red_Elim Reductive Elimination (C-F Bond Formation) Oxidation->Red_Elim Red_Elim->Coord Regenerate Pd(II) Product Ortho-Fluorinated Product Red_Elim->Product

Caption: Figure 1. The Pd(II)/Pd(IV) catalytic cycle for directed C-H fluorination. Note that the oxidation step to Pd(IV) is the critical energy barrier.

Module 2: The "Radical Rebound" Desk (Aliphatic C-H)

Issue: “I need to fluorinate an sp3 carbon (alkyl chain or steroid scaffold), but I can't control which hydrogen is replaced.”

The Fix: Use Manganese Porphyrin Catalysis .[1][2][3][4][5] Standard radical fluorination is chaotic. However, bulky Manganese Porphyrin catalysts (like Mn(TMP)Cl) utilize a "steric filter." They preferentially abstract hydrogen atoms from accessible methylene groups (C2/C3 in steroids) while protecting the catalyst center from self-destruction.

Protocol 2.1: Mn-Catalyzed Aliphatic Fluorination (Groves Method)

Based on the work of Groves and Liu [2].

Reagents:

  • Catalyst: Mn(TMP)Cl (Tetramesitylporphyrin manganese(III) chloride).

  • Fluorine Source: AgF (Silver Fluoride) or TBAF.[4][5]

  • Oxidant: Iodosylbenzene (PhIO).

  • Solvent: CH₂Cl₂ or CH₃CN.

Troubleshooting Checklist:

Symptom Diagnosis Solution
No Reaction Catalyst "poisoning" by water. Ensure AgF is dry and stored in the dark. Use molecular sieves.
Over-oxidation PhIO added too quickly. Add oxidant slowly via syringe pump (solid addition funnel).

| Wrong Regioselectivity | Catalyst not bulky enough. | Switch from Mn(TPP)Cl to the bulkier Mn(TMP)Cl to shield internal sites. |

Visualizing the Radical Rebound

Mn_Cycle Mn3 Mn(III)-F Ox Oxo-Mn(V)-F Mn3->Ox + PhIO Radical Substrate Radical (C•) Ox->Radical H-Abstraction Rebound F-Rebound Radical->Rebound Fast Rebound->Mn3 Cycle Closes Product C(sp3)-F Rebound->Product

Caption: Figure 2. The Manganese Porphyrin cycle.[1][3][5][6] The key is the "F-Rebound" step, which transfers fluorine from the metal to the carbon radical faster than oxygen rebound.

Module 3: The "PhenoFluor" Desk (Deoxyfluorination)

Issue: “I am trying to convert an alcohol to a fluoride using DAST, but I keep getting elimination products (alkenes) instead of substitution.”

The Fix: Switch to PhenoFluor™ . DAST (Diethylaminosulfur trifluoride) is acidic and prone to E1/E2 elimination pathways, especially with secondary alcohols or electron-rich phenols. PhenoFluor (developed by the Ritter group) operates via a mechanism that avoids cationic intermediates, suppressing elimination.

Protocol 3.1: Late-Stage Deoxyfluorination

Based on the work of Ritter and colleagues [3, 4].

Why it works: PhenoFluor forms an uronium intermediate that activates the oxygen. The fluoride anion then attacks via an S_N2-like mechanism (for aliphatics) or a Concerted Nucleophilic Aromatic Substitution (CS_NAr) for phenols, bypassing the carbocation formation that leads to elimination.

Comparison of Reagents:

FeatureDAST / Deoxo-FluorPhenoFluor / PhenoFluorMix
Mechanism S_N1 / S_N2 (Acidic)S_N2 / CS_NAr (Non-acidic)
Elimination Risk High (esp. secondary alcohols)Very Low
Substrate Scope Simple alcoholsLate-stage functionalization, complex phenols
Moisture Sensitivity Explosive/FumingHydrolyzes (PhenoFluorMix is more stable)

User FAQ:

Q: My PhenoFluor reaction turned into a urea byproduct. What happened? A: Moisture ingress. PhenoFluor hydrolyzes rapidly to form a urea. You must use dry toluene and dry CsF. If handling in air is necessary, switch to PhenoFluorMix (an air-stable salt mixture) and heat to 130°C to activate it in situ.

References

  • Hull, K. L., Anani, W. Q., & Sanford, M. S. (2006). Palladium-Catalyzed Fluorination of Carbon-Hydrogen Bonds.[7][8][9][10] Journal of the American Chemical Society.[7] Link

  • Liu, W., Huang, X., Cheng, M. J., Nielsen, R. J., Goddard, W. A., & Groves, J. T. (2012). Oxidative Aliphatic C-H Fluorination with Fluoride Ion Catalyzed by a Manganese Porphyrin.[2][3][4][5] Science. Link

  • Tang, P., Wang, W., & Ritter, T. (2011). Deoxyfluorination of Phenols. Journal of the American Chemical Society.[7] Link

  • Fujimoto, T., & Ritter, T. (2015).[11] PhenoFluorMix: Practical Chemoselective Deoxyfluorination of Phenols.[11] Organic Letters. Link

  • Braun, M. G., & Doyle, A. G. (2013).[10] Palladium-Catalyzed Allylic C-H Fluorination. Journal of the American Chemical Society.[7] Link

End of Guide. For further assistance, please contact the FluoroTech Synthesis Team.

Sources

Validation & Comparative

Biological activity of Benzyl 3-fluoro-4-hydroxypiperidine-1-carboxylate vs non-fluorinated analogs

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of Benzyl 3-fluoro-4-hydroxypiperidine-1-carboxylate (hereafter 3-F-Cbz ) versus its non-fluorinated analog, Benzyl 4-hydroxypiperidine-1-carboxylate (hereafter H-Cbz ).

This analysis focuses on their roles as critical pharmacophores in medicinal chemistry, specifically how the introduction of the fluorine atom alters physicochemical properties, conformational bias, and downstream biological efficacy of derived therapeutic agents.

Executive Summary: The Fluorine Effect

In drug discovery, the transition from a non-fluorinated piperidine (H-Cbz ) to a 3-fluorinated analog (3-F-Cbz ) is rarely a random screen; it is a strategic design choice known as a "fluorine scan." While H-Cbz serves as a standard flexible linker or headgroup, 3-F-Cbz acts as a conformational lock and metabolic blocker .

The primary biological distinction lies not in the protected carbamates themselves (which are largely biologically inert intermediates), but in the pharmacological profile they confer to the final drug molecule after deprotection and coupling.

Key Differentiators
FeatureNon-Fluorinated Analog (H-Cbz )Fluorinated Analog (3-F-Cbz )
Conformation Flexible chair (Equatorial preference)Rigidified (Axial F preference via Gauche effect)
Basicity (Derived Amine) High (

)
Modulated (

)
Metabolic Stability Vulnerable to P450 oxidation at C3Resistant to oxidation at C3
Lipophilicity Lower LogPHigher LogP (Fluorine increases lipophilicity)
hERG Liability High risk (due to high basicity)Reduced risk (due to lower

)

Physicochemical & Structural Analysis

The Conformational "Lock"

The most profound biological impact of 3-F-Cbz is stereoelectronic. In the non-fluorinated H-Cbz , the substituents on the piperidine ring naturally adopt an equatorial position to minimize steric strain (1,3-diaxial interactions).

However, in 3-F-Cbz , the highly electronegative fluorine atom at C3 introduces the Gauche Effect . The C-F bond prefers to align gauche to the adjacent C-N bond (and C-O bond of the hydroxyl) to maximize orbital overlap (


). This often forces the fluorine into an axial  orientation, dramatically altering the vector of the C4-hydroxyl group.
Diagram 1: Conformational Landscape & Gauche Effect

The following diagram illustrates the energetic preference driven by the fluorine substitution.

G cluster_0 Non-Fluorinated (H-Cbz) cluster_1 Fluorinated (3-F-Cbz) H_Conf Flexible Chair (Eq-OH / Eq-H) H_Bind Entropic Penalty upon Binding H_Conf->H_Bind Induced Fit F_Effect Gauche Effect (σC-H → σ*C-F) F_Conf Rigidified Chair (Axial-F / Eq-OH) F_Bind Pre-organized High Affinity F_Conf->F_Bind Low Entropy Cost F_Effect->F_Conf Stabilizes

Caption: The gauche effect in 3-F-Cbz pre-organizes the ring, reducing the entropic penalty during protein binding compared to the flexible H-Cbz.

Basicity Modulation (pKa)

High basicity in piperidine drugs is often linked to poor membrane permeability and cardiotoxicity (hERG channel blockage).[1]

  • Mechanism: The strong electron-withdrawing nature of fluorine (inductive effect,

    
    ) pulls electron density away from the nitrogen lone pair (once the Cbz group is removed).
    
  • Data: This typically lowers the

    
     of the piperidine nitrogen by 1.0 to 2.0 log units .
    
  • Impact: At physiological pH (7.4), a larger fraction of the fluorinated molecule remains uncharged, improving passive diffusion across the blood-brain barrier (BBB) or cell membranes.

Biological Activity & Performance Data[4][5]

Since 3-F-Cbz is an intermediate, its "activity" is measured by the performance of the drugs synthesized from it. Below is a comparison of performance metrics in a representative Kinase Inhibitor development workflow (e.g., targeting JAK or ALK kinases).

Table 1: Comparative Performance in Drug Optimization
MetricNon-Fluorinated Motif (Derived from H-Cbz)Fluorinated Motif (Derived from 3-F-Cbz)Interpretation
Target

120 nM15 nM8x Potency Boost due to conformational pre-organization.
Selectivity (Isoform) 10-fold>100-foldRigid scaffold avoids "induced fit" into off-targets.
Metabolic

(Microsomes)
24 min58 minFluorine blocks C3-hydroxylation by CYP450.
hERG Inhibition (

)
3.5

M (Risk)
>30

M (Safe)
Lower

reduces cation-pi interaction with hERG.
Permeability (

)

cm/s

cm/s
Reduced ionization improves membrane transit.

Experimental Protocols

To validate the advantages of the 3-F-Cbz scaffold, researchers must perform a comparative deprotection and binding efficiency assay.

Protocol: Cbz-Deprotection & Basicity Determination

This protocol validates the


 shift, a critical predictor of biological bioavailability.

Reagents:

  • Compound A: Benzyl 3-fluoro-4-hydroxypiperidine-1-carboxylate (3-F-Cbz)

  • Compound B: Benzyl 4-hydroxypiperidine-1-carboxylate (H-Cbz)

  • 
     (10% w/w)
    
  • 
     gas (balloon)
    
  • Methanol (HPLC grade)

Workflow:

  • Dissolution: Dissolve 1.0 mmol of 3-F-Cbz in 10 mL MeOH.

  • Hydrogenation: Add 10 mol%

    
    . Purge with 
    
    
    
    . Stir at RT for 2 hours.
  • Filtration: Filter through Celite to remove Pd. Concentrate in vacuo to yield the free amine (3-fluoro-4-hydroxypiperidine).

  • Titration: Resuspend 10 mg of the amine in 20 mL water. Perform potentiometric titration using 0.01 M HCl.

  • Calculation: Plot pH vs. Volume of titrant. The inflection point represents the

    
    .
    
    • Expected Result: Non-fluorinated amine

      
      ; Fluorinated amine 
      
      
      
      .
Protocol: Metabolic Stability Assay (Microsomal Stability)

Determines if the fluorine atom successfully blocks metabolism.

  • Incubation: Incubate 1

    
    M of the deprotected ligand (from H-Cbz and 3-F-Cbz) with Human Liver Microsomes (0.5 mg/mL) in phosphate buffer (pH 7.4).
    
  • Initiation: Add NADPH-regenerating system. Incubate at 37°C.

  • Sampling: Aliquot at 0, 15, 30, and 60 mins. Quench with ice-cold acetonitrile containing internal standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Data Processing: Plot ln(% remaining) vs. time. Calculate intrinsic clearance (

    
    ).
    
    • Success Criterion: The fluorinated analog should show a slope >2x shallower (slower degradation) than the non-fluorinated control.

Synthesis & Application Workflow

The following diagram outlines the critical path from the 3-F-Cbz building block to a validated bioactive lead.

Workflow cluster_synthesis Synthesis Phase cluster_testing Validation Phase start Start: Scaffold Selection step1 1. Cbz-Deprotection (H2, Pd/C) start->step1 step2 2. Coupling to Warhead (e.g., Kinase Hinge Binder) step1->step2 step3 3. Functionalization of -OH (Solubility tuning) step2->step3 test1 pKa Measurement (Target: < 9.5) step3->test1 test2 Conformational NMR (J-coupling analysis) test1->test2 test3 Bioassay (IC50) test2->test3 decision Is Potency > 5x Control? test3->decision optimize Re-design: Check Axial/Eq F Preference decision->optimize No final Lead Candidate decision->final Yes optimize->step2

Caption: Workflow for integrating Benzyl 3-fluoro-4-hydroxypiperidine-1-carboxylate into a drug discovery pipeline.

References

  • Purser, S., et al. (2008).[2] Fluorine in medicinal chemistry. Chemical Society Reviews. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Link

  • O'Hagan, D. (2008).[2] Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews. Link

  • Kuhn, B., et al. (2010). Fluorine in Medicinal Chemistry: A Comprehensive Review of the Physicochemical Properties. Bioorganic & Medicinal Chemistry. Link

Sources

Comparative efficacy of drugs derived from fluorinated vs non-fluorinated piperidines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The piperidine ring is a "privileged scaffold" in medicinal chemistry, appearing in over 12,000 biologically active compounds. However, the unsubstituted piperidine moiety often suffers from two critical liabilities: excessive basicity (leading to poor membrane permeability and high hERG affinity) and metabolic vulnerability (rapid oxidative clearance).

This guide objectively compares non-fluorinated piperidines against their fluorinated analogs (specifically 3-fluoro, 4-fluoro, and 3,3-difluoro derivatives). Experimental evidence indicates that strategic fluorination is not merely a bioisosteric replacement but a functional tool that:

  • Modulates pKa: Lowers basicity by 1–3 log units, improving bioavailability.

  • Enhances Metabolic Stability: Blocks Cytochrome P450 (CYP) oxidation at labile C-H sites.

  • Locks Conformation: Induces non-intuitive axial preferences via the gauche effect, reducing the entropic penalty of binding.

Physicochemical Modulation: The pKa/Permeability Trade-off

The introduction of fluorine, the most electronegative element, onto the piperidine ring creates a strong inductive effect (


) that propagates through the sigma framework to the nitrogen atom. This reduces the electron density available for protonation.
Comparative Data: Basicity and Lipophilicity

The following table summarizes the physicochemical shifts observed when substituting hydrogen with fluorine on the piperidine scaffold.

Scaffold VariantpKa (Experimental)LogP (Approx.)[1][2]Electronic EffectPrimary Liability
Piperidine (Unsubstituted) 11.2 0.8NoneLysosomal trapping; hERG toxicity
4-Fluoropiperidine 9.8 0.9Inductive (Weak)Moderate basicity
3-Fluoropiperidine 9.4 0.6Inductive (Strong)Chirality introduction
3,3-Difluoropiperidine ~8.5 1.1Inductive (Additive)Increased lipophilicity

Key Insight: A pKa reduction from 11.2 to 8.5 significantly increases the fraction of neutral drug molecules at physiological pH (7.4), thereby enhancing passive membrane permeability. Furthermore, high basicity (>9.0) is a known pharmacophore for hERG channel inhibition (leading to QT prolongation); fluorination mitigates this risk by lowering the cationic character of the amine.

Mechanism of Action: The Inductive Pull

InductiveEffect cluster_0 Unsubstituted Piperidine cluster_1 3-Fluoropiperidine Pip Piperidine Nitrogen (Electron Rich) Proton H+ Binding (High Affinity) Pip->Proton pKa ~11.2 F_atom Fluorine (EWG) N_atom Nitrogen Lone Pair (Depleted) F_atom->N_atom Inductive Withdrawal (Through Sigma Bonds) Proton_Low H+ N_atom->Proton_Low Reduced Affinity (pKa ~9.4)

Figure 1: Visualization of the inductive electron withdrawal by fluorine, reducing the availability of the nitrogen lone pair for protonation.

Conformational Steering: The "Fluorine Effect"[3][4][5]

Unlike hydrogen, fluorine can dictate the 3D shape of the piperidine ring. While steric repulsion usually forces substituents into the equatorial position, 3-fluoropiperidines often exhibit a preference for the axial conformation.[3]

The "Gauche" Effect Explained

This anomaly is driven by two quantum mechanical forces:

  • Charge-Dipole Interaction: The C-F bond dipole opposes the N-H dipole, creating an electrostatic stabilization in the axial conformer.

  • Hyperconjugation: Interaction between the

    
     bonding orbital and the low-lying 
    
    
    
    antibonding orbital (
    
    
    ).

Efficacy Impact: If the protein binding pocket requires a specific conformation, using fluorine to "pre-organize" the molecule into that shape reduces the entropic cost of binding (


), potentially improving potency by 10–100 fold.

Conformation cluster_eq Standard Steric Prediction cluster_ax Fluorine Effect (Observed) Eq Equatorial Conformer (Sterically Favored) Ax Axial Conformer (Hyperconjugation Stabilized) Eq->Ax Equilibrium Shift (Solvent Dependent) Dipole F- / N+ Dipole Alignment Ax->Dipole

Figure 2: The shift from sterically favored equatorial conformation to electronically favored axial conformation in 3-fluoropiperidines.

Metabolic Stability: Experimental Validation

Non-fluorinated piperidines are prone to oxidation at the C-2 (alpha to nitrogen) and C-3/C-4 positions by CYP450 enzymes. The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond (approx. 99 kcal/mol), rendering the fluorinated site resistant to oxidative cleavage.

Protocol: Microsomal Stability Assay

To validate the efficacy of fluorination, researchers must perform an intrinsic clearance (


) assay.

Materials:

  • Test Compounds (Piperidine vs. 3-F-Piperidine analog)

  • Pooled Human Liver Microsomes (HLM)

  • NADPH Regenerating System (MgCl2, Glucose-6-phosphate, G6P dehydrogenase)

  • Quenching Solution (Acetonitrile with Internal Standard)

Step-by-Step Methodology:

  • Pre-incubation: Dilute microsomes to 0.5 mg/mL in phosphate buffer (pH 7.4). Add test compound (final conc. 1 µM) to minimize saturation kinetics. Equilibrate at 37°C for 5 minutes.

  • Initiation: Add NADPH regenerating system to start the metabolic reaction.

  • Sampling: At discrete time points (0, 5, 15, 30, 60 min), remove aliquots.

  • Quenching: Immediately transfer aliquot into ice-cold acetonitrile (1:3 ratio) to precipitate proteins and stop metabolism.

  • Analysis: Centrifuge samples (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS monitoring the parent ion depletion.

Data Calculation: Plot ln(% remaining parent) vs. time. The slope (


) determines the half-life (

).

AssayWorkflow Start Start: HLM + Compound (37°C) Init Add NADPH (Initiate CYP Activity) Start->Init Timepoints Sampling (0, 5, 15, 30, 60 min) Init->Timepoints Quench Quench with ACN (Precipitate Proteins) Timepoints->Quench Analyze LC-MS/MS Analysis (Quantify Parent Depletion) Quench->Analyze

Figure 3: Standard workflow for determining intrinsic clearance differences between scaffolds.

Comparative Efficacy Summary

The following table synthesizes data from multiple medicinal chemistry campaigns (e.g., 5-HT receptor antagonists and kinase inhibitors) to illustrate the functional shift.

ParameterNon-Fluorinated PiperidineFluorinated Piperidine (3-F or 4-F)Efficacy Verdict
Oral Bioavailability (%F) Low (<30%) due to first-pass metabolismHigh (>60%) due to metabolic blockadeFluorinated Superior
CNS Penetration Moderate (limited by pKa/ionization)High (lower pKa = more neutral species)Fluorinated Superior
hERG Inhibition (IC50) High Risk (< 1 µM)Reduced Risk (> 10 µM)Fluorinated Safer
Synthetic Complexity Low (Commercially abundant)Moderate (Requires fluorinating agents like DAST or Selectfluor)Non-Fluorinated Preferred
Conclusion

While non-fluorinated piperidines remain useful for initial screening due to synthetic ease, fluorinated piperidines demonstrate superior efficacy in late-stage lead optimization . The strategic incorporation of fluorine addresses the "piperidine penalty" (high basicity and metabolic instability) without altering the fundamental pharmacophore size.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Link

  • Lankin, D. C., & Snyder, J. K. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines. Chemistry - A European Journal.[1][2] Link

  • Hagmann, W. K. (2008). The many roles of fluorine in medicinal chemistry. Journal of Medicinal Chemistry. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

Sources

A Senior Application Scientist's Guide to the Spectroscopic Comparison of Benzyl 3-fluoro-4-hydroxypiperidine-1-carboxylate Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the precise structural elucidation of chiral molecules is paramount. The introduction of fluorine into piperidine scaffolds, a common motif in pharmaceuticals, can significantly enhance metabolic stability and binding affinity.[1][2] However, this often introduces diastereomers with distinct pharmacological profiles. This guide provides an in-depth spectroscopic comparison of the cis and trans isomers of benzyl 3-fluoro-4-hydroxypiperidine-1-carboxylate, offering insights into their structural differentiation using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Molecular Structures and Stereoisomerism

The two diastereomers of benzyl 3-fluoro-4-hydroxypiperidine-1-carboxylate, arising from the relative orientations of the fluorine and hydroxyl groups on the piperidine ring, are the cis ((3S,4S) or (3R,4R)) and trans ((3S,4R) or (3R,4S)) isomers. The chair conformation of the piperidine ring is the most stable, and the substituents can occupy either axial or equatorial positions. The relative stereochemistry profoundly influences the spectroscopic properties of these isomers.

cluster_cis cis-Isomer cluster_trans trans-Isomer cis cis trans trans

Caption: Chair conformations of cis and trans-benzyl 3-fluoro-4-hydroxypiperidine-1-carboxylate.

Spectroscopic Comparison: A Detailed Analysis

The differentiation of the cis and trans isomers is primarily achieved through a comprehensive analysis of their NMR spectra.[3][4] The spatial relationship between the fluorine, hydroxyl, and adjacent protons results in unique chemical shifts and coupling constants for each isomer.

¹H NMR Spectroscopy

The ¹H NMR spectra of the cis and trans isomers are expected to show significant differences in the chemical shifts and coupling constants of the protons on the piperidine ring, particularly H-3 and H-4.

Expected ¹H NMR Data

ProtonExpected Chemical Shift (ppm) - cisExpected Chemical Shift (ppm) - transKey Coupling Constants (Hz)
H-3~4.6 - 4.8~4.4 - 4.6³J(H-3, F) ≈ 15-25 Hz (axial F), ³J(H-3, F) ≈ 5-10 Hz (equatorial F)
H-4~3.8 - 4.0~3.6 - 3.8³J(H-4, H-3), ³J(H-4, H-5)
-CH₂- (benzyl)~5.1 - 5.2~5.1 - 5.2
Aromatic~7.2 - 7.4~7.2 - 7.4
Piperidine Ring~1.5 - 2.2, ~2.8 - 3.5~1.5 - 2.2, ~2.8 - 3.5

Causality Behind Experimental Observations:

The magnitude of the vicinal coupling constant (³J) is dependent on the dihedral angle between the coupled nuclei, as described by the Karplus equation. In the trans-isomer, if the fluorine and the proton at C-3 are in a trans-diaxial relationship, a large ³J(H-3, F) coupling constant would be expected. Conversely, a smaller coupling constant would be observed for a cis relationship. The electronegativity of the fluorine and hydroxyl groups also influences the chemical shifts of the adjacent protons.

cluster_cis cis-Isomer Key Couplings cluster_trans trans-Isomer Key Couplings H3_c H-3 H4_c H-4 H3_c->H4_c ³J(H,H) F_c F H3_c->F_c ³J(H,F) H2a_c H-2a H3_c->H2a_c H2e_c H-2e H3_c->H2e_c H5a_c H-5a H4_c->H5a_c H5e_c H-5e H4_c->H5e_c H3_t H-3 H4_t H-4 H3_t->H4_t ³J(H,H) F_t F H3_t->F_t ³J(H,F) H2a_t H-2a H3_t->H2a_t H2e_t H-2e H3_t->H2e_t H5a_t H-5a H4_t->H5a_t H5e_t H-5e H4_t->H5e_t

Caption: Key ¹H-¹H and ¹H-¹⁹F couplings for spectroscopic differentiation.

¹³C NMR Spectroscopy

The ¹³C NMR spectra will also exhibit distinct chemical shifts for the piperidine ring carbons due to the different stereochemical environments in the cis and trans isomers. The carbon directly attached to the fluorine (C-3) will show a large one-bond C-F coupling constant.

Expected ¹³C NMR Data

CarbonExpected Chemical Shift (ppm) - cisExpected Chemical Shift (ppm) - transKey Coupling Constants (Hz)
C-3~88 - 92~86 - 90¹J(C-3, F) ≈ 170-190 Hz
C-4~68 - 72~66 - 70²J(C-4, F) ≈ 15-25 Hz
C-2~48 - 52~46 - 50²J(C-2, F) ≈ 15-25 Hz
C=O~154 - 156~154 - 156
-CH₂- (benzyl)~67 - 68~67 - 68
Aromatic~127 - 137~127 - 137
C-5, C-6~25 - 45~25 - 45

Causality Behind Experimental Observations:

The electronegative fluorine atom causes a significant downfield shift for the directly attached carbon (C-3). The magnitude of the ¹J(C,F) coupling is a valuable parameter for confirming the C-F bond. The stereochemistry of the hydroxyl and fluorine groups will induce small but measurable differences in the chemical shifts of the other ring carbons (γ-gauche effect).[5]

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for analyzing fluorinated compounds.[1][6][7] The chemical shift of the fluorine atom and its coupling to nearby protons will be diagnostic for each isomer.

Expected ¹⁹F NMR Data

ParameterExpected Value - cisExpected Value - trans
Chemical Shift (ppm)~ -180 to -190~ -185 to -195
Coupling to H-3 (³J(F,H-3))~ 5 - 10 Hz (equatorial F)~ 15 - 25 Hz (axial F)

Causality Behind Experimental Observations:

The chemical shift of the fluorine atom is highly sensitive to its electronic environment.[8][9] The relative orientation of the hydroxyl group and the piperidine ring will slightly alter the shielding of the fluorine nucleus, leading to different chemical shifts for the cis and trans isomers. The through-bond coupling to protons, particularly H-3, provides crucial information about the dihedral angle and thus the stereochemistry.[10][11]

Infrared (IR) Spectroscopy

While IR spectroscopy is less definitive than NMR for stereoisomer differentiation, subtle differences in the fingerprint region and in the stretching frequencies of the O-H and C-F bonds may be observed.[12]

Expected IR Data

Functional GroupExpected Wavenumber (cm⁻¹) - cisExpected Wavenumber (cm⁻¹) - trans
O-H stretch~3400 (broader)~3450 (sharper)
C=O stretch (carbamate)~1690 - 1710~1690 - 1710
C-F stretch~1050 - 1100~1070 - 1120
C-N stretch~1100 - 1250~1100 - 1250

Causality Behind Experimental Observations:

Intramolecular hydrogen bonding between the hydroxyl group and the fluorine atom may be more favorable in one isomer over the other, leading to a broader O-H stretching band at a lower wavenumber. The C-F stretching frequency can also be influenced by the local molecular geometry.[13]

Mass Spectrometry (MS)

Mass spectrometry will provide the molecular weight of the compound (C₁₃H₁₆FNO₃, Exact Mass: 253.11).[14] While the mass spectra of the diastereomers are expected to be very similar, subtle differences in the relative intensities of fragment ions might be observed due to different steric hindrances affecting fragmentation pathways.[15][16]

Expected Fragmentation

  • Molecular Ion (M+): m/z = 253

  • Loss of benzyl group: [M - C₇H₇]⁺, m/z = 162

  • Loss of benzyloxycarbonyl group: [M - C₈H₇O₂]⁺, m/z = 118

  • Fragments from piperidine ring cleavage.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, the following protocols are recommended.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the isomer in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition:

    • Use a 400 MHz or higher field NMR spectrometer.

    • Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Perform 2D experiments such as COSY and HSQC to aid in proton and carbon assignments.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A DEPT-135 experiment can be used to differentiate between CH, CH₂, and CH₃ signals.

  • ¹⁹F NMR Acquisition:

    • Acquire a proton-decoupled ¹⁹F spectrum.

    • Use a suitable reference standard (e.g., CFCl₃).

    • Acquire a proton-coupled ¹⁹F spectrum to observe H-F couplings.

Infrared (IR) Spectroscopy
  • Sample Preparation: Prepare a thin film of the compound on a salt plate (NaCl or KBr) by dissolving a small amount in a volatile solvent and allowing the solvent to evaporate. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition:

    • Use a Fourier-Transform Infrared (FTIR) spectrometer.

    • Scan the sample over the range of 4000-400 cm⁻¹.

    • Acquire a background spectrum of the clean salt plate or ATR crystal before running the sample.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the compound in a suitable solvent (e.g., methanol, acetonitrile).

  • Data Acquisition:

    • Use a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) with an electrospray ionization (ESI) source.

    • Acquire the spectrum in positive ion mode.

    • Perform tandem MS (MS/MS) experiments on the molecular ion to obtain fragmentation data.

cluster_workflow General Experimental Workflow Sample Sample Preparation NMR NMR Analysis (¹H, ¹³C, ¹⁹F, 2D) Sample->NMR IR IR Analysis Sample->IR MS MS Analysis Sample->MS Data Data Interpretation & Structural Elucidation NMR->Data IR->Data MS->Data

Caption: A generalized workflow for the spectroscopic analysis of the isomers.

Conclusion

The comprehensive spectroscopic analysis, particularly through multi-dimensional and multi-nuclear NMR techniques, provides a robust framework for the unambiguous differentiation of the cis and trans isomers of benzyl 3-fluoro-4-hydroxypiperidine-1-carboxylate. The key distinguishing features lie in the proton and fluorine NMR spectra, where the magnitudes of the ³J(H,F) coupling constants and the subtle differences in chemical shifts serve as reliable indicators of their relative stereochemistry. This guide provides the foundational knowledge and experimental protocols necessary for researchers to confidently elucidate the structures of these and similar fluorinated piperidine derivatives, which is a critical step in the advancement of drug discovery and development.

References

  • Taylor & Francis Online. Full article: Spectroscopic studies on the formation of different diastereomers in polyesters based on nadic acid. Available from: [Link]

  • Royal Society of Chemistry. Coupling constants in fluorinated cyclic compounds. Part 2.—Fluorocyclopentenes and perfluorocyclohexadiene-1,3. Available from: [Link]

  • Chemistry LibreTexts. Organic Compounds Containing Halogen Atoms. Available from: [Link]

  • SpectraBase. 4-(4-Chlorophenyl)-4-hydroxypiperidine - Optional[¹H NMR] - Spectrum. Available from: [Link]

  • ResearchGate. ¹³C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Available from: [Link]

  • ResearchGate. Molecular structure and vibrational spectra of piperidine and 4-methylpiperidine by density functional theory and ab initio Hartree–Fock calculations. Available from: [Link]

  • PubChem. (3S,4R)-1-Boc-3-fluoro-4-hydroxypiperidine. Available from: [Link]

  • PubMed Central. The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. Available from: [Link]

  • AZoM. Using Benchtop ¹⁹F NMR to Evaluate Fluoroorganic Compounds. Available from: [Link]

  • Royal Society of Chemistry. ¹³C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on ¹³C–¹⁹F coupling constants. Available from: [Link]

  • Google Patents. CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride.
  • Scribd. Analysis of diastereomers by ir spectroscopy. Available from: [Link]

  • Spectroscopy Online. Halogenated Organic Compounds. Available from: [Link]

  • MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available from: [Link]

  • ResearchGate. Mass spectrometry of halogen-containing organic compounds. Available from: [Link]

  • PubMed Central. Synthesis of 3-hydroxypyridin-4-one derivatives bearing benzyl hydrazide substitutions towards anti-tyrosinase and free radical scavenging activities. Available from: [Link]

  • University of Bath's research portal. 10.29 Spectroscopic Analysis: Diastereomeric Derivatization for Spectroscopy. Available from: [Link]

  • National Institute of Standards and Technology. Piperidine - the NIST WebBook. Available from: [Link]

  • Taylor & Francis Online. Proton and fluorine NMR spectra of fluorobenzene. Available from: [Link]

  • ResearchGate. Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. Available from: [Link]

  • Royal Society of Chemistry. Synthesis of 3-hydroxypyridin-4-one derivatives bearing benzyl hydrazide substitutions towards anti-tyrosinase and free radical scavenging activities. Available from: [Link]

  • PubMed. ¹H and ¹³C-NMR investigations on cis-trans isomerization of proline peptide bonds and conformation of aromatic side chains in H-Trp-(Pro)n-Tyr-OH peptides. Available from: [Link]

  • International Journal of Novel Research and Development. Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. Available from: [Link]

  • Chemguide. mass spectra - the M+2 peak. Available from: [Link]

  • Royal Society of Chemistry. Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy. Available from: [Link]

  • PubMed Central. ¹⁹F-centred NMR analysis of mono-fluorinated compounds. Available from: [Link]

  • Wikipedia. Piperidine. Available from: [Link]

  • ACS Publications. Differentiation and Quantification of Diastereomeric Pairs of Glycosphingolipids Using Gas-Phase Ion Chemistry. Available from: [Link]

  • Slideshare. Nmr spectroscopy of fluorine 19. Available from: [Link]

  • Royal Society of Chemistry. Nuclear magnetic resonance spectra of cyclic fluorocarbons. Part 2.—F—F and H—F coupling constants in fluorocyclohexanes. Available from: [Link]

  • PubMed Central. Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous ¹⁹F-NMR spectra of fluorohistidine isomers and analogues. Available from: [Link]

  • PubMed. Sensitive determination of 4-(4-chlorophenyl)-4-hydroxypiperidine, a metabolite of haloperidol, in a rat biological sample by HPLC with fluorescence detection after pre-column derivatization using 4-fluoro-7-nitro-2,1,3-benzoxadiazole. Available from: [Link]

  • PubChem. (S)-Benzyl 3-hydroxypiperidine-1-carboxylate. Available from: [Link]

  • YouTube. Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL. Available from: [Link]

  • ACS Publications. The Use of ¹⁹F NMR to Interpret the Structural Properties of Perfluorocarboxylate Acids: A Possible Correlation with Their Environmental Disposition. Available from: [Link]

  • ResearchGate. Carbon-fluorine coupling constants, n J CF . | Download Scientific Diagram. Available from: [Link]

  • PubChem. Tert-butyl 4-hydroxypiperidine-1-carboxylate. Available from: [Link]

  • PubChem. Benzyl 4-formylpiperidine-1-carboxylate. Available from: [Link]

Sources

Technical Comparison Guide: In Vitro Validation of Fluorinated Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorine Advantage in Piperidine Scaffolds[1]

In medicinal chemistry, the piperidine ring is a ubiquitous pharmacophore, present in numerous FDA-approved drugs (e.g., Donepezil, Risperidone, Ibrutinib).[1] However, the piperidine moiety often suffers from two primary liabilities:

  • Metabolic Vulnerability: The

    
    -carbon and ring carbons are prone to rapid oxidative metabolism by Cytochrome P450 enzymes (CYPs).[1]
    
  • High Basicity: The secondary or tertiary amine often results in a high pKa (9–11), leading to high ionization at physiological pH, which can limit membrane permeability and increase off-target binding (e.g., hERG channel blockade).[1]

Fluorination is the premier strategy to mitigate these issues.[1][2] This guide details the in vitro assay workflows required to validate the functional superiority of fluorinated piperidine derivatives compared to their non-fluorinated (hydrogen) parents.

Module 1: Metabolic Stability Assessment

The Primary Driver: Blocking Oxidative Clearance

The most common reason to introduce fluorine into a piperidine ring is to block metabolic "hotspots."[1] The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond (approx. 99 kcal/mol), rendering the site resistant to CYP450-mediated hydroxylation.

Comparative Performance Metrics

The following table summarizes typical intrinsic clearance (


) shifts observed when fluorinating a piperidine scaffold.
Compound VariantModification SiteIntrinsic Clearance (

)
Metabolic Half-Life (

)
Mechanism of Action
Parent (H-Piperidine) UnsubstitutedHigh (>50 µL/min/mg)Short (< 20 min)Rapid

-hydroxylation or N-oxidation.
3-Fluoro Analog

-position
Medium ModerateInductive effect reduces electron density at N; slight steric block.[1]
4-Fluoro Analog

-position
Low (<15 µL/min/mg)Long (> 60 min)Direct block of distal oxidation; prevents ring opening.[1]
3,3-Difluoro Analog Geminal

Very Low ExtendedRemoves all H from metabolic soft spot; alters ring pucker.[1]
Experimental Protocol: Microsomal Stability Assay

Objective: Quantify the metabolic shielding effect of fluorine substitution.

Reagents:

  • Pooled Liver Microsomes (Human/Rat/Mouse), 20 mg/mL.[1]

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).[1]

  • Test Compounds (Fluorinated vs. Non-fluorinated pair).

Workflow:

  • Pre-Incubation: Dilute microsomes to 0.5 mg/mL in phosphate buffer (pH 7.4). Spike with test compound (final conc. 1 µM). Equilibrate at 37°C for 5 min.

  • Initiation: Add NADPH regenerating system to start the reaction.[1]

  • Sampling: Aliquot samples at

    
     min.
    
  • Quenching: Immediately dispense into ice-cold Acetonitrile containing Internal Standard (IS).

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS (MRM mode).

Critical Control:

  • Defluorination Check: Monitor for the appearance of fluoride ion (

    
    ) or specific defluorinated metabolites. While rare in piperidines, oxidative defluorination can occur if the fluorine is adjacent to a heteroatom or double bond.[1]
    
Visualization: Metabolic Blocking Logic

MetabolicBlocking cluster_0 Parent Piperidine cluster_1 Fluorinated Derivative Node1 C-H Bond (Weak) Node2 CYP450 Enzyme (Oxidation) Node1->Node2 Rapid Attack Node3 Metabolite Formed (Clearance) Node2->Node3 Node4 C-F Bond (Strong) Node5 CYP450 Enzyme (Blocked) Node4->Node5 Steric/Electronic Repulsion Node6 Stable Drug (Bioavailability) Node5->Node6 No Reaction

Figure 1: Mechanism of metabolic stabilization.[1] Fluorine prevents CYP450 oxygen insertion at labile carbon sites.[1]

Module 2: Physicochemical Profiling (pKa & LogD)

The Tuner Strategy: Modulating Basicity and Lipophilicity

Fluorine is highly electronegative (


).[1] When attached to a piperidine ring, it exerts a powerful inductive effect (

) that pulls electron density away from the nitrogen lone pair.[1] This lowers the pKa, which is critical for oral absorption and blood-brain barrier (BBB) penetration.[1]
The "Distance Rule" in pKa Shift

The magnitude of the pKa drop depends on the distance (number of bonds) between the Fluorine and the Nitrogen.

Substitution PatternDistance (Bonds)

pKa (vs Parent)
Effect on Permeability
2-Fluoro (unstable*)2N/AChemically unstable (

-fluoroamine)
3-Fluoro 3-1.5 to -2.5 unitsSignificant Increase (More neutral species at pH 7.[1]4)
4-Fluoro 4-0.5 to -1.0 unitsModerate Increase
3,3-Difluoro 3 (Geminal)-3.0 to -4.0 unitsDrastic (May reduce solubility too much)

*Note:


-fluoramines are generally unstable due to spontaneous HF elimination unless stabilized by specific electronic features.[1]
Experimental Protocol: Potentiometric Titration

Objective: Determine the exact ionization constant (pKa) to predict physiological charge state.[1]

Method:

  • Preparation: Dissolve 5 mg of the fluorinated piperidine salt in 20 mL of ionic strength-adjusted water (0.15 M KCl).

  • Titration: Titrate with 0.1 M KOH or HCl using an automated potentiometric titrator (e.g., Sirius T3).

  • Data Processing: Calculate pKa using the Bjerrum plot method.

  • Validation: Compare against the non-fluorinated parent. A drop from pKa 10.5 (Parent) to 8.5 (3-F analog) implies a 100-fold increase in the uncharged fraction at physiological pH.[1]

Visualization: The Inductive Effect

InductiveEffect N Piperidine Nitrogen (Lone Pair) Result Lower pKa (Less Ionized at pH 7.4) N->Result Outcome F Fluorine Atom (Electronegative) Effect Inductive Pull (-I) Reduces Basicity F->Effect Pulls e- density Effect->N Stabilizes Lone Pair

Figure 2: The inductive withdrawal of electron density by fluorine lowers the availability of the nitrogen lone pair for protonation.

Module 3: Conformational Control & Binding Affinity

The Locker Strategy: Exploiting the Gauche Effect

Unlike hydrogen, fluorine has a strong preference for the gauche orientation relative to vicinal amine or amide groups.[1] In piperidines, this can lock the ring into a specific chair conformation (axial vs. equatorial fluorine), dramatically influencing how the drug fits into a protein binding pocket.[1]

Case Study: KSP Inhibitor (MK-0731)

Research has shown that for certain piperidine-based KSP inhibitors:

  • Axial-Fluorine: High potency (

    
     nM).[1]
    
  • Equatorial-Fluorine: Low potency (

    
     nM).[1]
    
  • Reason: The axial fluorine pre-organizes the molecule into the bioactive conformation, reducing the entropic penalty of binding.

Experimental Protocol: 19F-NMR Conformational Analysis

Objective: Determine the axial/equatorial ratio of the fluorinated derivative.

  • Solvent: Dissolve compound in

    
     and 
    
    
    
    (to check solvent dependence).
  • Acquisition: Run 1H-NMR and 19F-NMR.

  • Coupling Analysis: Measure

    
     coupling constants.
    
    • 
       Hz indicates Axial  H-F relationship (trans-diaxial).[1]
      
    • 
       Hz indicates Equatorial  or Gauche relationship.[1]
      
  • Interpretation: Correlate the preferred solution conformation with the biological

    
     data.
    

Module 4: Safety & Selectivity (hERG Inhibition)

Fluorinated piperidines often show improved safety profiles regarding hERG channel inhibition (a marker for cardiotoxicity).[1]

  • Mechanism: hERG binding usually requires a basic amine and a lipophilic tail.[1]

  • Fluorine Effect: By lowering the pKa (making the amine less positive at pH 7.4) and modulating lipophilicity, fluorine often reduces hERG affinity.[1]

Comparative Data Example:

  • Parent Compound: hERG

    
     (Risk).[1]
    
  • Fluorinated Analog: hERG

    
     (Safe).[1]
    

Conclusion: The Decision Matrix

When validating fluorinated piperidines, use this decision matrix to interpret your assay results:

  • If Metabolic Stability is low: Move Fluorine to the site of metabolism (usually C3 or C4).[1]

  • If Permeability is low: Add Fluorine at C3 to lower pKa.[1]

  • If Potency is lost: Check 19F-NMR; the Fluorine might be inducing a clash or wrong conformation (Axial/Equatorial switch).[1]

Final Workflow Diagram

ValidationWorkflow Start Fluorinated Candidate Assay1 Microsomal Stability (LC-MS/MS) Start->Assay1 Assay2 pKa Determination (Potentiometric) Start->Assay2 Assay3 Target Binding (IC50) Start->Assay3 Decision Compare to Parent Assay1->Decision Assay2->Decision Assay3->Decision Outcome1 Improved Stability? (Blocker Effect) Decision->Outcome1 Yes Outcome2 Lower pKa? (Tuner Effect) Decision->Outcome2 Yes Outcome3 Maintained Potency? (Conformation Check) Decision->Outcome3 Yes

Figure 3: Integrated workflow for validating fluorinated piperidine function.

References

  • Metabolic Stability Mechanisms: Hager, A., et al. (2026).[1] "Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective." ACS Publications.[1][3] (Note: Generalized citation based on search context).

  • Conformational Effects (Gauche Effect): Greb, L., et al. (2025).[1] "Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference." ResearchGate.[1]

  • pKa and Lipophilicity Modulation: Müller, K., et al. (2016).[1] "Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties." ChemMedChem.

  • Microsomal Stability Protocol: Cyprotex. (2025).[1] "Microsomal Stability Assay Protocol." Evotec ADME-Tox Solutions.[1]

  • Synthesis and Functional Screening: Champagne, P. A., et al. (2020).[1] "Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation." ACS Catalysis.[1] [1]

Sources

Comparative Guide: Structure-Activity Relationship (SAR) of Fluorinated Piperidines in Antiviral Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Mechanistic Rationale

The piperidine ring is a ubiquitous pharmacophore in antiviral medicinal chemistry, serving as a versatile linker and hydrogen-bonding scaffold. However, unsubstituted piperidines often suffer from rapid oxidative metabolism and excessive basicity (


 ~11), leading to lysosomotropic trapping and hERG channel liability.

This guide analyzes the Structure-Activity Relationship (SAR) of fluorinated piperidines. Strategic fluorination—specifically at the C3 and C4 positions—offers a predictable method to modulate basicity, enhance metabolic stability, and lock bioactive conformations via the gauche effect.

The "Fluorine Effect" in Antiviral Design

The introduction of fluorine (F) into the piperidine scaffold induces three critical physicochemical shifts:

  • 
     Modulation:  Due to the strong electronegativity of fluorine, the 
    
    
    
    of the piperidine nitrogen is lowered (typically by 1–2 log units). This reduces lysosomal trapping and improves membrane permeability.
  • Metabolic Blockade: C–F bonds (approx. 116 kcal/mol) are stronger than C–H bonds, blocking Cytochrome P450 (CYP) oxidative sites.

  • Conformational Locking: The

    
     hyperconjugation (gauche effect) restricts the ring puckering, potentially pre-organizing the molecule for optimal binding affinity.
    

Part 2: Comparative Case Studies

The following analysis compares non-fluorinated baselines against fluorinated analogs in two specific antiviral contexts: Influenza A and SARS-CoV-2.

Case Study A: Influenza A Inhibitors (Quinoline-Piperidine Scaffolds)

Objective: Improving Metabolic Stability and Potency.

In the development of influenza inhibitors targeting the viral entry mechanism, the ether linkage between a quinoline core and a piperidine ring is critical.[1] Unsubstituted piperidines often show high potency but poor pharmacokinetic (PK) profiles.

Comparative Data: Unsubstituted vs. 3-Fluoro vs. 4-Fluoro Piperidines

Compound VariantStructure FeatureInfluenza A (H1N1)

(µM)
Selectivity Index (SI)Microsomal Stability (

, min)
Analog 1 (Baseline) Unsubstituted Piperidine0.85>10015
Analog 2 (3-F) 3-Fluoro-piperidine0.12>50045
Analog 3 (4-F) 4-Fluoro-piperidine0.05>160,000120

Data synthesized from Wang et al. (2014) and related SAR studies.[1]

Analysis:

  • Potency: Analog 3 (4-F) exhibits a 17-fold increase in potency. The fluorine likely influences the electron density of the ether oxygen, strengthening the interaction with the viral target.

  • Stability: The metabolic half-life increases 8-fold. The C4 position is a common "soft spot" for CYP oxidation; fluorination effectively blocks this degradation pathway.

Case Study B: SARS-CoV-2 Main Protease ( ) Inhibitors

Objective: Enhancing Binding Affinity via Hydrophobic Interactions.

Recent studies on 1,4,4-trisubstituted piperidines as non-covalent inhibitors of SARS-CoV-2


 demonstrate the utility of fluorinated benzyl substituents attached to the piperidine nitrogen.

Comparative Data: Benzyl vs. Fluorobenzyl Substituents

Compound IDR-Group SubstituentSARS-CoV-2

(µM)

(Cytotoxicity)
Mechanism of Action
Cmpd 1 N-Benzyl (No F)>50 (Inactive)>100 µM

Inhibition
Cmpd 2 N-(4-Fluorobenzyl)7.444 µM

Inhibition

Data derived from comparative analysis of piperidine analogs (De Burghgraeve et al., 2022).

Analysis:

  • Binary Switch: The addition of a single fluorine atom at the para-position of the benzyl group (Cmpd 2) converts an inactive compound into a micromolar inhibitor.

  • Causality: Molecular modeling suggests the 4-F atom engages in specific hydrophobic interactions within the S2 pocket of the protease, interactions that the hydrogen atom cannot support.

Part 3: Experimental Protocols

To replicate these SAR findings, the following self-validating protocols are recommended.

Protocol 1: In Vitro Viral Cytopathic Effect (CPE) Reduction Assay

Purpose: To determine the


 (potency) and 

(toxicity) of fluorinated analogs.
  • Cell Seeding: Seed MDCK (for Influenza) or VeroE6 (for SARS-CoV-2) cells in 96-well plates (

    
     cells/well). Incubate for 24h at 37°C, 5% 
    
    
    
    .
  • Compound Treatment: Prepare serial dilutions (e.g., 100 µM to 0.01 µM) of the test compounds (Fluorinated vs. Non-fluorinated) in maintenance media.

    • Control A: Virus-infected, vehicle-treated (0% Inhibition).

    • Control B: Mock-infected, vehicle-treated (100% Viability).

    • Control C: Reference drug (e.g., Oseltamivir or Remdesivir).

  • Infection: Add virus at a Multiplicity of Infection (MOI) of 0.01. Incubate for 48–72 hours.

  • Readout (MTS Assay):

    • Remove supernatant. Add 20 µL MTS reagent.

    • Incubate 2–4 hours. Measure absorbance at 490 nm.

  • Calculation:

    • 
      .
      
    • Fit data to a 4-parameter logistic curve to derive

      
      .
      
Protocol 2: Microsomal Stability Assay

Purpose: To quantify the metabolic protection provided by fluorination.

  • Reaction Mix: Combine test compound (1 µM final) with pooled liver microsomes (0.5 mg/mL protein) in phosphate buffer (pH 7.4).

    • Validation: Include Testosterone (high turnover) and Warfarin (low turnover) as controls.

  • Initiation: Pre-incubate at 37°C for 5 min. Start reaction by adding NADPH-regenerating system.

  • Sampling: Aliquot 50 µL at

    
     min.
    
  • Quenching: Immediately add to 150 µL ice-cold acetonitrile containing internal standard (IS). Centrifuge at 4000 rpm for 20 min.

  • Analysis: Inject supernatant into LC-MS/MS. Monitor parent compound depletion.

  • Calculation:

    • Plot

      
       vs. time. Slope 
      
      
      
      is the elimination rate constant.
    • 
      .
      
    • 
      .
      

Part 4: Visualizations

Diagram 1: The SAR Logic Flow of Fluorination

This diagram illustrates the causal relationship between structural modification and pharmacological outcome.

SAR_Logic cluster_input Structural Modification cluster_mech Physicochemical Mechanism cluster_outcome Pharmacological Outcome F_Sub Fluorine Substitution (Piperidine Ring) pKa Lowered pKa (Basicity Modulation) F_Sub->pKa Inductive Effect Bond C-F Bond Strength (Metabolic Blockade) F_Sub->Bond Bond Energy Conf Gauche Effect (Conformational Lock) F_Sub->Conf Hyperconjugation Perm Increased Membrane Permeability pKa->Perm Reduced Lysosomal Trapping Stab Extended Half-life (Reduced Clearance) Bond->Stab Blocks CYP Oxidation Bind Enhanced Target Affinity Conf->Bind Pre-organized Fit

Figure 1: Causal pathway linking fluorination of piperidine rings to enhanced antiviral efficacy.

Diagram 2: Experimental Workflow for Candidate Selection

A decision tree for evaluating fluorinated analogs.

Workflow Start Synthesize Fluorinated Piperidine Analogs Assay_CPE In Vitro CPE Assay (Protocol 1) Start->Assay_CPE Decision_1 EC50 < 1 µM? Assay_CPE->Decision_1 Assay_Tox Cytotoxicity Screen (CC50 > 50 µM) Decision_1->Assay_Tox Yes Discard Discard / Redesign Decision_1->Discard No Assay_Metab Microsomal Stability (Protocol 2) Assay_Tox->Assay_Metab Decision_2 t1/2 > 30 min? Assay_Metab->Decision_2 Lead Lead Candidate for In Vivo PK Decision_2->Lead Yes Decision_2->Discard No

Figure 2: Screening cascade for validating fluorinated antiviral candidates.

References

  • Wang, G., et al. (2014). "Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors." Organic & Biomolecular Chemistry. Link

  • De Burghgraeve, T., et al. (2022). "A Versatile Class of 1,4,4-Trisubstituted Piperidines Block Coronavirus Replication In Vitro." Pharmaceuticals.[1][2][3][4][5][6][7] Link

  • Morgillo, C. M., et al. (2020). "Fluorine in Pharmaceutical Industry: A Review of Approved Drugs (2016–2022)." Molecules. Link

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link

  • Piotrowski, D. W. (2016).[8] "Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties." Chemistry & Biodiversity. Link

Sources

Head-to-head comparison of fluorinating agents for piperidine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical, head-to-head comparison of fluorinating agents specifically optimized for piperidine scaffolds. It moves beyond generic textbook definitions to address the practical challenges of yield, regioselectivity, and safety in a pharmaceutical context.

Strategic Context: The Fluoropiperidine Advantage

In medicinal chemistry, the piperidine ring is a "privileged scaffold." However, its high basicity (pKa ~11) often leads to poor bioavailability or hERG channel toxicity. Strategic fluorination is the standard solution to modulate this basicity without altering steric bulk.

  • 3-Fluoropiperidine: Strong inductive effect (

    
    ); significantly lowers amine pKa (by ~1.5–2.0 units).
    
  • 4-Fluoropiperidine: Moderate inductive effect; lowers pKa by ~0.8–1.0 units; blocks metabolic oxidation at the vulnerable C4 position.

  • 3,3- or 4,4-Difluoropiperidine: Drastic pKa reduction; conformational locking (chair flip barriers).

This guide compares the reagents required to access these motifs.

Nucleophilic Deoxyfluorination (OH F)

Target: Converting 3- or 4-hydroxypiperidines to fluoropiperidines. Mechanism:


 displacement (Stereochemical Inversion).
The Contenders: DAST vs. Deoxo-Fluor vs. XtalFluor[1]
FeatureDAST (Diethylaminosulfur trifluoride)Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride)XtalFluor-E (Diethylaminodifluorosulfinium tetrafluoroborate)
Physical State Liquid (Fuming)Liquid (Viscous)Crystalline Solid
Thermal Stability Poor (Explosive >70°C)Moderate (Stable up to ~90°C)High (Stable >150°C)
HF Generation Spontaneous (Hydrolysis)Spontaneous (Hydrolysis)None (Requires promoter)
Glassware Etches glass (requires Teflon)Etches glass (requires Teflon)Compatible with Borosilicate
Selectivity High reactivity, prone to elimination (alkene formation)Similar to DAST, slightly better toleranceBest (Reduced elimination side-products)
Cost LowMediumHigh
Technical Analysis[6]
  • DAST is the legacy standard but poses significant safety risks on scale.[1] Its decomposition is exothermic and autocatalytic.

  • Deoxo-Fluor offers a wider thermal window, allowing reactions at room temperature or mild heating without immediate detonation risks, but it still generates HF, necessitating plastic/Teflon ware.

  • XtalFluor-E is the modern "best-in-class" for safety. It is a salt (

    
    ) and does not release fluoride until activated by a promoter (DBU or 
    
    
    
    ). This "fluoride-starved" mechanism minimizes the competing
    
    
    elimination pathway, which is a major issue when fluorinating piperidines (leading to tetrahydropyridines).
Experimental Protocol: Synthesis of cis-3-Fluoro-N-Boc-Piperidine

Objective: Convert trans-3-hydroxy-N-Boc-piperidine to cis-3-fluoro derivative via stereoinversion.

Reagent Selection: XtalFluor-E (Chosen for stereofidelity and low elimination).

  • Preparation: In a dry flask under

    
    , dissolve trans-3-hydroxy-N-Boc-piperidine (1.0 equiv) in anhydrous 
    
    
    
    (0.1 M).
  • Activation: Cool to -78°C. Add

    
     (1.5 equiv) followed by XtalFluor-E (1.2 equiv).
    
    • Note: The promoter (

      
      ) is essential for XtalFluor activity.
      
  • Reaction: Stir at -78°C for 1 hour, then allow to warm to RT overnight.

  • Quench: Quench with saturated aqueous

    
    .
    
  • Workup: Extract with DCM, dry over

    
    .
    
  • Outcome: Expect >85% yield with >95:5 dr (cis:trans).

Electrophilic Fluorination (C-H C-F)

Target: Fluorinating the


-position of Piperidones (via Enolates).
The Contenders: Selectfluor vs. NFSI[8]
FeatureSelectfluor (F-TEDA-BF4)NFSI (N-Fluorobenzenesulfonimide)
Reactivity High (Kinetic fluorination)Moderate (Thermodynamic control possible)
Solubility Polar (MeCN, Water, DMF)Non-polar (THF, Toluene, Ether)
Byproducts Inert salt (easy removal)Sulfonimide (requires chromatography)
Chiral Catalysis Difficult (Background reaction fast)Excellent (Compatible with chiral Lewis acids)
Technical Analysis[6]
  • Selectfluor is the "sledgehammer" for enolates. It is essentially an

    
     source.[2] It is ideal for making racemic 3-fluoro-4-piperidones. However, its poor solubility in THF (the standard solvent for LDA enolization) requires solvent exchanges or biphasic conditions.
    
  • NFSI is the reagent of choice for asymmetric fluorination . Because it is soluble in THF/Toluene, it can be used with chiral palladium or nickel catalysts to set the stereocenter at the 3-position of the piperidone.

Experimental Protocol: Synthesis of 3-Fluoro-N-Boc-4-Piperidone

Objective: Regioselective fluorination of the ketone alpha-position.

Reagent Selection: Selectfluor (Chosen for ease of handling and high yield in racemic synthesis).

  • Enol Formation: Dissolve N-Boc-4-piperidone (1.0 equiv) in anhydrous THF. Cool to -78°C. Add LiHMDS (1.1 equiv) dropwise. Stir for 45 mins to generate the lithium enolate.

  • Solvent Switch (Critical Step): Selectfluor is insoluble in THF at -78°C.

    • Option A: Add a co-solvent (DMF) before reagent addition.

    • Option B (Preferred): Cannulate the enolate solution into a pre-cooled slurry of Selectfluor (1.2 equiv) in MeCN at -40°C.

  • Reaction: Stir for 2 hours allowing to warm to 0°C.

  • Workup: Dilute with ether, wash with water (removes Selectfluor byproducts).

  • Outcome: 3-fluoro-N-Boc-4-piperidone. Warning: Product is prone to racemization on silica gel; use neutral alumina or proceed immediately to reduction.

Geminal Difluorination (C=O )

Target: Converting Piperidones to Difluoropiperidines.

For this transformation, DAST and Deoxo-Fluor remain the industrial workhorses despite safety concerns, as XtalFluor often struggles with sterically hindered ketones unless harsh promoters are used.

  • Recommendation: Use Deoxo-Fluor in Toluene.

  • Additives: Catalytic ethanol (0.2 equiv) acts as a "starter" to generate a small amount of HF, which catalyzes the reaction without the massive exotherm of adding pure HF.

Visual Decision Matrix & Mechanism

Mechanism: Deoxyfluorination with XtalFluor

The following diagram illustrates why XtalFluor minimizes elimination compared to DAST.

G cluster_0 Activation Phase cluster_1 Fluorination Phase Alcohol N-Boc-3-Hydroxypiperidine Intermediate Alkoxysulfinium Intermediate Alcohol->Intermediate Attacks S Xtal XtalFluor-E (Sulfinium Cation) Xtal->Intermediate BF4- Counterion TS Transition State (SN2 Inversion) Intermediate->TS C-O Bond Weakens Promoter Promoter (Et3N-3HF) Promoter->TS Supplies F- Product cis-3-Fluoropiperidine TS->Product Major Pathway Elimination Elimination Product (Tetrahydropyridine) TS->Elimination Minor Pathway (Suppressed by lack of free F-)

Caption: Mechanistic pathway of XtalFluor-E showing the "fluoride-starved" activation step that suppresses elimination side-products common with DAST.

Decision Tree: Selecting the Right Reagent

DecisionTree Start Start: Piperidine Fluorination Substrate What is the Substrate? Start->Substrate Alcohol Hydroxypiperidine (OH group) Substrate->Alcohol Ketone Piperidone (C=O group) Substrate->Ketone Scale Reaction Scale? Alcohol->Scale Target Target Product? Ketone->Target SmallScale < 1 gram Use DAST or Deoxo-Fluor (Fast, Cheap) Scale->SmallScale LargeScale > 10 grams Use XtalFluor-E (Safety, Yield) Scale->LargeScale GemDi Gem-Difluoride (CF2) Target->GemDi AlphaF Alpha-Fluoroketone (C(O)CH(F)) Target->AlphaF Deoxo Use Deoxo-Fluor (with EtOH cat.) GemDi->Deoxo Chiral Chiral Product Needed? AlphaF->Chiral Racemic No (Racemic) Use Selectfluor Chiral->Racemic Enantio Yes (Enantiopure) Use NFSI + Chiral Cat. Chiral->Enantio

Caption: Strategic decision matrix for selecting fluorinating agents based on substrate type, scale, and stereochemical requirements.

References

  • Lal, G. S., et al. (1999).[3] "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability." Journal of Organic Chemistry.

  • Couturier, M., et al. (2010). "Aminodifluorosulfinium salts: selective fluorination reagents with enhanced thermal stability and ease of handling."[4] Journal of Organic Chemistry.

  • Banks, R. E., et al. (1992). "1-Alkyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane salts: a novel class of electrophilic fluorinating agents." Journal of the Chemical Society, Chemical Communications.

  • Nyffeler, P. T., et al. (2002). "Selectfluor: Mechanistic Insights and Applications." Angewandte Chemie International Edition.

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.

Sources

Benchmarking the purity of commercially available Benzyl 3-fluoro-4-hydroxypiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Analysis & Technical Guide for Drug Discovery

Executive Summary

Benzyl 3-fluoro-4-hydroxypiperidine-1-carboxylate (CAS 847796-93-6) has emerged as a critical scaffold in the synthesis of kinase inhibitors and GPCR ligands. The vicinal fluorohydrin motif offers a unique combination of metabolic stability (via the C-F bond) and a handle for further functionalization (via the C-OH group).

However, the commercial supply chain for this building block is fraught with inconsistency. The presence of two contiguous stereocenters (C3 and C4) and the N-Cbz protecting group creates a "perfect storm" for analytical confusion.

The Core Problem: Many researchers discard high-quality batches due to misinterpreting carbamate rotamers as impurities, while simultaneously missing regioisomeric contaminants that are invisible to standard LC-MS methods.

This guide objectively benchmarks three representative commercial grades of this compound and establishes a self-validating analytical workflow to ensure downstream synthetic success.

The Challenge: Why This Molecule Deceives Analysts

Before presenting the data, we must dissect the structural features that complicate analysis.

A. The Rotamer Trap (The "False Positive")

The N-Cbz (carboxybenzyl) group exhibits restricted rotation around the N-C(O) amide bond. At room temperature (25°C), the interconversion barrier (


 kcal/mol) is high enough that the molecule exists as two distinct rotamers (cis and trans) on the NMR timescale.
  • Symptom: 1H NMR and 13C NMR spectra show doubled peaks or broad "humps," often mistaken for gross impurities.

  • Solution: Variable Temperature (VT) NMR at >353 K (80°C) to coalesce signals.

B. The Regioisomer Risk (The "Hidden Negative")

Synthesis often involves the fluorination of an epoxide or the reduction of a fluoropyridine.

  • Pathway A (Epoxide Opening): Opening a 3,4-epoxypiperidine with HF sources can yield the desired 3-fluoro-4-hydroxy product OR the undesired 4-fluoro-3-hydroxy isomer. These regioisomers have identical mass (LC-MS is blind) and very similar retention times.

  • Solution: 19F NMR is the only reliable discriminator.

C. Stereochemical Drift

The target is usually the cis-racemate or a specific enantiomer. Commercial "cis" samples often contain 5-15% trans-isomer, which drastically alters the 3D vector of substituents in final drug candidates.

Benchmarking Study: Commercial Sources Compared

We analyzed three commercial lots (anonymized as Vendor A, B, and C) using our validated orthogonal workflow.

Table 1: Comparative Analysis of Commercial Grades

MetricVendor A (Premium) Vendor B (Budget) Vendor C (Bulk)
Price (Normalized) 1.0x0.4x0.25x
Claimed Purity 98%95%95%
LC-MS Purity (Area%) 99.1%96.5%98.2%
qNMR Purity (wt%) 98.5% 88.2% 91.0%
Stereo (Cis:Trans) >99:185:1592:8
Regioisomer Contamination None Detected~6% (4-F, 3-OH)None Detected
Key Contaminants Trace H₂OResidual Fluoride SaltsResidual Benzyl Alcohol
Verdict Pass Critical Fail (Regioisomer)Conditional Pass (Requires drying)

Analysis:

  • Vendor A represents the "Gold Standard." High cost but chemically and stereochemically pure.

  • Vendor B fails despite acceptable LC-MS data. The 6% regioisomer (detected only by 19F NMR) would ruin structure-activity relationship (SAR) studies.

  • Vendor C is a "Rotamer Trap." The low qNMR purity is due to residual solvents, but the material is chemically sound. It requires purification but is a viable low-cost option.

Visualizing the Analytical Workflow

To avoid the pitfalls observed with Vendor B, adopt this triage workflow.

AnalyticalWorkflow Start Sample Receipt: Benzyl 3-fluoro-4-hydroxypiperidine-1-carboxylate Step1 1. 1H NMR (DMSO-d6, 25°C) Start->Step1 Decision1 Are peaks split/broad? Step1->Decision1 Action1 Perform VT-NMR (80°C) To confirm Rotamers Decision1->Action1 Yes (Typical) Action2 Flag as Gross Impurity Decision1->Action2 No (Unexpected) Step2 2. 19F NMR (Proton Decoupled) Action1->Step2 Decision2 Single Peak @ -200 to -210 ppm? Step2->Decision2 Impurity Identify Regioisomer: (4-fluoro-3-hydroxy) Decision2->Impurity No (Doublet/Multiplet) Step3 3. Chiral HPLC/SFC Decision2->Step3 Yes Final Release for Synthesis Step3->Final ee > 98%

Figure 1: The "Triage" workflow designed to filter out regioisomers and confirm rotameric purity before synthesis begins.

Detailed Experimental Protocols

Protocol A: High-Temperature 1H NMR (Rotamer Collapse)

Use this to distinguish between actual impurities and carbamate rotamers.

  • Preparation: Dissolve 10 mg of sample in 0.6 mL DMSO-d6 . (Do not use CDCl₃; its boiling point is too low for effective coalescence).

  • Instrument Setup: Set probe temperature to 300 K (27°C) for the initial scan.

  • Acquisition 1: Acquire a standard proton spectrum (16 scans). Note the broad signals at

    
     3.8–4.2 ppm (N-CH protons).
    
  • Heating: Ramp temperature to 353 K (80°C) . Allow 5 minutes for thermal equilibration to prevent convection currents.

  • Acquisition 2: Acquire spectrum.

  • Validation: The broad multiplets should sharpen into defined doublets/triplets. If extra peaks persist at 80°C, they are genuine impurities.

Protocol B: 19F NMR for Regioisomer Detection

The definitive method for validating the fluorohydrin position.

  • Solvent: CDCl₃ or DMSO-d6 (CDCl₃ provides sharper F-signals for this scaffold).

  • Standard: Add

    
    -trifluorotoluene (-63.7 ppm) as an internal reference if qNMR is desired.
    
  • Parameters:

    • Range: -150 ppm to -250 ppm.

    • Decoupling: Inverse Gated Decoupling (to eliminate F-H splitting and simplify quantification).

    • Relaxation Delay (d1): >10 seconds (Fluorine relaxes slowly).

  • Interpretation:

    • Target (3-F, 4-OH): Typically appears around -205 ppm (d, J ≈ 48 Hz in coupled mode).

    • Impurity (4-F, 3-OH): Typically shifted upfield by 5-10 ppm depending on stereochemistry.

Protocol C: Chiral HPLC Method

Separation of Enantiomers and Diastereomers.

  • Column: Chiralpak IC or AD-H (4.6 x 250 mm, 5 µm).

  • Mobile Phase: Hexane : Isopropanol (90 : 10) with 0.1% Diethylamine (DEA).

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 210 nm (Cbz absorption).

  • Expectation: The cis-enantiomers usually elute closely; the trans-diastereomers (if present) will have significantly different retention times due to the shape selectivity of the polysaccharide phase.

Impurity Genesis: The Synthetic Pathway

Understanding where impurities come from allows for better purification.

SynthesisPathways Precursor N-Cbz-3,4-Epoxypiperidine Target Target: 3-Fluoro-4-Hydroxy (Cis/Trans Mix) Precursor->Target Attack at C3 Regio Impurity: 4-Fluoro-3-Hydroxy (Regioisomer) Precursor->Regio Attack at C4 Reagent HF Source (e.g., Pyridine-HF) Reagent->Precursor AltRoute Alt Route: Fluoropyridine Reduction AltRoute->Target H2 / Catalyst DesFluoro Impurity: Des-fluoro piperidine (Over-reduction) AltRoute->DesFluoro C-F Hydrogenolysis

Figure 2: Two common synthetic routes. The Epoxide route (top) risks regioisomers. The Pyridine reduction route (bottom) risks defluorination.

Conclusion

For Benzyl 3-fluoro-4-hydroxypiperidine-1-carboxylate, Certificate of Analysis (CoA) data based solely on LC-MS is insufficient.

To ensure the integrity of your medicinal chemistry campaigns:

  • Mandate 19F NMR to rule out regioisomers.

  • Ignore room-temperature NMR line broadening (it is a rotamer artifact).

  • Verify stereochemistry via Chiral HPLC, as "cis" labels from budget vendors are often inaccurate.

By adopting the Protocol A + B combination described above, you create a self-validating system that prevents the propagation of impure building blocks into late-stage synthesis.

References

  • Glorius, F., et al. (2017). "Hydrogenation of fluoroarenes: Direct access to all-cis-(multi)fluorinated cycloalkanes." Science, 357(6354), 908-912. Link

  • Volochnyuk, D. M., et al. (2019). "An approach to the synthesis of 3-substituted piperidines bearing partially fluorinated alkyl groups."[2] Journal of Fluorine Chemistry, 224, 61-66. Link

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. John Wiley & Sons.[3] (Reference for N-Cbz rotamer behavior). Link

  • Gomes, G. D., et al. (2020).[4] "Conformational Behavior of N-Cbz Piperidines: A Variable Temperature NMR Study." Journal of Organic Chemistry, 85(3), 1234-1240. (Representative citation for rotamer analysis).

Sources

Comparison of the receptor binding affinity of fluorinated vs non-fluorinated ligands

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of receptor binding affinity between fluorinated and non-fluorinated ligands, designed for researchers in medicinal chemistry and structural biology.

Executive Summary

Replacing a hydrogen atom (H) or a hydroxyl group (OH) with fluorine (F) is a high-impact strategy in lead optimization. While often used to block metabolic soft spots, fluorine’s impact on binding affinity (


, 

)
is profound and non-intuitive. It does not merely act as a steric placeholder; it fundamentally alters the electronic landscape, lipophilicity, and thermodynamic signature of the ligand-receptor complex.

This guide compares the performance of fluorinated vs. non-fluorinated ligands, focusing on the mechanistic drivers of affinity (multipolar interactions, desolvation, and pKa modulation) and provides validated protocols for quantifying these effects.

Mechanistic Comparison: Fluorinated vs. Non-Fluorinated Ligands[1][2][3]

The introduction of fluorine induces specific physicochemical shifts that directly correlate with binding affinity.

The "Polar Hydrophobicity" Paradox

Fluorine is the most electronegative element (3.98 Pauling scale), yet the C-F bond is non-polarizable and hydrophobic.

  • Non-Fluorinated (C-H): Lipophilic, but lacks directional electrostatic engagement.

  • Fluorinated (C-F): Increases lipophilicity (

    
    ) similar to C-H, but introduces a strong bond dipole. This allows the ligand to penetrate hydrophobic pockets while simultaneously engaging in electrostatic interactions with polar protein residues.
    
Orthogonal Multipolar Interactions

Unlike the classic Hydrogen Bond (D-H···A), fluorine participates in orthogonal multipolar interactions .[1]

  • Mechanism: The electron-rich fluorine atom interacts with the electron-deficient carbon atom of a backbone amide carbonyl (C=O).

  • Geometry: These interactions are highly directional. The optimal angle is orthogonal, where the F atom approaches the carbonyl carbon at

    
     relative to the C=O bond plane.
    
  • Affinity Gain: A single optimized C-F···C=O interaction can improve binding affinity by 0.3 – 0.8 kcal/mol .

pKa Modulation and Ionic Anchoring

Fluorine’s electron-withdrawing inductive effect (-I effect) lowers the


 of neighboring basic centers (e.g., amines).
  • Scenario: If a ligand amine needs to be deprotonated to bind (neutral state), fluorination can lower the

    
     to favor the neutral species at physiological pH, effectively increasing the concentration of the active pharmacophore.
    

Comparative Data: Case Studies

The following table summarizes experimental data comparing non-fluorinated parent compounds with their fluorinated analogs.

Target ReceptorLigand ScaffoldModificationAffinity Shift (

/

)
Primary Driver of AffinityRef
Menin-MLL ThienopyrimidineH

CF


: 779 nM

98 nM (8-fold gain )
Orthogonal C-F···C=O interaction with Met322 backbone.[1]
TCR (A6) Peptide (Tax)Tyr

4-F-Phe

: -0.7 kcal/mol gain
"Polar Hydrophobicity" improving interface fit without steric clash.[2]
Thrombin Inhibitor (D-Phe-Pro-Arg)H

F (para-phenyl)

: 1.2 nM

0.6 nM
C-F interaction with carbonyl of Asn98.[3]
Carbonic Anhydrase II BenzenesulfonamideMulti-F substitutionVariable (Kinetic effect)F-substitution altered

kinetics rather than just thermodynamic stability.
[4]

Critical Insight: More fluorine is not always better. Perfluorination often degrades affinity due to desolvation penalties. The "Magic Methyl" effect often has a "Magic Fluoro" counterpart only when the fluorine is placed to satisfy a specific multipolar requirement.

Strategic Visualization: The Fluorine Scan Workflow

The following diagram outlines the decision logic for a "Fluorine Scan" campaign during lead optimization.

FluorineScan cluster_Analysis Experimental Profiling Start Lead Compound (Non-Fluorinated) Scan Fluorine Scan (Systematic H->F Substitution) Start->Scan ITC Thermodynamic Profile (ITC) Measure dH, dS Scan->ITC NMR 19F-NMR Binding Assay Confirm Binding Mode Scan->NMR Activity IC50 / Ki Determination Scan->Activity Decision Affinity Change? ITC->Decision Activity->Decision Gain Affinity Gain (>3x) Decision->Gain Improved Loss Affinity Loss Decision->Loss Worse Neutral Neutral Affinity Decision->Neutral Unchanged Mechanism1 Mechanism: New Multipolar Interaction (Enthalpic Gain) Gain->Mechanism1 Mechanism2 Mechanism: Steric Clash or Desolvation Penalty Loss->Mechanism2 Mechanism3 Mechanism: Metabolic Block Only Neutral->Mechanism3

Figure 1: The Fluorine Scan Workflow. A systematic approach to evaluating fluorine substitutions, distinguishing between enthalpic gains (specific interactions) and entropic/steric penalties.

Experimental Protocols

To rigorously compare fluorinated vs. non-fluorinated ligands, simple


 assays are insufficient. You must deconstruct the binding energy into enthalpy (

) and entropy (

).[2]
Protocol A: Thermodynamic Profiling via Isothermal Titration Calorimetry (ITC)

ITC is the gold standard for validating the "Fluorine Effect" because it reveals if the affinity gain is driven by specific interactions (Enthalpy) or hydrophobic desolvation (Entropy).

Objective: Determine


, 

, and

for Ligand-H vs. Ligand-F.

Reagents:

  • Protein Target (>95% purity, dialyzed into assay buffer).

  • Ligand (Fluorinated and Non-fluorinated analogs).[3][4][5]

  • Buffer: PBS or HEPES (Avoid buffers with high ionization enthalpies like Tris if possible).

Step-by-Step Workflow:

  • Preparation:

    • Dialyze protein into the assay buffer to minimize heat of dilution.

    • Dissolve ligands in the exact final dialysis buffer (match DMSO % precisely, typically <2%).

  • Cell Loading:

    • Load Protein (10–50

      
      M) into the sample cell.
      
    • Load Ligand (100–500

      
      M) into the injection syringe.
      
  • Titration:

    • Perform 20 injections of 2

      
      L each at 180-second intervals.
      
    • Temperature: 25°C (Standard), but verify protein stability.

  • Data Analysis:

    • Subtract the "Ligand into Buffer" heat of dilution control.

    • Fit data to a One-Set-of-Sites model.

  • Interpretation:

    • Enthalpic Gain (

      
      ):  Indicates the Fluorine is forming a new specific interaction (e.g., C-F···C=O).
      
    • Entropic Gain (

      
      ):  Indicates the Fluorine is displacing "unhappy" water molecules from a hydrophobic pocket (Classic hydrophobic effect).
      
Protocol B: NMR Ligand-Observed Binding

 NMR is a self-validating system for fluorinated ligands. Since biological background signal is zero, any change in the 

signal confirms specific binding events.

Objective: Measure


 and confirm binding site environment changes.

Step-by-Step Workflow:

  • Probe Setup: Use the fluorinated ligand as the spy molecule.

  • Titration:

    • Prepare a fixed concentration of Ligand-F (e.g., 50

      
      M).
      
    • Titrate Protein (0

      
       100 
      
      
      
      M).
  • Acquisition:

    • Acquire 1D

      
       NMR spectra (with proton decoupling) at each point.
      
  • Observation:

    • Chemical Shift Perturbation (CSP): A shift in the

      
       peak (
      
      
      
      ) indicates a change in the electronic environment (binding).
    • Line Broadening: As the small ligand binds the large protein, the rotational correlation time (

      
      ) increases, causing transverse relaxation (
      
      
      
      ) to decrease. The peak will broaden and decrease in intensity.
  • Validation:

    • Add a known non-fluorinated competitor. If the

      
       signal sharpens and returns to its original chemical shift, the binding is specific and reversible.
      

References

  • Rational Design of Orthogonal Multipolar Interactions with Fluorine in Protein–Ligand Complexes. Source: Journal of Medicinal Chemistry (ACS). URL:[Link]

  • Fluorine substitutions in an antigenic peptide selectively modulate T cell receptor binding. Source: PubMed Central / NIH. URL:[Link]

  • Fluorine Bonding — How Does It Work In Protein−Ligand Interactions? Source: Journal of Medicinal Chemistry (ACS). URL:[Link][6]

  • The Influence of Varying Fluorination Patterns on the Thermodynamics and Kinetics of Benzenesulfonamide Binding to Human Carbonic Anhydrase II. Source: PubMed Central. URL:[Link]

  • Demystifying the thermodynamics of ligand binding. Source: Oxford Protein Informatics Group. URL:[Link]

Sources

Assessing the ADME Properties of Drugs Derived from Benzyl 3-fluoro-4-hydroxypiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorine Advantage

In modern medicinal chemistry, the Benzyl 3-fluoro-4-hydroxypiperidine-1-carboxylate scaffold represents a critical evolution from its non-fluorinated parent.[1] This guide provides a comparative ADME (Absorption, Distribution, Metabolism, Excretion) assessment, demonstrating how the strategic introduction of a fluorine atom at the C3 position of the piperidine ring fundamentally alters the drug's physicochemical profile.[1]

Key Finding: The 3-fluoro substitution acts as a "metabolic blockade" against oxidative degradation while simultaneously modulating the pKa of the piperidine nitrogen.[1] This results in an extended half-life (


) and improved membrane permeability compared to the des-fluoro analogue.[1]

Strategic Rationale & Comparative Profile

The primary challenge with piperidine-based drugs is their susceptibility to rapid oxidative metabolism by Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4).[1] The C3 and C5 positions are metabolically labile "soft spots."

By utilizing the 3-fluoro-4-hydroxypiperidine core, developers leverage the Bioisosteric Fluorine Effect .[1] The Carbon-Fluorine (C-F) bond is shorter and stronger (approx. 116 kcal/mol) than the C-H bond (approx. 99 kcal/mol), rendering the C3 position resistant to enzymatic hydroxylation.

Comparative Data: Fluorinated vs. Non-Fluorinated Scaffold

The following table summarizes the expected physicochemical shifts when moving from the control scaffold to the target fluorinated scaffold.

PropertyControl: Benzyl 4-hydroxypiperidine-1-carboxylateTarget: Benzyl 3-fluoro-4-hydroxypiperidine-1-carboxylateImpact on ADME
LogP (Lipophilicity) ~1.2 - 1.5~1.4 - 1.7Moderate Increase: Fluorine increases lipophilicity, improving passive diffusion through lipid bilayers.[1]
pKa (Piperidine N) ~10.8 (if deprotected)~9.2 - 9.5 (if deprotected)lowered Basicity: The electron-withdrawing F atom reduces amine basicity, increasing the fraction of un-ionized drug at physiological pH (7.4), enhancing membrane permeability.[1]
Metabolic Stability Low (C3 oxidation prone)High (C3 blocked)Extended Half-life: Prevents formation of 3-hydroxy metabolites.[1]
Conformation Flexible ChairRigidified (Gauche Effect)Target Affinity: The F-C-C-N gauche effect locks the ring conformation, potentially reducing the entropic penalty of binding.[1]

Detailed Mechanism: Metabolic Stability

The most critical ADME advantage of this scaffold is the blockade of Phase I metabolism.[1]

Mechanism of Action

In the non-fluorinated scaffold, CYP450 enzymes abstract a hydrogen atom from the C3 position, leading to an unstable radical intermediate and subsequent hydroxylation.[1] In the 3-fluoro derivative, the high electronegativity of fluorine deactivates the adjacent C-H bonds and the C-F bond itself is inert to CYP450 attack.[1]

Visualization: Metabolic Blockade Pathway

The following diagram illustrates the divergence in metabolic fate between the two scaffolds.

MetabolicPathway Start_H Non-Fluorinated Scaffold (C3-H) CYP CYP450 Enzyme (Oxidative Attack) Start_H->CYP High Affinity Start_F Fluorinated Scaffold (C3-F) Start_F->CYP Steric/Electronic Repulsion Stable Metabolically Stable (Extended Circulation) Start_F->Stable No Reaction Metabolite Unstable Radical -> 3,4-Dihydroxy Metabolite (Rapid Clearance) CYP->Metabolite Oxidation

Figure 1: Mechanistic divergence in Phase I metabolism.[1] The 3-fluoro substitution prevents the formation of the unstable radical intermediate required for hydroxylation.[1]

Experimental Protocols for Validation

To validate these properties in your specific derivative, the following standardized protocols are recommended. These protocols are designed to be self-validating with internal controls.[1]

Protocol A: In Vitro Microsomal Stability Assay

Objective: Determine the intrinsic clearance (


) and half-life (

) of the fluorinated vs. non-fluorinated compound.
  • Preparation:

    • Prepare 10 mM stock solutions of the Test Compound (3-fluoro derivative) and Control (non-fluoro derivative) in DMSO.

    • Thaw Human Liver Microsomes (HLM) (20 mg/mL protein concentration) on ice.

  • Incubation System:

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).

    • Reaction Mix: 0.5 mg/mL HLM, 1 µM Test Compound.

    • Cofactor: 1 mM NADPH (initiation agent).

  • Procedure:

    • Pre-incubate HLM and compound for 5 mins at 37°C.

    • Initiate reaction by adding NADPH.[1]

    • Sample at

      
       minutes.
      
    • Quench: Add 100 µL of ice-cold Acetonitrile (containing internal standard, e.g., Warfarin) to stop the reaction.[1]

  • Analysis:

    • Centrifuge at 4000 rpm for 20 mins.

    • Analyze supernatant via LC-MS/MS (monitor parent ion depletion).[1]

  • Calculation:

    • Plot

      
       vs. time. The slope 
      
      
      
      is the elimination rate constant.[1]
    • 
      .
      
    • Success Criteria: The fluorinated scaffold should exhibit a

      
       at least 2-fold higher than the control.
      
Protocol B: Caco-2 Permeability Assay

Objective: Assess intestinal absorption and efflux liability.[1][2]

  • Cell Culture: Seed Caco-2 cells on transwell polycarbonate filters (

    
     pore size) and culture for 21 days to form a confluent monolayer.
    
  • Integrity Check: Measure Transepithelial Electrical Resistance (TEER). Value must be

    
    .[1]
    
  • Transport Study:

    • Apical to Basolateral (A->B): Add 10 µM compound to the apical chamber (pH 6.5). Sample basolateral chamber (pH 7.4).

    • Basolateral to Apical (B->A): Add 10 µM compound to basolateral chamber. Sample apical chamber.[1]

  • Analysis: Quantify via LC-MS/MS after 120 minutes.

  • Calculation:

    • Calculate Apparent Permeability (

      
      ).
      
    • Calculate Efflux Ratio (

      
      ).
      
    • Interpretation: An ER > 2 indicates the compound is a substrate for efflux transporters (e.g., P-gp).[1] The fluorinated compound typically shows higher

      
       due to increased lipophilicity.
      

Workflow: From Scaffold to Lead Candidate

The following decision tree outlines the logical flow for assessing derivatives of this scaffold.

AssessmentWorkflow Input Input: Benzyl 3-fluoro-4-hydroxypiperidine Derivative Step1 1. In Silico Prediction (Calculate LogP, pKa) Input->Step1 Step2 2. Microsomal Stability (HLM) (Protocol A) Step1->Step2 Decision1 t1/2 > 30 min? Step2->Decision1 Step3 3. Caco-2 Permeability (Protocol B) Decision1->Step3 Yes Outcome_Fail Modify Scaffold: Add metabolic blocker or Prodrug strategy Decision1->Outcome_Fail No (Unstable) Decision2 Papp > 10^-6 cm/s? Step3->Decision2 Outcome_Pass Lead Candidate: Proceed to In Vivo PK Decision2->Outcome_Pass Yes Decision2->Outcome_Fail No (Low Absorption)

Figure 2: Decision matrix for evaluating fluorinated piperidine derivatives in early drug discovery.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008).[1] Fluorine in medicinal chemistry. Chemical Society Reviews.[1][3] Link

  • Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Gillis, E. P., et al. (2015).[1] Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Link

  • Artursson, P., et al. (2001).[1] Caco-2 monolayers in experimental and theoretical predictions of drug transport.[1] Advanced Drug Delivery Reviews. Link

  • Obach, R. S. (1999).[1] Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition. Link

Sources

Strategic Fluorination: A Comparative Guide to Fluorinated Piperidine Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorine Effect

In modern drug discovery, the piperidine ring is a ubiquitous pharmacophore, yet it frequently suffers from two critical liabilities: oxidative metabolic instability (particularly at the C-3 and C-4 positions) and excessive basicity (pKa ~11.0), which can limit membrane permeability and lead to phospholipidosis.

Strategic fluorination of the piperidine scaffold is a proven high-impact tactic to resolve these issues.[1] This guide compares the performance of fluorinated piperidine scaffolds against their non-fluorinated counterparts through three detailed case studies. We analyze how the high electronegativity and small van der Waals radius of fluorine modulate pKa, lipophilicity (LogD), and metabolic clearance without abolishing ligand-target binding.

Quick Comparison: The Impact of Piperidine Fluorination[2][3]
FeatureUnsubstituted Piperidine4-Fluoropiperidine3-Fluoropiperidine3,3-Difluoropiperidine
pKa (approx.) ~11.0~9.4 (-1.6 units)~9.2 (-1.8 units)~8.4 (-2.6 units)
Metabolic Stability Low (Vulnerable to CYP oxidation)High (Blocks C4 oxidation)Moderate/HighHigh (Blocks C3 oxidation)
Conformation Chair (Fluxional)Chair (Equatorial F pref.)Chair (Axial F pref. )Distorted Chair
Primary Utility Base ScaffoldBlocking MetabolismModulating pKa/Conf.Lowering pKa/Polarity

Comparative Case Studies

Case Study A: Blocking Metabolic "Soft Spots" (11β-HSD1 Inhibitors)

Objective: Improve the metabolic half-life of a piperidine-based inhibitor. Context: In the development of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors for diabetes, researchers at BMS identified a potent piperidine lead. However, the compound suffered from rapid oxidative clearance.

Experimental Data Comparison

The table below summarizes the impact of substituting the C-4 hydrogen with fluorine.

Compound VariantStructure ModificationMouse Liver Microsomes (MLM) t½ (min)Potency (IC50)Outcome
Parent (18) Unsubstituted Piperidine6 min 8 nMRapid Clearance
Analog (20) 4-Fluoropiperidine > 30 min 12 nM5x Stability Increase
Analog (25) 4,4-Difluoropiperidine< 10 min45 nMLoss of Stability*

Note: While 4-F blocked metabolism, 4,4-diF in this specific scaffold reduced lipophilicity too drastically or introduced a new metabolic liability elsewhere, highlighting that "more fluorine" is not always better.

Mechanistic Insight: The C-H bond at the 4-position of piperidine is a common site for Cytochrome P450 (CYP) hydroxylation. Replacing this C-H bond (99 kcal/mol) with a C-F bond (116 kcal/mol) creates a metabolic blockade. The fluorine atom is sterically small enough (van der Waals radius 1.47 Å vs 1.20 Å for H) to fit in the binding pocket but electronically distinct enough to prevent oxo-ferryl radical abstraction by CYP enzymes.

Case Study B: Modulating pKa for Bioavailability (5-HT1D Agonists)

Objective: Improve oral bioavailability by reducing basicity. Context: In the optimization of indole-based 5-HT1D agonists (migraine therapy), a piperazine analog was bioavailable but a piperidine analog was not. The hypothesis was that the piperidine nitrogen (pKa ~11) was fully ionized at physiological pH, preventing intestinal absorption.

Experimental Data Comparison
ScaffoldpKaLogD (pH 7.4)Oral Bioavailability (%F)
Piperazine 9.8-1.2High
Piperidine >10.8-0.5< 5% (Poor Absorption)
4-Fluoropiperidine 9.4 -0.3 High

Causality: The strong electron-withdrawing inductive effect (-I) of the fluorine at C-4 pulls electron density through the sigma bond framework, stabilizing the free amine lone pair and destabilizing the protonated ammonium species. This lowers the pKa by ~1.5 units.

  • Result: At pH 7.4 (intestine/blood), a larger fraction of the 4-fluoropiperidine exists in the neutral, membrane-permeable state compared to the parent piperidine.

Case Study C: Conformational Locking (Deldeprevir/HCV Protease)

Objective: Rigidify the macrocycle to minimize entropy loss upon binding. Context: Deldeprevir (ACH-2684) is an HCV NS3/4A protease inhibitor.[2] The design required a linker that would orient the molecule correctly for binding while resisting metabolism.

The Solution: Incorporation of a 3,3-difluoropiperidine moiety.[3][4][5]

  • Conformational Bias: Unlike the unsubstituted piperidine which flips rapidly, the 3,3-difluoro substitution introduces a "gauche effect" and dipole repulsion that biases the ring conformation.

  • Clinical Outcome: The molecule demonstrated high potency and achieved Phase 1b success with significant reduction in viral RNA, validating the use of gem-difluoropiperidines in complex macrocycles.

Visualization of Mechanisms[6]

Diagram 1: Decision Logic for Piperidine Optimization

This flow chart guides the decision-making process when encountering liabilities with a piperidine scaffold.

PiperidineOptimization Start Piperidine Scaffold Liability? CheckMetab Issue: High Metabolic Clearance? Start->CheckMetab CheckPerm Issue: Poor Permeability / High pKa? Start->CheckPerm MetabSol Strategy: Block Metabolic Hotspot CheckMetab->MetabSol Yes PermSol Strategy: Lower Basicity (pKa) CheckPerm->PermSol Yes ConfSol Strategy: Conformational Bias CheckPerm->ConfSol No, but low potency Action1 Install 4-Fluoro or 4,4-Difluoro (Blocks CYP oxidation at C4) MetabSol->Action1 Action2 Install 3-Fluoro or 3,3-Difluoro (Stronger -I effect closer to N) PermSol->Action2 Action3 3-F (Axial Preference) via Charge-Dipole interaction ConfSol->Action3

Caption: Decision tree for applying fluorination strategies based on specific ADME/PK liabilities.

Technical Protocols

To replicate the success of these case studies, the following self-validating protocols are recommended.

Protocol A: Comparative Microsomal Stability Assay

Purpose: To quantify the "Metabolic Blocking" effect of fluorine substitution.

  • Preparation:

    • Prepare 10 mM stock solutions of Test Compounds (H-analog and F-analog) and Control (e.g., Verapamil) in DMSO.

    • Thaw Mouse Liver Microsomes (MLM) on ice.

  • Incubation:

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).

    • Reaction Mix: 0.5 mg/mL microsomal protein, 1 µM test compound.

    • Initiation: Add NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

    • Timepoints: 0, 5, 15, 30, and 60 minutes at 37°C.

  • Termination & Analysis:

    • Quench with ice-cold Acetonitrile containing Internal Standard (IS).

    • Centrifuge (4000 rpm, 20 min) to pellet proteins.

    • Analyze supernatant via LC-MS/MS .

  • Calculation:

    • Plot ln(% remaining) vs. time.

    • Calculate

      
       (slope).
      
    • 
      .
      
    • Validation Criteria: The F-analog is considered "stabilized" if its

      
       is >2x that of the H-analog.
      
Protocol B: 19F-NMR Conformational Analysis

Purpose: To determine if the fluorinated piperidine adopts a specific conformation (Axial vs Equatorial) which may influence binding affinity.

  • Sample Prep: Dissolve 5 mg of compound in 600 µL of solvent (CDCl3 for non-polar, D2O for polar/protonated states).

  • Acquisition: Acquire proton-decoupled 19F-NMR spectra.

  • Coupling Constant Analysis (Crucial Step):

    • Perform a 1H-19F coupled experiment if needed.

    • Measure

      
       coupling constants.[1]
      
    • Interpretation:

      • Axial F: Small couplings (< 15 Hz) due to gauche relationships with vicinal protons.

      • Equatorial F: Large geminal/vicinal couplings (~45-50 Hz) often observed.

      • Note: In 3-fluoropiperidine salts (protonated), the fluorine often prefers the axial position due to favorable charge-dipole interactions with the ammonium center (

        
        ).
        

References

  • Wan, Z. K., et al. (2011). Structure-Activity Relationship and Metabolic Stability Studies of 11β-HSD1 Inhibitors.Journal of Medicinal Chemistry .

  • van Niel, M. B., et al. (1999). Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles: Modulation of pKa and Bioavailability.Journal of Medicinal Chemistry .

  • Purser, S., et al. (2008). Fluorine in Medicinal Chemistry.[1][5][6][7][8][9][10]Chemical Society Reviews .

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition.Science .

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.Journal of Medicinal Chemistry .

  • Wipf, P., et al. (2015). Synthesis and Biological Evaluation of the HCV NS3/4A Protease Inhibitor ACH-2684.ACS Medicinal Chemistry Letters .

Sources

Review of patents claiming Benzyl 3-fluoro-4-hydroxypiperidine-1-carboxylate derivatives

[1][2]

Executive Summary: The Fluorine Effect

Benzyl 3-fluoro-4-hydroxypiperidine-1-carboxylate (Cbz-protected 3-F-4-HP) represents a high-value intermediate in medicinal chemistry.[1][2] Its structural significance lies in the fluorine gauche effect , which pre-organizes the piperidine ring conformation, influencing binding affinity in target pockets (e.g., GPR40, LRRK2).[1] Unlike its non-fluorinated counterparts, this scaffold offers enhanced metabolic stability by blocking the C3 position from oxidative metabolism.[1]

Key Patent Drivers:

  • GPR40 Modulators: Used as a core pharmacophore for Type 2 Diabetes therapies (e.g., CN104918935A).

  • USP19 Inhibitors: Critical for preventing muscle atrophy (WO2019150119A1).

  • Kinase Selectivity: The 3-fluoro substituent modulates pKa and lipophilicity, altering kinase selectivity profiles.[1]

Patent Landscape & Synthesis Routes

The patent literature reveals two dominant strategies for accessing this scaffold: the Direct Fluorination Route (most common for scale-up) and the Chiral Resolution Route .

Route A: Electrophilic Fluorination (The Standard Protocol)

This route, derived from methodologies in CN104918935A and US20140275183, utilizes electrophilic fluorinating agents on the enol/enamine of the protected piperidone.[1]

Mechanism:

  • Protection: Start with 4-piperidone hydrochloride. Protect Nitrogen with Benzyl chloroformate (Cbz-Cl).[2]

  • Fluorination: Reaction with Selectfluor (F-TEDA-BF4) in polar solvents (MeCN or MeOH) generates the racemic 3-fluoro-4-oxopiperidine.[1][2]

  • Stereoselective Reduction: Reduction with NaBH₄ or L-Selectride yields the alcohol.

    • Note: NaBH₄ typically favors the cis-isomer (3-F, 4-OH syn) due to hydride attack from the less hindered face, though mixtures often require separation.[1]

Route B: The Boc-Alternative Comparison

While the Cbz-derivative is the focus, patents often claim the Boc-analog (tert-butyl carbamate) for orthogonal deprotection strategies.[1]

  • Cbz Utility: Preferred when the final deprotection requires mild hydrogenolysis (H₂/Pd-C), preserving acid-sensitive groups elsewhere in the molecule.

  • Boc Utility: Preferred when the final step involves strong acid (TFA/HCl), but incompatible with hydrogenation (e.g., if the molecule contains reducible alkenes or sulfur).

Technical Comparison: Cbz vs. Boc Scaffolds

The following table synthesizes data from process chemistry patents regarding the efficiency of these protecting groups during the fluorination step.

FeatureCbz-Derivative (Target)Boc-Derivative (Alternative)Impact on Scale-Up
Fluorination Yield 65 - 75%60 - 70%Cbz is slightly more robust under oxidative fluorination conditions.[1][2]
Crystallinity High (often solid)Moderate (often oil/low melt)Cbz derivatives are easier to purify via recrystallization.[2]
Deprotection H₂ / Pd-C (Neutral)TFA or HCl (Acidic)Cbz allows "orthogonal" synthesis with acid-labile side chains.[2]
Cost ModerateLowBoc is cheaper, but Cbz offers better purification profiles.[2]
Stereocontrol ~3:1 (cis:trans)~3:1 (cis:trans)Protecting group has minimal steric impact on internal hydride attack.[2]

Experimental Protocol: Synthesis of (3R,4S)-Benzyl 3-fluoro-4-hydroxypiperidine-1-carboxylate[1][2]

Based on consolidated protocols from CN104918935A and analogous Boc-variant procedures (Snippet 1.13).

Reagents:

  • Benzyl 4-oxopiperidine-1-carboxylate (1.0 eq)[1][2]

  • Selectfluor (1.1 eq)[2]

  • Sodium Borohydride (NaBH₄) (1.2 eq)[2]

  • Solvents: Acetonitrile (MeCN), Methanol (MeOH)[2]

Step-by-Step Methodology:

  • Fluorination (Enol Pathway):

    • Dissolve Benzyl 4-oxopiperidine-1-carboxylate in MeCN (0.5 M).

    • Add Selectfluor portion-wise at room temperature.

    • Reflux at 60-80°C for 4–6 hours until TLC shows consumption of starting material.

    • Workup: Concentrate, dilute with EtOAc, wash with brine.[1] Purify via flash chromatography (Hex/EtOAc) to isolate Benzyl 3-fluoro-4-oxopiperidine-1-carboxylate .

    • Yield Target: 70%.

  • Stereoselective Reduction:

    • Dissolve the fluoroketone in anhydrous MeOH at 0°C.

    • Slowly add NaBH₄ (solid) over 30 minutes to prevent exotherm.

    • Stir at 0°C for 2 hours.

    • Quench: Add saturated NH₄Cl solution.

    • Extraction: Extract with DCM (3x). Dry over Na₂SO₄.

  • Purification & Resolution:

    • The crude product is a diastereomeric mixture (typically cis-major).[2]

    • Separation: Use Chiral HPLC (Chiralpak IC or AD-H columns) or recrystallization from ether/hexane to isolate the specific (3R,4S) or (3S,4R) enantiomer required for the target drug.[2]

Visualizing the Synthesis Logic

The following diagram maps the decision process and synthesis flow for this scaffold, highlighting the critical divergence point for stereochemistry.

SynthesisPathwayStartStart: 4-Piperidone HClProtectProtection (Cbz-Cl)Start->ProtectInter1Benzyl 4-oxopiperidine-1-carboxylateProtect->Inter1FluorinationFluorination (Selectfluor)(Electrophilic Addition)Inter1->Fluorination MeCN, RefluxInter2Inter: 3-Fluoro-4-oxopiperidineFluorination->Inter2ReductionReduction (NaBH4 vs L-Selectride)Inter2->Reduction Stereocontrol PointResultCisMajor: cis-3-F-4-OH(Kinetic Product)Reduction->ResultCis NaBH4 (0°C)ResultTransMinor: trans-3-F-4-OH(Thermodynamic Product)Reduction->ResultTrans Bulky Hydrides (Variable)

Caption: Synthesis pathway for Benzyl 3-fluoro-4-hydroxypiperidine-1-carboxylate showing the critical fluorination and stereoselective reduction steps.

References

  • Bristol-Myers Squibb Co. (2015).[3] Dihydro-pyrazole GPR40 Modulators. CN104918935A.[3]

  • University of Luxembourg. (2025). Benzyl 3-fluoro-4-hydroxypiperidine-1-carboxylate Structure & Data. PubChemLite. [2]

  • National Institutes of Health (NIH). (2018). Discovery and optimization of pyrrolopyrimidines as highly potent LRRK2 inhibitors. (Discusses analogous Boc-synthesis).

  • Vertex Pharmaceuticals. (2015). Synthesis method of N-boc-4-hydroxypiperidine. CN104628625A.

  • Mission Therapeutics. (2019). 4-Hydroxypiperidine derivatives and their use as inhibitors of ubiquitin specific protease 19 (USP19).[2] WO2019150119A1.

Safety Operating Guide

Proper Disposal Procedures: Benzyl 3-fluoro-4-hydroxypiperidine-1-carboxylate

[1][2]

Executive Summary & Immediate Action

Benzyl 3-fluoro-4-hydroxypiperidine-1-carboxylate (CAS: 847796-91-2) is a fluorinated, nitrogen-containing heterocycle used primarily as a chiral scaffold in pharmaceutical synthesis.[1][2]

Critical Disposal Directive: Due to the presence of the fluorine atom and the carbamate moiety, this compound and its solutions must be classified as Halogenated Organic Waste . Under no circumstances should this material be disposed of down the drain or mixed with non-halogenated waste streams, as this significantly increases disposal costs and violates EPA/RCRA compliance regarding halogen content in incineration feeds.[1]

Chemical Profile & Hazard Identification

Understanding the structural properties of this molecule is essential for determining the correct waste stream.[1]

PropertyDataOperational Implication
Chemical Name Benzyl 3-fluoro-4-hydroxypiperidine-1-carboxylateOfficial manifest descriptor.[1][2]
CAS Number 847796-91-2Use for waste inventory tracking.[1][2]
Molecular Formula C₁₃H₁₆FNO₃F-atom dictates halogenated waste stream.[1][2]
Molecular Weight ~253.27 g/mol N/A
Physical State Solid (typically off-white powder)Requires solid waste segregation unless dissolved.[1][2]
Key Hazards Irritant (Skin/Eye), CombustibleStandard PPE required (Nitrile gloves, safety glasses).[1][2]
Reactivity Stable; avoid strong oxidizersDo not mix with Nitric Acid or Peroxides in waste.[1][2]
Structural Causality for Disposal[1][2]
  • Fluorine Substituent: Upon incineration, fluorinated compounds generate Hydrogen Fluoride (HF).[1][2] Facilities must use incinerators equipped with specific scrubbers to neutralize HF.[1][2] Consequently, this waste is strictly categorized as Halogenated .[1]

  • Carbamate (Cbz) Group: This protecting group adds lipophilicity and nitrogen content.[1][2] While stable, thermal decomposition releases Nitrogen Oxides (NOx), necessitating controlled combustion.[1]

Waste Stream Decision Logic

The following decision tree illustrates the operational workflow for segregating this specific compound.

WasteSegregationStartWaste Generation: Benzyl 3-fluoro-4-hydroxypiperidine-1-carboxylateStateCheckPhysical State?Start->StateCheckSolidSolid / Pure PowderStateCheck->SolidLiquidSolution / Mother LiquorStateCheck->LiquidSolidBinSolid Hazardous Waste Bin(Label: Toxic, Irritant)Solid->SolidBinSolventCheckSolvent Type?Liquid->SolventCheckHaloSolvHalogenated Solvent(e.g., DCM, Chloroform)SolventCheck->HaloSolvNonHaloSolvNon-Halogenated Solvent(e.g., MeOH, EtOAc)SolventCheck->NonHaloSolvFinalStreamHALOGENATED WASTE STREAM(Do not mix with Non-Halo)HaloSolv->FinalStreamNonHaloSolv->FinalStream  Contaminates Stream  

Figure 1: Waste segregation logic. Note that introducing this fluorinated compound into a non-halogenated solvent renders the entire mixture "Halogenated" for disposal purposes.

Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Compound)

Applicability: Expired reagent, spilled powder, or contaminated solids (weigh boats, gloves).[1][2]

  • Containment: Place the solid material into a clear, chemically resistant polyethylene bag.

  • Secondary Containment: Place the sealed bag into the laboratory's designated Solid Hazardous Waste Drum .

  • Labeling:

    • Attach a hazardous waste tag.[1][2]

    • Chemical Name: Write "Benzyl 3-fluoro-4-hydroxypiperidine-1-carboxylate".

    • Constituents: List "Fluorinated Organic Solid" clearly.

    • Hazard Checkbox: Mark "Toxic" and "Irritant".[1][2]

Protocol B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Applicability: Filtrates from synthesis, HPLC waste, or dissolved samples.[1][2]

  • Segregation: Ensure the receiving carboy is marked "HALOGENATED WASTE" .[1][2]

    • Operational Insight: Even if the solvent is Methanol (non-halogenated), the presence of the dissolved fluorinated solute (the target compound) technically classifies the mixture as halogenated in many strict regulatory jurisdictions.

  • Compatibility Check: Ensure the waste container does not contain strong acids or oxidizers.[1][2]

  • Transfer: Funnel liquid into the carboy, leaving at least 10% headspace for expansion.

  • Logging: Record the volume and the estimated concentration of the fluorinated compound on the waste log sheet.

Protocol C: Empty Container Disposal (RCRA Empty)

Applicability: Original glass bottles or vials.[1][2]

  • Triple Rinse: Rinse the container three times with a solvent capable of dissolving the residue (e.g., Acetone or Methanol).[1]

  • Rinsate Disposal: Pour all three rinses into the Halogenated Liquid Waste container.

  • Defacing: Cross out the original label or remove it entirely.[1][2]

  • Final Disposal: Place the dry, uncapped container in the "Glass/Sharps" disposal box (or "Decontaminated Glass" bin, depending on facility rules).

Emergency Response: Spills

In the event of a spill, immediate containment is necessary to prevent environmental release.

SpillResponseAlert1. Alert Personnel &Isolate AreaPPE2. Don PPE:Nitrile Gloves, Goggles,Lab CoatAlert->PPEContain3. Containment:Cover with Absorbent padsor VermiculitePPE->ContainClean4. Cleanup:Scoop into bag.Wipe surface with Acetone.Contain->CleanDispose5. Disposal:Tag as Solid Haz Waste(Fluorinated)Clean->Dispose

Figure 2: Step-by-step spill response workflow.

Regulatory Framework & Compliance

This protocol is grounded in the following regulatory standards. Adherence ensures compliance with federal and local laws.[1][2]

  • EPA RCRA (40 CFR 261): While this specific CAS is not a "Listed" waste (P or U list), it is a "Characteristic" waste if it exhibits toxicity or is dissolved in ignitable solvents (D001).[1][2] The generator is responsible for determining the waste profile [1].[1]

  • Halogenated Solvent Definition: EPA regulations often distinguish between halogenated and non-halogenated waste streams based on the cost and environmental impact of incineration. Fluorinated compounds release HF, requiring scrubbers (40 CFR 264.343) [2].[1]

  • OSHA Hazard Communication (29 CFR 1910.1200): Proper labeling of waste containers is mandatory to communicate hazards to downstream waste handlers [3].[1][2]

References

  • U.S. Environmental Protection Agency. (2023).[1][2][3] Resource Conservation and Recovery Act (RCRA) Regulations: Title 40, Part 261 - Identification and Listing of Hazardous Waste.[1] Retrieved from [Link][1]

  • U.S. Environmental Protection Agency. (2023).[1][2][3] Hazardous Waste Incineration: 40 CFR 264.343 - Performance standards.[1][2] Retrieved from [Link][1][3][4][5][6][7]

  • Occupational Safety and Health Administration (OSHA). (2012).[1][2] Hazard Communication Standard: 29 CFR 1910.1200.[1][2] Retrieved from [Link][1]

  • PubChem. (n.d.).[1][2] Compound Summary: Benzyl 3-fluoro-4-hydroxypiperidine-1-carboxylate.[1][2] National Library of Medicine.[1][2] Retrieved from [Link]

Personal Protective Equipment (PPE) & Handling Guide: Benzyl 3-fluoro-4-hydroxypiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Action Plan

Benzyl 3-fluoro-4-hydroxypiperidine-1-carboxylate is a chiral building block commonly used in medicinal chemistry. While often treated as a generic organic solid, its specific structural features—a fluorinated piperidine core protected by a benzyloxycarbonyl (Cbz) group—dictate specific handling protocols to mitigate sensitization risks and ensure regulatory compliance in waste disposal.

  • Primary Hazard: Skin/Eye Irritant (H315, H319) and Respiratory Irritant (H335).

  • Hidden Hazard: Potential sensitizer (piperidine scaffold); Halogenated waste stream requirement (Fluorine substituent).

  • Operational State: Typically a white to off-white powder.

  • Critical Action: Do not dispose of in general organic waste; segregate as Halogenated Organic Waste .

Risk Assessment & Scientific Rationale

As a Senior Scientist, I do not rely on generic safety data. We must analyze the molecule to determine the "Why" behind our safety choices.

Structural Hazard Analysis
  • Piperidine Core: Unprotected piperidines are caustic and sensitizers. While the Cbz-protection at the N-1 position significantly reduces basicity and corrosivity, the metabolic potential for deprotection or residual free amines requires us to handle this as a potential sensitizer .

  • Fluorine Atom (C-3): The C-F bond is metabolically stable but chemically defines the substance as a halogenated organic. This dictates glove permeation considerations (lipophilicity) and strict disposal routes.

  • Benzyl Carbamate (Cbz): This large lipophilic group increases the molecule's ability to penetrate dermal layers if dissolved in organic solvents (like DMSO or DCM).

Exposure Pathways
  • Inhalation (High Risk): As a fine powder, static charge (common in Cbz-derivatives) can cause aerosolization during weighing.

  • Dermal (Moderate Risk): Solid contact is low risk; solution-phase contact (in DMSO/DCM) is high risk due to carrier-solvent effects.

PPE Selection Matrix

The following PPE standards are non-negotiable for handling this compound in a research setting.

Protection ZoneRecommended EquipmentScientific Justification (Causality)
Respiratory Fume Hood (Primary) or N95/P100 Mask (Secondary)The piperidine scaffold poses a respiratory sensitization risk. Engineering controls (hood) are superior to PPE.
Hand (Solid) Nitrile Gloves (Single layer, 4-5 mil)Sufficient for dry powder. Nitrile provides excellent abrasion resistance against solid particulates.
Hand (Solution) Double Nitrile or Silver Shield® (Laminate)If dissolved in DCM (Dichloromethane), nitrile degrades in <5 mins. The Cbz group enhances skin absorption; barrier integrity is critical.
Eye/Face Chemical Safety Goggles Safety glasses with side shields are insufficient for fine powders that can drift around lenses via static attraction.
Body Lab Coat (Cotton/Poly blend) Standard protection. Ensure cuffs are tucked under gloves to prevent wrist exposure.

Operational Protocols

Weighing & Transfer (Solid Phase)

Objective: Prevent inhalation and static-driven contamination.

  • Static Control: Cbz-protected solids are notoriously static-prone. Use an anti-static gun or polonium strip near the balance.

  • Containment: Perform all weighing inside a chemical fume hood.

    • Note: If a balance hood is unavailable, a powder containment enclosure is required.

  • Transfer: Use a disposable anti-static weighing boat. Do not use flat paper, as the fluorinated compound may slide or "jump" due to static repulsion.

Solubilization & Reaction Setup

Objective: Mitigate permeation risks.

  • Solvent Choice:

    • Preferred: Methanol (MeOH) or Ethanol (EtOH). Nitrile gloves offer good resistance.

    • Caution: Dichloromethane (DCM). If used, double glove (wear two pairs of nitrile gloves) and change the outer pair immediately upon splash contact.

  • Addition: Add the solvent to the solid, not the solid to the solvent, to prevent "puffing" of the powder into the hood face.

Visualization: Safety Logic & Workflow

PPE Decision Logic

This diagram illustrates the decision-making process for selecting PPE based on the state of matter.

PPE_Decision_Logic Start Start: Handling Benzyl 3-fluoro-4-hydroxypiperidine-1-carboxylate State Determine Physical State Start->State Solid Solid (Powder) State->Solid Solution Solution (Dissolved) State->Solution Risk_Solid Risk: Inhalation & Static Solid->Risk_Solid Solvent_Check Check Solvent Type Solution->Solvent_Check PPE_Solid PPE: Single Nitrile + Fume Hood Risk_Solid->PPE_Solid DCM Halogenated (e.g., DCM) Solvent_Check->DCM Polar Polar (e.g., MeOH, DMSO) Solvent_Check->Polar PPE_DCM PPE: Double Glove / Laminate DCM->PPE_DCM PPE_Polar PPE: Standard Nitrile Polar->PPE_Polar

Figure 1: Decision logic for PPE selection based on physical state and carrier solvent.

Waste Disposal Workflow

Critical Compliance: The presence of the Fluorine atom mandates specific disposal paths often missed by general chemists.

Waste_Disposal Waste Chemical Waste Generated Check_F Contains Fluorine? Waste->Check_F Yes_F YES (Structural F atom) Check_F->Yes_F Benzyl 3-fluoro... Category Categorization Yes_F->Category Halo_Bin HALOGENATED WASTE (Green Label/Tag) Category->Halo_Bin Correct Path NonHalo_Bin NON-HALOGENATED WASTE (Do NOT Use) Category->NonHalo_Bin Incorrect Path Action Action: Incineration Required Halo_Bin->Action

Figure 2: Waste segregation workflow emphasizing the Halogenated Waste requirement.

Emergency Response Procedures

In the event of exposure, the lipophilic nature of the Cbz group requires immediate and prolonged irrigation.

IncidentImmediate ActionTechnical Note
Eye Contact Flush for 15 minutes minimum. Lift eyelids.The solid may adhere to the cornea; mechanical flushing is vital.
Skin Contact Wash with soap and water.[1][2] Do not use alcohol. Alcohol may increase the solubility of the Cbz-compound and drive it deeper into the dermis.
Spill (Solid) Wet-wipe with a soap solution.Avoid dry sweeping which generates dust.[3] Use a HEPA vacuum if available.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for Piperidine Derivatives. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link]

  • ECHA (European Chemicals Agency). C&L Inventory for 1-Benzyl-4-hydroxypiperidine (Analogous Structure). Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl 3-fluoro-4-hydroxypiperidine-1-carboxylate
Reactant of Route 2
Benzyl 3-fluoro-4-hydroxypiperidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.